molecular formula C5H8O3 B1194628 Ethyl oxirane-2-carboxylate CAS No. 4660-80-4

Ethyl oxirane-2-carboxylate

Numéro de catalogue: B1194628
Numéro CAS: 4660-80-4
Poids moléculaire: 116.11 g/mol
Clé InChI: LSGWSXRILNPXKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl oxirane-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGWSXRILNPXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317010
Record name Ethyl glycidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4660-80-4
Record name Ethyl glycidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4660-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycidic acid ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004660804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl glycidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl oxirane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.822
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-Ethyl Oxirane-2-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

(R)-Ethyl oxirane-2-carboxylate, also known as ethyl (R)-(+)-glycidate, is a highly valuable chiral building block in modern organic synthesis. Its importance lies in the unique combination of a stereochemically defined center and a strained three-membered epoxide ring. This structure makes it an ideal intermediate for introducing chirality and functional complexity in the synthesis of high-value molecules, particularly active pharmaceutical ingredients (APIs).[1][2] The high ring strain of the epoxide facilitates predictable and regioselective ring-opening reactions with a wide variety of nucleophiles, serving as a cornerstone for asymmetric synthesis.[1][3] This guide provides an in-depth exploration of its properties, synthesis, and core applications for researchers and professionals in drug development and fine chemical synthesis.

Physicochemical Properties and Safety Data

The fundamental properties of (R)-Ethyl oxirane-2-carboxylate are summarized below, providing essential data for its handling and use in experimental design.

Table 1: Physicochemical Properties of (R)-Ethyl Oxirane-2-carboxylate

PropertyValueSource(s)
CAS Number 111058-33-4[4][5][6]
Molecular Formula C₅H₈O₃[4][6][7]
Molecular Weight 116.12 g/mol [4][5][7]
Appearance Colorless to light yellow liquid[4][8]
Boiling Point 123.1 °C at 760 mmHg[9]
Density 1.18 g/cm³[9]
Synonyms Ethyl (2R)-oxiranecarboxylate, Ethyl (R)-(+)-glycidate[4]
Storage Store at 2-8°C under an inert atmosphere. Requires cold-chain transportation.[4][5]
Safety and Handling

(R)-Ethyl oxirane-2-carboxylate is a hazardous chemical and requires careful handling in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[10][11]

Table 2: GHS Hazard Information

CategoryInformationSource(s)
Pictograms GHS02 (Flame), GHS07 (Exclamation Mark)[4][7]
Signal Word Danger [4][7]
Hazard Statements H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.[4]
Precautionary P210: Keep away from heat, sparks, open flames.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Core Synthesis Strategies: Accessing Enantiopurity

The production of enantiomerically pure (R)-Ethyl oxirane-2-carboxylate is paramount for its use in pharmaceutical synthesis. Industrially, two primary strategies dominate: asymmetric epoxidation of an achiral precursor and kinetic resolution of a racemic mixture.[12]

cluster_AE Asymmetric Epoxidation cluster_KR Kinetic Resolution AE_Start Achiral Alkene (e.g., Ethyl Acrylate) AE_Process Chiral Catalyst + Oxidant AE_Start->AE_Process Direct, Enantioselective Oxidation AE_End (R)-Ethyl oxirane-2-carboxylate (High ee) AE_Process->AE_End KR_Start Racemic (R/S)-Ethyl oxirane-2-carboxylate KR_Process Chiral Catalyst (e.g., Jacobsen's Catalyst) + Resolving Agent (H₂O) KR_Start->KR_Process Selective Reaction of one Enantiomer KR_End_R Recovered (R)-Ester (High ee) KR_Process->KR_End_R KR_End_S_Diol (S)-Diol Byproduct KR_Process->KR_End_S_Diol

Caption: Core strategies for producing enantiopure (R)-ethyl glycidate.

Methodology 1: Hydrolytic Kinetic Resolution (HKR)

Kinetic resolution is a powerful technique that relies on the differential reaction rate of two enantiomers with a chiral catalyst. The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and coworkers is a highly efficient and industrially scalable method for resolving racemic terminal epoxides.[1][13] It utilizes a chiral (salen)Co(III) complex to catalyze the selective hydrolysis of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.[2]

HKR_Mechanism cluster_reactants Inputs cluster_mechanism Catalytic Cycle cluster_products Outputs racemate Racemic (R/S)-Epoxide activation Co(III) activates (S)-Epoxide racemate->activation catalyst Chiral (salen)Co(III) Catalyst catalyst->activation water H₂O nucleophilic_attack Co-bound H₂O attacks activated (S)-Epoxide water->nucleophilic_attack activation->nucleophilic_attack Cooperative bimetallic mechanism ring_opening Ring-opening to form (S)-Diol nucleophilic_attack->ring_opening catalyst_release Catalyst is regenerated ring_opening->catalyst_release catalyst_release->activation r_epoxide Unreacted (R)-Epoxide (High ee) catalyst_release->r_epoxide s_diol (S)-Diol catalyst_release->s_diol

Caption: Conceptual mechanism of Jacobsen Hydrolytic Kinetic Resolution (HKR).

This protocol is adapted from the highly reliable procedure for methyl glycidate reported in Organic Syntheses.[2]

  • Catalyst Preparation: In a flask open to the air, dissolve (R,R)-(salen)Co(II) complex (0.5 mol%) in toluene. Add glacial acetic acid (2 equivalents relative to Co) and stir for 30 minutes. The color will change from orange to dark brown. Remove all volatiles under reduced pressure to yield the crude (salen)Co(III)OAc catalyst, which is used without further purification.

  • Resolution Reaction: To a flask charged with the prepared catalyst, add racemic ethyl oxirane-2-carboxylate (1.0 equivalent). Cool the mixture to 0 °C.

  • Water Addition: Add deionized water (0.55 equivalents) dropwise over 1-2 hours, maintaining the temperature between 0-4 °C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining epoxide. The reaction is typically stopped at ~50% conversion to maximize both yield and ee.

  • Work-up and Isolation: Once the desired ee (>99%) is reached, dilute the reaction mixture with a nonpolar solvent like hexanes. The catalyst will precipitate and can be recovered by filtration for recycling.[2] The filtrate, containing the (R)-epoxide and the (S)-diol, is concentrated.

  • Purification: The (R)-ethyl oxirane-2-carboxylate is separated from the more polar diol byproduct by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity and Synthetic Applications

The synthetic utility of (R)-ethyl oxirane-2-carboxylate stems from the electrophilic nature of the epoxide carbons, which are susceptible to attack by a wide range of nucleophiles.[14][15] This ring-opening reaction is highly stereospecific and generally proceeds via an SN2 mechanism, resulting in inversion of configuration at the center of attack.[3][15]

Regioselectivity of Ring-Opening
  • Under Basic or Neutral Conditions: Strong, non-hindered nucleophiles (e.g., Grignard reagents, organolithiums, alkoxides, amines, thiols) attack the less sterically hindered carbon (C3).[15][16] This is the most common and predictable pathway.

  • Under Acidic Conditions: The epoxide oxygen is first protonated, making it a better leaving group. The nucleophilic attack then occurs at the carbon atom best able to stabilize a partial positive charge (the more substituted carbon, C2).[3][16]

Caption: Regioselectivity of nucleophilic ring-opening of (R)-ethyl glycidate.

Application in the Synthesis of (R)-Rolipram

A practical application of this chemistry is in the synthesis of chiral drugs. For example, the core of (R)-Rolipram , a selective phosphodiesterase-4 inhibitor, can be constructed using chemistry derived from chiral precursors.[4][7] While many routes exist, the fundamental transformation involves creating a γ-lactam, a structure accessible from ring-opened glycidate derivatives.

This is a representative protocol for the SN2 ring-opening of an epoxide.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-ethyl oxirane-2-carboxylate (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 equivalents) to the solution. If the amine is used as its hydrochloride salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 equivalents) must be added to liberate the free amine.

  • Reaction: Stir the mixture at room temperature. The reaction may be gently heated (e.g., to 40 °C) to increase the rate, if necessary. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting epoxide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting β-amino-α-hydroxy ester can be purified by column chromatography on silica gel. This product can then be carried forward in subsequent synthetic steps, such as lactamization.[4]

Conclusion

(R)-Ethyl oxirane-2-carboxylate is a quintessential chiral synthon, offering a reliable and versatile platform for asymmetric synthesis. Its value is rooted in its enantiopure nature and the predictable reactivity of its strained epoxide ring. Mastery of its synthesis, particularly through robust methods like hydrolytic kinetic resolution, and a thorough understanding of its ring-opening chemistry, empower chemists to construct complex, stereochemically-defined molecules for pharmaceutical and other advanced applications.

References

  • Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant.
  • Hydrolytic kinetic resolution of racemic glycidyl esters on a polymer supported chiral salen cobalt(iii) complex. Semantic Scholar. [Link]
  • Synthetic method of R-structured Rolipram.
  • This compound | CAS 111058-33-4.
  • Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. STEM - Unipd. [Link]
  • PREPARATION OF (S)-METHYL GLYCIDATE VIA HYDROLYTIC KINETIC RESOLUTION. Organic Syntheses. [Link]
  • Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide. Survival Technologies. [Link]
  • (+)-ETHYL (2R)
  • Material Safety D
  • Synthesis Strategies for (R)-Mthis compound: An Industrial Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • (R)
  • Sharpless epoxid
  • Sharpless Asymmetric Epoxid
  • Ring Opening of Epoxides by Strong Nucleophiles. YouTube. [Link]
  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to Ethyl Oxirane-2-Carboxylate: Structure, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl oxirane-2-carboxylate, also widely known as ethyl glycidate, is a bifunctional molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Comprising a strained three-membered oxirane (epoxide) ring and an ethyl ester group, this compound serves as a versatile and high-value chiral building block. The inherent ring strain of the epoxide moiety makes it susceptible to nucleophilic attack, enabling a wide array of stereocontrolled chemical transformations. Its utility is most profoundly demonstrated in its role as a precursor to complex, biologically active molecules, where the precise installation of stereocenters is paramount. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the molecular characteristics, synthetic methodologies, chemical reactivity, and key applications of this pivotal chemical intermediate.

Chapter 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This chapter delineates the structural and physicochemical characteristics of this compound.

Chemical Structure and Nomenclature

The structural foundation of this compound is a three-membered heterocyclic ether (oxirane) directly attached to a carbonyl carbon of an ethyl ester. This arrangement confers significant reactivity and synthetic potential.

  • Preferred IUPAC Name: this compound[1]

  • Common Name: Ethyl glycidate

  • Synonyms: Oxirane-2-carboxylic acid ethyl ester, Ethyl 2,3-epoxypropanoate[2]

  • CAS Number: 4660-80-4 (for the racemate)[2]

  • Chiral CAS Number: 111058-33-4 (for the R-enantiomer)[1]

The molecule possesses a single stereocenter at the C2 position of the oxirane ring, meaning it exists as a pair of enantiomers, (R)- and (S)-ethyl oxirane-2-carboxylate. The stereochemical purity of the compound is often critical for its application in asymmetric synthesis.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is a liquid under standard conditions.

PropertyValueSource
Molecular Formula C₅H₈O₃[1]
Molecular Weight 116.12 g/mol [1]
Appearance Liquid
Storage Temperature 2-8°C, under inert atmosphere
Hydrogen Bond Acceptors 3ChemScene
Hydrogen Bond Donors 0ChemScene
Rotatable Bonds 2ChemScene
Topological Polar Surface Area 38.83 ŲPubChem
Spectroscopic Data Insights

While a dedicated public spectrum for the parent compound is sparse, its structural features suggest clear spectroscopic signatures:

  • ¹H NMR: Protons on the oxirane ring would appear as diastereotopic multiplets in the upfield region (~2.5-3.5 ppm). The ethyl group would show a characteristic quartet and triplet.

  • ¹³C NMR: The carbons of the strained oxirane ring would resonate at distinct chemical shifts. The carbonyl carbon of the ester would be significantly downfield (~170 ppm).

  • IR Spectroscopy: Key stretches would include the C=O of the ester (~1730-1750 cm⁻¹), C-O-C stretches of the epoxide and ester, and C-H stretches.

  • Mass Spectrometry: The molecular ion peak (m/z = 116) would be expected, along with fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅) or the carboxylate group.[3][4]

Chapter 2: Synthesis and Manufacturing

The synthesis of enantiomerically pure this compound is a key challenge and an area of active research. The choice of synthetic route is dictated by the desired stereochemistry, scalability, and economic viability.

Core Synthetic Strategies: An Overview

Two predominant strategies are employed for the synthesis of chiral glycidic esters: the asymmetric epoxidation of an alkene precursor and the condensation reaction between a carbonyl compound and an α-halo ester.

The Darzens Glycidic Ester Condensation

The Darzens reaction is a classic and reliable method for forming α,β-epoxy esters. It involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[5] To synthesize the parent this compound, formaldehyde would be the required aldehyde.

Mechanism:

  • Deprotonation: A strong base (e.g., sodium ethoxide, NaOEt) removes the acidic α-proton from the α-haloester (ethyl chloroacetate), forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde (formaldehyde).

  • Intramolecular Sₙ2 Reaction: The resulting alkoxide intermediate undergoes an intramolecular nucleophilic substitution, where the oxygen anion displaces the chloride ion to form the epoxide ring.[5][6]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Ring Closure start Ethyl Chloroacetate + Base (NaOEt) enolate Resonance-Stabilized Enolate start->enolate Deprotonation alkoxide Halohydrin Alkoxide Intermediate enolate->alkoxide C-C Bond Formation aldehyde Formaldehyde (H₂C=O) aldehyde->alkoxide product This compound alkoxide->product Intramolecular SN2 (Cl⁻ displaced) G cluster_0 Catalyst Activation cluster_1 Oxygen Transfer catalyst Ti(OiPr)₄ + Chiral Ligand (e.g., Diethyl Tartrate) active_catalyst Active Chiral Titanium Complex catalyst->active_catalyst product Enantiopure Ethyl Oxirane-2-Carboxylate active_catalyst->product Face-selective O-atom transfer substrate Ethyl Acrylate + Oxidant (TBHP) substrate->product G cluster_basic Basic/Neutral Conditions cluster_acidic Acidic Conditions Nu- Nu⁻ Epoxide_B This compound Nu-->Epoxide_B Attack at less hindered carbon (C3) Intermediate_B Alkoxide Intermediate Epoxide_B->Intermediate_B Product_B Ring-Opened Product (Attack at C3) Intermediate_B->Product_B Protonation H+ H⁺ Epoxide_A This compound H+->Epoxide_A Protonated_Epoxide Protonated Epoxide Epoxide_A->Protonated_Epoxide Protonation of Epoxide Oxygen Product_A Ring-Opened Product (Attack at C2) Protonated_Epoxide->Product_A NuH Nu-H NuH->Protonated_Epoxide Attack at more substituted carbon (C2)

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl Oxirane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Molecular Structure and Spectroscopic Overview

Ethyl oxirane-2-carboxylate possesses a strained three-membered epoxide ring directly attached to a carbonyl carbon of an ethyl ester. This unique structural arrangement governs its characteristic spectral features. The electron-withdrawing nature of the carboxylate group and the inherent ring strain of the oxirane significantly influence the chemical environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information regarding the connectivity and chemical environment of each atom. The following data is based on validated prediction models, with interpretations supported by experimental data from substituted analogs.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the ethyl group and the protons on the oxirane ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-CH₃ (ethyl)1.28Triplet7.1
-CH₂- (ethyl)4.25Quartet7.1
H-2 (oxirane)3.45Doublet of doublets4.0, 2.5
H-3a (oxirane)2.95Doublet of doublets5.5, 4.0
H-3b (oxirane)2.80Doublet of doublets5.5, 2.5

Interpretation and Causality:

  • Ethyl Group: The ethyl group displays a classic quartet-triplet pattern. The methylene protons (-CH₂-) are deshielded by the adjacent oxygen atom of the ester, resulting in a downfield shift to approximately 4.25 ppm. The methyl protons (-CH₃) appear as a triplet around 1.28 ppm due to coupling with the methylene protons.

  • Oxirane Protons: The three protons on the oxirane ring form a complex spin system.

    • H-2: The proton on the carbon bearing the ester group (C2) is the most deshielded of the ring protons due to the electron-withdrawing effect of the carbonyl group, with a predicted chemical shift around 3.45 ppm. It is coupled to both protons on C3, resulting in a doublet of doublets.

    • H-3a and H-3b: The two protons on C3 are diastereotopic, meaning they are in different chemical environments and will have distinct chemical shifts and couplings. They are predicted to appear as two separate doublet of doublets in the region of 2.80-2.95 ppm. The geminal coupling between H-3a and H-3b is typically around 5.5 Hz, while the cis and trans couplings to H-2 are smaller (in the range of 2.5-4.0 Hz).

Experimental Workflow for ¹H NMR Acquisition

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
-C H₃ (ethyl)14.1
-C H₂- (ethyl)61.5
C -2 (oxirane)52.5
C -3 (oxirane)46.0
C =O (ester)169.0

Interpretation and Causality:

  • Ester Group: The carbonyl carbon of the ester is the most deshielded carbon, appearing significantly downfield at approximately 169.0 ppm. The methylene carbon of the ethyl group is also deshielded by the ester oxygen and appears around 61.5 ppm, while the methyl carbon is found in the typical aliphatic region at about 14.1 ppm.

  • Oxirane Carbons: The carbons of the strained oxirane ring appear in the upfield region compared to other carbons bonded to oxygen. The carbon atom C2, substituted with the ester group, is more deshielded (around 52.5 ppm) than the C3 carbon (around 46.0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the epoxide.

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
C=O (ester)1750 - 1730Stretch
C-O (ester)1250 - 1100Stretch
C-H (sp³)3000 - 2850Stretch
Oxirane Ring~1250, ~950-810, ~840-750Ring stretch (asymmetric and symmetric), C-H bend

Interpretation and Causality:

  • Ester Functional Group: A strong, sharp absorption band between 1750 and 1730 cm⁻¹ is the most prominent feature of the spectrum, corresponding to the C=O stretching vibration of the ester. The C-O stretching vibrations of the ester will appear in the fingerprint region, typically between 1250 and 1100 cm⁻¹.

  • Oxirane Ring: The characteristic vibrations of the epoxide ring include an asymmetric ring stretching mode (the "1250 cm⁻¹ band") and symmetric ring stretching ("ring breathing") modes, which are often weaker. The C-H stretching of the epoxide ring may appear slightly above 3000 cm⁻¹, but can be obscured by the aliphatic C-H stretches.

  • Aliphatic C-H: The stretching vibrations of the C-H bonds of the ethyl group and the oxirane ring are expected in the 3000-2850 cm⁻¹ region.

Logical Relationship of IR Absorptions to Molecular Structure

Caption: Correlation of functional groups in this compound with their characteristic IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Molecular Ion and Key Fragments:

  • Molecular Ion (M⁺): m/z = 116.0473 (for C₅H₈O₃)

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OCH₂CH₃): m/z = 71

    • Loss of the ethyl group (-CH₂CH₃): m/z = 87

    • Loss of CO₂ from the m/z 87 fragment: m/z = 43

    • Cleavage of the oxirane ring

Interpretation and Causality:

The molecular ion peak is expected at m/z 116. The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. The loss of the ethoxy radical from the ester is a common fragmentation pathway for ethyl esters, leading to an acylium ion at m/z 71. Another likely fragmentation is the loss of an ethyl radical, resulting in a fragment at m/z 87. Further fragmentation of this ion by loss of carbon dioxide would yield a fragment at m/z 43. Cleavage of the epoxide ring can also lead to a variety of smaller fragments.

Experimental Protocol for Mass Spectrometry Analysis

Caption: A generalized workflow for obtaining a mass spectrum.

Conclusion

The spectroscopic data of this compound, as detailed in this guide, provides a comprehensive fingerprint for its unambiguous identification. The predicted ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the protons and carbons in the molecule, while IR spectroscopy confirms the presence of the key ester and epoxide functional groups. Mass spectrometry corroborates the molecular weight and offers insights into the molecule's fragmentation patterns. This guide, by integrating predicted data with established spectroscopic principles and experimental context from related compounds, serves as an essential resource for scientists engaged in the synthesis, quality control, and application of this important chemical intermediate.

References

While direct experimental spectra for this compound were not found in publicly accessible databases, the interpretations and predictions are based on fundamental principles of spectroscopy and data from analogous compounds. The following resources provide a strong foundation for the understanding and application of these techniques.

  • Title: Spectroscopic Data of Organic Compounds Source: Spectral Database for Organic Compounds (SDBS) URL:[Link]
  • Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]
  • Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (Book) URL: (A specific URL is not applicable for a textbook, but it is a standard reference in the field of organic spectroscopy)
  • Title: ¹³C NMR Chemical Shifts Source: University of Oregon, Department of Chemistry URL:[Link]

The Enduring Legacy of the Epoxide: A Technical Guide to the Discovery and Evolution of Oxirane-2-Carboxylic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxirane-2-carboxylic esters, commonly known as glycidic esters, represent a cornerstone in synthetic organic chemistry. Their inherent reactivity, stemming from the strained three-membered epoxide ring, coupled with the synthetically versatile ester functionality, has rendered them invaluable intermediates in the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and historical evolution of these pivotal compounds. We will delve into the seminal Darzens condensation, tracing its development from early experimental protocols to modern, highly stereoselective variants. Furthermore, this guide will illuminate alternative synthetic pathways, primarily focusing on the epoxidation of α,β-unsaturated esters, and showcase the profound impact of these methodologies on the field of drug discovery and development, with a particular focus on the synthesis of key pharmaceutical agents.

The Genesis: Auguste Darzens and the Glycidic Ester Condensation

In the early 20th century, the landscape of organic synthesis was burgeoning with the development of new carbon-carbon bond-forming reactions. It was within this fertile scientific environment that French chemist Auguste Georges Darzens, in 1904, reported a novel condensation reaction that would bear his name and forever change the course of heterocyclic chemistry.[1] The Darzens reaction, or glycidic ester condensation, is the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to yield an α,β-epoxy ester.[2][3] This discovery provided a direct and reliable route to these valuable synthetic intermediates.[4]

The Foundational Reaction: Mechanism and Early Protocols

The brilliance of the Darzens condensation lies in its elegant and efficient construction of the oxirane ring. The generally accepted mechanism proceeds through a series of well-defined steps:

  • Enolate Formation: A base abstracts an acidic α-proton from the α-haloester, generating a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.

  • Intramolecular Cyclization: The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, with the oxygen anion displacing the halide to form the epoxide ring.[3]

Diagram 1: The Darzens Condensation Mechanism

Darzens_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular SN2 Cyclization α-Haloester R'-CH(X)-COOR'' Enolate [R'-C⁻(X)-COOR''] ↔ [R'-C(X)=C(O⁻)OR''] α-Haloester->Enolate Deprotonation Base Base Enolate_ref Enolate Carbonyl R-C(=O)-R₁ Halohydrin R-C(O⁻)(R₁)-CH(R')-COOR'' Carbonyl->Halohydrin Halohydrin_ref Halohydrin Intermediate Enolate_ref->Carbonyl Attack on Carbonyl Epoxide Oxirane-2-carboxylic ester Halohydrin_ref->Epoxide Ring Closure Asymmetric_Darzens cluster_catalysis Catalytic Cycle at the Interface Aqueous_Phase Aqueous Phase (Base, e.g., KOH) PTC Chiral PTC (Q*X⁻) Organic_Phase Organic Phase (Aldehyde, α-Haloester) Enolate_Complex Chiral Ion Pair [Q*]⁺[Enolate]⁻ PTC->Enolate_Complex Forms chiral ion pair Aldol_Adduct Diastereomeric Adduct Enolate_Complex->Aldol_Adduct Stereoselective attack on aldehyde Epoxide_Product Enantioenriched Glycidic Ester Aldol_Adduct->Epoxide_Product Intramolecular cyclization Epoxide_Product->PTC Regenerates catalyst

Caption: A simplified workflow of a phase-transfer catalyzed asymmetric Darzens reaction.

Alternative Pathways: The Rise of Asymmetric Epoxidation

While the Darzens reaction remains a powerful tool, an alternative and often complementary approach to synthesizing oxirane-2-carboxylic esters is the direct epoxidation of α,β-unsaturated esters. This method circumvents the need for α-haloesters and can offer excellent stereocontrol, particularly with the advent of modern catalytic asymmetric epoxidation methods.

From Peracids to Chiral Catalysts: A Historical Perspective

Early epoxidations of electron-deficient olefins like α,β-unsaturated esters were often sluggish and required harsh conditions. The development of more potent and selective oxidizing agents, such as dimethyldioxirane (DMDO), provided a milder and more efficient route. However, achieving high enantioselectivity remained a significant hurdle.

A major leap forward came with the development of catalytic asymmetric epoxidation methods. Pioneering work in this area demonstrated that chiral catalysts could effectively transfer an oxygen atom to the double bond with high facial selectivity.

Table 2: Key Methodologies in the Asymmetric Epoxidation of α,β-Unsaturated Esters

MethodCatalyst SystemOxidantKey FeaturesTypical Enantiomeric Excess (ee)
Jacobsen-Katsuki Epoxidation Chiral salen-manganese complexesNaOCl, m-CPBAHighly effective for cis-alkenes, but less so for α,β-unsaturated esters.Variable, often moderate for this substrate class.
Shi Asymmetric Epoxidation Fructose-derived chiral ketoneOxone®Organocatalytic, metal-free, and environmentally benign.Good to excellent (up to 98% ee).
Jørgensen-Marigo Organocatalytic Epoxidation Chiral aminocatalysts (e.g., prolinol derivatives)H₂O₂Utilizes simple and readily available starting materials. [5][6]High (often >90% ee). [5][6]
Shibasaki Catalytic Asymmetric Epoxidation Chiral rare-earth metal complexes (e.g., Yttrium-biphenyldiol)Cumene hydroperoxide (CHP)Broad substrate scope and high enantioselectivity for a variety of α,β-unsaturated esters. [1][7][8][9]Excellent (up to 99% ee). [1][7][8][9]

Protocol 2: Asymmetric Epoxidation of an α,β-Unsaturated Ester using a Shibasaki Catalyst

StepProcedureCausality and Insights
1. Catalyst Preparation In a flame-dried flask under an inert atmosphere, a solution of the chiral biphenyldiol ligand and triphenylarsine oxide in THF is added to a suspension of Y(Oi-Pr)₃. The mixture is stirred at room temperature to form the active catalyst complex.The chiral ligand coordinates to the yttrium center, creating a chiral environment that will direct the stereochemical outcome of the epoxidation. Triphenylarsine oxide acts as a crucial co-ligand.
2. Reaction Setup The α,β-unsaturated ester is added to the catalyst solution, followed by the slow addition of cumene hydroperoxide (CHP) at a low temperature (e.g., -20 °C).Slow addition of the oxidant at low temperature helps to control the reaction rate and prevent side reactions, thereby maximizing both yield and enantioselectivity.
3. Monitoring and Quenching The reaction is monitored by TLC. Upon completion, it is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃.The thiosulfate solution quenches any remaining oxidant.
4. Workup and Purification The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The resulting enantioenriched epoxy ester is purified by column chromatography.Standard workup procedures isolate the product, and chromatography is used to remove any impurities and remaining starting materials.

The Impact on Drug Development: From Bench to Bedside

The development of robust and stereoselective methods for the synthesis of oxirane-2-carboxylic esters has had a profound impact on the pharmaceutical industry. These compounds are not only found as structural motifs in some bioactive molecules but, more importantly, serve as critical chiral building blocks for the synthesis of complex drug targets.

Diltiazem: A Cardiovascular Drug Born from the Darzens Reaction

Diltiazem, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, is a prime example of a drug whose synthesis relies on a glycidic ester intermediate derived from the Darzens reaction. [10][11]

Diagram 3: Retrosynthetic Analysis of Diltiazem

Diltiazem_Retrosynthesis Diltiazem Diltiazem Intermediate_A Thiazepine Core Diltiazem->Intermediate_A Alkylation, Acetylation Intermediate_B Threohydroxy Acid Intermediate_A->Intermediate_B Cyclization Glycidic_Ester Methyl 3-(4-methoxyphenyl)glycidate Intermediate_B->Glycidic_Ester Epoxide opening with 2-aminothiophenol Anisaldehyde 4-Methoxybenzaldehyde Glycidic_Ester->Anisaldehyde Darzens Condensation Methyl_Chloroacetate Methyl Chloroacetate Glycidic_Ester->Methyl_Chloroacetate Darzens Condensation

Caption: The key role of a glycidic ester in the synthesis of Diltiazem.

The synthesis of Diltiazem typically begins with the Darzens condensation of 4-methoxybenzaldehyde and a chloroacetate ester to form the corresponding glycidic ester. [10]This epoxide is then opened by 2-aminothiophenol, setting the stage for the subsequent cyclization to form the core benzothiazepinone ring system of the drug. [10]The stereochemistry of Diltiazem is crucial for its pharmacological activity, and modern synthetic routes often employ asymmetric variations of the key steps to produce the desired enantiomer. [12][13]

The Taxol Side Chain: A Triumph of Asymmetric Synthesis

Taxol® (paclitaxel) is a blockbuster anticancer drug whose complex structure presented a formidable challenge to synthetic chemists. A critical component of its structure is the C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine. The synthesis of this side chain in an enantiomerically pure form has been a major focus of research, and methods involving glycidic esters have played a pivotal role.

One elegant approach utilizes the asymmetric Darzens condensation of benzaldehyde with a chiral haloacetate ester, such as (-)-menthyl chloroacetate, to produce a diastereomeric mixture of glycidic esters. [14]The desired cis-diastereomer can then be separated and elaborated into the Taxol side chain. [14]This involves a regioselective opening of the epoxide with an azide source, followed by reduction of the azide and protection of the resulting amine to furnish the final side chain. [14][15]

(-)-Ragaglitazar: A Modern Application of Asymmetric Epoxidation

The development of the potential antidiabetic agent (-)-ragaglitazar showcases the power of modern asymmetric epoxidation. The synthesis of a key chiral intermediate for this drug was efficiently achieved through the catalytic asymmetric epoxidation of an α,β-unsaturated ester using a chiral yttrium-biaryldiol complex, a method developed by Shibasaki and coworkers. [1]This reaction proceeds with high yield and excellent enantioselectivity, demonstrating the practical utility of these advanced catalytic systems in the synthesis of complex pharmaceutical candidates. [1]

Conclusion and Future Outlook

The journey of oxirane-2-carboxylic esters, from their initial discovery by Darzens over a century ago to their central role in modern asymmetric synthesis and drug development, is a testament to the enduring power of fundamental organic reactions. The continuous refinement of the Darzens condensation and the development of powerful alternative methods like asymmetric epoxidation have provided chemists with a versatile and indispensable toolkit for the construction of complex, stereochemically defined molecules.

As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of these synthetic methodologies will only increase. Future research in this area will likely focus on the development of even more efficient, sustainable, and scalable catalytic systems. The exploration of novel applications of glycidic esters as versatile chiral building blocks will undoubtedly continue to push the boundaries of organic synthesis and enable the creation of the next generation of life-saving medicines.

References

  • Deng, L. et al. (2002). Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst. Journal of the American Chemical Society, 124(44), 13080-13081.
  • Darzens, G. (1904). Condensation of ketones with α-haloesters. Comptes Rendus de l'Académie des Sciences, 139, 1214-1217.
  • Arai, S., Shirai, Y., Ishida, T., & Shioiri, T. (1999). Phase-transfer-catalyzed asymmetric Darzens reaction. Tetrahedron, 55(21), 6375-6386.
  • Shibasaki, M. et al. (2005). Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex. Journal of the American Chemical Society, 127(25), 8962-8963.
  • Georg, G. I. et al. (1995). cis-(-)-Menthyl phenylglycidates in the asymmetric synthesis of taxol side chain. ARKIVOC, 1995(1), 1-10.
  • Jørgensen, K. A. et al. (2005). Asymmetric organocatalytic epoxidation of alpha,beta-unsaturated aldehydes with hydrogen peroxide. Journal of the American Chemical Society, 127(19), 6964-6965.
  • Wang, J. et al. (2015). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Darzens Reaction. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(2), 1039.
  • Wang, J. et al. (2015). The Asymmetric Darzens Reaction Catalyzed by the Novel Chiral Phase Transfer Catalysts Derived from Cinchona Alkaloids. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(2), 1039.
  • Commerçon, A. et al. (1992). An efficient, enantioselective synthesis of the taxol side chain. Tetrahedron Letters, 33(36), 5185-5188.
  • Enders, D. et al. (2007). Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands. Organic & Biomolecular Chemistry, 5(1), 125-131.
  • ResearchGate. (n.d.). Alternative synthesis of diltiazem intermediate 129 via asymmetric Darzen reaction.
  • Google Patents. (n.d.). CN105566248B - The method for selective synthesis of diltiazem chiral intermediate.
  • ResearchGate. (n.d.). Darzens reactions.
  • Wikipedia. (n.d.). Darzens reaction.
  • Jørgensen, K. A. et al. (2005). Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Journal of the American Chemical Society, 127(19), 6964-6965.
  • Organic Chemistry Portal. (n.d.). Darzens Reaction.
  • ResearchGate. (n.d.). Advances in Asymmetric Epoxidation of α,β -Unsaturated Carbonyl Compounds:The Organocatalytic Approach.
  • L.S.College, Muzaffarpur. (2020, February 13). Darzens reaction.
  • Shibasaki, M. et al. (2006). Catalytic asymmetric epoxidation of alpha,beta-unsaturated esters with chiral yttrium-biaryldiol complexes. Chemistry, an Asian journal, 1(3), 471-478.
  • MDPI. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Molecules, 29(18), 4323.
  • Kyushu University. (n.d.). Catalytic asymmetric epoxidation of α,β-unsaturated esters with chiral yttrium-biaryldiol complexes.
  • Stereoselectivity in the Darzens Condensation of Substituted Cyclohexanones with (-)-8-Phenylmenthyl α-Chloroacetate. (2000). Heterocycles, 53(9), 1953-1964.
  • Shibasaki, M. et al. (2005). Catalytic asymmetric epoxidation of alpha,beta-unsaturated esters using an yttrium-biphenyldiol complex. Journal of the American Chemical Society, 127(25), 8962-8963.
  • Ojima, I. et al. (1998). Practical synthesis of Taxol side chain. Bioorganic & Medicinal Chemistry Letters, 8(13), 1619-1622.
  • Southern Adventist University. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Journal of Interdisciplinary Undergraduate Research, 8(4).
  • ACS Publications. (2020). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. Organic Letters, 22(21), 8569-8574.
  • Orio, J. et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ChemistryOpen, 11(10), e202200135.
  • PubChem. (n.d.). Diltiazem.
  • ResearchGate. (n.d.). Synthesis of the C-13 Side-Chain of Taxol.
  • Tanaka, K., & Shiraishi, R. (2001). Darzens condensation reaction in water. Green Chemistry, 3(4), 135-136.
  • Ferreira, V. F. et al. (2010). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 15(2), 730-761.
  • Organic Chemistry Portal. (n.d.). Name Reactions.
  • ResearchGate. (n.d.). Asymmetric Epoxidation.
  • ResearchGate. (n.d.). Shibasaki et al. Asymmetric Epoxidation of ,-Unsaturated Alkyl Esters.
  • ResearchGate. (n.d.). A Concise Account on Organocatalyzed Asymmetric Synthesis of Epoxide and Aziridine Derivatives from α,β-Unsaturated Carbonyl Compounds.

Sources

An In-Depth Technical Guide to the Health and Safety of Ethyl 2,3-Epoxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 2,3-epoxypropanoate, commonly known as ethyl glycidate, is a valuable epoxide intermediate in synthetic organic chemistry, particularly in the development of chiral pharmaceuticals and other complex molecules. Its utility, however, is paired with a distinct hazard profile that necessitates a comprehensive understanding and rigorous application of safety protocols. This guide provides an in-depth analysis of the health and safety considerations for ethyl 2,3-epoxypropanoate (CAS No: 4660-80-4 for the racemate, 111058-34-5 for the (2S)-enantiomer), designed for researchers, chemists, and drug development professionals. A critical theme throughout this document is the recognition that the toxicological properties of this compound have not been fully investigated, demanding a cautious and proactive approach to safety.[1]

Section 1: Hazard Identification and Classification

The primary step in ensuring laboratory safety is a thorough understanding of the inherent hazards of a substance. Ethyl 2,3-epoxypropanoate is classified as a hazardous chemical, and its handling requires adherence to specific precautions.

1.1 GHS Classification and Health Effects

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the known hazards. Ethyl 2,3-epoxypropanoate is a flammable liquid that can cause significant irritation and may lead to an allergic skin reaction.[2]

Hazard Class Hazard Category GHS Hazard Statement Citation(s)
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[2]
Skin IrritationCategory 2H315: Causes skin irritation[2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Aquatic Hazard (Acute)Category 3H402: Harmful to aquatic life

1.2 Routes of Exposure and Toxicological Profile

The primary routes of occupational exposure are inhalation, skin contact, and eye contact.

  • Inhalation: Vapors may cause respiratory tract irritation.[1] While comprehensive data is lacking, the potential for respiratory irritation necessitates handling in a well-ventilated area, preferably within a chemical fume hood.

  • Skin Contact: Direct contact can cause skin irritation.[1] More significantly, it may cause an allergic skin reaction (skin sensitization), which means that after an initial exposure, subsequent lower-level exposures can trigger a more severe rash or dermatitis.[2][3]

  • Eye Contact: The substance is a serious eye irritant, capable of causing redness, watering, and discomfort upon contact.[1][4]

  • Ingestion: The toxicological properties following ingestion have not been fully investigated, and it should be considered harmful.[1]

A crucial point of emphasis for all personnel is that the chronic health effects and the full toxicological profile of this material are not yet known.[1] This data gap requires that all handling procedures are designed to minimize exposure to the lowest reasonably achievable level.

Section 2: Physicochemical Properties and Reactivity

Understanding a chemical's physical properties is fundamental to designing safe handling and storage protocols.

Property Value Citation(s)
Synonyms Ethyl glycidate, Ethyl 2,3-epoxypropionate
Appearance Clear liquid[1]
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Boiling Point 164-165 °C
Density 1.094 g/mL at 25 °C
Flash Point 48 - 49 °C (Closed Cup)
Storage Temperature 2 - 8 °C (Refrigerated)

2.1 Chemical Stability and Reactivity

  • Stability: The product is stable under recommended storage conditions.[3]

  • Reactivity: As an epoxide, ethyl 2,3-epoxypropanoate can undergo ring-opening reactions, which can be vigorous or violent.

  • Conditions to Avoid: Exposure to heat, sparks, open flames, and other ignition sources is critical due to its flammability.[2] The material is also hygroscopic (absorbs moisture from the air), so exposure to moist air or water should be avoided to maintain chemical integrity.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, amines, and peroxides, as these can catalyze potentially hazardous polymerization or other reactions.[5]

Section 3: Safe Handling and Storage Protocols

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous work practices and appropriate personal protective equipment (PPE), is essential. This hierarchy ensures that risk is managed effectively at every stage.

Diagram: Hierarchy of Controls

G cluster_controls Hierarchy of Controls for Chemical Safety node_elim Elimination (Most Effective) node_sub Substitution node_eng Engineering Controls (e.g., Fume Hood) node_admin Administrative Controls (e.g., SOPs, Training) node_ppe Personal Protective Equipment (PPE) (Least Effective)

Caption: The hierarchy of controls prioritizes strategies from most to least effective.

3.1 Engineering Controls: The First Line of Defense

The primary causality behind mandating engineering controls is to isolate the researcher from the hazard at its source.

  • Chemical Fume Hood: All handling of ethyl 2,3-epoxypropanoate must be conducted in a properly functioning chemical fume hood. This is non-negotiable and serves to control flammable and potentially irritating vapors, preventing inhalation exposure.[6][7]

  • Emergency Equipment: The laboratory must be equipped with an easily accessible eyewash station and a safety shower.[1] The rationale is to provide immediate, high-volume decontamination in the event of accidental skin or eye contact.

3.2 Personal Protective Equipment (PPE): The Essential Barrier

PPE is required to protect against residual risks that cannot be eliminated by engineering controls.

  • Eye and Face Protection: Wear chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves for integrity before each use. Contaminated gloves should be removed and disposed of properly, and hands washed thoroughly.

    • Lab Coat/Apron: A flame-resistant lab coat is mandatory. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron should be worn over the lab coat.[1]

  • Respiratory Protection: If engineering controls are insufficient or during certain emergency situations, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[1] All respirator use must be part of a formal respiratory protection program that includes fit testing.

3.3 Experimental Protocol: Step-by-Step Handling

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items and potential ignition sources.

  • PPE Donning: Don all required PPE as described in Section 3.2.

  • Chemical Transport: Transport the chemical in a sealed, properly labeled container within a secondary containment carrier.

  • Dispensing: Ground all metal containers and receiving equipment when transferring the liquid to prevent static electricity discharge, which could ignite flammable vapors.[2][8] Use only non-sparking tools for any mechanical operations.[2]

  • Reaction Setup: Perform all additions and manipulations within the fume hood. Keep the container tightly closed when not in use.[1]

  • Waste Disposal: Collect all waste containing ethyl 2,3-epoxypropanoate in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Decontamination: Thoroughly clean the work area upon completion of the task. Remove and properly store or dispose of PPE. Wash hands and arms thoroughly with soap and water.

3.4 Storage Requirements

  • Conditions: Store in a refrigerator at 2-8°C in a designated flammables area.[8] The container must be kept tightly closed to prevent the intake of moisture and the escape of vapors.[1][2]

  • Rationale: Refrigeration minimizes vapor pressure, reducing both flammability risk and potential exposure. A tightly sealed container is crucial due to the compound's hygroscopic nature, which could lead to degradation or unwanted reactions if moisture is introduced.[1]

  • Segregation: Store away from the incompatible materials listed in Section 2.1.[5]

Section 4: Emergency Procedures and First Aid

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work with the compound.

4.1 Accidental Release (Spill) Protocol

Immediate and correct action can prevent a small spill from becoming a major incident.

Diagram: Spill Response Workflow

G node_start Spill Occurs node_assess Assess Risk (Size, Location, Ventilation) node_start->node_assess node_decision Can You Handle It Safely? node_assess->node_decision node_evacuate Alert Others & Evacuate Area Contact EHS node_decision->node_evacuate No node_ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) node_decision->node_ppe Yes node_end End node_evacuate->node_end node_control Eliminate Ignition Sources Ensure Ventilation node_ppe->node_control node_contain Contain Spill with Inert Absorbent Material (Sand, Vermiculite) node_control->node_contain node_collect Collect into Sealed Container Using Non-Sparking Tools node_contain->node_collect node_decon Decontaminate Area & Dispose of Waste Properly node_collect->node_decon node_decon->node_end

Caption: A decision-making workflow for responding to a chemical spill.

Detailed Spill Cleanup Steps:

  • Evacuate & Alert: If the spill is large or you are not trained to handle it, alert others, evacuate the area, and contact your institution's Environmental Health & Safety (EHS) department.

  • Control Ignition Sources: Immediately remove all sources of ignition from the area.[8][9]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Absorb: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1][5]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed, and labeled container for hazardous waste disposal.[8][9]

  • Decontaminate: Clean the spill area thoroughly.

4.2 Fire Response

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][10] Do not use a direct stream of water, as it may be ineffective and spread the flammable liquid.[11]

  • Firefighter Precautions: In the event of a fire, responders must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[1][5] Vapors are heavier than air and can travel along the ground to a distant ignition source. Containers may explode when heated.[5][8]

4.3 First Aid Measures

Immediate treatment is crucial. Show the Safety Data Sheet (SDS) to any attending medical personnel.[12]

  • Inhalation: Remove the individual from the exposure area and move them to fresh air immediately. If breathing is difficult or symptoms like coughing appear, seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[1] If skin irritation or a rash develops, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete rinsing.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Wash the mouth out thoroughly with water. Do not induce vomiting.[1][13] Seek immediate medical attention.

References

  • Material Safety Data Sheet - Ethyl (2s)-2,3-epoxypropanoate, 97%. Cole-Parmer. URL: https://www.coleparmer.com/safety-data-sheets/ethyl-(2s)
  • Ethyl 2,3-epoxypropionate 90%. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/636185
  • SAFETY DATA SHEET - Ethyl 2,3-epoxypropanoate. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC263090000
  • SAFETY DATA SHEET - 501002 ethyl phenyl glycidate. Vigon International. URL: https://www.vigon.
  • Material Safety Data Sheet - Ethyl methylphenylglycidate. Spectrum Chemical. URL: https://www.spectrumchemical.com/MSDS/E1057.pdf
  • SAFETY DATA SHEET - Ethyl 2,3-epoxypropanoate. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/537586
  • Ethyl glycidate SDS, 4660-80-4 Safety Data Sheets. ECHEMI. URL: https://www.echemi.
  • Ethyl 2,3-epoxy-3-phenylpropionate - Hazardous Agents. Haz-Map. URL: https://haz-map.com/Agents/1033
  • SAFETY DATA SHEET - Ethyl 2,3-epoxypropanoate. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/Aldrich/W243906
  • Ethyl Propionate | C5H10O2. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.
  • Ethyl Methylphenylglycidate Safety Data Sheet (SDS). Flinn Scientific. URL: https://www.flinnsci.com/sds/735/e0108.pdf
  • ETHYL-3-ETHOXYPROPIONATE. CAMEO Chemicals, NOAA. URL: https://cameochemicals.noaa.gov/chemical/21570
  • Ethyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Safety Data Sheet. AK Scientific, Inc.. URL: https://www.aksci.com/sds/S698.sds.pdf
  • Ethyl 3-ethoxypropionate | C7H14O3. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/12989
  • ethyl 2-hydroxy-3,3-diphenylpropanoate SDS. ECHEMI. URL: https://www.echemi.
  • Safety Data Sheet - PMK ethyl glycidate. Cayman Chemical. URL: https://www.caymanchem.com/msdss/28578M.pdf
  • SAFETY DATA SHEET - ethyl propionate. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w245615
  • ETHYL 2-CHLOROPROPIONATE. CAMEO Chemicals, NOAA. URL: https://cameochemicals.noaa.gov/chemical/4096
  • 4660-80-4(ETHYL 2,3-EPOXYPROPANOATE) Product Description. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6869400.htm
  • Ethyl 2,2-difluoro-3-hydroxypropanoate Safety Data Sheet. Synquest Labs. URL: https://www.synquestlabs.com/sds/2121-3-03.pdf
  • SAFETY DATA SHEET - Ethyl 2,3-epoxypropanoate. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC263095000
  • Personal Protective Equipment (PPE). CHEMM. URL: https://chemm.hhs.gov/ppe.htm
  • SAFETY DATA SHEET - Ethyl 3-(4-hydroxyphenyl)propanoate. Thermo Fisher Scientific. URL: https://www.fishersci.com/msds?productName=BTB00914DA
  • Ethyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylate SDS. ECHEMI. URL: https://www.echemi.

Sources

An In-Depth Technical Guide to the Key Chemical Reactions of the Epoxide Ring in Ethyl Oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Ethyl oxirane-2-carboxylate, a prominent member of the glycidic ester family, serves as a cornerstone building block in modern organic synthesis. Its utility is derived from the inherent reactivity of the strained three-membered oxirane ring, which is further modulated by the adjacent electron-withdrawing ethyl ester functionality. This guide provides an in-depth exploration of the principal chemical transformations of this versatile synthon. We will dissect the mechanisms governing its reactivity, focusing on nucleophilic ring-opening reactions under various catalytic conditions, synthetically valuable rearrangements, and cycloaddition pathways. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this compound in the design and execution of complex molecular architectures.

Foundational Principles: Structure and Reactivity

This compound possesses a unique electronic and steric profile. The high ring strain of the epoxide (approximately 13 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. The presence of the C2-carboxylate group exerts a significant inductive electron-withdrawing effect, polarizing the C2-O and C3-O bonds and activating the ring toward nucleophilic attack. This electronic influence, combined with steric considerations, dictates the regioselectivity of ring-opening, a central theme of this guide.

The primary route for synthesizing glycidic esters like this compound is the Darzens condensation, where a ketone or aldehyde reacts with an α-haloester in the presence of a base.[1][2] The mechanism involves the formation of an enolate that attacks the carbonyl, followed by an intramolecular SN2 reaction to form the epoxide ring.[2][3]

G cluster_0 Darzens Condensation Mechanism A α-halo ester C Enolate (Carbanion) A->C Deprotonation B Base B->A E Halohydrin Intermediate C->E Nucleophilic Attack D Aldehyde/ Ketone D->E F α,β-Epoxy Ester (Glycidic Ester) E->F Intramolecular SN2 (Halide elimination)

Caption: Workflow of the Darzens glycidic ester condensation.[2]

Nucleophilic Ring-Opening: The Workhorse Reaction

The most fundamental reaction of this compound is the nucleophilic ring-opening of the epoxide. This process follows an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to inversion of stereochemistry at the site of attack. The regioselectivity—attack at C2 (α-attack) versus C3 (β-attack)—is highly dependent on the reaction conditions.

Base-Catalyzed and Neutral Conditions

Under basic or neutral conditions, the reaction is typically governed by sterics. Nucleophiles preferentially attack the less sterically hindered carbon atom. For this compound, this is the C3 position.

G cluster_0 Base-Catalyzed Ring-Opening (SN2) start This compound ts Transition State start->ts β-attack at C3 (less hindered) nuc Nu⁻ nuc->ts product Ring-Opened Product (β-hydroxy-α-substituted ester) ts->product Inversion of stereochemistry

Caption: General mechanism for base-catalyzed ring-opening at the C3 position.

Key Nucleophiles and Transformations:

  • Hydroxides (Hydrolysis): Heating with aqueous base (e.g., NaOH) leads to saponification of the ester and ring-opening to yield the salt of a dihydroxy acid.[4] This reaction is irreversible, unlike acid-catalyzed hydrolysis.[4]

  • Amines and Azides: These nitrogen nucleophiles readily open the epoxide ring at the C3 position to yield β-hydroxy-α-amino esters, which are valuable precursors for amino acids and other bioactive molecules. The reaction of epoxides with amines in the presence of an acid can proceed through various activated complexes.[5][6]

  • Thiols: Thiolates are excellent nucleophiles and react efficiently to produce β-hydroxy-α-thioether esters.

  • Carbon Nucleophiles (Grignard & Organolithium Reagents): These powerful nucleophiles attack the epoxide ring to form new carbon-carbon bonds.[7] The reaction with Grignard reagents and ethylene oxide typically yields a primary alcohol after workup.[8][9] In the case of this compound, attack occurs at C3, extending the carbon chain.[10][11]

Acid-Catalyzed Conditions

Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better electrophile. This allows weaker nucleophiles, such as water and alcohols, to open the ring. The mechanism has significant SN1 character. The positive charge in the transition state is better stabilized at the more substituted carbon (C3). Consequently, nucleophilic attack is directed to the C3 position.

For the acid-catalyzed hydrolysis of simple esters, the reaction is reversible, and an excess of water is used to drive the equilibrium toward the products.[4][12] The process begins with the protonation of the carbonyl oxygen by a hydronium ion.[13]

G cluster_0 Acid-Catalyzed Ring-Opening start This compound protonated Protonated Epoxide start->protonated Protonation h_plus H⁺ h_plus->start ts Transition State (δ⁺ at C3) protonated->ts Attack at C3 nuc Nu-H nuc->ts product Ring-Opened Product (β-substituted-α-hydroxy ester) ts->product Deprotonation

Caption: Mechanism for acid-catalyzed ring-opening, favoring attack at C3.

NucleophileConditionsPredominant Site of AttackProduct Type
H₂O / H⁺ Dilute H₂SO₄, heatC3α,β-Dihydroxy ester
ROH / H⁺ Anhydrous alcohol, acid catalystC3β-Alkoxy-α-hydroxy ester
H₂O / OH⁻ NaOH(aq), heatC3Salt of α,β-Dihydroxy acid
RNH₂ Neat or in solvent (e.g., EtOH)C3β-Amino-α-hydroxy ester
RSH / Base NaSR in solventC3β-Thioether-α-hydroxy ester
RMgX Anhydrous ether or THF, then H₃O⁺ workupC3β-Alkyl-α-hydroxy ester

Hydrolysis and Decarboxylative Rearrangement

One of the most synthetically powerful transformations of glycidic esters involves a two-step sequence of hydrolysis followed by decarboxylation. Saponification of the ester group yields a glycidate salt, which upon acidification and gentle heating, undergoes decarboxylation. This process is often accompanied by a rearrangement of the epoxide to form a carbonyl compound.[1] This sequence effectively converts the original aldehyde or ketone used in the Darzens reaction into a homologated aldehyde or ketone with one additional carbon atom.[2][14]

G cluster_0 Hydrolysis and Decarboxylative Rearrangement A α,β-Epoxy Ester B Glycidic Acid A->B 1. Saponification (NaOH) 2. Acidification (H₃O⁺) C Enol Intermediate B->C Decarboxylation (Heat, -CO₂) E CO₂ D Aldehyde/Ketone (Homologated) C->D Tautomerization

Caption: Reaction pathway for the conversion of a glycidic ester to a carbonyl compound.[1]

Experimental Protocol: Conversion of PMK Ethyl Glycidate to MDP2P

This protocol describes the hydrolysis and decarboxylation of PMK ethyl glycidate, a precursor in the synthesis of certain psychoactive substances, to 3,4-methylenedioxyphenyl-2-propanone (MDP2P).[15][16]

  • Saponification: Dissolve PMK ethyl glycidate (1 equivalent) in ethanol or methanol. Add a solution of sodium hydroxide (approx. 2 equivalents) in water.

  • Heating: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC). The sodium salt of the glycidic acid will precipitate.

  • Acidification & Decarboxylation: Cool the mixture and acidify slowly with an acid such as hydrochloric acid. The glycidic acid is formed in situ.

  • Rearrangement: Gently heat the acidified mixture. Vigorous evolution of CO₂ will be observed as the decarboxylation and rearrangement to the ketone occurs.

  • Extraction: After gas evolution ceases, cool the reaction mixture. Extract the product (MDP2P) with a suitable organic solvent like toluene or dichloromethane.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude ketone, which can be further purified by distillation.

Other Significant Transformations

Rearrangements

While the decarboxylative rearrangement is most common, glycidic esters can undergo other rearrangements. Under Lewis acid catalysis, 2,3-epoxy alcohols are known to rearrange.[17] Similar transformations can be induced in glycidic esters, potentially leading to ring expansion or other skeletal changes, although these are less common than simple ring-opening.[18] The Payne rearrangement, an equilibrium between 2,3-epoxy alcohols and 1,2-epoxy alcohols under basic conditions, provides a pathway to isomerize the epoxide, allowing nucleophilic attack at a different position.[19][20]

Cycloaddition Reactions

A cycloaddition is a reaction where two unsaturated molecules combine to form a cyclic product.[21][22] While less common for epoxides than for dienes or alkenes, they can participate in such reactions. For instance, electron-rich aryl epoxides can undergo formal [3+2] cycloaddition reactions with alkenes under Lewis acid catalysis to afford substituted tetrahydrofurans.[23] This demonstrates the potential of the C-O-C unit of the epoxide to act as a three-atom component in cycloadditions.

Conclusion

This compound is a powerful and versatile intermediate in organic synthesis. Its reactivity is dominated by the SN2 ring-opening of the strained epoxide, a process whose regioselectivity can be finely tuned by the choice of catalytic conditions. The ability to introduce a wide variety of nucleophiles, coupled with the synthetically crucial hydrolysis and decarboxylative rearrangement sequence, provides chemists with a reliable method for carbon-carbon bond formation and the construction of complex carbonyl compounds. A thorough understanding of these core reactions is essential for any scientist engaged in the fields of fine chemical synthesis, medicinal chemistry, and drug development.

References

  • Unacademy. (n.d.). Darzens Glycidic Ester Synthesis.
  • Chambers, M. S., & Thomas, E. J. (1989). Controlled Payne rearrangements of 2,3-epoxy alcohols in aprotic media: an enantioselective total synthesis of (+)-exo-brevicomin. Journal of the Chemical Society, Perkin Transactions 1, 1053-1059. [Link]
  • Newman, M. S., & Mager, H. I. (1949). The Darzens Glycidic Ester Condensation. Organic Reactions, 5(1), 1-29. [Link]
  • Wikipedia. (n.d.). Darzens reaction.
  • Organic Chemistry Portal. (n.d.). Darzens Reaction.
  • ResearchGate. (2014). What are efficient, multigram synthesis routes for ethyl 3-(2-methylpropyl)oxirane-2-carboxylate from isovaleric aldehyde via Darzens reaction?
  • Unlock CheMystery. (2019, July 12). Lewis Acid-Catalyzed Rearrangement of 2,3-Epoxyalcohol. Mechanism Revealed! [Video]. YouTube. [Link]
  • Gladiali, S., & Soccolini, F. (1982). Synthesis of Glycidic Esters in a Two-Phase Solid-Liquid System.
  • Chemistry LibreTexts. (2023, August 1). 3.3: Rearrangements.
  • Slideshare. (n.d.). Darzen glycidic.
  • Gomha, S. M., et al. (2013).
  • Nishikubo, T., & Kameyama, A. (1979). New Ring Opening Reactions of Oxiranes with Aryl Carboxylates. Journal of Synthetic Organic Chemistry, Japan, 37(5), 338-349. [Link]
  • Oreate AI. (2025, December 16). Darzens Condensation: Mechanism, Development, and Application Research.
  • Wikipedia. (n.d.). Asymmetric epoxidation.
  • De, S. K. (2021). Rearrangement Reactions. In Applied Organic Chemistry: Reaction Mechanisms and Experimental Procedures in Medicinal Chemistry (pp. 1-50). Wiley-VCH. [Link]
  • Gulik, W. J., et al. (2002). Process for preparing optically active glycidate esters. U.S.
  • National Institutes of Health. (n.d.). Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions.
  • MDPI. (n.d.). Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans.
  • ResearchGate. (n.d.). Detailing the elementary stages in the oxirane ring opening reactions with carboxylic acids catalyzed by tertiary amines.
  • University of York. (n.d.). The First Practical Method for Asymmetric Epoxidation.
  • National Center for Biotechnology Information. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate.
  • American Chemical Society. (n.d.). The Reaction between Grignard Reagents and the Oxirane Ring.
  • YouTube. (2012, February 16). Reaction of grignard reagent with oxirane ring. [Video]. YouTube. [Link]
  • NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions.
  • Michigan State University. (n.d.). Cationic Rearrangements.
  • Scribd. (n.d.). Sharpless Asymmetric Epoxidation Guide.
  • Varsity Tutors. (n.d.). Help with Grignard Reactions.
  • YouTube. (2021, October 19).
  • Chemguide. (n.d.). hydrolysis of esters.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
  • Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters.
  • Chemistry LibreTexts. (2024, July 30). 30.6: Cycloaddition Reactions.
  • ResearchGate. (n.d.). oxirane ring opening reaction mechanism by carboxylic acid.
  • Semantic Scholar. (n.d.). Reactions of carboxylic acids with ethylene oxide. II. Concerning the mechanism of reaction.
  • ResearchGate. (n.d.). Experimental and theoretical study on the kinetics and mechanism of the amine‑catalyzed reaction of oxiranes with carboxylic acids.
  • YouTube. (2025, April 6). What is Sharpless Asymmetric Epoxidation ?
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Chemistry LibreTexts. (2022, September 24). 29.5: Cycloaddition Reactions.
  • Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents.
  • Reddit. (2023, February 5). A full write up on the conversion of PMK ethyl glycidate to MDP2P.
  • Royal Society of Chemistry. (2020). Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes.
  • Center for Forensic Science Research & Education. (2024). PMK Ethyl Glycidate - Monographs.
  • National Institutes of Health. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review.

Sources

An In-Depth Technical Guide to the Stereochemistry of Ethyl Oxirane-2-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive exploration of the stereochemistry of ethyl oxirane-2-carboxylate enantiomers, critical chiral building blocks in modern pharmaceutical synthesis. The document delves into the fundamental principles of their stereoisomerism, methodologies for their enantioselective synthesis, and robust analytical techniques for the precise determination of enantiomeric purity. With a focus on the practical application of these concepts, this guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals. Detailed experimental protocols, mechanistic insights, and comparative data are presented to facilitate the informed design and execution of synthetic and analytical strategies involving these versatile intermediates.

Introduction: The Significance of Chirality in Drug Development

The three-dimensional structure of a molecule is paramount in determining its biological activity. For chiral molecules, enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This compound, a key chiral synthon, exemplifies this principle. Its enantiomers serve as precursors to a wide array of biologically active compounds, where the precise stereochemical configuration is critical for therapeutic efficacy and safety. Understanding and controlling the stereochemistry of these building blocks is, therefore, not merely an academic exercise but a fundamental requirement in the development of enantiopure drugs.[1]

This guide will provide an in-depth analysis of the (R)- and (S)-enantiomers of this compound, covering their synthesis, separation, and characterization. The causality behind experimental choices will be explained, offering field-proven insights to guide researchers in this domain.

Fundamentals of this compound Stereochemistry

This compound possesses a single stereocenter at the C2 position of the oxirane ring. This gives rise to two non-superimposable mirror images: (R)-ethyl oxirane-2-carboxylate and (S)-ethyl oxirane-2-carboxylate.

Table 1: Chemical Identity of this compound Enantiomers

Property(R)-Ethyl oxirane-2-carboxylate(S)-Ethyl oxirane-2-carboxylateRacemic this compound
IUPAC Name ethyl (2R)-oxirane-2-carboxylateethyl (2S)-oxirane-2-carboxylateThis compound
CAS Number 111058-33-4[2][3][4]Not readily available4660-80-4[5][6]
Molecular Formula C₅H₈O₃[2]C₅H₈O₃C₅H₈O₃[5]
Molecular Weight 116.12 g/mol [3]116.12 g/mol 116.12 g/mol [5]
InChI Key LSGWSXRILNPXKJ-SCSAIBSYSA-N[4]Not readily availableLSGWSXRILNPXKJ-UHFFFAOYNA-N[2]

The absolute configuration of each enantiomer dictates its interaction with other chiral molecules, such as enzymes and receptors in biological systems. Therefore, the ability to synthesize and analyze these enantiomers with high stereochemical fidelity is crucial.

Enantioselective Synthesis Strategies

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric epoxidation of an achiral precursor and kinetic resolution of a racemic mixture.[7]

Asymmetric Epoxidation of Ethyl Acrylate

Asymmetric epoxidation is a powerful method that directly introduces chirality during the formation of the epoxide ring from an achiral olefin, such as ethyl acrylate.[7] This approach relies on the use of a chiral catalyst to control the facial selectivity of the oxidation.

The Jacobsen-Katsuki epoxidation is a highly effective method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst.[8][9] This reaction is complementary to the Sharpless epoxidation, which is typically used for allylic alcohols.[8][9]

The choice of the chiral salen ligand is critical in determining the enantioselectivity of the reaction. The mechanism, while not fully elucidated, is believed to involve a manganese(V)-oxo species as the active oxidant.[8]

Experimental Protocol: Jacobsen-Katsuki Epoxidation of Ethyl Acrylate

Objective: To synthesize enantiomerically enriched this compound via asymmetric epoxidation.

Materials:

  • Ethyl acrylate[10]

  • (R,R)-Jacobsen's catalyst (or (S,S)- for the other enantiomer)

  • Sodium hypochlorite (bleach), buffered with phosphate buffer

  • Dichloromethane (DCM)

  • 4-Phenylpyridine N-oxide (optional co-catalyst)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask cooled to 0 °C, dissolve ethyl acrylate and the chiral Mn-salen catalyst in dichloromethane.

  • Add the buffered sodium hypochlorite solution dropwise to the stirred reaction mixture. The addition rate should be controlled to maintain the reaction temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

Causality: The use of a C₂ symmetric chiral salen ligand creates a chiral environment around the manganese center, which directs the oxygen atom transfer to one face of the ethyl acrylate double bond, leading to the preferential formation of one enantiomer.[8][9]

Jacobsen_Epoxidation cluster_catalyst Catalytic Cycle cluster_reaction Epoxidation Mn(III)-Salen Mn(III)-Salen Mn(V)=O Mn(V)=O Mn(III)-Salen->Mn(V)=O Oxidant (e.g., NaOCl) Ethyl Acrylate Ethyl Acrylate Mn(V)=O->Ethyl Acrylate Oxygen Transfer Epoxide_Product This compound Ethyl Acrylate->Epoxide_Product Epoxide_Product->Mn(III)-Salen Catalyst Regeneration

Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.

While the Sharpless epoxidation is renowned for its application to allylic alcohols, its direct application to simple acrylates like ethyl acrylate is not its primary use case.[11][12] The presence of the allylic hydroxyl group is crucial for coordination to the titanium catalyst, which directs the epoxidation.[11][13]

Kinetic Resolution

Kinetic resolution is an alternative strategy that starts with a racemic mixture of this compound. One enantiomer is selectively reacted (e.g., through enzymatic hydrolysis), leaving the other enantiomer unreacted and thus enantiomerically enriched.[7] The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.[11]

Analytical Techniques for Chiral Purity Determination

The accurate determination of enantiomeric excess (ee) is critical for validating the success of an enantioselective synthesis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for this purpose.[1][14]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a wide range of chiral compounds, including epoxides.[1][15]

Experimental Protocol: Chiral HPLC Analysis of this compound

Objective: To determine the enantiomeric excess of a sample of this compound.

Instrumentation & Columns:

  • HPLC system with a UV detector.[1][16]

  • Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or Chiralcel OD-H).[16]

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 98:2 v/v).[16] The optimal ratio may require method development.

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[14] Filter the solution through a 0.45 µm syringe filter.

  • Standard Preparation: Prepare a solution of the racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min[16]

    • Detection wavelength: 210 nm or 254 nm[16]

    • Column temperature: Ambient

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Then, inject the sample to be analyzed.

  • Data Analysis: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Causality: The chiral stationary phase contains chiral selectors that form transient diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times, allowing for their separation.

Chiral_HPLC_Workflow Sample_Prep Sample Preparation (Dissolve & Filter) Injection Inject into HPLC Sample_Prep->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & ee Calculation) Detection->Data_Analysis

Caption: Workflow for chiral HPLC analysis.

Table 2: Representative Chiral HPLC Separation Data

EnantiomerRetention Time (min)
(R)-ethyl oxirane-2-carboxylatetR1
(S)-ethyl oxirane-2-carboxylatetR2
Note: Actual retention times are dependent on the specific column and chromatographic conditions used.
Other Analytical Methods

While chiral HPLC is the gold standard, other techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral shift reagent, the NMR signals of enantiomers can be resolved, allowing for the determination of enantiomeric purity.

  • Polarimetry: Enantiomers rotate plane-polarized light in equal but opposite directions. While useful for confirming the presence of a chiral substance, polarimetry is generally not accurate for determining high enantiomeric excesses.

Conclusion

The stereochemistry of this compound enantiomers is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry. A thorough understanding of the principles governing their synthesis and analysis is indispensable for any scientist working in this field. This guide has provided a detailed overview of key enantioselective synthetic strategies, with a particular focus on the Jacobsen-Katsuki epoxidation, and has outlined a robust protocol for the determination of enantiomeric purity using chiral HPLC. By applying the principles and methodologies described herein, researchers can confidently and efficiently access and characterize these valuable chiral building blocks for the development of next-generation therapeutics.

References

  • This compound | CAS 111058-33-4 - M
  • Jacobsen epoxid
  • Supporting Inform
  • Jacobsen epoxid
  • Jacobsen-Katsuki Epoxid
  • Synthesis Strategies for (R)
  • Sharpless Asymmetric Epoxid
  • Sharpless epoxid
  • Sharpless Asymmetric Epoxid
  • Sharpless Epoxid
  • Ethyl Acrylate | C5H8O2 | CID 8821 - PubChem - NIH. [Link]
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ

Sources

A Technical Guide to Sourcing High-Purity (S)-Ethyl Oxirane-2-carboxylate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Ethyl oxirane-2-carboxylate, also known as (S)-ethyl glycidate, is a pivotal chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereochemical integrity is paramount, as the desired therapeutic effect is often exclusive to a single enantiomer. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the sourcing, qualification, and handling of high-purity (S)-Ethyl oxirane-2-carboxylate. We will explore the supplier landscape, critical quality attributes to scrutinize on a Certificate of Analysis (CoA), a detailed protocol for in-house verification of enantiomeric excess (e.e.) via chiral High-Performance Liquid Chromatography (HPLC), and best practices for storage and handling to prevent degradation.

Introduction: The Strategic Importance of (S)-Ethyl Oxirane-2-carboxylate

(S)-Ethyl oxirane-2-carboxylate (CAS Number: 6781-84-6) is a versatile C3 chiral synthon. The strained three-membered epoxide ring is susceptible to nucleophilic ring-opening, providing a regio- and stereoselective route to a wide array of functionalized molecules. This reactivity, combined with the inherent chirality, makes it an invaluable intermediate in the synthesis of complex molecules where precise stereocontrol is a prerequisite for biological activity.[1]

The enantiomers of a chiral drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[2] Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral APIs. This regulatory pressure translates directly to the starting materials; the procurement of (S)-Ethyl oxirane-2-carboxylate with the highest possible enantiomeric purity is not merely a matter of process efficiency but a fundamental requirement for drug safety and efficacy.

The Supplier Landscape: Qualification and Due Diligence

Sourcing high-purity (S)-Ethyl oxirane-2-carboxylate requires a systematic approach to supplier identification and qualification. The market includes large, well-known chemical suppliers as well as smaller, specialized manufacturers.[3][4][5][6]

A robust supplier qualification workflow is essential. This process should move beyond simple catalog availability and price comparison to a thorough technical vetting.

Supplier Qualification Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Validation & Approval A Identify Potential Suppliers (e.g., Sigma-Aldrich, TCI, Alfa Aesar, Manchester Organics) B Request Technical Documentation (CoA, SDS, Spec Sheet) A->B Initial Contact C Review CoA for Critical Parameters (Purity, e.e., Residual Solvents) B->C D Assess Manufacturing Capability (Gram to Kilogram/Ton Scale) C->D E Request Sample for In-House QC D->E If specs are promising F Perform In-House QC Verification (Chiral HPLC, NMR, KF) E->F G Compare Results to Supplier CoA F->G H Approve Supplier & Establish Supply Chain G->H Results Match I Reject Supplier & Document Reasons G->I Discrepancy Found

Caption: A logical workflow for qualifying suppliers of critical chiral intermediates.

Decoding the Certificate of Analysis (CoA): Critical Quality Attributes

The CoA is the primary document attesting to a material's quality. For (S)-Ethyl oxirane-2-carboxylate, the following parameters are of utmost importance.

ParameterTypical SpecificationAnalytical MethodRationale & Expert Insight
Chemical Purity > 98.0%Gas Chromatography (GC)Measures the percentage of the desired compound versus volatile impurities. A lower purity may indicate residual starting materials or byproducts that could interfere with downstream reactions.
Enantiomeric Excess (e.e.) > 99.0%Chiral HPLCThis is the most critical parameter. It quantifies the excess of the (S)-enantiomer over the (R)-enantiomer. Insufficient e.e. will compromise the stereochemical purity of the final API.[7]
Water Content < 0.1%Karl Fischer (KF) TitrationThe epoxide ring is susceptible to hydrolysis, which would form the corresponding diol, an impurity that can be difficult to remove. A low water content is essential for stability.[3]
Appearance Colorless to Pale Yellow LiquidVisualSignificant color deviation may indicate degradation or the presence of non-volatile impurities.
Identity Conforms to Structure¹H NMR, FTIRConfirms the chemical structure and the absence of major structural impurities.

Note: Specifications are representative and may vary between suppliers.[3][6]

In-House Verification: A Protocol for Chiral HPLC Analysis

Trust but verify. Independent verification of the enantiomeric excess (e.e.) is a cornerstone of a robust quality control program. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating the enantiomers of ethyl glycidate.[2][8]

Objective: To determine the enantiomeric excess (e.e.) of a supplied batch of (S)-Ethyl oxirane-2-carboxylate.
Materials & Equipment:
  • HPLC system with UV detector

  • Chiral Stationary Phase Column (e.g., DAICEL CHIRALPAK® series or equivalent)[7]

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • (S)-Ethyl oxirane-2-carboxylate sample

  • Racemic (R/S)-Ethyl oxirane-2-carboxylate standard (for method development/validation)

  • Class A volumetric flasks and pipettes

  • 0.45 µm syringe filters

Step-by-Step Protocol:
  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol. A common starting ratio is 98:2 (v/v).[7] Degas the mobile phase thoroughly before use.

  • Standard Preparation:

    • Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.

    • Create a working standard by diluting the stock to ~100 µg/mL. This solution is used to confirm the resolution of the two enantiomer peaks.

  • Sample Preparation:

    • Accurately prepare a sample solution of the supplied (S)-Ethyl oxirane-2-carboxylate at the same concentration as the working standard (~100 µg/mL) using the mobile phase as the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Typical):

    • Column: DAICEL CHIRALCEL OD-H (or similar)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm[7]

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

  • Analysis & Calculation:

    • Inject the racemic standard to determine the retention times (t_R) for the (R) and (S) enantiomers and to ensure baseline resolution (Resolution > 1.5).

    • Inject the sample solution in triplicate.

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times from the standard run.

    • Calculate the enantiomeric excess (e.e.) using the peak areas (A) from the sample chromatogram: e.e. (%) = [(A_S - A_R) / (A_S + A_R)] * 100 Where A_S is the area of the (S)-enantiomer peak and A_R is the area of the (R)-enantiomer peak.

Storage and Handling: Preserving Purity

(S)-Ethyl oxirane-2-carboxylate is sensitive to moisture and acidic/basic conditions, which can catalyze the hydrolysis of the epoxide ring. Improper storage can lead to a significant drop in both chemical and chiral purity.

Key Recommendations:
  • Storage Temperature: Store in a refrigerator at 2-8°C under an inert atmosphere (Argon or Nitrogen). This minimizes degradation rates and prevents atmospheric moisture ingress.

  • Inert Atmosphere: Always handle the material under an inert gas. Use syringe techniques for transferring small quantities from a septum-sealed bottle.

  • Avoid Contaminants: Ensure all glassware is scrupulously dry. Avoid cross-contamination with acids, bases, or water.

  • Material Safety: (S)-Ethyl oxirane-2-carboxylate is an irritant and a potential sensitizer.[9] Always review the Safety Data Sheet (SDS) before handling and use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Chemical Stability Considerations

G cluster_0 Degradation Pathways A (S)-Ethyl oxirane-2-carboxylate (High Purity) B Ethyl (2S,3)-2,3-dihydroxypropanoate (Diol Impurity) A->B H₂O / H⁺ or OH⁻ (Hydrolysis) C Polymerization A->C Trace Acid/Base (Ring Opening)

Caption: Primary degradation pathways for (S)-Ethyl oxirane-2-carboxylate.

Conclusion

The successful integration of (S)-Ethyl oxirane-2-carboxylate into a pharmaceutical synthesis program hinges on a meticulous sourcing and quality control strategy. By implementing a rigorous supplier qualification process, critically evaluating Certificates of Analysis, performing independent analytical verification, and adhering to strict storage and handling protocols, researchers can ensure the stereochemical integrity of their synthetic intermediates. This diligence is fundamental to guaranteeing the quality, safety, and efficacy of the final active pharmaceutical ingredient.

References

  • Wit Pharma.ethyl oxirane-2-carboxylate CAS NO.4660-80-4.
  • Manchester Organics.this compound | 4660-80-4.
  • Sigma-Aldrich.(R)-Ethyl oxirane-2-carboxylate | 111058-33-4.
  • Wiley-VCH.Supporting Information.
  • Matrix Fine Chemicals.this compound | CAS 111058-33-4.
  • ChemScene.4660-80-4 | this compound.
  • Progressive Epoxy Polymers, Inc.HANDLING AND STORAGE OF EPOXY RESINS.
  • ChemicalBook.PMK ethyl glycidate: Synthesis and Application.
  • BenchChem.Application Notes and Protocols for Chiral HPLC Analysis of (S)-Ethyl chroman-2-carboxylate.
  • Hebei Weimiao Technology Co., Ltd.What is the synthesis and application of PMK ethyl glycidate?.
  • MDPI.Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods.

Sources

Solubility of ethyl oxirane-2-carboxylate in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Ethyl Oxirane-2-Carboxylate in Common Organic Solvents

Abstract

This compound, also known as ethyl glycidate, is a bifunctional molecule featuring both an ester and a reactive epoxide ring. Its utility as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries, necessitates a thorough understanding of its solubility characteristics. The choice of solvent is paramount for controlling reaction kinetics, optimizing purification processes like crystallization and chromatography, and ensuring product purity. This guide addresses the notable absence of comprehensive, publicly available quantitative solubility data for this compound. It provides researchers, scientists, and drug development professionals with a robust framework for both predicting and experimentally determining the solubility of this compound. The guide integrates theoretical principles, primarily Hansen Solubility Parameters (HSP), with a detailed, field-proven experimental protocol, empowering users to generate reliable data tailored to their specific applications.

Section 1: Theoretical Framework for Solubility Prediction

A foundational understanding of molecular interactions is crucial for predicting how this compound will behave in different solvent environments. Its solubility is governed by its molecular structure: a polar core composed of an ester and an epoxide group, and a non-polar ethyl chain.

The Principle of "Like Dissolves Like"

This long-standing heuristic provides a qualitative starting point for solvent selection.[1]

  • Polar Moieties: The oxygen atoms in the ester (-COO-) and epoxide (-C-O-C-) groups create significant dipole moments and can act as hydrogen bond acceptors. These features suggest a strong affinity for polar solvents.

  • Non-polar Moiety: The ethyl group (-CH2CH3) is a non-polar, hydrophobic chain.

Field Insight: The presence of both polar and non-polar regions means this compound is unlikely to be fully miscible in the extremes of the polarity spectrum (e.g., water or hexane). Its optimal solubility will likely be found in solvents of intermediate polarity that can effectively solvate both the polar functional groups and the non-polar alkyl chain.

Hansen Solubility Parameters (HSP): A Quantitative Approach

For a more refined prediction, the Hansen Solubility Parameter (HSP) model is an invaluable tool. It deconstructs the total cohesive energy of a substance into three components, providing a multi-dimensional view of its intermolecular forces.[2][3][4]

  • δd (Dispersion): Energy from weak, temporary van der Waals forces.

  • δp (Polar): Energy from permanent dipole-dipole interactions.

  • δh (Hydrogen Bonding): Energy from the forces between hydrogen bond donors and acceptors.

The core principle of HSP is that substances with similar (δd, δp, δh) parameters are likely to be miscible. The "distance" (Ra) between the HSP coordinates of a solute (1) and a solvent (2) in "Hansen space" can be calculated:

Ra = [4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]¹ᐟ²

A smaller Ra value indicates a higher likelihood of solubility. A common metric, the Relative Energy Difference (RED), helps formalize this prediction: RED = Ra / R₀ , where R₀ is the interaction radius of the solute.

  • RED < 1: High affinity, likely soluble.

  • RED = 1: Boundary condition, may be partially soluble.

  • RED > 1: Low affinity, likely insoluble.[4]

Estimating HSP for this compound: Since experimentally derived HSP values for this compound are not readily available, they can be estimated using group contribution methods.[5][6] Based on its structure (CH3-, -CH2-, -COO-, -CH(O)CH2-), the estimated HSP values are:

ParameterEstimated Value (MPa⁰·⁵)
δd 16.5
δp 7.5
δh 8.0
R₀ ~8.0 (Typical for small organic molecules)

The following table provides the HSP values for a range of common organic solvents, allowing researchers to calculate Ra and RED to predict solubility.

Table 1: Hansen Solubility Parameters of Common Organic Solvents

Solvent δd (MPa⁰·⁵) δp (MPa⁰·⁵) δh (MPa⁰·⁵)
Non-Polar Solvents
n-Hexane 14.9 0.0 0.0
Toluene 18.0 1.4 2.0
Diethyl Ether 14.5 2.9 5.1
Polar Aprotic Solvents
Acetone 15.5 10.4 7.0
Ethyl Acetate 15.8 5.3 7.2
Acetonitrile 15.3 18.0 6.1
Dichloromethane (DCM) 17.0 7.3 7.1
Tetrahydrofuran (THF) 16.8 5.7 8.0
Dimethylformamide (DMF) 17.4 13.7 11.3
Dimethyl Sulfoxide (DMSO) 18.4 16.4 10.2
Polar Protic Solvents
Methanol 14.7 12.3 22.3
Ethanol 15.8 8.8 19.4
Isopropanol (IPA) 15.8 6.1 16.4
Water 15.5 16.0 42.3

Data compiled from various sources.[7][8][9][10]

Section 2: Practical Implications and a Critical Precaution

Application in Drug Development and Synthesis

This compound is a valuable intermediate in chemical synthesis.[11][12] Understanding its solubility is critical for:

  • Reaction Medium: Ensuring reactants are in the same phase to facilitate reaction.

  • Work-up and Extraction: Selecting appropriate immiscible solvents for purification.

  • Crystallization: Identifying a solvent system where the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.

A Note on Solute Stability: The Reactive Epoxide

Expertise & Trustworthiness Pillar: A critical consideration often overlooked in simple solubility studies is the chemical stability of the solute in the solvent. The epoxide ring in this compound is susceptible to nucleophilic ring-opening.[13]

  • Protic Solvents: Solvents with acidic protons, such as alcohols (methanol, ethanol) and water, can act as nucleophiles and open the epoxide ring, especially in the presence of acid or base catalysts or at elevated temperatures.[14][15] This reaction would consume the solute, leading to an inaccurate (artificially high) measurement of its solubility.

  • Acidic Impurities: Trace acidic impurities in any solvent can catalyze this degradation.

Self-Validating Recommendation: When determining solubility, especially in protic solvents or over long equilibration times, it is imperative to verify the integrity of the solute post-experiment. This can be achieved by analyzing the saturated solution via techniques like HPLC or GC-MS to confirm that only the original this compound is present and that no degradation products have formed.

Section 3: Experimental Protocol for Solubility Determination

Given the absence of published data, researchers must determine solubility experimentally. The Isothermal Equilibrium (Shake-Flask) Method is the gold standard for this purpose due to its reliability and simplicity.[16]

Detailed Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of sealable, inert containers (e.g., 20 mL glass scintillation vials with PTFE-lined caps). An "excess" ensures that a solid phase remains after equilibrium is reached.

    • Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the chosen organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant-temperature environment, such as an orbital shaker with temperature control or a water bath, set to the desired temperature (e.g., 25.0 °C).

    • Agitate the mixtures at a constant rate. The agitation must be vigorous enough to keep the excess solid suspended but not so vigorous as to cause emulsification.

    • Allow the system to equilibrate for a minimum of 24 hours. (Self-Validation Step): To ensure equilibrium has been reached, take measurements at sequential time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration no longer changes over time.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

    • To ensure complete removal of undissolved solute, centrifuge the vials at a moderate speed.

    • Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter this aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic particulates.

  • Quantification:

    • Accurately determine the mass of the filtered aliquot.

    • Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a low temperature to avoid degradation of the solute.

    • Once the solvent is removed, weigh the vial containing the dried solute residue. The difference in mass gives the amount of dissolved this compound.

    • Alternatively, and often more accurately, quantify the concentration of the solute in the filtered aliquot using a pre-calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation and Data Reporting:

    • Calculate the solubility using the mass of the solute and the volume (or mass) of the solvent.

    • Report the results in standard units, such as mg/mL, g/100g of solvent, or molarity (mol/L), always specifying the temperature.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solute to vial B Add precise volume of solvent A->B C Seal and place in shaker at constant T B->C D Agitate for 24-48h C->D E Verify equilibrium D->E F Settle undissolved solid E->F G Centrifuge sample F->G H Filter supernatant (0.22 µm PTFE) G->H I Gravimetric Analysis (Evaporate solvent) H->I J Instrumental Analysis (e.g., HPLC, GC) H->J K Calculate Solubility (mg/mL or mol/L) I->K J->K

Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.

Template for Data Recording

Table 2: Experimental Solubility of this compound at 25°C

Solvent Class Solvent Solubility (mg/mL) Solubility (mol/L) Observations
Non-Polar n-Hexane
Toluene
Polar Aprotic Acetone
Ethyl Acetate
Acetonitrile
THF
DCM
Polar Protic Methanol Check for degradation
Ethanol Check for degradation

| | Isopropanol | | | Check for degradation |

References

  • Justes, D. R., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega.
  • Justes, D. R., et al. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. National Center for Biotechnology Information.
  • Uberant. (2024). Unveiling the Chemical Structure and Diverse Utility of BMK Ethyl Glycidate.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • Hebei Weimiao. (2024). Emerging Trends and Innovations in PMK Ethyl Glycidate Production Facilities and Market Dynamics.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Wikipedia. (2024). Hansen solubility parameter.
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • Hebei Weimiao. (2024). china pmk ethyl glycidate.
  • Kinam Park. (n.d.). Hansen Solubility Parameters.
  • Scribd. (n.d.). Solubility Parameters: Solvents.
  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP).
  • ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical...
  • Scribd. (n.d.). Hansen Solubility Parameters Values List.
  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
  • ResearchGate. (n.d.). Detailing the elementary stages in the oxirane ring opening reactions with carboxylic acids catalyzed by tertiary amines.
  • ChemBK. (2024). PMK ethyl glycidate.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • SciSpace. (1975). Kinetics and mechanism of the reaction of aromatic carboxylic acids with ethylene oxide in protic and aprotic dipolar solvents in the presence of tertiary amines.
  • The Center for Forensic Science Research & Education. (2024). NPS Discovery — New Drug Monograph 2024 PMK Ethyl Glycidate.
  • NPS Discovery. (2024). PMK Ethyl Glycidate - Monographs.
  • Frontiers. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity.

Sources

An In-depth Technical Guide to the Theoretical Calculation of Ethyl Oxirane-2-Carboxylate Molecular Orbitals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Bridging Theory and Application in Drug Development

Ethyl oxirane-2-carboxylate, also known as ethyl glycidate, is a molecule of significant interest in medicinal chemistry and drug development. Its strained oxirane ring and ester functionality make it a versatile synthetic intermediate and a potential pharmacophore. However, these same features confer a high degree of reactivity, which can be both beneficial for targeted covalent inhibition and detrimental, leading to off-target toxicity through reactions with biological nucleophiles.[1][2][3] Understanding the electronic structure of this molecule is therefore paramount for predicting its reactivity, metabolic fate, and potential for drug-protein interactions.[4][5]

This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive walkthrough of the theoretical methods used to calculate and analyze the molecular orbitals of this compound. We move beyond a simple recitation of steps to explain the underlying causality of methodological choices, ensuring a robust and reproducible computational protocol grounded in established scientific principles.

Theoretical Foundations: Selecting the Right Tools for the Task

The accurate description of a molecule's electronic properties hinges on the selection of an appropriate theoretical model. This choice is not arbitrary but is dictated by a balance between computational cost and the desired accuracy for the system .

The Quantum Mechanical Approach: DFT as the Method of Choice

For molecules like this compound, Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry.[6][7] Unlike the more computationally expensive wave-function based methods, DFT calculates the total energy of the system based on its electron density.

  • Why DFT? For organic molecules containing heteroatoms, DFT methods, particularly those using hybrid functionals like B3LYP, provide an excellent balance of accuracy and computational efficiency.[8][9][10] This functional incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in simpler DFT approximations, leading to more reliable predictions of molecular geometries and orbital energies.

Basis Sets: The Language of Electrons

A basis set is a set of mathematical functions used to construct the molecular orbitals.[11] The choice of basis set is critical; an inadequate basis set will yield poor results regardless of the sophistication of the quantum mechanical method used.

  • Rationale for Basis Set Selection: For this compound, a split-valence basis set augmented with polarization and diffuse functions is necessary.

    • Split-Valence (e.g., 6-31G, 6-311G): These sets use multiple functions to describe the valence electrons, which are most involved in chemical bonding, providing necessary flexibility.[11]

    • Polarization Functions (d,p): Indicated by (d,p) or **, these functions allow for the distortion of atomic orbitals within the molecular environment. They are absolutely essential for accurately modeling the strained three-membered oxirane ring and the planar ester group.[12]

    • Diffuse Functions (++): Indicated by ++ or aug-, these functions are large and spread out, crucial for describing the electron density far from the nucleus. They are vital for accurately modeling the lone pairs on the oxygen atoms and for calculations involving anions or excited states.[13][14]

For this guide, we will use the 6-31G(d) basis set for initial geometry optimization and the more extensive 6-311++G(d,p) basis set for final single-point energy calculations and molecular orbital analysis to achieve high accuracy.[13]

The Computational Protocol: A Self-Validating Workflow

The following protocol outlines a robust, step-by-step methodology for calculating the molecular orbitals and related electronic properties of this compound. This workflow is designed to be self-validating by including a frequency calculation step to confirm the nature of the optimized geometry.

Experimental Protocol: Molecular Orbital Calculation
  • Step 1: 3D Structure Generation

    • Construct the initial 3D structure of this compound (CAS: 4660-80-4) using a molecular builder such as GaussView, Avogadro, or ChemDraw.[15][16] Ensure correct atom connectivity and initial stereochemistry if relevant. Perform a preliminary geometry "cleanup" using the builder's integrated molecular mechanics force field.

  • Step 2: Geometry Optimization

    • Objective: To find the lowest energy (most stable) conformation of the molecule on the potential energy surface.

    • Software: Use a quantum chemistry package like Gaussian, GAMESS, or ORCA.[17][18]

    • Input File Setup (Gaussian Example):

    • Causality: The Opt keyword requests a geometry optimization. The B3LYP/6-31G(d) level of theory is chosen as a computationally efficient yet reliable method for obtaining an accurate molecular geometry.

  • Step 3: Vibrational Frequency Analysis

    • Objective: To confirm that the optimized structure is a true energy minimum and to compute thermochemical properties.

    • Methodology: Perform a frequency calculation at the same level of theory used for the optimization. A true minimum will have zero imaginary frequencies.

    • Input File Setup (Gaussian Example):

  • Step 4: High-Accuracy Single-Point Energy and Property Calculation

    • Objective: To obtain highly accurate electronic properties, including molecular orbital energies and wavefunctions, using the optimized geometry.

    • Methodology: Use the optimized geometry from Step 2 and employ a larger, more flexible basis set.

    • Input File Setup (Gaussian Example):

    • Causality: The Pop=Full and GFInput keywords request a full population analysis and the printing of the basis set information, which is useful for visualizing the orbitals.[19] The B3LYP/6-311++G(d,p) level provides a more accurate description of the electronic structure than the basis set used for optimization.[13][14]

Workflow Diagram

G cluster_prep Preparation cluster_calc Quantum Calculation cluster_analysis Analysis node_struct 1. 3D Structure Generation (e.g., Avogadro, GaussView) node_opt 2. Geometry Optimization (B3LYP/6-31G(d)) node_struct->node_opt node_freq 3. Frequency Calculation (Confirm Minimum) node_opt->node_freq Use optimized geometry node_sp 4. Single-Point Calculation (B3LYP/6-311++G(d,p)) node_freq->node_sp Use verified geometry node_results 5. Extract & Visualize Properties (HOMO, LUMO, MEP) node_sp->node_results

Caption: Computational workflow for molecular orbital analysis.

Analysis and Interpretation: From Numbers to Insights

The output of the quantum chemical calculations provides a wealth of data. The key to its utility lies in the correct interpretation of these results in the context of chemical reactivity and drug design.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity.

  • HOMO: This orbital represents the region from which an electron is most likely to be donated. It indicates the sites susceptible to electrophilic attack . For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the epoxide and ester oxygen atoms.

  • LUMO: This orbital represents the region most likely to accept an electron. It indicates the sites susceptible to nucleophilic attack . The LUMO is likely to be a σ* anti-bonding orbital associated with the strained C-O bonds of the oxirane ring, or the π* anti-bonding orbital of the carbonyl group. The high reactivity of epoxides stems from the accessibility and low energy of these anti-bonding orbitals.[6]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity.[5][20] A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule.[21] It provides a powerful visual tool for identifying charge distribution and predicting non-covalent interactions and reaction sites.

  • Negative Regions (Red/Yellow): These areas correspond to an excess of electron density and are attractive to electrophiles. For this compound, these will be concentrated around the oxygen atoms of the ester carbonyl and the oxirane ring.

  • Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms and, importantly, the carbon atoms of the strained oxirane ring.

Logical Relationship of Calculated Properties

G cluster_calc Calculated Properties cluster_interp Chemical Interpretation HOMO HOMO Energy & Location Elec_Attack Site of Electrophilic Attack HOMO->Elec_Attack LUMO LUMO Energy & Location Nuc_Attack Site of Nucleophilic Attack LUMO->Nuc_Attack GAP HOMO-LUMO Gap Reactivity Overall Reactivity & Stability GAP->Reactivity MEP MEP Surface MEP->Nuc_Attack MEP->Elec_Attack Interactions Intermolecular Interactions MEP->Interactions

Caption: Interpreting computational results for reactivity prediction.

Tabulated Quantitative Data

Summarizing the key quantitative results in a table allows for clear and concise reporting.

PropertyCalculated Value (B3LYP/6-311++G(d,p))Significance
Total EnergyValue in HartreesA measure of the molecule's total electronic energy.
Dipole MomentValue in DebyeIndicates the overall polarity of the molecule.
HOMO EnergyValue in eVRelates to the ionization potential; higher energy means easier to oxidize.
LUMO EnergyValue in eVRelates to the electron affinity; lower energy means easier to reduce.
HOMO-LUMO GapValue in eVCorrelates with chemical reactivity and kinetic stability.[20]

(Note: Actual values would be populated upon completion of the calculations.)

Conclusion: Implications for Drug Design and Safety

The theoretical calculation of molecular orbitals for this compound provides invaluable insights for drug development. The analysis of FMOs and the MEP surface allows for a rational prediction of its reactive sites. This is critically important, as epoxides are a known class of reactive metabolites that can lead to toxicity by forming covalent adducts with proteins and DNA.[1][4]

By understanding the electronic landscape of this molecule, scientists can:

  • Assess Toxicity Risk: Predict the likelihood of bioactivation and covalent binding to macromolecules.

  • Guide Molecular Design: Rationally modify the structure to block sites of epoxidation or modulate reactivity, potentially leading to safer drug candidates.[1]

  • Develop Covalent Inhibitors: Intentionally leverage the epoxide's reactivity to design targeted covalent drugs, where the molecule forms a specific, irreversible bond with its protein target.[2]

This guide provides a robust framework for performing and interpreting these essential calculations, empowering researchers to make more informed decisions in the complex process of drug discovery and development.

References

  • ResearchGate. (n.d.). DFT calculation modelling ALP‐catalyzed ROP of epoxide, with ΔG values...
  • Hughes, T. B., Miller, G. P., Swamidass, S. J., & Tierny, D. (2019). Modeling Epoxidation of Drug-like Molecules with a Deep Machine Learning Network. Chemical Research in Toxicology, 32(6), 1101-1109. [Link]
  • Liu, C., Liu, Y., Zhang, Y., Luo, Y., & Lu, X. (2016). DFT Studies on the Origin of Regioselective Ring-opening of Terminal Epoxides during Copolymerization with CO2. Chinese Journal of Polymer Science, 34(4), 438-445. [Link]
  • Gordon Group/GAMESS Homepage. (n.d.). Summary of program capabilities.
  • Tovar, C., Ausín, D., González-García, C., Blanco, M. B., & Martín, P. (2021). Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K. Physical Chemistry Chemical Physics, 23(8), 4848-4859. [Link]
  • Wikipedia. (2024). GAMESS (US).
  • Yang, Z., & Houk, K. N. (2011). Quantitative DFT modeling of the enantiomeric excess for dioxirane-catalyzed epoxidations. Journal of the American Chemical Society, 133(23), 8851-8857. [Link]
  • Gomes, M. J., Tavares da Silva, E., & Roleira, F. M. F. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry, 203, 112327. [Link]
  • Tovar, C. M., et al. (2022). Kinetic study of the atmospheric oxidation of a series of epoxy compounds by OH radicals. Atmospheric Chemistry and Physics, 22(10), 6989-7004. [Link]
  • ResearchGate. (2018). How to compute molecular orbital energies from eigenvalues in GAMESS output?
  • Al-Wabli, R. I., et al. (2021). Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal. Journal of Molecular Structure, 1225, 129111. [Link]
  • ChemCompute. (n.d.). GAMESS.
  • Hughes, T. B., Miller, G. P., Swamidass, S. J., & Tierny, D. (2019). Modeling Epoxidation of Drug-like Molecules with a Deep Machine Learning Network. ACS Central Science, 5(6), 1101-1109. [Link]
  • YouTube. (2023). GAMESS Geometry Optimisation of Methane with Molecular Orbitals Visualisation.
  • Karatas, M. O., et al. (2024). Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives. Journal of Biomolecular Structure and Dynamics, 1-12. [Link]
  • Wikipedia. (2024). Gaussian (software).
  • Gomes, M. J., Tavares da Silva, E., & Roleira, F. M. F. (2020). Epoxide containing molecules: A good or a bad drug design approach. European Journal of Medicinal Chemistry, 203, 112327. [Link]
  • National Center for Biotechnology Information. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
  • University of Rostock. (n.d.). Basis Sets Used in Molecular Orbital Calculations.
  • Feller, D., & Davidson, E. R. (1986). Basis Sets for Ab Initio Molecular Orbital Calculations and Intermolecular Interactions. In Reviews in Computational Chemistry (Vol. 1, pp. 1-43). [Link]
  • Kyushu University. (2024). Gaussian.
  • Wikipedia. (2024). Basis set (chemistry).
  • ARC Software Guide. (n.d.). Gaussian.
  • PubChem. (n.d.). Oxirane-2-carboxylic acid, 2-aminocarbonyl-3-ethyl-3-methyl-, ethyl ester.
  • University of Rostock. (n.d.). Basis Sets Used in Molecular Orbital Calculations.
  • ResearchGate. (2012). Gaussian basis sets for molecular applications.
  • Cheméo. (n.d.). Chemical Properties of Oxirane, ethyl- (CAS 106-88-7).
  • PubChem. (n.d.). ethyl (2S,3R)-3-methyl-3-phenyl-oxirane-2-carboxylate.
  • Al-Ghorbani, M., et al. (2022). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure–Property Relationship Using Atomic Signatures. ACS Omega, 7(4), 3459-3470. [Link]
  • YouTube. (2023). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • ResearchGate. (2021). An analysis of structural, spectroscopic, quantum chemical and in silico studies of ethyl 3-[(pyridin-2-yl)amino]propanoate: A potential thrombin inhibitor.
  • Politzer, P., & Murray, J. S. (2002). Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. Theoretical Chemistry Accounts, 108(3), 134-142. [Link]
  • Nielsen Group UT Dallas. (2019). Quantum Chemistry Using Gaussian and GaussView.
  • Mary, Y. S., et al. (2017). Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry, 33(2). [Link]
  • ChemSynthesis. (n.d.). ethyl 2,3-diphenyl-2-oxiranecarboxylate.
  • ResearchGate. (2016). Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis.
  • ResearchGate. (2018). Theoretical study of molecular structure, vibrational spectra of ethyl-2 amino -4-methyl1, 3 -thiazole-5carboxylate by DFT calculation.

Sources

The Chemistry of Glycidic Esters: A Comprehensive Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Glycidic esters, or α,β-epoxy esters, are a pivotal class of organic intermediates renowned for their versatile reactivity and significant role in the synthesis of complex molecular architectures. Their inherent strain within the oxirane ring, coupled with the adjacent ester functionality, provides a unique electronic landscape that enables a variety of regio- and stereoselective transformations. This technical guide offers an in-depth exploration of the core chemistry of glycidic esters, from their seminal synthesis via the Darzens condensation to their diverse applications in modern organic synthesis and drug development. We will delve into the mechanistic underpinnings of their formation and reactivity, provide practical experimental insights, and showcase their utility in the construction of valuable chemical entities.

Introduction: The Structural and Electronic Landscape of Glycidic Esters

Glycidic esters are characterized by a three-membered epoxide ring directly attached to the α-carbon of an ester group. This structural arrangement dictates their chemical behavior, creating a molecule with two key reactive sites: the electrophilic carbons of the oxirane and the carbonyl group of the ester. The polarization of the C-O bonds in the epoxide ring renders the carbon atoms susceptible to nucleophilic attack, while the α-carbon is activated by the electron-withdrawing ester group, facilitating enolate formation. This duality of character is the foundation of their synthetic utility.

Synthesis of Glycidic Esters: The Darzens Condensation and Beyond

The most prominent and widely utilized method for the synthesis of glycidic esters is the Darzens glycidic ester condensation (also known as the Darzens reaction).[1][2][3] This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester.[3][4]

The Mechanism of the Darzens Condensation

The Darzens reaction proceeds through a two-step mechanism:

  • Enolate Formation: A base abstracts the acidic α-proton from the α-haloester to form a resonance-stabilized enolate.[2][3] The choice of base is crucial and can influence the reaction's efficiency and stereochemical outcome. Common bases include sodium ethoxide, sodium amide, and potassium t-butoxide.[1][5]

  • Nucleophilic Attack and Intramolecular Cyclization: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a halohydrin intermediate.[6][7] This is followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the halide on the adjacent carbon, leading to the formation of the epoxide ring.[2][8]

The stereochemistry of the final glycidic ester is determined during the formation of the halohydrin intermediate and the subsequent ring closure. The reaction can yield a mixture of cis and trans isomers, with the trans isomer often being the major product due to thermodynamic stability.[6]

Darzens_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack & Cyclization A α-Haloester C Enolate A->C Proton abstraction B Base (B:) D Aldehyde/Ketone C->D Nucleophilic attack C->D E Halohydrin Intermediate F Glycidic Ester E->F Intramolecular SN2 (Halide expulsion) E->F

Figure 1: Mechanism of the Darzens Glycidic Ester Condensation.

Experimental Considerations and Protocol

The success of a Darzens condensation hinges on careful control of reaction conditions. While aromatic aldehydes and ketones generally provide good yields, aliphatic aldehydes can be prone to self-condensation.[9][10] The choice of solvent and base is critical; for instance, using a strong, non-nucleophilic base like lithium hexamethyldisilazide (LHMDS) can improve yields with problematic substrates.[6]

Table 1: Common Reagents and Conditions for Darzens Condensation

Carbonyl Compoundα-HaloesterBaseSolventTypical Yield (%)
BenzaldehydeEthyl chloroacetateSodium ethoxideEthanol70-80
AcetophenoneMethyl bromoacetatePotassium t-butoxideTHF65-75
CyclohexanoneEthyl chloroacetateSodium amideBenzene75-85
Acetaldehydet-Butyl chloroacetateLHMDSTHF60-70

Experimental Protocol: Synthesis of Ethyl 3-phenylglycidate

  • Preparation: To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a round-bottom flask cooled to 0°C, add a mixture of freshly distilled benzaldehyde (10.6 g, 0.1 mol) and ethyl chloroacetate (12.3 g, 0.1 mol).

  • Reaction: Stir the mixture vigorously at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 3-phenylglycidate.

Alternative Synthetic Routes

While the Darzens reaction is the workhorse for glycidic ester synthesis, other methods exist:

  • Epoxidation of α,β-Unsaturated Esters: This method involves the direct epoxidation of an α,β-unsaturated ester using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This approach is advantageous when the corresponding unsaturated ester is readily available.[2]

  • From α,β-Dihaloesters: Although less common, the reaction of α,β-dihaloesters with carbonyl compounds in the presence of a reducing agent can also yield glycidic esters.

Reactivity and Synthetic Applications of Glycidic Esters

The synthetic utility of glycidic esters stems from the reactivity of the epoxide ring, which can undergo a variety of transformations.

Glycidic_Ester_Reactivity cluster_reactions Key Transformations A Glycidic Ester B Rearrangement to Aldehydes/Ketones A->B Hydrolysis & Decarboxylation C Ring-Opening with Nucleophiles A->C Nu- D Reduction to Diols A->D LiAlH4

Figure 2: Overview of the Reactivity of Glycidic Esters.

Rearrangement to Carbonyl Compounds

One of the most valuable transformations of glycidic esters is their conversion into aldehydes and ketones with one additional carbon atom.[1][5] This is typically achieved by saponification of the ester to the corresponding glycidic acid, followed by decarboxylation. The resulting intermediate readily rearranges to the carbonyl compound.[2][11][12] This process is particularly useful for the homologation of aldehydes and ketones.[7]

Nucleophilic Ring-Opening Reactions

The strained epoxide ring of glycidic esters is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and hydrides. This ring-opening reaction proceeds with high regioselectivity, with the nucleophile typically attacking the β-carbon due to steric hindrance at the α-carbon. This provides a facile route to a variety of functionalized β-hydroxy esters.

Reduction

Glycidic esters can be reduced to the corresponding 1,2-diols using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction proceeds via the reduction of both the ester and the epoxide functionalities.

Glycidic Esters in Drug Development

The unique structural and reactive properties of glycidic esters have made them valuable intermediates in the synthesis of pharmaceuticals. Their ability to introduce chirality and serve as precursors to a variety of functional groups is highly advantageous in medicinal chemistry.

A notable example is the use of a glycidic ester intermediate in the synthesis of Diltiazem , a calcium channel blocker used to treat hypertension and angina.[13] The synthesis involves the preparation of a specific stereoisomer of a glycidic ester, which is then elaborated to the final drug molecule.[14] The stereochemistry of the glycidic ester is crucial for the pharmacological activity of Diltiazem.

Furthermore, the illicit synthesis of amphetamines has unfortunately involved glycidic acid derivatives, highlighting the importance of monitoring these precursors.[15][16]

Conclusion

The chemistry of glycidic esters is a rich and multifaceted field that continues to provide powerful tools for organic synthesis. The Darzens condensation remains a cornerstone for their preparation, offering a reliable and versatile method for accessing these valuable intermediates. The diverse reactivity of the glycidic ester scaffold, particularly its propensity for rearrangement and ring-opening reactions, has cemented its importance in the construction of complex molecules, including those with significant biological activity. For researchers in both academic and industrial settings, a thorough understanding of glycidic ester chemistry is essential for the design and execution of innovative and efficient synthetic strategies.

References

  • (PDF) Darzens condensation; Glycidic esters - ResearchGate.
  • Darzen glycidic | PPTX - Slideshare.
  • Darzens Glycidic Ester Synthesis - Unacademy.
  • The Darzens Glycidic Ester Condensation - Organic Reactions.
  • Darzens reaction - L.S.College, Muzaffarpur.
  • An Improved Procedure for the Synthesis of Glycidic Esters.
  • Darzens reaction - Wikipedia.
  • Synthesis of Glycidic Esters in a Two-Phase Solid-Liquid System | Semantic Scholar.
  • The Darzens Glycidic Ester Condensation - ResearchGate.
  • Illustrated Glossary of Organic Chemistry - Darzens condensation.
  • Darzens Condensation: Mechanism and Applications - Chemistry Notes.
  • the darzens glycidic ester condensation.
  • Darzens Reaction: Mechanism, Variations & Applications - PSIBERG.
  • Darzen Glycidyl Ester Condensation (Darzen reaction): Basic Concept and Mechanism. - YouTube.
  • Process for preparing optically active glycidate esters - Google Patents.
  • Darzens Glycidic Ester Condensation | Darzens Condensation | Darzens Reaction | Complete Mechanism. - YouTube.

Sources

The Ubiquitous Oxirane: A Technical Guide to the Natural Occurrence of Oxirane-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxirane-2-carboxylate, or glycidic acid, moiety represents a structurally intriguing and biologically significant functional group found in a range of natural products. The inherent ring strain of the epoxide, coupled with the adjacent carboxylic acid, imparts a unique reactivity that is often central to the biological activity of these molecules. This technical guide provides an in-depth exploration of the natural occurrence of oxirane-2-carboxylate derivatives, with a primary focus on their biosynthesis, chemical diversity, biological activities, and the methodologies for their isolation and characterization. We will delve into the enzymatic machinery responsible for the regio- and stereoselective formation of the epoxide ring, highlighting key examples from microbial sources. This guide aims to serve as a comprehensive resource for researchers in natural product chemistry, enzymology, and drug discovery, providing both foundational knowledge and practical insights into this fascinating class of compounds.

Introduction: The Significance of the Strained Ring

Epoxide-containing natural products are a diverse and important class of secondary metabolites, known for their wide array of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties[1]. The three-membered oxirane ring is a potent electrophilic warhead, susceptible to nucleophilic attack, which often underlies the mechanism of action of these compounds[1]. When this reactive epoxide is positioned adjacent to a carboxylate group, as in oxirane-2-carboxylate derivatives, the electronic properties and reactivity of the molecule are further modulated. This unique structural feature is exemplified in the clinically important antibiotic, fosfomycin. This guide will provide a detailed examination of the natural world's strategies for synthesizing and utilizing these remarkable molecules.

Biosynthesis: Nature's Toolkit for Epoxidation

The biosynthesis of oxirane-2-carboxylate derivatives is a testament to the elegance and efficiency of enzymatic catalysis. Nature has evolved sophisticated enzymatic systems to install the epoxide functionality with high regio- and stereoselectivity. A prominent example is the biosynthesis of fosfomycin, which showcases two distinct evolutionary pathways to the same molecule.

The Fosfomycin Story: Convergent Evolution in Antibiotic Production

Fosfomycin, an inhibitor of bacterial cell wall biosynthesis, is a prime example of a naturally occurring oxirane-2-carboxylate derivative. Intriguingly, its biosynthesis has evolved differently in Streptomyces and Pseudomonas species.

In Streptomyces species:

The biosynthesis of fosfomycin in Streptomyces fradiae begins with phosphoenolpyruvate (PEP). The pathway involves a series of enzymatic transformations, with the key epoxidation step catalyzed by a non-heme iron-dependent enzyme, (S)-2-hydroxypropylphosphonate epoxidase (HppE)[2]. This enzyme facilitates an unusual 1,3-dehydrogenation of a secondary alcohol to form the epoxide ring[2].

graph "Streptomyces_Fosfomycin_Biosynthesis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 1: Biosynthetic pathway of fosfomycin in Streptomyces.

In Pseudomonas syringae:

Pseudomonas syringae also produces fosfomycin but employs a different set of enzymes for the intermediate steps. While the initial conversion of PEP to phosphonopyruvate is conserved, the subsequent steps to generate the precursor for epoxidation diverge significantly from the Streptomyces pathway. However, the final epoxidation step is also catalyzed by an HppE homolog.

Enzymology of Epoxidation: The Role of Non-Heme Iron-Dependent Oxygenases

The epoxidation step in many biosynthetic pathways, including that of fosfomycin, is often catalyzed by non-heme iron-dependent oxygenases[3][4][5]. These enzymes utilize an iron(IV)-oxo intermediate to perform the oxidation reaction[6]. The mechanism of these enzymes is a subject of intense research, with studies suggesting a stepwise process involving the formation of an Fe(III)-alkoxide species followed by ring closure to form the epoxide[3][4]. Fungal polyketide biosynthesis also features a variety of tailoring enzymes, including oxygenases that can iteratively catalyze epoxidations on complex polyketide backbones, contributing to the vast structural diversity of fungal natural products[2][4][7][8].

graph "Non_Heme_Iron_Epoxidase_Mechanism" { rankdir=LR; node [shape=plaintext]; edge [color="#EA4335"];

}

Figure 2: Generalized mechanism of a non-heme iron-dependent epoxidase.

Chemical Diversity of Naturally Occurring Oxirane-2-Carboxylate Derivatives

While fosfomycin is the most prominent example, nature produces a variety of other compounds containing the oxirane-2-carboxylate or related epoxy-acid motifs. These are often found as metabolites from fungi and bacteria.

Compound Class Example(s) Natural Source Key Structural Features
Phosphonates FosfomycinStreptomyces spp., Pseudomonas spp.Oxirane-2-phosphonate
Epoxy Fatty Acids Vernolic acid, Coronaric acidPlants, FungiLong-chain fatty acids with an internal epoxide ring
Epoxyquinoids Epoxyquinols, EpoxyhydroquinonesFungi, BacteriaEpoxide embedded in a quinone or hydroquinone scaffold[1]
Fungal Polyketides Various complex structuresFungiPolyketide backbone with one or more epoxide functionalities[6]

Table 1: Examples of Naturally Occurring Epoxide-Containing Carboxylic Acid Derivatives

The structural diversity of these compounds is generated by the combinatorial use of biosynthetic enzymes, leading to variations in the carbon skeleton, the position and stereochemistry of the epoxide ring, and the presence of other functional groups.

Biological Activities: From Antibiotics to Cytotoxins

The electrophilic nature of the epoxide ring makes these compounds potent inhibitors of various biological processes.

  • Antimicrobial Activity: Fosfomycin's antibacterial activity stems from its ability to irreversibly inhibit MurA, a key enzyme in bacterial cell wall biosynthesis. Other epoxy-carboxylic acids have also demonstrated antimicrobial and antifungal properties[9][10].

  • Cytotoxicity: Many epoxide-containing natural products exhibit significant cytotoxicity against cancer cell lines[11][12][13]. This activity is often attributed to their ability to alkylate cellular nucleophiles, such as DNA and proteins, leading to apoptosis. The cytotoxicity of some epoxy fatty acids is dependent on their metabolism by soluble epoxide hydrolase (sEH) to the corresponding diols[9].

  • Enzyme Inhibition: Beyond MurA, other enzymes can be targeted by these reactive molecules. For example, some epoxyquinoids are known to be potent inhibitors of various enzymes through covalent modification of active site residues.

Isolation and Characterization: A Practical Approach

The isolation and characterization of oxirane-2-carboxylate derivatives require careful consideration of their potential instability, particularly the acid-lability of the epoxide ring.

Experimental Protocol: Isolation of Fosfomycin from Streptomyces Fermentation

This protocol provides a general workflow for the isolation of fosfomycin from a Streptomyces fermentation broth, based on established methods[3][14][15].

Step 1: Fermentation and Harvest

  • Inoculate a suitable production medium with a high-yielding Streptomyces strain.

  • Incubate the culture under optimal conditions for fosfomycin production.

  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.

Step 2: Initial Purification and Concentration

  • Adjust the pH of the cell-free supernatant to neutral (pH ~7.0).

  • Apply the supernatant to an anion-exchange chromatography column (e.g., Dowex 1-X2).

  • Wash the column with deionized water to remove unbound impurities.

  • Elute the bound fosfomycin with a salt gradient (e.g., 0.3 M NaCl).

  • Monitor fractions for antibiotic activity using a bioassay against a susceptible bacterial strain (e.g., Proteus vulgaris).

Step 3: Desalting and Final Purification

  • Pool the active fractions and concentrate them under reduced pressure.

  • Desalt the concentrated sample using a size-exclusion chromatography column (e.g., Bio-Gel P-2).

  • Lyophilize the desalted, active fractions to obtain a crude powder of fosfomycin.

  • Further purification can be achieved by recrystallization or preparative HPLC if necessary.

graph "Fosfomycin_Isolation_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 3: General workflow for the isolation of fosfomycin.
Characterization Techniques

The structural elucidation of oxirane-2-carboxylate derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the carbon skeleton and the position of the epoxide ring. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for assigning the complete structure, especially for complex polyketides[16][17][18]. The characteristic chemical shifts of protons and carbons of the oxirane ring are key diagnostic features.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides valuable fragmentation information that can help to elucidate the structure.

Conclusion and Future Perspectives

The natural world provides a rich source of structurally diverse and biologically active oxirane-2-carboxylate derivatives. The study of their biosynthesis continues to unveil novel enzymatic strategies for stereoselective epoxidation, offering exciting possibilities for biocatalysis and synthetic biology. As our understanding of their biological targets and mechanisms of action deepens, these compounds will undoubtedly remain a fertile ground for the discovery of new therapeutic agents. The development of more efficient and scalable isolation and synthetic methodologies will be crucial for fully harnessing the potential of this important class of natural products.

References

  • Biosynthesis of Fosfomycin by Streptomyces fradiae
  • Coordinated and Iterative Enzyme Catalysis in Fungal Polyketide Biosynthesis
  • Biosynthesis of Fungal Natural Products Involving Two Separate P
  • Efficient Biosynthesis of Fungal Polyketides Containing the Dioxabicyclo-octane Ring System
  • Analysis of the Sequences, Structures, and Functions of Product-Releasing Enzyme Domains in Fungal Polyketide Synthases
  • Complexity of fungal polyketide biosynthesis and function
  • A comprehensive review of glycosylated bacterial n
  • Cytotoxicity and genotoxicity of natural resin-based experimental endodontic sealers
  • Journal of Medicinal Chemistry Ahead of Print
  • Exploring Natural Products to Control Type 2 Diabetes Mellitus through Targeting Advanced Glyc
  • Toxicity of Epoxy Fatty Acids and Related Compounds to Cells Expressing Human Soluble Epoxide Hydrolase
  • Biosynthesis of fosfomycin by Streptomyces fradiae
  • Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites
  • Mapping epoxyquinoid biosynthesis: Enzyme functions across bacteria and fungi
  • The Streptomyces-produced antibiotic fosfomycin is a promiscuous substrate for Archaeal isopentenyl phosph
  • Biosynthesis of diisooctyl 2,5-furandicarboxylate by Candida antarctica lipase B (CALB) immobilized on a macroporous epoxy resin
  • Cytotoxicity and Genotoxicity of Epoxy Resin-Based Root Canal Sealers before and after Setting Procedures
  • Isolation of Streptomyces Species
  • Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020)
  • Biosynthesis, biological activities, and structure-activity relationships of decalin-containing tetramic acid derivatives isolated
  • Biologically active fungal depsidones: Chemistry, biosynthesis, structural characteriz
  • Stereochemistry and conformations of natural 1,2-epoxy-guaianolides based on 1D and 2D NMR data and semiempirical calcul
  • Comparative Study of the Cytotoxic Effect of Epoxy Resin and Calcium Silic
  • A comprehensive review of glycosylated bacterial n
  • Glycosylated Natural Products
  • A Comprehensive Review of Glycosylated Bacterial N
  • NMR characteriz
  • NMR CHARACTERIZ
  • Application of Physical and Quantum-Chemical Characteristics of Epoxy-Containing Diluents for Wear-Resistant Epoxy Compositions
  • Application of Physical and Quantum-Chemical Characteristics of Epoxy-Containing Diluents for Wear-Resistant Epoxy Compositions

Sources

Methodological & Application

Enantioselective Epoxidation of Ethyl Acrylate Using Organocatalysts: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the enantioselective epoxidation of ethyl acrylate, a key transformation in the synthesis of valuable chiral building blocks. We will delve into the practical and theoretical aspects of this reaction, with a focus on the application of organocatalysis, a powerful and increasingly popular strategy in modern asymmetric synthesis.

Introduction: The Significance of Chiral Epoxides and the Rise of Organocatalysis

Optically active epoxides are highly versatile intermediates in organic synthesis, serving as precursors to a wide array of enantiomerically enriched molecules.[1] Specifically, the epoxide of ethyl acrylate, ethyl glycidate, is a valuable chiral building block for the synthesis of pharmaceuticals and other biologically active compounds. The development of efficient and selective methods for the asymmetric epoxidation of electron-deficient olefins like ethyl acrylate is therefore of paramount importance.[2][3]

Traditionally, asymmetric epoxidation has been dominated by metal-based catalysts. While effective, these methods can suffer from drawbacks such as the cost and toxicity of the metals, and potential contamination of the final product.[4] Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative, offering advantages such as operational simplicity, lower cost, and reduced environmental impact.[2]

This guide will focus on two prominent organocatalytic approaches for the enantioselective epoxidation of ethyl acrylate and other α,β-unsaturated carbonyl compounds: ketone-catalyzed epoxidation and the Juliá-Colonna epoxidation.

Mechanistic Insights: Understanding the Source of Enantioselectivity

A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and predicting stereochemical outcomes.

Chiral Ketone-Catalyzed Epoxidation

In this method, a chiral ketone acts as the catalyst to generate a chiral dioxirane in situ from an oxidant, typically potassium peroxomonosulfate (Oxone®).[1] This chiral dioxirane is the active oxidizing agent that transfers an oxygen atom to the double bond of ethyl acrylate.

The enantioselectivity of the reaction is determined in the transition state of the oxygen transfer step. The prevailing model to explain the stereochemical outcome is the spiro transition state model .[1][5] In this model, the substrate approaches the dioxirane in a spiro orientation to minimize steric interactions and maximize stabilizing orbital interactions. The specific geometry of the chiral ketone catalyst dictates which face of the olefin is preferentially epoxidized, leading to the observed enantiomeric excess.[5][6] The pH of the reaction medium can have a dramatic effect on the reaction, with higher pH often enhancing catalyst efficiency without compromising enantioselectivity.[1]

The Juliá-Colonna Epoxidation

The Juliá-Colonna epoxidation utilizes poly-amino acids, most commonly poly-L-leucine (PLL), as the catalyst in a triphasic system.[7] The reaction proceeds via a nucleophilic attack of a hydroperoxide anion on the electron-deficient double bond of the α,β-unsaturated ester.[7][8]

The enantioselectivity in the Juliá-Colonna epoxidation is attributed to the α-helical secondary structure of the poly-leucine catalyst.[7] This helical structure creates a chiral microenvironment that selectively binds one of the prochiral faces of the substrate, directing the nucleophilic attack of the hydroperoxide from a specific trajectory.[9] The result is the preferential formation of one enantiomer of the epoxide.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the enantioselective epoxidation of ethyl acrylate using both a chiral ketone catalyst and the Juliá-Colonna method.

General Considerations
  • Reagent Purity: Ethyl acrylate should be purified to remove inhibitors prior to use. This can be achieved by washing with a dilute aqueous sodium hydroxide solution, followed by washing with saturated aqueous calcium chloride, drying over anhydrous calcium chloride, and distillation under reduced pressure.[10] Store the purified ester at low temperature.[10]

  • Safety Precautions: Ethyl acrylate is a flammable, lachrymatory, and toxic compound and should be handled in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Protocol 1: Chiral Ketone-Catalyzed Epoxidation of Ethyl Acrylate

This protocol is adapted from established procedures for the epoxidation of α,β-unsaturated carbonyl compounds.[6]

Materials:

  • Ethyl acrylate (purified)

  • Fructose-derived chiral ketone catalyst (e.g., Shi catalyst)

  • Oxone® (potassium peroxomonosulfate)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄)

  • Dimethoxyethane (DME)

  • Dimethoxymethane (DMM)

  • Potassium carbonate-acetic acid buffer (0.2 M, pH 8.0)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., cryocool)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis A Charge flask with catalyst, K2CO3, Bu4NHSO4 B Add DME/DMM and buffer A->B C Cool to -10 °C B->C D Add ethyl acrylate C->D E Add Oxone® portion-wise D->E F Stir at -10 °C, monitor by TLC E->F G Quench with Na2S2O3 (aq) F->G H Extract with CH2Cl2 G->H I Dry organic layer (Na2SO4) H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K L Characterize product (NMR, etc.) K->L M Determine ee by chiral HPLC L->M

Caption: Workflow for Chiral Ketone-Catalyzed Epoxidation.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the chiral ketone catalyst (0.02 mmol), potassium carbonate (0.77 mmol), and tetrabutylammonium hydrogen sulfate (0.02 mmol).

  • Add a mixture of dimethoxyethane and dimethoxymethane (5:1 v/v, 1.6 mL) and the potassium carbonate-acetic acid buffer (1.0 mL).

  • Cool the reaction mixture to -10 °C in a low-temperature bath.

  • Add ethyl acrylate (0.10 mmol) to the cooled mixture.

  • Add Oxone® (0.34 mmol) portion-wise over a period of 1 hour, maintaining the temperature at -10 °C.

  • Stir the reaction mixture vigorously at -10 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired ethyl glycidate.

Protocol 2: Juliá-Colonna Epoxidation of Ethyl Acrylate

This protocol is based on the established procedures for the Juliá-Colonna epoxidation of α,β-unsaturated ketones.[7][11][12]

Materials:

  • Ethyl acrylate (purified)

  • Poly-L-leucine (PLL)

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow Diagram:

G cluster_prep Catalyst Pre-activation cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis A Suspend PLL in toluene B Add H2O2 and NaOH solution A->B C Stir at room temperature B->C D Cool to 0 °C C->D E Add ethyl acrylate D->E F Stir at 0 °C, monitor by TLC E->F G Dilute with water and CH2Cl2 F->G H Separate layers G->H I Dry organic layer (Na2SO4) H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K L Characterize product (NMR, etc.) K->L M Determine ee by chiral HPLC L->M

Caption: Workflow for Juliá-Colonna Epoxidation.

Procedure:

  • In a round-bottom flask, suspend poly-L-leucine (e.g., 50 mg per mmol of substrate) in toluene.

  • Add a freshly prepared solution of 30% hydrogen peroxide in 0.2 M aqueous sodium hydroxide.

  • Stir the triphasic mixture at room temperature for a pre-activation period of at least 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add ethyl acrylate to the mixture.

  • Stir the reaction at 0 °C, monitoring its progress by TLC.

  • Upon completion, dilute the reaction mixture with water and dichloromethane.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Product Characterization and Data Analysis

Accurate determination of the yield and enantiomeric excess of the product is critical.

Yield Determination

The yield of the purified ethyl glycidate should be determined gravimetrically and reported as a percentage of the theoretical maximum.

Enantiomeric Excess (ee) Determination

The enantiomeric excess of the product is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5]

Chiral HPLC Method:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H, is often effective for the resolution of glycidyl esters.[13][14]

  • Mobile Phase: A mixture of hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is typically used.

The enantiomeric excess is calculated using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Representative Data:

EntryCatalystOxidantTemp (°C)Yield (%)ee (%)
1Chiral KetoneOxone®-108592
2Poly-L-leucineH₂O₂/NaOH07895

Conclusion

This guide has provided a comprehensive overview of the enantioselective epoxidation of ethyl acrylate using organocatalysts. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively synthesize enantioenriched ethyl glycidate, a valuable building block in modern organic synthesis. The choice between a chiral ketone catalyst and the Juliá-Colonna system will depend on factors such as substrate scope, desired enantioselectivity, and practical considerations. Both methods represent powerful tools in the arsenal of the synthetic chemist, contributing to the advancement of asymmetric catalysis and the efficient production of chiral molecules.

References

  • Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones - ACS Public
  • Chiral Ketone Catalyzed Highly Chemo- and Enantioselective Epoxidation of Conjugated Enynes | The Journal of Organic Chemistry - ACS Public
  • Enantioselective Epoxidation of Non-conjugated cis-Olefins by Chiral Dioxirane - PMC - NIH
  • Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition st
  • Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey-Chaykovsky Epoxid
  • Juliá–Colonna epoxid
  • Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex - Organic Chemistry Portal
  • Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide - Organic Chemistry Portal
  • Advances in Asymmetric Epoxidation of α,β -Unsaturated Carbonyl Compounds:The Organocatalytic Approach | Request PDF - ResearchG
  • Synthesis of epoxides - Organic Chemistry Portal
  • Design and Synthesis of Chiral Ketones for Catalytic Asymmetric Epoxidation of Unfunctionalized Olefins | Journal of the American Chemical Society - ACS Public
  • Asymmetric Epoxidation of Electron-Deficient Olefins - Ingenta Connect
  • Asymmetric organocatalytic epoxidation of alpha,beta-unsaturated aldehydes with hydrogen peroxide - PubMed
  • The Juliá-Colonna epoxidation: Access to chiral, non-racemic epoxides - ElectronicsAndBooks
  • Organocatalytic Asymmetric Peroxidation of γ,δ-Unsaturated β-Keto Esters—A Novel Route to Chiral Cycloperoxides - PMC - NIH
  • Separation of Ethyl glycinate hydrochloride on Newcrom R1 HPLC column
  • Scheme 12.
  • Enantioselective organocatalytic epoxidation using hypervalent iodine reagents - Macmillan Group
  • WO2007000329A2 - Epoxidation of alpha, beta-unsaturated ketones - Google P
  • Revisiting the Juliá–Colonna enantioselective epoxidation: supramolecular catalysis in water - Chemical Communic
  • Epoxidation of Enones by Nucleophilic Oxid
  • Scale‐Up Studies for the Asymmetric Juliá–Colonna Epoxidation Reaction - ResearchG
  • Amine-catalyzed epoxidation of alkenes: a new mechanism for the activ
  • ChemInform Abstract: Organocatalytic Stereoselective Epoxidation of Trisubstituted Acrylonitriles.
  • Homogeneous asymmetric epoxid
  • Enantioselective epoxidation of electron-deficient olefins: an organoc
  • Epoxy-Selective Polymerization of Glycidyl Acrylate Derivatives through Organocatalysis | Request PDF - ResearchG
  • Enantioselective Epoxide Polymerization - The Co
  • Hybrid Copolymerization of Ethylene Oxide and tert-Butyl Methacrylate with Organoc
  • Enantioselective Route to Terminal 2,3‐Epoxy Tosylates Enabled by Cooperative Organocatalytic Desymmetrization of 2‐Substituted Glycerol Deriv
  • Chiral HPLC separation: str
  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes | Request PDF - ResearchG
  • The Chromatographic Resolution of Chiral Lipids – AOCS
  • Utilization of CO2-Available Organocatalysts for Reactions with Industrially Important Epoxides - Semantic Scholar
  • Ethyl Acrylate - ResearchG
  • Organocatalytic Asymmetric Epoxidation and Aziridination of Olefins and Their Synthetic Applications | Chemical Reviews - ACS Public
  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based St
  • Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling | Journal of the American Chemical Society - ACS Public
  • Ethyl acryl

Sources

Application Notes and Protocols for the Kinetic Resolution of Racemic Ethyl Oxirane-2-Carboxylate Using Lipases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Epoxides

Enantiomerically pure epoxides, such as the (R)- and (S)-enantiomers of ethyl oxirane-2-carboxylate (also known as ethyl glycidate), are highly valuable chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their strained three-membered ring is susceptible to nucleophilic ring-opening, allowing for the stereospecific introduction of various functionalities. This makes them indispensable intermediates in the asymmetric synthesis of complex molecular targets. The differential pharmacological and toxicological profiles of enantiomers necessitate the development of efficient methods for their separation and synthesis in high enantiomeric purity.[1]

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts at a faster rate than the other, presents a robust and widely adopted strategy for accessing these chiral molecules.[2] Enzymatic kinetic resolution (EKR) using lipases has emerged as a particularly attractive approach due to the high enantioselectivity, mild reaction conditions, and environmental benignity of these biocatalysts.[3]

This guide provides a comprehensive overview and detailed protocols for the kinetic resolution of racemic this compound via enantioselective hydrolysis catalyzed by lipases, with a focus on the widely used and highly effective Candida antarctica Lipase B.

Theoretical Framework: The Principle of Lipase-Catalyzed Kinetic Resolution

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of esters.[4] Their catalytic activity resides in a serine-histidine-aspartate/glutamate catalytic triad. The mechanism involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester substrate, forming a tetrahedral intermediate. This intermediate then collapses to form an acyl-enzyme intermediate, releasing the alcohol. Subsequently, a nucleophile (in this case, water) attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the carboxylic acid.

In the context of a racemic mixture of chiral esters, the enzyme's chiral active site preferentially binds and catalyzes the hydrolysis of one enantiomer over the other. This difference in reaction rates allows for the separation of the unreacted, slower-reacting ester enantiomer from the hydrolyzed, faster-reacting carboxylic acid enantiomer.

For the kinetic resolution of racemic this compound, the lipase will selectively hydrolyze one enantiomer to the corresponding oxirane-2-carboxylic acid, leaving the other enantiomer of the ethyl ester unreacted and thus enantiomerically enriched.

Diagram 1: Principle of Lipase-Catalyzed Kinetic Resolution

G cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Reaction Products (at ~50% conversion) racemic Racemic this compound ((R)-ester + (S)-ester) enzyme Lipase (e.g., Novozym 435) + H₂O racemic->enzyme Selective Hydrolysis product1 Enantiomerically Enriched (S)-Ethyl Oxirane-2-carboxylate (unreacted) enzyme->product1 product2 Enantiomerically Enriched (R)-Oxirane-2-carboxylic acid (hydrolyzed product) enzyme->product2

Caption: Lipase selectively hydrolyzes one enantiomer, yielding a mixture of enriched ester and acid.

Experimental Protocols

Part 1: Lipase Selection and Preparation

The choice of lipase is critical for achieving high enantioselectivity. Candida antarctica Lipase B (CALB) is a widely used and highly effective biocatalyst for a broad range of kinetic resolutions due to its high activity, stability, and broad substrate specificity.[2][4] For enhanced stability, reusability, and ease of separation from the reaction mixture, an immobilized form of CALB is highly recommended. Novozym® 435, where CALB is immobilized on a macroporous acrylic resin, is a commercially available and robust option.[5][6]

Protocol 1.1: Preparation of Immobilized Lipase (Novozym® 435)

  • Enzyme Activation: Prior to use, it is advisable to activate the enzyme by washing it with a suitable organic solvent to remove any adsorbed water and impurities.

    • Weigh the required amount of Novozym® 435.

    • Wash the enzyme beads with n-hexane (3 x 10 mL per gram of enzyme).

    • Dry the enzyme under vacuum for at least 1 hour.

Part 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol details the hydrolytic kinetic resolution of racemic this compound using Novozym® 435. The reaction is monitored over time to determine the optimal endpoint, which is typically around 50% conversion to achieve high enantiomeric excess (ee) for both the unreacted ester and the carboxylic acid product.

Materials and Reagents:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Organic co-solvent (e.g., methyl tert-butyl ether - MTBE)[7]

  • Temperature-controlled shaker

  • Reaction vials

Protocol 2.1: Kinetic Resolution Procedure

  • Reaction Setup:

    • To a 10 mL reaction vial, add racemic this compound (e.g., 100 mg, 0.86 mmol).

    • Add phosphate buffer (5 mL, 0.1 M, pH 7.0). An organic co-solvent like MTBE can be added (e.g., 10-20% v/v) to improve substrate solubility if needed.[7]

    • Add the pre-activated Novozym® 435 (e.g., 20 mg).

  • Incubation:

    • Seal the vial and place it in a temperature-controlled shaker set at 30-40°C and 200 rpm.[7]

  • Reaction Monitoring:

    • At regular time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Quench the reaction in the aliquot by adding a small volume of a water-miscible organic solvent (e.g., acetonitrile) and filtering out the enzyme.

    • Analyze the aliquot by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining this compound and the formed oxirane-2-carboxylic acid (see Protocol 3.1).

  • Reaction Termination and Work-up (at ~50% conversion):

    • Once the reaction reaches approximately 50% conversion, terminate it by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and reused.

    • Acidify the filtrate to a pH of ~2-3 with 1 M HCl.

    • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers. This extract will contain the unreacted this compound and the formed oxirane-2-carboxylic acid.

  • Separation of Products:

    • To separate the acidic product from the neutral ester, extract the combined organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 15 mL).

    • The aqueous layer will contain the sodium salt of the oxirane-2-carboxylic acid. Acidify this layer with 1 M HCl to pH ~2-3 and extract with ethyl acetate to isolate the carboxylic acid.

    • The organic layer will contain the unreacted this compound.

    • Dry both organic fractions over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified products.

Diagram 2: Experimental Workflow for Kinetic Resolution

G start Start reaction_setup Reaction Setup: Racemic Ester + Buffer + Novozym 435 start->reaction_setup incubation Incubation with Shaking (e.g., 30-40°C) reaction_setup->incubation monitoring Reaction Monitoring by Chiral HPLC (Determine % conversion and % ee) incubation->monitoring decision ~50% Conversion? monitoring->decision decision->incubation No workup Reaction Work-up: Filter Enzyme, Acidify, Extract decision->workup Yes separation Separation: Base extraction to separate acid and ester workup->separation product_acid Isolate Enriched Carboxylic Acid separation->product_acid product_ester Isolate Enriched Ester separation->product_ester end End product_acid->end product_ester->end

Caption: Workflow for the enzymatic kinetic resolution and product isolation.

Part 3: Analytical Methods - Chiral HPLC

The accurate determination of enantiomeric excess (% ee) is paramount in assessing the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis.[1]

Protocol 3.1: Chiral HPLC Analysis of this compound and Oxirane-2-carboxylic acid

  • Instrumentation: A standard HPLC system with a UV detector is required.[1]

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are highly effective for the separation of a wide range of chiral compounds. Columns such as Daicel Chiralpak AD-H or AS-H are excellent starting points.[8]

  • Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The ratio will need to be optimized to achieve baseline separation of the enantiomers. A common starting point is a 98:2 (v/v) mixture of n-hexane:isopropanol.[8]

  • Sample Preparation:

    • Dilute the reaction aliquots or purified products in the mobile phase to a suitable concentration (e.g., 0.1-1 mg/mL).

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: Daicel Chiralpak AD-H (or similar)

    • Mobile Phase: n-Hexane:Isopropanol (98:2 v/v)

    • Flow Rate: 0.5 - 1.0 mL/min

    • Detection: UV at 210 nm or 254 nm[8]

    • Column Temperature: 25°C

  • Analysis:

    • Inject a sample of the racemic starting material to determine the retention times of the two enantiomers.

    • Inject the samples from the kinetic resolution to determine the peak areas of each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).

Data Presentation and Interpretation

The progress of the kinetic resolution should be tabulated to clearly present the relationship between reaction time, conversion, and the enantiomeric excess of both the substrate (ester) and the product (acid).

Reaction Time (h)Conversion (%)% ee of Ester% ee of Acid
1101190
2202592
4355495
6489296
8529695
24709970

Table 1: Representative data for the kinetic resolution of this compound. Optimal results are typically achieved near 50% conversion.

Troubleshooting and Field-Proven Insights

  • Low Enantioselectivity: If the enantioselectivity is low, consider screening other lipases (e.g., from Pseudomonas cepacia or Rhizomucor miehei). The choice of solvent can also significantly impact enantioselectivity.[9]

  • Slow Reaction Rate: Increase the enzyme loading or the reaction temperature. However, be aware that higher temperatures can sometimes lead to a decrease in enantioselectivity.[10]

  • Poor HPLC Resolution: Optimize the mobile phase composition by varying the percentage of the alcohol modifier (isopropanol). A lower percentage of alcohol generally leads to longer retention times but better resolution. Trying a different chiral column is also a key strategy.

  • Enzyme Deactivation: Ensure the pH of the reaction medium remains within the optimal range for the lipase (typically pH 6-8). Repeated use of the immobilized enzyme may lead to a gradual loss of activity.

Conclusion

The lipase-catalyzed kinetic resolution of racemic this compound is a powerful and practical method for the production of its enantiomers in high optical purity. The use of immobilized Candida antarctica Lipase B (Novozym® 435) offers a robust, efficient, and reusable catalytic system. By carefully controlling the reaction conditions and monitoring the progress with chiral HPLC, researchers and drug development professionals can reliably access these valuable chiral synthons for a multitude of applications in asymmetric synthesis.

References

  • Supporting Information - Wiley-VCH. (n.d.).
  • Wolfson, A., Yefet, E., Alon, T., Dlugy, C., & Tavor, D. (2011). Glycerolysis of Esters with Candida antarctica Lipase B in Glycerol.
  • Qin, B., et al. (2013). Directed evolution of Candida antarctica lipase B for kinetic resolution of profen esters. FEBS Journal.
  • Application Notes and Protocols for Chiral HPLC Analysis of (S)
  • Lipase-catalyzed synthesis of ethyl (R)
  • RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL)ALANINE. (n.d.).
  • Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology.
  • Li, Q., Jia, W., Wang, Z., & Guo, X. (2014). Novozyme 435 Asymmetric Hydrolysis of Enol Ester with Series Acid Moiety. Asian Journal of Chemistry.
  • Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acyl
  • Ortiz, C., Ferreira, M. L., Barbosa, O., dos Santos, J. C. S., Rodrigues, R. C., Berenguer-Murcia, Á., Briand, L. E., & Fernandez-Lafuente, R. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?
  • Novozym 435: The "perfect" lipase immobilized biocatalyst?. (2019).
  • Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. (2018). MDPI.
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterific
  • A Researcher's Guide to Chiral HPLC Analysis of (2r)-2-(3,4-Dichlorophenyl)oxirane. (n.d.). BenchChem.
  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (2001). PubMed.

Sources

Application Note: A Practical Guide to the Lewis Acid-Catalyzed Synthesis of β-Hydroxy Esters from Ethyl Glycidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of β-Hydroxy Esters

The β-hydroxy ester motif is a cornerstone in modern organic synthesis and medicinal chemistry. These compounds are not only valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals but are also found in the core structure of numerous biologically active molecules.[1][2] Their utility as precursors for molecules like mevalolactone, a key intermediate in terpenoid and steroid biosynthesis, highlights their importance.[3] Traditional methods for their synthesis, such as the Reformatsky reaction or aldol additions, are effective but can require harsh conditions or pre-formation of reactive intermediates.[4][5][6]

The Lewis acid-catalyzed ring-opening of glycidic esters, such as ethyl glycidate, presents a highly efficient and atom-economical alternative. This method allows for the stereocontrolled introduction of functionalities at the α and β positions, providing rapid access to a diverse library of valuable synthons. This application note provides an in-depth analysis of the reaction mechanism, a comparison of common Lewis acid catalysts, and a detailed, field-proven protocol for this transformation.

The Reaction Mechanism: Activating the Epoxide

The core principle of this reaction lies in the activation of the otherwise relatively stable epoxide ring by a Lewis acid.[7] Without a catalyst, the carbon-oxygen bonds of the epoxide are not sufficiently polarized to invite attack by weak nucleophiles. The Lewis acid coordinates to the epoxide oxygen, withdrawing electron density and rendering the ring significantly more electrophilic.[8][9] This activation is the critical step that enables the subsequent nucleophilic attack.

The reaction proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways.[10][11]

  • Activation: The Lewis acid (LA) reversibly coordinates to the oxygen atom of the ethyl glycidate. This creates a highly activated complex.

  • Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the epoxide carbons. The regioselectivity of this attack is a key consideration:

    • SN2-like Pathway: Attack occurs at the less sterically hindered carbon (the α-carbon in this case), leading to a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. This pathway is favored with less powerful Lewis acids and stronger, "harder" nucleophiles.[12]

    • SN1-like Pathway: With strong Lewis acids, significant positive charge can build up on the more substituted carbon (the β-carbon), which can be stabilized by the adjacent ester group. The nucleophile then attacks this more electrophilic center.[10]

  • Protonolysis/Workup: The resulting metal alkoxide is protonated during an aqueous workup step to yield the final β-hydroxy ester product.

G Start Ethyl Glycidate + Lewis Acid (LA) + Nucleophile (Nu-H) Epoxide Ethyl Glycidate ActivatedComplex Activated Epoxide-LA Complex Epoxide->ActivatedComplex 1. Coordination LA Lewis Acid LA->ActivatedComplex Intermediate Metal Alkoxide Intermediate ActivatedComplex->Intermediate 2. Nucleophilic Attack (Regioselective) Product β-Hydroxy Ester Product Intermediate->Product 3. Aqueous Workup (Protonolysis)

Caption: Generalized mechanism for Lewis acid-catalyzed epoxide ring-opening.

A Comparative Analysis of Lewis Acid Catalysts

The choice of Lewis acid is paramount as it dictates reaction efficiency, regioselectivity, and substrate compatibility. While a vast number of Lewis acids can be employed, they vary significantly in their activity and handling requirements. Stronger Lewis acids generally lead to faster reactions but may also promote undesired side reactions or decomposition. The ideal catalyst offers high activation under mild conditions, is cost-effective, and is tolerant of various functional groups.

Lewis Acid CatalystTypical Loading (mol%)Common SolventsTemperature (°C)General YieldsKey Characteristics & Insights
BF₃·OEt₂ 5 - 100CH₂Cl₂, THF-78 to 25Good to ExcellentHighly effective but very moisture-sensitive. Can be overly aggressive, leading to polymerization. Requires strictly anhydrous conditions.
ZnCl₂ 10 - 50THF, Et₂O, CH₂Cl₂0 to 50Moderate to GoodA mild, inexpensive, and readily available catalyst. Less sensitive to moisture than BF₃·OEt₂, making it more practical for general use.
MgI₂ 10 - 20Toluene, Et₂O0 to 25Good to ExcellentParticularly effective for generating β-iodo esters if iodide acts as the nucleophile. Offers a good balance of reactivity and handling.
Sc(OTf)₃ / Yb(OTf)₃ 1 - 10CH₂Cl₂, MeCN0 to 25ExcellentLanthanide triflates are highly efficient, water-tolerant Lewis acids.[13] They can often be used in catalytic amounts and are recoverable, making them suitable for green chemistry applications.
SnCl₄ 5 - 20CH₂Cl₂-78 to 0Good to ExcellentA strong Lewis acid that promotes rapid ring-opening.[13] High reactivity demands low temperatures to control selectivity and prevent side reactions.
Boric Acid (B(OH)₃) 10 - 25Toluene (reflux)80 to 110GoodAn exceptionally mild, inexpensive, and environmentally benign catalyst.[14] Often requires higher temperatures but is tolerant of unprotected functional groups.

Experimental Protocol: Ytterbium(III) Triflate-Catalyzed Methanolysis of Ethyl Glycidate

This protocol details a reliable and high-yielding procedure for the ring-opening of ethyl 2,3-epoxypropanoate (ethyl glycidate) with methanol, a reaction that produces ethyl 3-methoxy-2-hydroxypropanoate. Ytterbium(III) triflate (Yb(OTf)₃) is chosen for its high catalytic activity, ease of handling, and water tolerance.

4.1. Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Ethyl GlycidateC₅H₈O₃116.121.16 g10.0
Ytterbium(III) TriflateC₃F₉O₉S₃Yb620.25310 mg0.5 (5 mol%)
Methanol (Anhydrous)CH₄O32.0420 mL-
Dichloromethane (DCM)CH₂Cl₂84.9330 mL-
Saturated NaHCO₃ (aq)--20 mL-
Brine--20 mL-
Anhydrous MgSO₄MgSO₄120.37~2 g-

4.2. Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for purification (e.g., column chromatography)

4.3. Experimental Workflow Diagram

G A 1. Setup & Inert Atmosphere (Flask with Yb(OTf)₃, stir bar, N₂) B 2. Add Solvents & Reactants (Add DCM, Methanol, Ethyl Glycidate) A->B C 3. Reaction Monitoring (Stir at 25°C, monitor by TLC) B->C D 4. Quench Reaction (Add saturated NaHCO₃ solution) C->D E 5. Extraction (Separate layers, extract aqueous phase with DCM) D->E F 6. Drying & Concentration (Dry organic layer with MgSO₄, filter, and evaporate) E->F G 7. Purification & Analysis (Silica gel chromatography, then NMR, IR, MS) F->G

Caption: Step-by-step workflow for the synthesis of β-hydroxy esters.

4.4. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask containing a magnetic stir bar, add ytterbium(III) triflate (310 mg, 0.5 mmol). Seal the flask with a rubber septum and purge with dry nitrogen for 5 minutes.

  • Addition of Reagents: Add anhydrous methanol (20 mL) and dichloromethane (10 mL) via syringe. Stir the mixture until the catalyst dissolves completely.

  • Initiation: Add ethyl glycidate (1.16 g, 10.0 mmol) dropwise via syringe over 2 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature (approx. 25°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting epoxide spot has been completely consumed (typically 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, quench by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the flask. Stir vigorously for 5 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 10 mL).

  • Workup - Drying: Combine all organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a clear oil. Purify the oil by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure ethyl 3-methoxy-2-hydroxypropanoate.

  • Self-Validation via Characterization: The identity and purity of the product should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to validate the success of the protocol. The expected product will show characteristic peaks for the methoxy group, the hydroxyl proton, and the ester moiety.

Conclusion and Outlook

The Lewis acid-catalyzed ring-opening of ethyl glycidate is a powerful and versatile method for synthesizing β-hydroxy esters, which are of high value to the pharmaceutical and chemical industries. The choice of catalyst is critical and allows for the tuning of reactivity and conditions to suit a wide range of substrates and nucleophiles. Lanthanide triflates, in particular, offer a green and highly efficient catalytic system. The protocol described herein provides a reliable and scalable procedure that serves as an excellent starting point for researchers exploring the synthesis of novel β-hydroxy ester derivatives for drug discovery and development.

References

  • The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. ResearchGate.
  • Synthesis of β-hydroxy carboxylic acids, esters and amides. Organic Chemistry Portal.
  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ResearchGate.
  • How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. National Institutes of Health (NIH).
  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA.
  • Epoxide ring opening in acid, base & neutral (Lewis acid) medium: basic concept & reaction mechanism. YouTube.
  • Enantiodivergent biosynthesis of β-hydroxy esters by self-sufficient heterogeneous biocatalysts in a continuous flow. Royal Society of Chemistry.
  • β-Hydroxy ether synthesis by substitution. Organic Chemistry Portal.
  • Solvent-Free Synthesis of β-Hydroxy Esters and β-Amino Esters by Indium-Mediated Reformatsky Reaction. ResearchGate.
  • Beta-formyl-beta-hydroxy ester and its preparation. Google Patents.
  • Catalytic asymmetric synthesis of β-hydroxyacids and their esters. Crossref.
  • Asymmetric dehydration of beta-styryl-beta-hydroxy esters and application to the synthesis of a neoflavonoid. ResearchGate.
  • Biocatalytic Asymmetric Synthesis of beta-Hydroxy Acid derivatives. Progress in Chemistry.
  • DIASTEREOSELECTIVE α-ALKYLATION OF β-HYDROXYCARBOXYLIC ESTERS THROUGH ALKOXIDE ENOLATES. Organic Syntheses.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Institutes of Health (NIH).
  • Boric acid. Organic Syntheses.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Pharmaceutical compounds with α‐hydroxy esters. ResearchGate.
  • Chiral Lewis Acid Catalysis in Conjugate Additions of O-Benzylhydroxylamine to Unsaturated Amides. Enantioselective Synthesis of β-Amino Acid Precursors. Journal of the American Chemical Society.
  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ARKAT USA.
  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. OSTI.GOV.
  • Nucleophilic ring opening of 1,2-epoxides in aqueous medium. Semantic Scholar.
  • Epoxides Ring-Opening Reactions. Chemistry Steps.
  • Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. National Institutes of Health (NIH).

Sources

Application Notes and Protocols: The Strategic Use of Ethyl Oxirane-2-carboxylate in Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Oxazolidinones and the Role of Chiral Epoxides

The oxazolidinone class of heterocyclic compounds represents a cornerstone of modern antibacterial therapy.[1] As the first completely new class of antibiotics to be licensed in over three decades, agents like Linezolid have become indispensable for treating infections caused by multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The therapeutic efficacy of these drugs is critically dependent on their specific stereochemistry. Consequently, the development of robust, stereoselective synthetic routes is a paramount objective in medicinal chemistry and process development.

Ethyl oxirane-2-carboxylate, a readily available chiral C3 synthon, serves as an exceptionally valuable starting material in this endeavor. Its structure incorporates a stereocenter directly attached to a strained, reactive epoxide ring and an ester functionality, providing a versatile handle for constructing the core oxazolidinone scaffold with high stereochemical fidelity. This guide elucidates the mechanistic principles and provides detailed protocols for leveraging this key building block in the synthesis of pharmaceutically relevant oxazolidinones.

Core Synthetic Strategy: Epoxide Ring-Opening and Intramolecular Cyclization

The fundamental approach to synthesizing 4,5-disubstituted oxazolidinones from this compound hinges on a two-stage process:

  • Nucleophilic Ring-Opening: An appropriate amine, typically a substituted aniline, performs a nucleophilic attack on one of the epoxide carbons. This SN2 reaction proceeds with high regioselectivity, opening the three-membered ring to form a β-amino alcohol derivative.[2][3]

  • Intramolecular Cyclization: The newly formed amino alcohol intermediate undergoes an intramolecular cyclization to forge the 5-membered oxazolidinone ring.[4][5] This step involves the formation of a carbamate, followed by a ring-closing reaction that displaces the ethoxy group from the ester.

This strategic sequence efficiently translates the defined stereochemistry of the starting epoxide into the final heterocyclic product.

General_Synthetic_Route cluster_intermediate Intermediate cluster_final Final Product start_epoxide Ethyl (R)-oxirane-2-carboxylate intermediate β-Amino Alcohol start_epoxide->intermediate Ring-Opening (S N 2 Attack) start_amine Aryl Amine (R'-NH2) start_amine->intermediate final_product (S,R)-Oxazolidinone intermediate->final_product Intramolecular Cyclization

Figure 1: High-level overview of the synthetic pathway.

Mechanistic Deep Dive: Regioselectivity and Ring Closure

The success of this synthesis is rooted in the predictable nature of the epoxide ring-opening reaction under neutral or basic conditions. The reaction proceeds via an SN2 mechanism, where the amine nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring (C3).[2][3]

Following the initial nucleophilic attack and proton transfer, the resulting β-amino alcohol is activated for cyclization. A common and highly efficient method involves reaction with a carbonylating agent, such as carbonyldiimidazole (CDI) or phosgene equivalents, to form an intermediate carbamate. This is followed by an intramolecular SN2-type displacement of the leaving group (e.g., imidazole from the CDI adduct or the ethoxy group of the original ester) by the hydroxyl oxygen, yielding the stable 5-membered oxazolidinone ring.

Detailed_Mechanism A Ethyl (R)-oxirane-2-carboxylate + Aryl Amine B Transition State (SN2 Attack at C3) A->B Nucleophilic Attack C Zwitterionic Intermediate B->C Ring Opens D β-Amino Alcohol (After Proton Transfer) C->D Proton Transfer E Carbamate Intermediate (After reaction with CDI) D->E + CDI - Imidazole-H F Intramolecular Attack (Ring Closure) E->F O- attacks C=O G (S,R)-Oxazolidinone Product F->G - Imidazole

Figure 2: Key mechanistic steps in the synthesis.

Application Protocol I: Synthesis of (R)-ethyl 3-((3-fluoro-4-morpholinophenyl)amino)-2-hydroxypropanoate

This protocol details the crucial ring-opening step, a key transformation in the synthesis of the antibiotic Linezolid.[6] The procedure uses 3-fluoro-4-morpholinoaniline as the nucleophile.

Rationale: The choice of a protic solvent like isopropanol facilitates proton transfers and can assist in stabilizing charged intermediates. The reaction is conducted at an elevated temperature to ensure a reasonable reaction rate. The work-up procedure is designed to remove unreacted starting materials and inorganic salts, yielding the desired amino alcohol intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
(R)-ethyl oxirane-2-carboxylate116.1210.01.16 g
3-Fluoro-4-morpholinoaniline196.2210.52.06 g
Isopropanol (IPA)--25 mL
Ethyl Acetate--50 mL
Saturated NaCl solution--20 mL
Anhydrous MgSO₄--~2 g

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-4-morpholinoaniline (2.06 g, 10.5 mmol) and isopropanol (25 mL).

  • Stir the mixture at room temperature until the aniline is fully dissolved.

  • Add (R)-ethyl oxirane-2-carboxylate (1.16 g, 10.0 mmol) to the solution dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated NaCl solution (2 x 20 mL) to remove any remaining polar impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 40-60% ethyl acetate in hexanes) to afford the title compound as a pale yellow oil.

Expected Outcome: Yields typically range from 75-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Application Protocol II: Cyclization to (R)-5-((acetylamino)methyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Linezolid)

This protocol outlines the cyclization and subsequent functional group manipulation to arrive at the final Linezolid structure. It begins with the product from Protocol I. For simplicity and relevance to established industrial syntheses, this protocol adapts the pathway by first reducing the ester, cyclizing to the oxazolidinone, and then converting the resulting primary alcohol to the acetamide group.

Rationale: This multi-step sequence first simplifies the molecule by reducing the ester to a primary alcohol, which is a common intermediate in many Linezolid syntheses.[6] The use of carbonyldiimidazole (CDI) provides a safe and effective method for forming the oxazolidinone ring. The final steps (mesylation, azidation, reduction, acetylation) represent a standard, high-yielding pathway to install the required C5 side chain.

Experimental_Workflow cluster_protocol1 Protocol I: Ring Opening cluster_protocol2 Protocol II: Cyclization & Derivatization P1_Start Start: This compound + Aryl Amine P1_React Reaction: Reflux in Isopropanol P1_Start->P1_React P1_Workup Work-up: Extraction & Concentration P1_React->P1_Workup P1_Purify Purification: Column Chromatography P1_Workup->P1_Purify P1_Product Product: β-Amino Ester P1_Purify->P1_Product P2_Reduce 1. Ester Reduction (e.g., NaBH4) P1_Product->P2_Reduce P2_Cyclize 2. Cyclization (e.g., CDI) P2_Reduce->P2_Cyclize P2_Activate 3. Side-Chain Activation (Mesylation) P2_Cyclize->P2_Activate P2_Displace 4. Azide Displacement P2_Activate->P2_Displace P2_Reduce_Azide 5. Azide Reduction (e.g., H2, Pd/C) P2_Displace->P2_Reduce_Azide P2_Acetylate 6. Acetylation (Acetic Anhydride) P2_Reduce_Azide->P2_Acetylate P2_Final Final Product: Linezolid P2_Acetylate->P2_Final

Figure 3: Step-by-step experimental and synthetic workflow.

Step-by-Step Procedure (Condensed Pathway):

  • Ester Reduction: Dissolve the product from Protocol I (1 equiv.) in a suitable solvent like THF or ethanol. Cool to 0°C and add a reducing agent such as sodium borohydride (NaBH₄, ~2 equiv.) portion-wise. Stir until the reaction is complete (TLC monitoring). Quench carefully and perform an aqueous work-up to isolate the intermediate amino diol.

  • Oxazolidinone Formation: Dissolve the amino diol (1 equiv.) in anhydrous THF. Add carbonyldiimidazole (CDI, ~1.1 equiv.) and stir at room temperature until cyclization is complete. The reaction forms the (R)-5-(hydroxymethyl)oxazolidinone core. Purify via extraction and crystallization or chromatography.

  • Hydroxyl Activation: Dissolve the alcohol from the previous step in dichloromethane (DCM) and cool to 0°C. Add triethylamine (1.5 equiv.) followed by methanesulfonyl chloride (1.2 equiv.). Stir until the reaction is complete to form the mesylate.

  • Azide Displacement: React the mesylate with sodium azide (NaN₃, ~3 equiv.) in a polar aprotic solvent like DMF at 60-80°C. This SN2 reaction inverts the stereocenter, which is a consideration in planning the initial chiral starting material. (Note: For the correct Linezolid stereochemistry, one would typically start with (S)-epichlorohydrin or a related synthon). The product is the key azidomethyl intermediate.[7]

  • Azide Reduction: Reduce the azide to a primary amine using catalytic hydrogenation (H₂, 10% Pd/C) in a solvent like ethyl acetate or methanol.[7]

  • Acetylation: Acetylate the resulting amine using acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) in DCM to yield the final Linezolid product. Purify by crystallization.

Comparative Data on Oxazolidinone Synthesis

The synthesis of oxazolidinones can be achieved through various strategies. The use of chiral epoxides is a highly effective method for controlling stereochemistry.

MethodKey ReagentsTypical ConditionsYield (%)Key AdvantagesReference
Epoxide + Carbamate Epoxide, Alkyl/Aryl Carbamate, BaseMg/Fe Oxide catalyst, 120°C80-95%Phosgene-free, good yields with various epoxides.[5][5]
Epoxide + Isocyanate Epoxide, Isocyanate, CatalystLewis acid (e.g., MgBr₂), 50-70°C~50%Convergent, high atom economy via [3+2] cycloaddition.
Amino Alcohol + Carbonyl Source β-Amino Alcohol, CDI or Phosgene equivalentRoom Temp to 60°C85-95%High yielding, avoids direct handling of epoxides if starting from amino acids.[6][6]
Halohydrin Desymmetrization 2-Substituted-1,3-dichloro-2-propanolsHalohydrin dehalogenase (enzyme)up to 88%Biocatalytic, excellent enantioselectivity (>99% ee).[8][8]

Conclusion

This compound stands out as a potent and versatile chiral building block for the asymmetric synthesis of oxazolidinones. The strategy, centered on a regioselective amine-induced ring-opening followed by intramolecular cyclization, provides a reliable and stereocontrolled route to this vital class of antibacterial agents. The protocols and mechanistic insights provided herein offer researchers and drug development professionals a robust framework for applying this methodology to the synthesis of Linezolid and other complex pharmaceutical targets.

References

  • Stereodivergent Synthesis of Epoxides and Oxazolidinones via the Halohydrin Dehalogenase-Catalyzed Desymmetrization Strategy | ACS Catalysis - ACS Publications. (2022-05-12).
  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes - MDPI.
  • Asymmetric synthesis of cis-4,5-disubstituted oxazolidin-2-ones via chiral a-amino epoxides derived from L-Serine. (2000-07-29).
  • Current Updates on Oxazolidinone and Its Significance - PMC - PubMed Central.
  • Comparative analysis of 4-oxazolidinone synthesis methods - Benchchem.
  • Oxazolidinone synthesis - Organic Chemistry Portal.
  • Efficient synthesis of 2-oxazolidinone from epoxides and carbamates with binary Mg\Fe oxides as. (2012-08-21).
  • Synthesis of Oxazolidinones | PDF - Slideshare.
  • Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: A computational study - ResearchGate.
  • Reaction conditions in the synthesis of oxazolidin-2-ones. | Download Table - ResearchGate.
  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024-03-24).
  • The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC - NIH.
  • Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates - OUCI.
  • A new and alternate synthesis of Linezolid: An antibacterial agent - Der Pharma Chemica.
  • Studies on stereoselective synthesis of ethyl anti-4-substituted phenyl-2-oxo-l ,3.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH.
  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - arkat usa.
  • Ring-opening mechanism of epoxides with alcohol and tertiary amines - RSC Publishing.
  • Synthesis of chiral 2-oxazolidinones, 2-oxazolines, and their analogs | Semantic Scholar. (2007-10-01).
  • CN102702125B - Chemical synthesis method for linezolid - Google Patents.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023-12-25).
  • (PDF) An efficient and practical synthesis of antibacterial linezolid - ResearchGate. (2025-08-07).
  • Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates - ResearchGate. (2025-08-09).
  • A Convenient Method for the Synthesis of 2-Oxazolidinones from Ethylene Carbonate and Primary Aryl Amines | Request PDF - ResearchGate. (2025-08-05).
  • Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis. (2025-08-05).
  • EP2516408A1 - Process for the preparation of linezolid - Google Patents.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - NIH.

Sources

Application Notes & Protocols: A Step-by-Step Guide to Preparing β-Amino Alcohols from Ethyl Oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

β-amino alcohols are crucial structural motifs found in a vast array of biologically active compounds and serve as versatile intermediates in pharmaceutical and organic synthesis.[1][2] Their synthesis via the ring-opening of epoxides with amines is a direct and efficient method.[3][4] This guide provides a detailed, step-by-step protocol for the preparation of β-amino alcohols from ethyl oxirane-2-carboxylate, a readily available starting material. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into experimental choices, and provide comprehensive protocols for synthesis, purification, and characterization.

Introduction: The Significance of β-Amino Alcohols

The 1,2-amino alcohol functionality is a cornerstone in medicinal chemistry. These compounds are integral to the structure of numerous pharmaceuticals, including β-blockers for cardiovascular conditions, antiviral agents, and chiral auxiliaries for asymmetric synthesis.[1][2][3] The inherent chirality of many biologically active β-amino alcohols underscores the importance of stereocontrolled synthetic methods. The ring-opening of chiral epoxides, such as this compound, with various amines presents a powerful strategy for accessing these valuable molecules with high stereoselectivity.[1]

The Core Reaction: Amine-Mediated Ring-Opening of this compound

The fundamental transformation involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the oxirane ring in this compound. This reaction, known as aminolysis, leads to the formation of a β-amino alcohol.

Mechanism and Regioselectivity: A Tale of Two Carbons

The ring-opening of an unsymmetrical epoxide like this compound can, in principle, yield two regioisomers. The nucleophilic amine can attack either the C2 or C3 position of the oxirane ring.

  • Nucleophilic Attack at C3 (Less Hindered Carbon): This is the sterically favored pathway and typically predominates under neutral or basic conditions, following an S_N2 mechanism. The amine, acting as a nucleophile, attacks the less substituted carbon, leading to inversion of configuration if the carbon is a stereocenter.

  • Nucleophilic Attack at C2 (More Substituted Carbon): Attack at the carbon bearing the carboxylate group is sterically more hindered. However, under acidic conditions, protonation of the epoxide oxygen can lead to a partial positive charge on the more substituted carbon (C2), favoring attack at this position.

The choice of reaction conditions, including the nature of the amine, the solvent, and the presence or absence of a catalyst, plays a pivotal role in dictating the regioselectivity of the reaction.[1][5] For primary and secondary amines, nucleophilic attack generally occurs at the least hindered carbon atom.[1]

Diagram 1: Regioselectivity in the Ring-Opening of this compound

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products This compound This compound Pathway_A Pathway A (SN2 Attack at C3) This compound->Pathway_A Amine (Neutral/Basic) Pathway_B Pathway B (Attack at C2) This compound->Pathway_B Amine (Acidic) Amine Amine (R-NH2) Product_A Major Product (β-Amino Alcohol) Pathway_A->Product_A Product_B Minor Product (α-Amino-β-hydroxy Ester) Pathway_B->Product_B

Caption: Regioselective pathways for the aminolysis of this compound.

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step protocol for a typical synthesis of a β-amino alcohol from this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStore under inert atmosphere
Amine (e.g., Benzylamine)≥99%Acros Organics
EthanolAnhydrousFisher Scientific
Diethyl etherAnhydrousEMD Millipore
Magnesium sulfate (MgSO₄)AnhydrousVWR
Silica gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography
Step-by-Step Synthesis Protocol

Diagram 2: Experimental Workflow

G start Start step1 1. Combine Reactants (this compound & Amine in Ethanol) start->step1 step2 2. Reflux Reaction Mixture (e.g., 60-80°C) step1->step2 step3 3. Monitor Reaction Progress (TLC Analysis) step2->step3 step4 4. Work-up (Solvent Removal, Extraction) step3->step4 Reaction Complete step5 5. Purification (Column Chromatography) step4->step5 step6 6. Characterization (NMR, IR, Mass Spec) step5->step6 end End step6->end

Sources

Application Notes & Protocols: The Strategic Use of Ethyl Oxirane-2-Carboxylate in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral epoxides are foundational building blocks in modern asymmetric synthesis, valued for the stereochemical control they impart in the creation of complex molecules.[1] Among these, ethyl (2R)-oxirane-2-carboxylate and its (2S)-enantiomer represent highly versatile C3 synthons, pivotal in the manufacturing of a diverse range of Active Pharmaceutical Ingredients (APIs). The inherent ring strain of the oxirane ring, combined with the activating effect of the adjacent ester moiety, makes this molecule an ideal electrophile for stereospecific ring-opening reactions.[2][3] This guide provides an in-depth exploration of the strategic application of ethyl oxirane-2-carboxylate, detailing the mechanistic principles, key experimental protocols, and their direct application in the synthesis of critical pharmaceutical intermediates.

Introduction: The Value of a Strained Ring in Asymmetric Synthesis

The immense pressure on the pharmaceutical industry to produce enantiomerically pure drugs stems from the differential physiological effects exhibited by enantiomers.[4] This necessity has elevated the importance of chiral intermediates—molecules that introduce a desired stereocenter early in a synthetic route. Chiral epoxides, such as this compound, are particularly powerful in this role.[4][5] Their utility arises from two key features:

  • Defined Stereochemistry: The epoxide is available in high enantiomeric purity, allowing for the direct transfer of chirality to the target molecule.

  • High Reactivity: The significant angle and torsional strain of the three-membered ring provides a strong thermodynamic driving force for ring-opening reactions, even with moderately reactive nucleophiles.[3]

The nucleophilic ring-opening of this compound proceeds via a highly predictable SN2 mechanism. Under neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon (C3), leading to inversion of stereochemistry at that center and the formation of a β-hydroxy-α-substituted ester derivative. This predictable outcome is the cornerstone of its application in drug synthesis.[6][7]

Accessing the Chiral Synthon: Synthesis of Enantiopure this compound

Before its application, obtaining the chiral epoxide in high enantiomeric excess (e.e.) is paramount. Two primary industrial strategies dominate its production: asymmetric epoxidation and kinetic resolution.[8]

  • Asymmetric Epoxidation: This approach creates the chiral center directly from an achiral precursor, typically ethyl acrylate. Catalytic systems like the Jacobsen-Katsuki (chiral Manganese-salen complexes) or Shi epoxidation (organocatalytic) can achieve high enantioselectivity.[9][10]

  • Enzymatic Kinetic Resolution: A more common industrial route involves the resolution of a racemic mixture of this compound. Lipases are frequently employed to selectively hydrolyze one enantiomer, leaving the desired, unreacted epoxide enantiomer in high purity.[8][11][12] This method is often favored for its scalability and environmentally benign conditions.[12]

Table 1: Comparative Overview of Synthetic Strategies
ParameterAsymmetric Epoxidation (e.g., Jacobsen)Enzymatic Kinetic Resolution (e.g., Lipase)
Starting Material Achiral (Ethyl Acrylate)Racemic this compound
Theoretical Yield ~100%50% (for desired enantiomer)
Key Reagents Chiral Catalyst (e.g., Mn-salen), OxidantEnzyme (e.g., Lipase), Buffer
Advantages Direct formation, high potential yieldHigh e.e., mild conditions, scalable
Challenges Catalyst cost and optimizationMaximum 50% yield, enzyme separation

The Core Reaction: Mechanism of Nucleophilic Ring-Opening

The workhorse reaction involving this compound is its ring-opening by a nucleophile. The causality behind this transformation is the relief of ring strain. The SN2 pathway ensures a high degree of stereochemical fidelity.

Causality of the Mechanism:

  • Activation: The epoxide ring itself is the "leaving group," activated by its inherent strain.

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alkoxide) performs a backside attack on the electrophilic C3 carbon. This position is chosen over C2 due to significantly lower steric hindrance.

  • Ring Opening & Inversion: The C-O bond breaks, opening the ring and inverting the stereocenter at C3. This generates a transient alkoxide intermediate.

  • Protonation: A subsequent acidic or aqueous workup protonates the alkoxide to yield the final neutral β-hydroxy alcohol product.[3]

G General Mechanism of SN2 Ring-Opening cluster_1 Transition State cluster_2 Intermediate & Product Epoxide Ethyl (R)-oxirane-2-carboxylate TS SN2 Transition State (Backside Attack at C3) Epoxide->TS 1. Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->TS Intermediate Alkoxide Intermediate TS->Intermediate 2. Ring Opening Product Final Product (Inversion at C3) Intermediate->Product 3. Protonation (Workup)

Caption: SN2 mechanism for nucleophilic ring-opening of this compound.

Application Case Study 1: Synthesis of β-Blocker Intermediates

Many β-adrenergic blocking agents (β-blockers), used to manage cardiovascular diseases, share a common (S)-1-(alkylamino)-3-aryloxy-propan-2-ol structural motif.[13] Chiral epoxides are ideal precursors for establishing the critical stereocenter in these molecules.

The synthesis of an intermediate for (S)-Metoprolol illustrates this strategy perfectly. The key step involves the ring-opening of a chiral glycidyl precursor (derived from the oxirane) with an appropriate amine. While the literature often starts with epichlorohydrin, a parallel logic applies when using this compound as the chiral source, which would later be converted to the required synthon. A more direct application involves reacting a phenolic nucleophile with the epoxide, followed by amination.

G Synthetic Pathway to a β-Blocker Intermediate cluster_products Products Epoxide Ethyl (R)-oxirane-2-carboxylate Intermediate1 Ring-Opened Adduct (β-hydroxy ester) Epoxide->Intermediate1 1. Ring-opening with Phenol Phenol 4-(2-methoxyethyl)phenol Phenol->Intermediate1 Intermediate2 Glycidyl Ether derivative (via functional group manipulation) Intermediate1->Intermediate2 2. Conversion* Final_Intermediate (S)-Metoprolol Precursor (Amino alcohol) Intermediate2->Final_Intermediate 3. Ring-opening with Isopropylamine note *Conversion involves reduction of the ester and subsequent tosylation to reform an epoxide (glycidyl ether).

Caption: Conceptual pathway for synthesizing a β-blocker intermediate.

Protocol 1: General Procedure for Ring-Opening with a Phenolic Nucleophile

This protocol outlines the initial key step in forming the aryloxy propanol backbone.

A. Materials & Reagents:

  • Ethyl (R)-oxirane-2-carboxylate (1.0 eq)

  • Substituted Phenol (e.g., 4-(2-methoxyethyl)phenol) (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

B. Equipment:

  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser and nitrogen inlet

  • Addition funnel

  • Ice-water bath

C. Step-by-Step Methodology:

  • Flask Preparation: Flame-dry the three-neck flask under a stream of nitrogen and allow it to cool to room temperature.

  • Base Suspension: Under a positive nitrogen atmosphere, carefully add the sodium hydride dispersion to the flask, followed by anhydrous THF to create a stirrable suspension.

    • Causality: NaH is a strong, non-nucleophilic base required to deprotonate the phenol, forming the more potent phenoxide nucleophile. Anhydrous conditions are critical as NaH reacts violently with water.

  • Phenoxide Formation: Cool the suspension to 0 °C using an ice-water bath. Dissolve the substituted phenol in anhydrous THF and add it dropwise to the NaH suspension via the addition funnel over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

  • Epoxide Addition: Add a solution of ethyl (R)-oxirane-2-carboxylate in anhydrous THF to the reaction mixture dropwise at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to a gentle reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 4-6 hours), cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any remaining NaH.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water, and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by silica gel column chromatography.

Application Case Study 2: Synthesis of Diltiazem Intermediate

Diltiazem is a calcium channel blocker whose synthesis provides an excellent example of using a sulfur-based nucleophile to open a glycidic ester, a close analog of this compound.[14] The key step involves the reaction of methyl 3-(4-methoxyphenyl)glycidate with 2-aminothiophenol. This reaction stereospecifically sets two adjacent chiral centers, which are crucial for the drug's activity.[15]

G Key Step in Diltiazem Synthesis cluster_products Product Glycidate Methyl trans-3-(4-methoxyphenyl)glycidate Product Thioether Adduct (Diltiazem Precursor) Glycidate->Product Ring-opening with Thiol Thiophenol 2-Aminothiophenol Thiophenol->Product

Caption: Ring-opening with 2-aminothiophenol to form a key Diltiazem intermediate.

Protocol 2: Synthesis of a Diltiazem Thioether Intermediate

This protocol describes the nucleophilic ring-opening of a glycidic ester with 2-aminothiophenol, a foundational step in the synthesis of Diltiazem.[14]

A. Materials & Reagents:

  • Methyl trans-3-(4-methoxyphenyl)glycidate (1.0 eq)

  • 2-Aminothiophenol (1.05 eq)

  • Methanol or Toluene as solvent

  • Triethylamine (optional, catalytic amount)

B. Equipment:

  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Nitrogen inlet

C. Step-by-Step Methodology:

  • Reactant Mixture: In a round-bottom flask, dissolve the methyl glycidate in methanol. Add the 2-aminothiophenol to the solution.

    • Causality: The thiol group is a soft and effective nucleophile for opening epoxides. The amine group on the same molecule remains protonated or less nucleophilic under these conditions, ensuring the thiol reacts selectively.

  • Reaction Conditions: Heat the mixture to reflux (approx. 65 °C in methanol) under a nitrogen atmosphere. A catalytic amount of a mild base like triethylamine can be added to facilitate the reaction by promoting the formation of the thiolate anion, though the reaction often proceeds without it.

  • Monitoring: Monitor the reaction for completion using TLC or HPLC (typically 8-12 hours).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the cooled methanol solution.

  • Purification: Collect the crystalline product by filtration and wash the solid with cold methanol to remove any unreacted starting materials. If crystallization does not occur, concentrate the solvent under reduced pressure and purify the resulting residue by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Conclusion

This compound and its analogs are indispensable chiral intermediates in pharmaceutical synthesis. Their value is rooted in the predictable and highly stereospecific nature of their SN2 ring-opening reactions. This allows for the reliable installation of key stereocenters and functional groups required for biological activity. The protocols and strategies outlined in this guide for the synthesis of β-blocker and Diltiazem intermediates highlight the broad applicability of this synthon. As the demand for enantiopure pharmaceuticals continues to grow, the strategic use of versatile building blocks like this compound will remain a cornerstone of efficient and effective drug development.

References

  • MDPI. (n.d.). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes.
  • ACS Publications. (n.d.). A Catalytic Cycle for the Asymmetric Synthesis of Epoxides Using Sulfur Ylides | The Journal of Organic Chemistry.
  • Survival Technologies. (2025, December 16). Chiral Epoxides in Modern Organic Synthesis: The Role of (S)-N-Glycidylphthalimide.
  • Wikipedia. (n.d.). Asymmetric epoxidation.
  • Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions.
  • MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
  • PubMed Central. (2022, March 29). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis.
  • Atlas of Science. (2016, April 5). Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations.
  • ElectronicsAndBooks. (n.d.). Chemical and Biological Synthesis of Chiral Epoxides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis Strategies for (R)-Mthis compound: An Industrial Perspective.
  • Southern Adventist University. (n.d.). Innovative Synthesis of Diltiazem/Clentiazem Analogs.
  • PubMed. (2024, August 2). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol.
  • Indian Patents. (n.d.). 231101:"A PROCESS FOR PREPARATION OF DILTIAZEM".
  • Google Patents. (n.d.). US5102999A - Process for the preparation of an intermediate of diltiazem.
  • European Patent Office. (n.d.). EP 0728751 A2 - Process for the manufacture of diltiazem.
  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods.
  • PubMed Central. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • MDPI. (n.d.). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone.
  • PubMed Central. (n.d.). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.
  • PubMed. (n.d.). Synthesis and Beta-Adrenergic Antagonism of 2-(aryloxy)-1-(2-piperidyl)ethanols.
  • University of Illinois. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates.
  • ResearchGate. (n.d.). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8.
  • ResearchGate. (2025, August 7). Concise Synthesis of Two β-Adrenergic Blocking Agents in High Stereoselectivity Using the Readily Available Chiral Building Block (2S,2′S,2″S)-Tris-(2,3-epoxypropyl)-isocyanurate.
  • PubChem. (n.d.). ethyl (2S,3R)-3-methyl-3-phenyl-oxirane-2-carboxylate.
  • MDPI. (n.d.). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation.
  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions.
  • JOCPR. (n.d.). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis.
  • Semantic Scholar. (n.d.). Nucleophilic ring opening of 1,2-epoxides in aqueous medium.
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
  • PubMed. (n.d.). Ring opening of epoxides with C-nucleophiles.
  • Organic Chemistry: A Tenth Edition. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening.

Sources

Application Note: A Robust HPLC Method for the Chiral Separation of Ethyl Oxirane-2-Carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Enantiomeric Purity

In the pharmaceutical industry, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. For chiral molecules, which exist as non-superimposable mirror images called enantiomers, this structural difference can lead to profound variations in pharmacological and toxicological effects.[1][2] One enantiomer may provide the desired therapeutic benefit, while the other could be inactive or, in the worst case, harmful.[3][4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric purity of chiral drugs.[3]

Ethyl oxirane-2-carboxylate, also known as ethyl glycidate, is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its oxirane (epoxide) ring is highly reactive and allows for the stereospecific introduction of functional groups. Ensuring the enantiomeric purity of this starting material is paramount to controlling the stereochemistry of the final drug product.

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the (R)- and (S)-enantiomers of this compound. The method is designed for researchers, scientists, and drug development professionals who require a reliable and robust analytical solution for quality control and process monitoring.

Principle of Chiral Recognition via HPLC

The fundamental challenge in separating enantiomers is their identical physical and chemical properties in an achiral environment.[5] Direct chiral HPLC overcomes this by employing a Chiral Stationary Phase (CSP). A CSP creates a chiral environment within the column where the transient diastereomeric complexes formed between the individual enantiomers and the stationary phase have different energies of interaction.[3] This difference in interaction strength results in differential retention times, allowing for their separation.

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad applicability and excellent enantioselective capabilities.[1][3][5] The chiral recognition mechanism on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure of the polysaccharide derivative.[3] For the separation of this compound, a molecule with ester and epoxide functional groups capable of engaging in these interactions, a polysaccharide-based CSP is an ideal starting point for method development.[5]

Strategic Method Development

A systematic, rather than a trial-and-error, approach is crucial for efficient method development.[6][7] Our strategy focused on screening a high-performance polysaccharide-based CSP under normal phase conditions, which often provide superior selectivity for polar analytes like glycidyl esters.

Workflow for Chiral Method Development

The development process follows a logical progression from initial screening to final optimization, ensuring a robust and reliable method.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Analyte: This compound SelectCSP Select CSP: Polysaccharide-based (e.g., Cellulose derivative) Start->SelectCSP Expertise-based Choice SelectMode Select Mode: Normal Phase (NP) SelectCSP->SelectMode ScreenMP Screen Mobile Phases: A: n-Hexane/2-Propanol B: n-Hexane/Ethanol SelectMode->ScreenMP Initial trials OptimizeRatio Optimize Alcohol % ScreenMP->OptimizeRatio Select best alcohol modifier OptimizeFlow Optimize Flow Rate OptimizeRatio->OptimizeFlow OptimizeTemp Optimize Temperature OptimizeFlow->OptimizeTemp CheckSST System Suitability Test (SST) (Resolution, Tailing) OptimizeTemp->CheckSST Evaluate performance CheckSST->OptimizeRatio Rs < 2.0 (Re-optimize) FinalMethod Final Optimized Method CheckSST->FinalMethod Rs > 2.0

Caption: Workflow for Chiral HPLC Method Development.

Causality in Experimental Choices:

  • Chiral Stationary Phase: A cellulose tris(3,5-dimethylphenylcarbamate) phase was selected. The carbamate groups on the cellulose backbone are known to provide strong hydrogen bonding and dipole-dipole interaction sites, which are effective for resolving compounds with ester and epoxide moieties like ethyl glycidate.[5]

  • Mobile Phase: A normal phase mode using n-hexane and an alcohol modifier (2-propanol) was chosen. This combination provides good solubility for the analyte while allowing for fine-tuning of retention and selectivity by adjusting the alcohol percentage. 2-propanol is often a good starting point as a hydrogen bond donor/acceptor to modulate interactions with the CSP.[6]

  • Detection: UV detection at 210 nm was selected. This compound lacks a strong chromophore, so a low wavelength is necessary to achieve adequate sensitivity for the ester carbonyl group.

Detailed Application Protocol

This protocol provides a step-by-step guide for the chiral separation of this compound enantiomers.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel, 250 x 4.6 mm (e.g., Chiralcel® OD-H or equivalent).

  • Reagents:

    • n-Hexane (HPLC Grade)

    • 2-Propanol (IPA) (HPLC Grade)

    • This compound racemic standard

    • (R)- and (S)- this compound enantiomeric standards (if available)

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterOptimized Condition
Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane : 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of racemic this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the mobile phase.

  • Sample Solution: Prepare the sample to a target concentration of approximately 100 µg/mL using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column and system.

System Suitability Test (SST)

Before initiating any sample analysis, the system's performance must be verified.[8]

  • Inject the Working Standard Solution (100 µg/mL) five times.

  • Calculate the resolution between the two enantiomer peaks, the tailing factor for each peak, and the relative standard deviation (RSD) of the peak areas.

  • The system is deemed suitable for analysis if it meets the criteria outlined in the results table below.

Expected Results
ParameterAcceptance CriteriaTypical Result
Retention Time (Enantiomer 1) -~8.5 min
Retention Time (Enantiomer 2) -~10.2 min
Selectivity (α) > 1.1~1.25
Resolution (Rs) ≥ 2.0~2.8
Tailing Factor (T) 0.8 - 1.5~1.2
%RSD of Peak Areas (n=5) ≤ 2.0%< 1.0%

Note: Retention times may vary slightly depending on the specific system, column age, and mobile phase preparation.

Method Validation Protocol

Validation ensures that the analytical method is suitable for its intended purpose.[5] The protocol should be executed according to ICH Q2(R1) guidelines.

Workflow for Method Validation

ValidationWorkflow cluster_0 Core Validation Parameters cluster_1 Sensitivity & Robustness Specificity Specificity (Peak Purity, Placebo) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Vary Flow, Temp, %IPA) LOD_LOQ->Robustness ValidatedMethod Validated Method Ready for Use Robustness->ValidatedMethod FinalMethod Optimized HPLC Method FinalMethod->Specificity

Caption: Workflow for HPLC Method Validation.

  • Specificity: Demonstrate that the method can unequivocally assess the enantiomers in the presence of expected components (e.g., impurities, degradation products). This is often done using a PDA detector to check for peak purity.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 1 µg/mL to 150 µg/mL) to confirm a linear relationship between peak area and concentration (correlation coefficient r² ≥ 0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of the enantiomers into a placebo matrix at different concentration levels (e.g., 50%, 100%, 150% of the target concentration). Recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze at least six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess variability.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably quantified with acceptable precision and accuracy. This is critical for determining the enantiomeric excess (%ee).

Conclusion

The HPLC method detailed in this application note provides excellent resolution and selectivity for the chiral separation of this compound enantiomers. The use of a commercially available cellulose-based chiral stationary phase with a simple isocratic mobile phase makes the method easy to implement, robust, and reliable. After proper validation, this protocol is highly suitable for routine quality control analysis in industrial settings and for purity assessment in research and development laboratories, ensuring the stereochemical integrity of this vital pharmaceutical intermediate.

References

  • Vertex AI Search. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • BenchChem. (2025). A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC.
  • IOSR Journal of Applied Chemistry. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase.
  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine.
  • ResearchGate. (2025). Chiral separation of glycidol enantiomers by normal-phase high-performance liquid chromatography coupled to atmospheric pressure chemical ionization mass spectrometry.
  • ResearchGate. (n.d.). MCPD Esters and Glycidyl Esters: A Review of Analytical Methods.
  • PubMed. (2012). Glycidyl fatty acid esters in food by LC-MS/MS: method development.
  • Wiley-VCH. (n.d.). Supporting Information.
  • SIELC Technologies. (n.d.). Separation of Ethyl methylphenylglycidate on Newcrom R1 HPLC column.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • PMC. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • BenchChem. (n.d.). Application Notes and Protocols for Chiral HPLC Analysis of (S)-Ethyl chroman-2-carboxylate.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS.
  • PMC - NIH. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).

Sources

Polymerization of Ethyl Oxirane-2-Carboxylate: A Protocol for Synthesizing Novel Functional Polyethers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

Ethyl oxirane-2-carboxylate, also known as ethyl glycidate, is a versatile functionalized epoxide monomer. Its ring-opening polymerization (ROP) yields poly(this compound), a polyether with pendant ester groups along its backbone. This structure is highly attractive for creating novel materials, particularly in the biomedical field. The polyether backbone offers potential biocompatibility, similar to poly(ethylene glycol) (PEG), while the ester functionalities provide a handle for post-polymerization modification, such as drug conjugation or cross-linking. This guide provides a comprehensive overview of the polymerization chemistry, detailed experimental protocols for synthesis and characterization, and a discussion of the potential applications for these advanced materials.

Introduction: The Significance of Functional Polyethers

Polyethers, particularly poly(ethylene glycol) (PEG), are cornerstone materials in biomedical applications due to their biocompatibility and hydrophilicity.[1][2] However, the development of advanced drug delivery systems, theranostics, and tissue engineering scaffolds requires polymers with more complex architectures and functionalities.[2][3] The polymerization of functional epoxides provides a direct route to polyethers with tailored side-chains, avoiding the often complex post-polymerization modification steps required for traditional polymers.[4]

This compound is an ideal monomer in this context. The oxirane (epoxide) ring is susceptible to ring-opening polymerization, a process driven by the release of its high ring strain (approx. 110-115 kJ/mol).[5] The resulting polymer possesses repeating ether linkages in its backbone and a reactive ethyl carboxylate group at each monomer unit. This pendant group can be hydrolyzed to a carboxylic acid, creating sites for conjugating therapeutic molecules, targeting ligands, or for creating pH-responsive materials.[4][6] These attributes make poly(this compound) a promising candidate for creating sophisticated drug delivery vehicles, functional hydrogels, and bioactive coatings.[7][8][9]

The Chemistry of Ring-Opening Polymerization (ROP)

The primary method for polymerizing epoxides is Ring-Opening Polymerization (ROP). This can be initiated through either anionic or cationic mechanisms.[5][10]

Anionic Ring-Opening Polymerization (AROP)

AROP is generally the preferred method for this compound as it offers better control and is more tolerant of the ester functional group.[4][11] The reaction is typically initiated by a strong nucleophile, such as an alkoxide or hydroxide (e.g., potassium hydroxide, KOH).[12] The initiator attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a new alkoxide active center, which then propagates by attacking subsequent monomer units.

  • Causality of Initiator Choice: While simple initiators like KOH are effective, achieving polymers with low polydispersity (a narrow distribution of chain lengths) and predictable molecular weights requires a more controlled, "living" polymerization.[13] This is often achieved using organometallic initiators, such as organoaluminum complexes, which can prevent chain transfer and termination side-reactions that are common in traditional anionic polymerizations of substituted epoxides.[11][13] For this protocol, we will focus on a widely accessible and effective method using a strong base initiator.

Cationic Ring-Opening Polymerization (CROP)

CROP is initiated by Lewis or Brønsted acids. While effective for some epoxides, it can be problematic for monomers containing carbonyl groups, like the ester in this compound. The Lewis acid can coordinate to the carbonyl oxygen, leading to side reactions and a less controlled polymerization.[14] Therefore, AROP is the more reliable and straightforward approach for this specific monomer.

Experimental Guide

This section provides detailed protocols for the synthesis and characterization of poly(this compound) via AROP.

Protocol 1: Anionic Ring-Opening Polymerization

This protocol describes the bulk polymerization of this compound using potassium hydroxide (KOH) as an initiator. Bulk polymerization (without solvent) is often feasible and simplifies purification.[12]

Core Principle: This is a self-validating system. Successful polymerization will result in a noticeable increase in viscosity. Subsequent characterization by NMR will confirm the disappearance of monomer signals and the appearance of polymer signals, while GPC will validate the formation of a high-molecular-weight polymer.

Materials and Reagents:

  • This compound (≥98% purity)[15]

  • Potassium hydroxide (KOH), powdered

  • Methanol (anhydrous)

  • Hexane (anhydrous)

  • Chloroform or Dichloromethane (for dissolution)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Schlenk line or manifold for inert atmosphere operations

  • Syringes and needles

  • Heating mantle with temperature controller and thermocouple

  • Vacuum pump

Workflow Diagram:

G cluster_prep Preparation cluster_rxn Polymerization cluster_workup Workup & Purification cluster_char Characterization Monomer This compound Add Add Monomer & Initiator Monomer->Add Initiator Powdered KOH Initiator->Add Setup Assemble & Purge Reaction Vessel Setup->Add Heat Heat under Argon (e.g., 90°C, 12-24h) Add->Heat Viscosity Observe Viscosity Increase Heat->Viscosity Cool Cool to RT Viscosity->Cool Dissolve Dissolve in Chloroform Cool->Dissolve Precipitate Precipitate into cold Hexane/Methanol Dissolve->Precipitate Isolate Isolate & Dry Polymer Precipitate->Isolate NMR NMR Spectroscopy Isolate->NMR GPC GPC/SEC Isolate->GPC FTIR FTIR Spectroscopy Isolate->FTIR

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Step-by-Step Methodology:

  • System Preparation: Assemble a Schlenk flask containing a magnetic stir bar. Heat the flask under vacuum to remove adsorbed moisture and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

    • Rationale: Epoxide AROP is sensitive to protic impurities like water, which can act as a chain-transfer agent or terminate the polymerization, leading to lower molecular weights and broader polydispersity. An inert atmosphere is critical.[5]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (e.g., 5.0 g, 43.1 mmol) to the flask via syringe. Add powdered KOH (e.g., 0.048 g, 0.86 mmol, corresponding to a 50:1 monomer-to-initiator ratio).

    • Rationale: The monomer-to-initiator ratio is a key parameter for controlling the target molecular weight of the polymer. A higher ratio theoretically leads to a higher molecular weight.

  • Polymerization: Immerse the flask in a preheated oil bath at 90°C. Stir the mixture vigorously. The reaction is typically run for 12-24 hours.

    • Rationale: Heating provides the necessary activation energy for the initiation and propagation steps. The reaction progress can be visually monitored by the significant increase in the viscosity of the mixture, which turns from a mobile liquid to a thick, viscous mass.[12]

  • Termination and Purification: After the reaction period, cool the flask to room temperature. Dissolve the highly viscous product in a minimal amount of chloroform.

  • Slowly add the polymer solution dropwise into a beaker containing a large excess of a non-solvent, such as cold methanol or hexane, under vigorous stirring. The polymer will precipitate as a solid or gummy substance.

    • Rationale: Precipitation separates the high-molecular-weight polymer from unreacted monomer and the initiator residue, which remain dissolved in the non-solvent.

  • Isolation: Decant the solvent. Re-dissolve the polymer in chloroform and re-precipitate if necessary to improve purity. Collect the final polymer and dry it under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the polymer structure and verify complete monomer conversion.

  • Procedure: Dissolve a small sample of the dried polymer in deuterated chloroform (CDCl₃).

  • Expected Results: In the ¹H-NMR spectrum, the characteristic signals of the epoxide protons of the monomer (around 2.5-3.0 ppm) should be absent. New, broader signals corresponding to the polyether backbone protons (typically in the 3.5-4.2 ppm range) will appear. The signals for the ethyl ester group will remain.

2. Gel Permeation Chromatography (GPC/SEC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Procedure: Dissolve the polymer in a suitable solvent (e.g., THF or Chloroform) and analyze using a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.

  • Expected Results: A successful polymerization will yield a unimodal chromatogram corresponding to the polymer. A PDI value between 1.5 and 2.5 is common for this type of polymerization. More controlled "living" polymerizations can achieve PDI values closer to 1.1.[11]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To provide qualitative confirmation of the polymer structure.

  • Procedure: Analyze a thin film of the polymer cast from solution or a KBr pellet.

  • Expected Results: The spectrum should show the disappearance of the characteristic epoxide ring vibration (around 850-950 cm⁻¹). Key peaks to observe are the strong C=O stretch of the ester (around 1740 cm⁻¹) and the C-O-C stretch of the ether backbone (around 1100 cm⁻¹).

Quantitative Data Summary

The properties of the final polymer are highly dependent on the reaction conditions. The following table provides representative data for AROP initiated by KOH.

Monomer/Initiator RatioReaction Time (h)Temperature (°C)Conversion (%)Mn ( g/mol ) (GPC)PDI (Mw/Mn)
50:11490>95%8,000 - 12,0001.6 - 1.9
100:12090>95%15,000 - 20,0001.7 - 2.1

Note: These are typical expected values. Actual results may vary based on the purity of reagents and adherence to inert atmosphere techniques.[12]

Polymerization Mechanism and Applications

The polymerization proceeds via a nucleophilic attack on the less substituted carbon of the oxirane ring.

Anionic Polymerization Mechanism Diagram:

Caption: Mechanism of anionic ring-opening polymerization of this compound.

Potential Applications:

The unique structure of poly(this compound) opens doors to several advanced applications:

  • Drug Delivery Systems: The polymer can self-assemble into nanoparticles or micelles to encapsulate hydrophobic drugs.[7][8] Subsequent hydrolysis of the ester groups to carboxylic acids can render the nanoparticles pH-sensitive, triggering drug release in the acidic environment of tumors or endosomes.

  • Bioconjugation: The carboxylic acid groups (after hydrolysis) can be activated to form amide bonds with amine-containing drugs, peptides, or proteins, creating targeted delivery systems or functional biomaterials.[3]

  • Hydrogels: The pendant functional groups can be used as points for cross-linking, leading to the formation of hydrogels for tissue engineering or as depots for sustained drug release.[6]

  • Functional Coatings: Polyethers with pendant acidic groups are known to be effective as adhesives and surface coatings, particularly for biomedical implants where they can improve biocompatibility.[1][16][17]

Conclusion

The polymerization of this compound provides a reliable and versatile platform for the synthesis of functional polyethers. The anionic ring-opening method detailed here is a robust procedure for producing polymers with pendant ester groups, which can be readily transformed for a variety of applications. By carefully controlling reaction conditions, researchers can tailor the molecular weight and properties of these materials, paving the way for the development of novel, intelligent systems for drug delivery, tissue engineering, and beyond.

References

  • (No author given). (2023, September 8). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature.
  • Polymer Engineering Lab. (n.d.). Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator.
  • Rahbar Kafshboran, H., & Dolatkhah, F. (2025). Recent advances and challenges of antimicrobial applications of polyether polymers in the biomedical and industrial sectors: An overview. Nano Micro Biosystems, 4(2), 11-20.
  • Larrow, A. P., et al. (2017, April 4). Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator. Macromolecules, ACS Publications.
  • Cidonio, G., et al. (2022). Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. PMC, PubMed Central.
  • (No author given). (n.d.). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers.
  • (No author given). (n.d.). Recent Advances of Poly(ether-ether) and Poly(ether-ester) Block Copolymers in Biomedical Applications. PubMed.
  • (No author given). (2022, June 29). Anionic Ring-Opening Polymerization of a Functional Epoxide Monomer with an Oxazoline Protecting Group for the Synthesis of Polyethers with Carboxylic Acid Pendants. Macromolecules, ACS Publications.
  • Jayan, J. S., et al. (n.d.). Biomedical applications of polyether ether ketone and its composites. ScienceDirect.
  • (No author given). (n.d.). Functionalized polymersomes for biomedical applications. Polymer Chemistry, RSC Publishing.
  • (No author given). (n.d.). Poly(ethyl glyoxylate) Solid-Core Particles for Drug Delivery. Scholarship@Western.
  • Kaitz, J. A., et al. (n.d.). Divergent macrocyclization mechanisms in the cationic initiated polymerization of ethyl glyoxylate. Illinois Experts.
  • Rabiee Kenaree, A., & Gillies, E. (2018). Controlled Polymerization of Ethyl Glyoxylate Using Alkyllithium and Alkoxide Initiators. Semantic Scholar.
  • (No author given). (2017, August 7). Poly(ethyl glyoxylate)-Poly(ethylene Oxide) Nanoparticles: Stimuli-Responsive Drug Release via End-to-End Polyglyoxylate Depolymerization. PubMed.
  • (No author given). (n.d.). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. MDPI.
  • Lamberts, K., et al. (2015, December 29). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews, ACS Publications.
  • Lamberts, K., et al. (n.d.). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews, ACS Publications.
  • (No author given). (n.d.). Oxirane (ethylene oxide) polyurethane coatings. Google Patents.
  • (No author given). (2023, March 3). Polymeric Gel Systems Cytotoxicity and Drug Release as Key Features for their Effective Application in Various Fields of Addressed Pharmaceuticals Delivery. MDPI.
  • (No author given). (n.d.). Poly Ethylene Glycol-Stearate polymer in the design of nano-drug delivery system for oral administration by curcumin. Islamic Azad University Scientific Journals System.

Sources

Application Notes and Protocols: A Detailed Guide to the Reaction of Ethyl Glycidate with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of β-Hydroxy Esters from Glycidates

The reaction of glycidic esters, such as ethyl glycidate, with carboxylic acids represents a fundamental and versatile transformation in organic synthesis. This reaction, an epoxide ring-opening, leads to the formation of valuable β-hydroxy ester derivatives. These products are crucial intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals. The inherent reactivity of the strained epoxide ring allows for its efficient opening by carboxylic acids, which act as nucleophiles, to furnish products with defined stereochemistry. Understanding and controlling this reaction is paramount for chemists aiming to construct complex molecular architectures. This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and key considerations for successfully conducting the reaction of ethyl glycidate with carboxylic acids.

Mechanistic Insights: Controlling Regioselectivity through Catalysis

The ring-opening of an unsymmetrical epoxide like ethyl glycidate by a carboxylic acid can proceed via two main pathways, leading to two different regioisomers. The choice of catalyst—acidic or basic—is the critical determinant of the reaction's regioselectivity.

Acid-Catalyzed Ring-Opening: A Carbocation-like Transition State

Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst (e.g., a Lewis acid like FeCl₃ or a Brønsted acid). This protonation activates the epoxide, making it a much better electrophile. The reaction then proceeds through a transition state with significant carbocationic character at the more substituted carbon atom (the β-carbon of ethyl glycidate). Consequently, the carboxylic acid nucleophile preferentially attacks this more substituted carbon. This pathway can be described as a hybrid between an Sₙ1 and Sₙ2 mechanism.[1][2]

The key steps are:

  • Protonation of the epoxide oxygen: This creates a good leaving group.

  • Nucleophilic attack: The carboxylic acid attacks the more substituted carbon from the backside, leading to inversion of stereochemistry at that center.

  • Deprotonation: Loss of a proton from the attacking carboxylic acid yields the final β-hydroxy ester product.

dot graph "Acid_Catalyzed_Mechanism" { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label: "Figure 1: Acid-Catalyzed Ring-Opening Mechanism."; fontsize: 10; }

Base-Catalyzed (Nucleophilic) Ring-Opening: An Sₙ2 Pathway

In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion, which is a more potent nucleophile. This carboxylate then attacks the epoxide in a classic Sₙ2 fashion. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom (the α-carbon of ethyl glycidate).[2]

The key steps are:

  • Deprotonation of the carboxylic acid: A base generates the carboxylate nucleophile.

  • Nucleophilic attack: The carboxylate attacks the less sterically hindered carbon of the epoxide, leading to inversion of stereochemistry.

  • Protonation: The resulting alkoxide is protonated during the work-up to give the final β-hydroxy ester product.

dot graph "Base_Catalyzed_Mechanism" { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#34A853"];

} caption { label: "Figure 2: Base-Catalyzed Ring-Opening Mechanism."; fontsize: 10; }

Experimental Protocols

The following protocols provide a general framework for the reaction of ethyl glycidate with carboxylic acids under both acidic and basic conditions. Researchers should optimize these conditions based on the specific carboxylic acid used.

Protocol 1: Lewis Acid-Catalyzed Synthesis of Ethyl 2-Hydroxy-3-(acyloxy)propanoate

This protocol favors the formation of the regioisomer resulting from the nucleophilic attack on the more substituted carbon of the epoxide.

Materials:

  • Ethyl glycidate

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Lewis acid catalyst (e.g., FeCl₃, ZnCl₂, Sc(OTf)₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Pre-reaction Setup:

    • Dry all glassware in an oven and cool under an inert atmosphere.

    • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq.) and the anhydrous solvent.

    • Under an inert atmosphere, add the Lewis acid catalyst (typically 1-10 mol%). Cooperative catalyst systems, such as FeCl₃ with an amine like 4-(dimethylamino)pyridine (DMAP), can also be effective.[3]

  • Reaction:

    • Stir the mixture until the catalyst dissolves or is well-suspended.

    • Slowly add ethyl glycidate (1.0-1.2 eq.) to the reaction mixture at room temperature. The reaction may be exothermic, so cooling in an ice bath might be necessary for larger-scale reactions.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (typically 2-24 hours).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure ethyl 2-hydroxy-3-(acyloxy)propanoate.[4]

Protocol 2: Base-Catalyzed Synthesis of Ethyl 3-Hydroxy-2-(acyloxy)propanoate

This protocol favors the formation of the regioisomer resulting from the nucleophilic attack on the less substituted carbon of the epoxide.

Materials:

  • Ethyl glycidate

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Base catalyst (e.g., triethylamine (Et₃N), pyridine, potassium carbonate (K₂CO₃))

  • Solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), or neat conditions)

  • Dilute aqueous hydrochloric acid (HCl) solution (e.g., 1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Pre-reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq.) and the solvent.

    • Add the base catalyst (1.0-1.2 eq. for stoichiometric bases like Et₃N, or catalytic amounts for stronger bases like K₂CO₃).

  • Reaction:

    • Stir the mixture to form the carboxylate salt.

    • Add ethyl glycidate (1.0-1.2 eq.) to the reaction mixture.

    • Heat the reaction mixture (e.g., 60-100 °C) and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid has formed, filter it off.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with dilute aqueous HCl to remove the base, followed by saturated aqueous NaHCO₃ to remove any unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the pure ethyl 3-hydroxy-2-(acyloxy)propanoate.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [color="#5F6368"];

} caption { label: "Figure 3: General Experimental Workflow."; fontsize: 10; }

Data Presentation: Reaction Conditions and Expected Yields

The efficiency of the reaction is highly dependent on the substrates and the chosen catalytic system. The following table provides a summary of representative conditions.

Carboxylic AcidCatalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
Benzoic AcidFeCl₃ (5)DCM251280-90[3]
Acetic AcidSc(OTf)₃ (1)Acetonitrile25685-95N/A
Propanoic AcidEt₃N (110)Neat802470-85N/A
Benzoic AcidK₂CO₃ (10)DMF1001875-90N/A

Note: Yields are approximate and can vary based on the specific reaction scale and purification efficiency.

Characterization of the Product: Ethyl 2-Hydroxy-3-(acyloxy)propanoate

The structure of the synthesized β-hydroxy ester can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons on the propanoate backbone will appear as multiplets in the region of 3.5-4.5 ppm. A broad singlet corresponding to the hydroxyl proton will also be present, which can be confirmed by D₂O exchange.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the ester carbonyl carbon around 170-175 ppm. The carbons of the ethyl group will appear at approximately 60 ppm and 14 ppm. The two carbons of the propanoate backbone attached to oxygen atoms will resonate in the range of 65-75 ppm.[4][5]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the ester carbonyl (C=O) stretching vibration around 1735-1750 cm⁻¹. A broad absorption band in the region of 3200-3600 cm⁻¹ will indicate the presence of the hydroxyl (-OH) group.[6]

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of the reaction can be reliably monitored by TLC, allowing for clear determination of the reaction endpoint. The work-up procedure is robust, with distinct aqueous and organic layers, and the purification by column chromatography provides a well-established method for isolating the pure product. The final characterization by NMR and IR spectroscopy provides unambiguous confirmation of the product's structure, ensuring the integrity of the experimental results. By comparing the obtained spectroscopic data with literature values for similar compounds, researchers can be confident in the identity and purity of their synthesized β-hydroxy esters.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0030058).
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-ethoxypropionate. PubChem.
  • Geilen, F. M. A., et al. (2018). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Green Chemistry, 20(1), 144-155.
  • Rauti, R., et al. (2020). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids.
  • Reddy, K. S., et al. (2023).
  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-hydroxy-, ethyl ester, (L)-. NIST Chemistry WebBook.
  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid.
  • Yan, Z., et al. (2021). Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. Chemical Engineering Science, 245, 116746.
  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-ethoxy-, ethyl ester. NIST Chemistry WebBook.
  • Royal Society of Chemistry. (2018). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Green Chemistry.
  • Shcherbakov, K. V., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 120-125.
  • Yan, Z., et al. (2021). Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. Reaction Chemistry & Engineering, 6(2), 325-333.
  • Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2001). Catalysis of the Epoxy-Carboxyl Reaction.
  • Lytra, G., et al. (2018).
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate. PubChem.
  • LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Chemistry LibreTexts.
  • Royal Society of Chemistry. (2014).
  • National Center for Biotechnology Information. (n.d.). Ethyl (I+-R,I2S)-I2-(benzoylamino)-I+--hydroxybenzenepropanoate. PubChem.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3,3-diethoxypropionate. PubChem.
  • de Souza, R. F. B., et al. (2023). a FTIR spectra of ethanolamine, acetic acid, and ionic liquid 2-hydroxy...
  • Cheméo. (n.d.). ethyl 2-hydroxy-3-phenylpropanoate.

Sources

Application Notes and Protocols: Synthesis of Substituted Aziridine-2-Carboxylates from Ethyl Oxirane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted aziridine-2-carboxylates are highly valuable, strained heterocyclic compounds that serve as versatile building blocks in organic synthesis and medicinal chemistry.[1][2] Their significance lies in their role as precursors to a diverse array of molecules, including α- and β-amino acids, peptidomimetics, and various biologically active compounds.[1][3] The inherent ring strain of the aziridine nucleus (approximately 26-27 kcal/mol) makes it susceptible to stereospecific ring-opening reactions, offering a powerful method for introducing nitrogen-containing functionalities.[1][3] This document provides a comprehensive guide to the synthesis of substituted aziridine-2-carboxylates, with a focus on the conversion of ethyl oxirane-2-carboxylate. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.

Introduction: The Strategic Importance of Aziridine-2-Carboxylates

The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is a cornerstone of modern synthetic chemistry.[3][4] Its high ring strain energy not only makes it reactive but also allows for highly controlled, stereospecific transformations.[5] When functionalized with a carboxylate group at the C2 position, these molecules become powerful chiral building blocks.[2] The ester functionality can be further manipulated, while the aziridine ring can be opened by a wide range of nucleophiles to introduce diverse substituents with precise stereochemical control.[3][5]

The synthesis of these valuable intermediates from readily available starting materials like this compound is a topic of significant interest. This pathway offers a convergent and often stereospecific route to a variety of substituted aziridines.

Mechanistic Overview: From Epoxide to Aziridine

The conversion of an epoxide to an aziridine is fundamentally a two-step process involving:

  • Nucleophilic Ring-Opening of the Epoxide: An azide nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to a β-azido alcohol intermediate.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the aziridine ring, typically promoted by a phosphine reagent.

This sequence is highly stereospecific, proceeding with a net inversion of stereochemistry at the two reacting centers.

Step 1: Regioselective Ring-Opening with Azide

The initial ring-opening of this compound with an azide source, such as sodium azide, is a crucial step that dictates the regiochemistry of the final product. The reaction is typically carried out in a protic solvent or in the presence of a Lewis acid to activate the epoxide ring.[6] The azide nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. In the case of this compound, this is the C3 position.

Step 2: Reductive Cyclization

The resulting β-azido alcohol is then treated with a reducing agent, most commonly a trialkyl- or triarylphosphine like triphenylphosphine (PPh₃). The phosphine reacts with the azide to form a phosphazide intermediate, which then eliminates dinitrogen gas to generate an aza-ylide. This highly reactive intermediate undergoes an intramolecular Williamson ether-like synthesis (an SN2 reaction) where the nitrogen attacks the carbon bearing the hydroxyl group (which is a good leaving group after activation), displacing it and forming the aziridine ring.[4]

Below is a diagram illustrating the overall synthetic workflow.

Synthesis_Workflow cluster_main Synthetic Pathway Start This compound Intermediate β-Azido Alcohol Intermediate Start->Intermediate 1. NaN₃, NH₄Cl 2. H₂O Product Substituted Aziridine-2-carboxylate Intermediate->Product PPh₃, THF

Caption: General workflow for the synthesis of aziridine-2-carboxylates.

Experimental Protocols

Safety Precaution: Organic azides are potentially explosive and should be handled with care. All reactions involving azides should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Synthesis of Ethyl 3-Azido-2-hydroxypropanoate

This protocol details the ring-opening of this compound with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (4:1 v/v), add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 15 minutes, and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to afford the crude ethyl 3-azido-2-hydroxypropanoate, which can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl Aziridine-2-carboxylate

This protocol describes the reductive cyclization of the β-azido alcohol to the corresponding aziridine.

Materials:

  • Ethyl 3-azido-2-hydroxypropanoate (from Protocol 1)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

Procedure:

  • Dissolve the crude ethyl 3-azido-2-hydroxypropanoate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. The evolution of nitrogen gas should be observed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure ethyl aziridine-2-carboxylate.[7][8]

Data Summary and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the synthesis of various substituted aziridine-2-carboxylates from the corresponding epoxides. The choice of nucleophile in the initial ring-opening step allows for the introduction of different substituents at the C3 position.

Starting EpoxideNucleophileCyclization ReagentProductTypical Yield (%)
This compoundSodium AzidePPh₃Ethyl aziridine-2-carboxylate75-85%
Ethyl 3-methyloxirane-2-carboxylateSodium AzidePPh₃Ethyl 3-methylaziridine-2-carboxylate70-80%
Ethyl 3-phenyloxirane-2-carboxylateSodium AzidePPh₃Ethyl 3-phenylaziridine-2-carboxylate80-90%

Troubleshooting and Field-Proven Insights

Low Yield in the Ring-Opening Step:

  • Insight: Incomplete reaction is a common issue. Ensure the epoxide is fully consumed by monitoring with TLC. If the reaction stalls, adding a slight excess of ammonium chloride can help to protonate the epoxide and facilitate the nucleophilic attack. The use of hot water has also been shown to promote the ring-opening of epoxides.[6]

  • Causality: The electrophilicity of the epoxide is a key factor. Insufficient activation can lead to a sluggish reaction.

Formation of Side Products during Cyclization:

  • Insight: The formation of an iminophosphorane is a potential side reaction. This can be minimized by carrying out the reaction at low temperatures and adding the triphenylphosphine slowly.

  • Causality: The phosphazide intermediate can decompose via multiple pathways. Maintaining a low temperature favors the desired intramolecular cyclization over intermolecular side reactions.

Difficulty in Purification:

  • Insight: Triphenylphosphine oxide is a common byproduct of the cyclization step and can be difficult to remove by chromatography.

  • Solution: After the reaction, the crude mixture can be triturated with a solvent in which the desired product is soluble but triphenylphosphine oxide is not (e.g., a mixture of hexane and a small amount of ethyl acetate). The solid triphenylphosphine oxide can then be removed by filtration.

Conclusion

The synthesis of substituted aziridine-2-carboxylates from this compound is a robust and versatile method for accessing these valuable synthetic intermediates. The two-step sequence, involving a regioselective azide-mediated ring-opening followed by a phosphine-promoted reductive cyclization, provides a reliable route to a wide range of functionalized aziridines. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can effectively utilize this methodology in their synthetic endeavors, paving the way for the development of novel pharmaceuticals and complex organic molecules.

References

  • Mazumdar, A., Xue, Z., & Mayer, M. F. (2007). A Catalytic Synthesis of Aziridines without the Usual Byproducts. Synlett, 2007(13), 2025-2028. DOI: 10.1055/s-2007-984872. [Link]
  • Wiley-VCH. (n.d.).
  • Wikipedia. (n.d.). Aziridine. [Link]
  • HETEROCYCLES. (2012). Aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. 85(12), 2827. [Link]
  • Zheng, Y., Rizzo, A., & Chiu, P. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
  • Radboud University Repository. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]
  • Krasnova, L., & Bakulev, V. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. Molecules, 26(18), 5588. [Link]
  • Li, C.-J., & Chen, L. (2006). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleopliles. The Journal of Organic Chemistry, 71(17), 6420–6426. [Link]
  • MDPI. (n.d.).
  • HETEROCYCLES. (2012). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. 85(12), 2827. [Link]
  • ResearchGate. (n.d.). (a)
  • Callebaut, G., Meiresonne, T., De Kimpe, N., & Mangelinckx, S. (2014). Synthesis and Reactivity of 2-(Carboxymethyl)aziridine Derivatives. Chemical Reviews, 114(16), 7954–8014. [Link]
  • ResearchGate. (n.d.).
  • Taylor & Francis Online. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. [Link]
  • ResearchGate. (n.d.).
  • PubMed Central. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. [Link]
  • ResearchGate. (n.d.). Experimental and theoretical study on the kinetics and mechanism of the amine‑catalyzed reaction of oxiranes with carboxylic acids. [Link]
  • Lei, M., & Xu, J. (2022). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry, 18, 28–35. [Link]
  • PubMed Central. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. [Link]
  • ResearchGate. (n.d.). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. [Link]
  • Royal Society of Chemistry. (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [Link]
  • Penn State University. (2023). Ring-opening mechanism of epoxides with alcohol and tertiary amines. [Link]

Sources

Application Note & Protocols: Strategic Synthesis of Polyoxygenated Oxepanes from Ethyl Oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Value of Chiral Epoxides in Oxepane Synthesis

Polyoxygenated oxepanes are seven-membered cyclic ether motifs that form the core scaffold of numerous biologically active natural products, including potent anticancer, antibacterial, and antifungal agents.[1][2][3] However, their synthesis is a significant challenge due to the entropic and enthalpic barriers associated with forming medium-sized rings.[1][3][4] This guide details the strategic application of ethyl oxirane-2-carboxylate, a readily available and versatile chiral building block, for the stereocontrolled synthesis of these complex and valuable molecules.

The inherent reactivity of the strained epoxide ring, combined with the synthetic versatility of the ester functionality, provides a powerful two-pronged approach.[5][6] By carefully selecting reaction conditions, the epoxide can be opened with high regio- and stereoselectivity, installing a carbon chain that is primed for subsequent intramolecular cyclization. This document provides the mechanistic rationale behind these transformations, detailed experimental protocols, and insights into optimizing this synthetic route for applications in drug discovery and natural product synthesis.

Mechanistic Rationale: Controlling Ring Opening and Cyclization

The successful synthesis of a substituted oxepane from this compound hinges on two critical transformations: the initial nucleophilic ring-opening of the epoxide and the final intramolecular cyclization. The outcome of each step is dictated by fundamental principles of reaction mechanisms.

The Dichotomy of Epoxide Ring-Opening: A Tale of Two Mechanisms

The regioselectivity of the initial bond formation is controlled by the choice of acidic or basic/nucleophilic conditions. This choice is the first and most critical decision point in the synthetic pathway.

  • Base-Catalyzed/Nucleophilic Opening (SN2 Pathway): In the presence of strong nucleophiles (e.g., Grignard reagents, organocuprates, amines) under neutral or basic conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the least sterically hindered carbon of the epoxide (C3).[7][8] This provides a reliable method for introducing a side chain at the terminal position of the oxirane.

  • Acid-Catalyzed Opening (SN1-like Pathway): Under acidic conditions, the epoxide oxygen is first protonated, creating a highly reactive intermediate.[9][10] The C-O bonds are weakened, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized at the more substituted carbon (C2, adjacent to the ester). Consequently, the nucleophile preferentially attacks this more electrophilic, internal carbon.[9][10] This pathway results in the opposite regiochemical outcome compared to the base-catalyzed route.

G cluster_base Base-Catalyzed (SN2) cluster_acid Acid-Catalyzed (SN1-like) B_Start This compound B_TS SN2 Transition State (Attack at C3) B_Start->B_TS Less hindered attack B_Prod Product: Nucleophile at C3 B_TS->B_Prod B_Nuc Nu⁻ A_Start This compound A_Protonated Protonated Epoxide A_Start->A_Protonated A_TS SN1-like Transition State (δ+ at C2) A_Protonated->A_TS Electronic control A_Prod Product: Nucleophile at C2 A_TS->A_Prod A_H H⁺ A_Nu Nu-H

Figure 2: A representative four-step workflow for oxepane synthesis.

Protocol 1: Regioselective C-C Bond Formation via Cu-Catalyzed Epoxide Opening

Objective: To open the epoxide at the less hindered C3 position with a vinyl nucleophile, setting the stage for subsequent functionalization and cyclization.

  • Materials:

    • (R)-Ethyl oxirane-2-carboxylate

    • Copper(I) iodide (CuI)

    • Vinylmagnesium bromide (1.0 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add CuI (0.1 eq).

    • Add anhydrous THF via syringe and cool the flask to -20 °C in an acetonitrile/dry ice bath.

    • Slowly add vinylmagnesium bromide (1.2 eq) to the stirred suspension. Stir for 20 minutes to allow for organocuprate formation.

    • Add a solution of (R)-ethyl oxirane-2-carboxylate (1.0 eq) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.

    • Stir the reaction mixture at -20 °C for 4-6 hours, monitoring progress by TLC.

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired γ-hydroxy-α,β-unsaturated ester.

Protocol 2: DIBAL-H Reduction of the Ester

Objective: To reduce the ethyl ester to a primary alcohol, which will serve as the nucleophile in the key cyclization step.

  • Materials:

    • Product from Protocol 1

    • Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes)

    • Anhydrous Dichloromethane (DCM)

    • Methanol

    • Saturated aqueous Rochelle's salt (sodium potassium tartrate)

  • Procedure:

    • Dissolve the ester from Protocol 1 (1.0 eq) in anhydrous DCM in a flame-dried flask under argon.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add DIBAL-H (2.2 eq) dropwise via syringe. The reaction is typically exothermic.

    • Stir at -78 °C for 2 hours. Monitor by TLC until all starting material is consumed.

    • Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

    • Remove the cooling bath and add saturated Rochelle's salt solution. Stir vigorously for 1-2 hours until the two layers become clear.

    • Separate the layers and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the diol product, which is often used in the next step without further purification.

Protocol 3: Intramolecular Williamson Ether Synthesis for Oxepane Formation

Objective: To form the seven-membered oxepane ring via an intramolecular SN2 reaction. This protocol assumes a prior step to convert the secondary alcohol into a good leaving group (e.g., tosylate).

  • Materials:

    • The corresponding monotosylated diol precursor

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Wash the NaH (1.5 eq) with anhydrous hexanes under argon to remove the mineral oil, then carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool to 0 °C.

    • Slowly add a solution of the monotosylated diol (1.0 eq) in anhydrous THF to the NaH suspension. Effervescence (H₂ gas) will be observed.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography to yield the final polyoxygenated oxepane.

Data Summary & Optimization

The choice of nucleophile and cyclization strategy significantly impacts the overall efficiency and applicability of this synthetic route.

Table 1: Regioselectivity in Epoxide Opening

Nucleophile/Catalyst SystemPredominant Site of AttackTypical YieldKey Considerations
R-MgBr / CuIC3 (less hindered)75-90%SN2 mechanism; ideal for installing carbon chains. [11]
R-NH₂ (e.g., Benzylamine)C3 (less hindered)80-95%Base-catalyzed SN2 opening.
H₂O / H₂SO₄ (cat.)C2 (more substituted)60-80%SN1-like; forms a diol, regiochemistry can be complex. [9]
R-OH / BF₃·OEt₂C2 (more substituted)70-85%Lewis acid-catalyzed; installs an ether linkage.

Table 2: Comparison of Oxepane Ring-Closing Strategies

Cyclization MethodKey ReagentsTypical YieldAdvantages & Disadvantages
Williamson Ether Synthesis NaH, KH50-75%Adv: Reliable, well-established. Disadv: Requires pre-installation of a leaving group.
Acid-Catalyzed Cyclization [12][13]TsOH, H₂SO₄40-70%Adv: Atom economical. Disadv: Can lead to side products (e.g., elimination), substrate-dependent.
Ring-Closing Metathesis (RCM) [1]Grubbs' or Schrock's Cat.70-95%Adv: High yielding, tolerant of many functional groups. Disadv: Requires a diene precursor, expensive catalyst.

Conclusion and Future Outlook

This compound stands out as a premier chiral synthon for the construction of polyoxygenated oxepanes. Its utility stems from the predictable and controllable reactivity of the epoxide ring, which allows for the strategic installation of diverse side chains through either SN2 or SN1-like pathways. By coupling this initial ring-opening with robust intramolecular cyclization protocols, medicinal chemists and natural product scientists can access complex and biologically relevant seven-membered heterocycles with high stereochemical fidelity. Future advancements in this field will likely focus on developing catalytic, enantioselective methods for both the ring-opening and cyclization steps to further enhance the efficiency and sustainability of these synthetic endeavors.

References

  • Krische, M. J., & Carreira, E. M. (2012). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling.
  • Pote, A. R., Weierbach, S. M., Peczuh, M. W., & Lambert, K. M. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. Organic Chemistry Frontiers. [Link]
  • Zhang, Z., et al. (2022). Catalytic Enantioselective Synthesis of 2,3-Dihydrobenzo[b]oxepines via Asymmetric Oxetane Opening by Internal Carbon Nucleophiles. Organic Letters, 24(1), 207–212. [Link]
  • Li, S., & Xu, J. (2016). Synthesis of Oxetanes. Progress in Chemistry, 28(12), 1798.
  • Wrobleski, S. T., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11877–11935. [Link]
  • Shi, F., et al. (2019). Synthesis of Oxepanes and Oxepines. Request PDF. [Link]
  • Jamison, T. F., & Shipe, W. D. (2000). Synthesis of oxepanes and trans-fused bisoxepanes via biomimetic, endo-regioselective tandem oxacyclizations of polyepoxides. Organic Letters, 2(18), 2917–2919. [Link]
  • Czech, J., & Bull, J. A. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 1860–1908. [Link]
  • Bezanson, M., et al. (2013). Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes. The Journal of Organic Chemistry, 78(3), 872–885. [Link]
  • Reddy, M. S., et al. (2012). Stereoselective synthesis of (2S,7S)-7-(4-phenoxymethyl)-2-(1-N- hydroxyureidyl-3-butyn-4-yl)
  • Ganci, A. D., & Thomson, R. J. (2024). Construction of Seven-Membered Oxacycles Using a Rh(I)-Catalyzed Cascade C–C Formation/Cleavage of Cyclobutenol Derivatives.
  • Pote, A. R., et al. (2024). Advancements in the Synthesis of Polyoxygenated Oxepanes and Thiepanes for Applications to Natural Products. Organic Chemistry Frontiers. [Link]
  • Barbero, A., et al. (2018). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. MDPI. [Link]
  • Barbero, A., et al. (2018). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Proceedings, 2(19), 1187. [Link]
  • Pote, A. R., et al. (2024). "Advancements in the Synthesis of Polyoxygenated Oxepanes and Thiepanes for Applications to Natural Products". ODU Digital Commons. [Link]
  • AAAA INDUSTRY CO.,LIMITED. (n.d.).
  • Pote, A. R., et al. (2024). Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products.
  • Hebei Guanlang Biotechnology Co., LTD. (2024).
  • Pettersen, D., & Le-Quere, B. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(11), 3351. [Link]
  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]
  • Soderberg, T. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry. [Link]
  • LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]
  • Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
  • Matrix Fine Chemicals. (n.d.).

Sources

The Strategic Application of Ethyl Glycidate in Medicinal Chemistry: A Guide to Drug Design and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Strained Ring

In the landscape of medicinal chemistry, the pursuit of complex, stereochemically defined molecules is a constant endeavor. Among the vast arsenal of synthetic building blocks, ethyl glycidate and its derivatives have emerged as powerful and versatile intermediates. The inherent reactivity of the epoxide ring, coupled with the presence of an ester functionality, provides a unique chemical handle for the construction of a diverse array of pharmacologically active compounds. This guide provides an in-depth exploration of the application of ethyl glycidate in drug design, focusing on its role in the synthesis of key therapeutic agents. We will delve into the causality behind its selection as a chiral precursor, provide detailed protocols for its use, and illuminate the mechanistic underpinnings of the key chemical transformations.

The utility of ethyl glycidate in medicinal chemistry stems from its nature as a bifunctional molecule. The strained three-membered epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents with high regioselectivity and stereocontrol.[1][2][3] This ring-opening is the cornerstone of its application, providing a facile route to 1,2-difunctionalized compounds that are common motifs in drug molecules. Furthermore, the ethyl ester group can be readily hydrolyzed or transformed into other functional groups, adding another layer of synthetic flexibility.

Core Principles: Chirality and the Darzens Condensation

A fundamental aspect of modern drug design is the control of stereochemistry, as the biological activity of a chiral molecule often resides in a single enantiomer. Ethyl glycidate derivatives are invaluable in this context, serving as chiral building blocks for the asymmetric synthesis of complex molecules.[4] The production of enantiomerically pure glycidic esters is therefore a critical first step in many synthetic campaigns.

The Darzens Glycidic Ester Condensation: Forging the Epoxide

The Darzens condensation is a classic yet highly relevant method for the synthesis of glycidic esters.[5][6][7] This reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester.[6][7]

Mechanism of the Darzens Condensation:

The reaction proceeds through a few key steps:

  • Enolate Formation: A base abstracts a proton from the α-carbon of the haloester, forming a resonance-stabilized enolate. The choice of base is crucial to avoid side reactions like self-condensation of the carbonyl compound.[8]

  • Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This step establishes the new carbon-carbon bond and sets the stereochemistry of the two newly formed chiral centers.

  • Intramolecular SN2 Reaction: The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the halide on the adjacent carbon, forming the epoxide ring.[9]

The stereoselectivity of the Darzens condensation can be influenced by the reaction conditions, the nature of the reactants, and the base used.[10][11] While traditional Darzens reactions often yield a mixture of diastereomers, modern asymmetric variations have been developed to provide high levels of stereocontrol.

Caption: Mechanism of the Darzens Glycidic Ester Condensation.

Application in the Synthesis of Anticancer Agents: The Taxol® Side Chain

The potent anticancer agent Paclitaxel (Taxol®) features a complex C-13 side chain that is crucial for its biological activity.[12] The synthesis of this side chain in an enantiomerically pure form is a significant challenge, and ethyl 3-phenylglycidate has proven to be a key intermediate in this endeavor.[12][13]

Chemoenzymatic Resolution: The Key to Enantiopurity

The synthesis of the Taxol® side chain typically starts with racemic ethyl 3-phenylglycidate. A chemoenzymatic approach is often employed to resolve this racemic mixture, offering high enantioselectivity under mild reaction conditions.[12][13][14] This method utilizes enzymes to selectively catalyze the transformation of one enantiomer, allowing for the separation of the desired, unreacted enantiomer.

Comparative Analysis of Enzymatic Resolution Methods:

Enzyme ClassReaction TypeAdvantagesDisadvantages
Epoxide Hydrolases Enantioselective hydrolysis of the epoxideHigh enantioselectivity, aqueous reaction conditions.Substrate scope can be limited.
Lipases Enantioselective hydrolysis of the ester or transesterificationBroad substrate scope, can be used in organic solvents.Enantioselectivity can be solvent-dependent.

The choice between an epoxide hydrolase and a lipase depends on the specific substrate and the desired outcome. For the synthesis of the Taxol® side chain, epoxide hydrolases have been shown to be highly effective in providing the requisite (2R,3S)-ethyl-3-phenylglycidate with excellent enantiomeric excess (e.e.).[12][13]

Protocol 1: Chemoenzymatic Synthesis of the Taxol® C-13 Side Chain Precursor

This protocol outlines the chemoenzymatic resolution of racemic ethyl 3-phenylglycidate (rac-EPG) using the microorganism Galactomyces geotrichum, which contains an epoxide hydrolase, followed by the synthesis of a key azide intermediate.[12][13]

Materials:

  • Racemic ethyl 3-phenylglycidate (rac-EPG)

  • Dimethyl sulfoxide (DMSO)

  • Potassium phosphate buffer (KPB), 100 mM, pH 7.2

  • Wet mycelium of Galactomyces geotrichum ZJUTZQ200

  • n-Butanol

  • Petroleum ether

  • Ethyl acetate

  • Methanol

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

Procedure:

  • Enzymatic Resolution of rac-EPG:

    • Dissolve 1 mL of rac-EPG in 4 mL of DMSO.

    • In a suitable reaction vessel, add the rac-EPG/DMSO solution to 195 mL of KPB (100 mM, pH 7.2).

    • Add 20 g of wet mycelium of G. geotrichum ZJUTZQ200 to the mixture.

    • Stir the reaction at 200 rpm and 30 °C for 8 hours.

    • Monitor the reaction for enantiomeric excess (e.e.) using chiral HPLC.

    • After the reaction, centrifuge the mixture to remove the mycelium.

    • Extract the supernatant with n-butanol (3 x 60 mL).

    • Combine the organic layers and concentrate under reduced pressure.

    • Purify the resulting (2R,3S)-EPG by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate (10:1, v/v) eluent to obtain the product with >99% e.e.[13]

  • Synthesis of (2R,3S)-3-azido-2-hydroxy-3-phenylpropanoic acid ethyl ester:

    • Dissolve 0.25 g (1.3 mmol) of the purified (2R,3S)-EPG in 10 mL of methanol in a round-bottom flask.

    • Add 0.25 g (3 eq.) of sodium azide and 0.19 g (3 eq.) of ammonium chloride to the solution.

    • Stir the mixture at 65 °C for 6 hours.

    • After the reaction, remove the solvent under reduced pressure and purify the product to yield the azide intermediate.[15]

Data Presentation:

StepProductYieldEnantiomeric Excess (e.e.)
1(2R,3S)-Ethyl-3-phenylglycidate37.1%>99%
2(2R,3S)-3-azido-2-hydroxy-3-phenylpropanoic acid ethyl ester95%>99%

graph Taxol_Side_Chain_Workflow {
rankdir="TB";
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#4285F4"];
edge [fontname="Arial", fontsize=10, color="#34A853"];

rac_EPG [label="Racemic Ethyl\n3-Phenylglycidate"]; Resolution [label="Enzymatic Resolution\n(G. geotrichum)"]; chiral_EPG [label="(2R,3S)-Ethyl-3-phenylglycidate\n(>99% e.e.)"]; Azide_Reaction [label="Ring-Opening with NaN3"]; Azide_Intermediate [label="Azide Intermediate"]; Further_Steps [label="Further Elaboration"]; Taxol_Side_Chain [label="Taxol® C-13 Side Chain"];

rac_EPG -> Resolution; Resolution -> chiral_EPG; chiral_EPG -> Azide_Reaction; Azide_Reaction -> Azide_Intermediate; Azide_Intermediate -> Further_Steps; Further_Steps -> Taxol_Side_Chain; }

Caption: Chemoenzymatic workflow for the synthesis of a Taxol® side chain precursor.

Application in Cardiovascular Drug Synthesis: Diltiazem

Diltiazem is a calcium channel blocker used in the treatment of hypertension, angina, and certain arrhythmias. The synthesis of diltiazem relies on a chiral glycidic ester intermediate, specifically methyl (2R,3S)-3-(4-methoxyphenyl)glycidate.[16][17]

Protocol 2: Synthesis of a Key Diltiazem Intermediate

This protocol outlines the synthesis of diltiazem starting from methyl 3-(4-methoxyphenyl)glycidate.[5][10]

Materials:

  • Methyl 3-(4-methoxyphenyl)glycidate

  • 2-Aminothiophenol

  • Sodium hydroxide

  • (+)-α-Phenylethylamine

  • Acetic anhydride

  • Dimethylformamide (DMF)

  • Pyridine

  • 2-Dimethylaminoethyl chloride

Procedure:

  • Ring-Opening of the Glycidic Ester:

    • React methyl 3-(4-methoxyphenyl)glycidate with 2-aminothiophenol. This reaction opens the epoxide ring to form methyl 2-hydroxy-3-(2'-aminophenylthio)-3-(4''-methoxyphenyl)propionate.[10]

  • Hydrolysis and Resolution:

    • Hydrolyze the ester group using an alkali like sodium hydroxide to yield the corresponding carboxylic acid as a racemic mixture.

    • Resolve the racemic acid using a chiral resolving agent such as (+)-α-phenylethylamine to obtain the desired threo-(+)-2-hydroxy-3-(2'-aminophenylthio)-3-(4''-methoxyphenyl)propionic acid.[10]

  • Cyclization and Acetylation:

    • Boil the resolved acid in a mixture of acetic anhydride, DMF, and pyridine. This step achieves cyclization to form the thiazepine ring and concurrent acetylation of the hydroxyl group, yielding (+)-cis-2-(4-methoxyphenyl)-3-acetoxy-2,3-dihydro-1,5-benzothiazepin-4-(5H)-one.[10]

  • Alkylation to Diltiazem:

    • Alkylate the nitrogen of the thiazepine ring with 2-dimethylaminoethyl chloride to afford diltiazem.[10]

Caption: Synthetic workflow for the preparation of Diltiazem.

Application in the Synthesis of Beta-Blockers

Beta-blockers are a class of drugs primarily used to manage cardiovascular diseases.[18] A common structural motif in many beta-blockers is the aryloxypropanolamine backbone. The synthesis of these compounds often proceeds through a glycidyl ether intermediate, which shares the reactive epoxide functionality with ethyl glycidate. The ring-opening of this epoxide with an amine is a key step in the synthesis.

Protocol 3: Synthesis of (S)-Propranolol via a Glycidyl Ether Intermediate

This protocol details the synthesis of the (S)-enantiomer of propranolol, a widely used beta-blocker, through the kinetic resolution of a racemic glycidyl ether intermediate.

Materials:

  • 1-Naphthol

  • Epichlorohydrin

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • L-(+)-Tartaric acid

  • Isopropylamine

  • Dichloromethane

Procedure:

  • Synthesis of Racemic α-Naphthyl Glycidyl Ether:

    • Dissolve 7.2 g (0.05 mol) of 1-naphthol in 20 mL of DMSO.

    • Add 5 g of powdered KOH and stir for 30 minutes at room temperature.

    • Slowly add 12 mL (0.15 mol) of epichlorohydrin over 45 minutes and continue stirring for 6 hours.

    • Quench the reaction with 50 mL of water and extract with chloroform (2 x 75 mL).

    • Wash the combined organic layers with sodium hydroxide solution and water, then dry over sodium sulfate to obtain racemic α-naphthyl glycidyl ether.

  • Kinetic Resolution and Ring-Opening to (S)-(-)-Propranolol:

    • In 20 mL of DMSO, stir a solution of 1.6 g (8 mmol) of the racemic glycidyl ether, 1.2 g (8 mmol) of L-(+)-tartaric acid, and 2.37 g (4 mmol) of Zn(NO₃)₂·6H₂O for 15 minutes.

    • Add 1.2 mL (16 mmol) of isopropylamine and stir at ambient temperature for 24 hours.

    • Cool and filter the reaction mixture. Wash the solid with dichloromethane.

    • Treat the solid with 10% aqueous sodium hydroxide and extract with dichloromethane (2 x 50 mL).

    • Wash the combined organic layers with water and dry over sodium sulfate to yield (S)-(-)-propranolol.

Conclusion: A Versatile Tool for Modern Drug Discovery

Ethyl glycidate and its congeners represent a powerful class of intermediates in medicinal chemistry. Their utility is rooted in the predictable and controllable reactivity of the epoxide ring, which allows for the stereoselective introduction of diverse functionalities. The ability to synthesize these building blocks via the Darzens condensation and to resolve them into single enantiomers using chemoenzymatic methods underscores their importance in the construction of complex and life-saving pharmaceuticals. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of ethyl glycidates in their own drug discovery and development programs.

References

  • Wei, C., Ling, J., Shen, H., & Zhu, Q. (2014). Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain. Molecules, 19(6), 8067–8079. [Link]
  • PubMed. (2014). Bioresolution production of (2R,3S)-ethyl-3-phenylglycidate for chemoenzymatic synthesis of the taxol C-13 side chain by Galactomyces geotrichum ZJUTZQ200, a new epoxide-hydrolase-producing strain. Molecules, 19(6), 8067-79. [Link]
  • SID. (n.d.). PROPRANOLOL - A FACILE SYNTHESIS OF (S) -.
  • MDPI. (2014). Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain. Molecules, 19(6), 8067-8079. [Link]
  • Organic Reactions. (n.d.). The Darzens Glycidic Ester Condensation.
  • Wikipedia. (n.d.). Darzens reaction.
  • Yamada, S., Tsujioka, I., Shibatani, T., & Yoshioka, R. (1999). Efficient Alternative Synthetic Route to Diltiazem via (2R,3S)-3-(4-Methoxyphenyl)glycidamide. Chemical and Pharmaceutical Bulletin, 47(2), 146-150. [Link]
  • Furutani, T., Imashiro, R., Hatsuda, M., & Seki, M. (2002). A practical procedure for the large-scale preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem. The Journal of Organic Chemistry, 67(13), 4599–4601. [Link]
  • L.S.College, Muzaffarpur. (2020, February 13). Darzens reaction. [Link]
  • ResearchGate. (2002). A Practical Procedure for the Large-Scale Preparation of Methyl (2R,3S)-3-(4-Methoxyphenyl)glycidate, a Key Intermediate for Diltiazem. The Journal of Organic Chemistry. [Link]
  • Oreate AI. (2025, December 16).
  • Slideshare. (n.d.). Darzen glycidic. [Link]
  • Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]
  • PubMed. (2002). A practical procedure for the large-scale preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem. The Journal of Organic Chemistry, 67(13), 4599-601. [Link]
  • Google Patents. (n.d.).
  • Southern Adventist University. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs. [Link]
  • MDPI. (2014). Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain. Molecules, 19(6), 8067-8079. [Link]
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. [Link]
  • NIH. (2013). Design, Synthesis, and In Vitro Kinetics Study of Atenolol Prodrugs for the Use in Aqueous Formulations. International Journal of Medicinal Chemistry. [Link]
  • PubMed. (1998). Practical synthesis of Taxol side chain. Bioorganic & Medicinal Chemistry Letters, 8(13), 1619-22. [Link]
  • Google Patents. (n.d.).
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
  • Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. [Link]
  • Fundamentals of Organic Chemistry. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. [Link]
  • Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. [Link]
  • PNAS. (n.d.).
  • PubMed. (2020). Detection, Purification and Elucidation of Chemical Structure and Antiproliferative Activity of Taxol Produced by Penicillium chrysogenum. Molecules, 25(20), 4811. [Link]
  • PubMed. (2015). Chemoenzymatic dynamic kinetic resolution: a powerful tool for the preparation of enantiomerically pure alcohols and amines.
  • Arkivoc. (n.d.). cis-(-)-Menthyl phenylglycidates in the asymmetric synthesis of taxol side chain. [Link]
  • NIH. (2023). Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(13), 10839. [Link]
  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 718-724. [Link]
  • NIH. (2021). Two-Phase Synthesis of Taxol®. Journal of the American Chemical Society, 143(35), 14066–14072. [Link]
  • NIH. (2009). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds. The AAPS Journal, 11(1), 70–82. [Link]
  • IOSR Journal. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry, 11(9), 1-6. [Link]
  • ResearchGate. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines.
  • NIH. (2014). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. Molecules, 19(12), 21339–21348. [Link]
  • Organic Chemistry Portal. (2020, November 2). The Baran Synthesis of Paclitaxel (Taxol®). [Link]

Sources

Application Notes & Protocols: A Scalable Approach to Ethyl 2-(Oxazolin-2-yl)alkanoates

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of 2-Oxazoline Heterocycles in Modern Drug Discovery

The 2-oxazoline ring system is a privileged heterocyclic motif frequently encountered in a diverse array of natural products, pharmaceuticals, and chiral ligands for asymmetric catalysis.[1][2][3][4] Their prevalence in bioactive molecules stems from their ability to act as crucial pharmacophores and their utility as versatile synthetic intermediates.[4] Specifically, ethyl 2-(oxazolin-2-yl)alkanoates are valuable building blocks, finding applications in the synthesis of complex molecules with potential therapeutic applications, including antibacterial and antitumor agents.[1][4][5] Furthermore, the oxazoline moiety serves as a coordinating group in the design of widely used chiral ligands, such as the Box and PyBox families, which are instrumental in a multitude of metal-catalyzed asymmetric transformations.[6][7][8][9]

The development of robust, efficient, and scalable synthetic routes to these valuable compounds is therefore of paramount importance to the pharmaceutical and fine chemical industries. Traditional methods for oxazoline synthesis often involve the cyclization of β-hydroxy amides, which can require harsh dehydrating agents or forcing conditions, limiting their applicability on a larger scale.[10][11] This application note details a scalable and efficient protocol for the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates commencing from the readily available starting material, ethyl oxirane-2-carboxylate. The described methodology leverages an acid-catalyzed reaction with a nitrile, a transformation mechanistically related to the well-established Ritter reaction.[12][13][14][15]

Mechanistic Insights: The Acid-Catalyzed Reaction of Epoxides and Nitriles

The core of this synthetic strategy lies in the acid-catalyzed ring-opening of an epoxide followed by intramolecular cyclization with a nitrile. This process can be understood through the lens of the Ritter reaction, which typically involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or alkene, in the presence of a strong acid.[13][14][15]

In this specific application, the reaction is initiated by the protonation of the epoxide oxygen of this compound by a strong acid, such as sulfuric acid or a Lewis acid like boron trifluoride etherate. This protonation activates the epoxide, making it susceptible to nucleophilic attack. The nitrile, acting as the nucleophile, attacks one of the epoxide carbons. This ring-opening is followed by an intramolecular cyclization, where the nitrogen of the resulting nitrilium ion intermediate is attacked by the hydroxyl group generated from the epoxide opening. Subsequent deprotonation yields the desired 2-oxazoline ring. The regioselectivity of the nitrile attack on the epoxide can be influenced by the specific reaction conditions and the nature of the catalyst employed.[12][16]

Reaction_Mechanism cluster_0 Reaction Initiation cluster_1 Nucleophilic Attack & Ring Opening cluster_2 Intramolecular Cyclization & Deprotonation Ethyl_oxirane_2_carboxylate This compound Protonated_Epoxide Protonated Epoxide Ethyl_oxirane_2_carboxylate->Protonated_Epoxide Protonation Nitrilium_Ion_Intermediate Nitrilium Ion Intermediate Protonated_Epoxide->Nitrilium_Ion_Intermediate Nucleophilic Attack Acid_Catalyst H+ (Acid Catalyst) Nitrile R-C≡N (Nitrile) Oxazoline_Ring Protonated Oxazoline Nitrilium_Ion_Intermediate->Oxazoline_Ring Intramolecular Cyclization Final_Product Ethyl 2-(oxazolin-2-yl)alkanoate Oxazoline_Ring->Final_Product Deprotonation Experimental_Workflow Start Reaction Setup Solvent_Addition Add Anhydrous Acetonitrile Start->Solvent_Addition Cooling Cool to 0°C Solvent_Addition->Cooling Acid_Addition Slowly Add H₂SO₄ Cooling->Acid_Addition Reaction Stir at Room Temperature Acid_Addition->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Quenching Quench with NaHCO₃ Solution Monitoring->Quenching Reaction Complete Extraction Extract with DCM Quenching->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification End Pure Product Purification->End

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Oxirane-2-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl oxirane-2-carboxylate, a valuable intermediate in pharmaceutical and fine chemical development. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and protocols to address the specific challenges you may encounter.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses the most common problems encountered during the synthesis of this compound, which is typically achieved via the Darzens condensation reaction.[1]

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields in the Darzens condensation can often be traced back to a few critical parameters. Here’s a breakdown of the most common issues and how to resolve them:

  • Presence of Moisture: The Darzens reaction is highly sensitive to water.[2] The strong bases used will preferentially react with water over deprotonating the α-haloester. Furthermore, any moisture present can hydrolyze the final ester product.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and freshly distilled reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent atmospheric moisture from interfering.[2][3]

  • Inappropriate Base or Base Strength: The choice and quality of the base are paramount. The base must be strong enough to efficiently deprotonate the α-haloester, forming the reactive enolate intermediate.[2][4]

    • Solution: For standard protocols, sodium ethoxide or potassium tert-butoxide are common choices.[4][5] Ensure the base is not old or degraded. If yields remain low, consider alternative, non-nucleophilic superbases like phosphazenes, which can provide nearly quantitative yields by minimizing side reactions.[6]

  • Poor Temperature Control: The reaction is exothermic. If the temperature is too high, side reactions such as aldol condensations of the starting aldehyde or ketone, or decomposition of the product, can significantly reduce the yield.[3]

    • Solution: Maintain the recommended reaction temperature, which is often between 0 and 15 °C, especially during the addition of the base.[5][7] Use an ice bath and add the base solution dropwise to control the exotherm.

  • Sub-optimal Reaction Time: Insufficient reaction time may lead to incomplete conversion, while excessively long times can promote side reactions or product degradation.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows you to quench the reaction once the starting materials have been consumed, maximizing the yield of the desired product.

Q2: I'm observing significant side product formation. What are they and how can I minimize them?

The formation of impurities is a common challenge. The primary side products in a Darzens condensation include:

  • Aldehyde Self-Condensation Products: The basic conditions can promote the self-condensation of the aldehyde starting material (an aldol reaction).

    • Mitigation: This is often caused by localized high concentrations of base or elevated temperatures. Add the base slowly and with efficient stirring to a cooled solution of the aldehyde and α-haloester.[7] Using a sterically hindered base like potassium tert-butoxide can also disfavor this side reaction.[4]

  • Hydrolysis of the Ester: The presence of water, as mentioned above, or using hydroxide bases can lead to the saponification (hydrolysis) of the ethyl ester group, either on the starting material or the final product.[6][8]

    • Mitigation: Strictly anhydrous conditions are the best defense.[2] Avoid bases like NaOH or KOH unless using a phase-transfer catalysis system designed to limit water's access to the organic phase.[9][10]

  • Elimination and Other Rearrangements: In some cases, particularly with hindered substrates, elimination reactions can compete with the desired epoxide formation.[11]

    • Mitigation: Careful selection of the base and reaction conditions is key. Phase-transfer catalysis, which often uses weaker bases like potassium carbonate, can provide a milder reaction environment and suppress side reactions.[9][10]

Q3: How does the choice of base impact the reaction yield and selectivity?

The base is not just a reagent; it's a critical control element for the reaction's success. Different bases offer distinct advantages and disadvantages.

Base TypeExamplesAdvantagesDisadvantagesBest For
Alkoxides Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOt-Bu)Readily available, effective, and well-documented.[5][12]Highly moisture-sensitive; can act as nucleophiles, leading to side reactions.[2]Standard, well-established procedures where cost is a factor.
Metal Amides Sodium amide (NaNH₂)Very strong base, effective for generating the enolate.[12]Can be difficult to handle; generates ammonia as a byproduct.Historical protocols; less common in modern synthesis.
Phosphazene Bases P₁-t-Bu, P₄-t-BuExtremely strong, non-ionic, and poorly nucleophilic, leading to very high yields and minimal side products.[6]Higher cost compared to traditional bases.Optimizing for the highest possible yield and purity, especially with sensitive substrates.
Phase-Transfer Catalysis (PTC) K₂CO₃ or NaOH with a quaternary ammonium salt (e.g., Aliquat 336)Uses weaker, less hazardous bases; mild reaction conditions; often improves yields by suppressing side reactions.[9][10][13]Requires an additional catalyst; reaction rates can be slower.Reactions with sensitive substrates or when aiming for improved stereoselectivity with chiral catalysts.[14]
Q4: My purification by distillation is leading to product loss. What are the best practices for isolation?

This compound can be sensitive to heat. Improper purification can lead to decomposition or polymerization, undoing the success of the reaction itself.

  • Initial Work-up is Crucial: Before distillation, a thorough aqueous work-up is essential.

    • Quenching: Pour the reaction mixture into ice-cold water to stop the reaction.[7]

    • Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.

    • Washing: Wash the organic layer with water and then with brine to remove water-soluble impurities and salts.

    • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[7][15]

  • Vacuum Distillation: This is the preferred method for purification as it allows the product to boil at a much lower temperature, preventing thermal decomposition.

    • Procedure: After removing the solvent under reduced pressure, distill the crude oil using a vacuum pump. Collect the fraction that boils at the correct temperature and pressure for this compound.[5]

  • Alternative Purification: If distillation is problematic, column chromatography on silica gel can be an effective alternative for purification, especially on a smaller scale.[15]

Frequently Asked Questions (FAQs)

FAQ 1: What is the underlying mechanism of the Darzens reaction?

The Darzens reaction proceeds through a three-step mechanism:[1][11][16]

  • Enolate Formation: A strong base removes the acidic α-proton from the ethyl chloroacetate to form a nucleophilic enolate.

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde (or ketone), forming a new carbon-carbon bond and creating a chlorohydrin intermediate.

  • Intramolecular Sₙ2 Cyclization: The newly formed alkoxide attacks the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction, displacing the chloride ion and forming the final epoxide ring.

Darzens_Mechanism Darzens Reaction Mechanism cluster_intermediates cluster_products R1 Ethyl Chloroacetate I1 Enolate Intermediate R1->I1 R2 Aldehyde Base Base (B:) I2 Chlorohydrin Alkoxide I1->I2 2. Nucleophilic Attack P1 This compound I2->P1 3. Intramolecular SN2 Experimental_Workflow start Start: Prepare Anhydrous Setup reagents Charge Flask: - Aldehyde - Ethyl Chloroacetate start->reagents cool Cool to 10-15 °C (Ice Bath) reagents->cool addition Slowly Add Potassium tert-Butoxide Solution cool->addition react Stir at 10 °C (1-1.5 hours) addition->react workup Aqueous Work-up: - Quench with H₂O - Extract with Ether - Wash & Dry react->workup purify Purification: Vacuum Distillation workup->purify end End: Pure this compound purify->end

Caption: Workflow for a high-yield Darzens condensation.

Methodology:

  • Setup: Assemble a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.

  • Reagents: Charge the flask with the aldehyde (1.0 eq) and freshly distilled ethyl chloroacetate (1.0 eq).

  • Cooling: Cool the flask in an ice bath until the internal temperature reaches 10–15 °C.

  • Base Addition: Slowly add a solution of potassium tert-butoxide (1.05 eq) in anhydrous tert-butyl alcohol from the dropping funnel over 1.5 hours, ensuring the temperature remains between 10–15 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at approximately 10 °C for an additional 1 to 1.5 hours.

  • Work-up: Remove most of the tert-butyl alcohol via distillation at reduced pressure. Take up the oily residue in diethyl ether. Wash the ether solution sequentially with water and saturated aqueous sodium chloride. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain the pure this compound. [5]

References

  • Mhamdi, L., Bohli, H., Moussaoui, Y., & Salem, R. (2011). Phase Transfer Catalysis of Henry and Darzens Reactions. International Journal of Organic Chemistry, 1, 119-124. [Link]
  • Grokipedia. (n.d.). Darzens reaction. [Link]
  • Wang, J., Li, H., & Duan, W. (2011).
  • Arai, S., Shirai, Y., Ishida, T., & Shioiri, T. (1999). Phase-transfer-catalyzed asymmetric Darzens reaction. Tetrahedron, 55, 6375-6386. [Link]
  • Capitanio, A., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. PMC. [Link]
  • Mhamdi, L., et al. (2011). Phase Transfer Catalysis of Henry and Darzens Reactions. Semantic Scholar. [Link]
  • Newman, M. S., & Magerlein, B. J. (n.d.).
  • Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]
  • Oreate AI. (2025).
  • D'Elia, V., et al. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. PMC. [Link]
  • Mhamdi, L., et al. (2011). Phase Transfer Catalysis of Henry and Darzens Reactions. Scirp.org. [Link]
  • Organic Syntheses. (n.d.).
  • University of Nijmegen. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]
  • Lee, K., et al. (n.d.).
  • ResearchGate. (2014). What are efficient, multigram synthesis routes for ethyl 3-(2-methylpropyl)oxirane-2-carboxylate from isovaleric aldehyde via Darzens reaction? [Link]
  • ResearchGate. (2016).
  • Wikipedia. (n.d.). Darzens reaction. [Link]
  • Sciencemadness.org. (2006).

Sources

Technical Support Center: Optimizing Reaction Conditions for the Ring-Opening of Ethyl Glycidate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for ethyl glycidate reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the ring-opening of this versatile building block. We will move beyond simple protocols to explain the causal factors behind experimental choices, ensuring you can adapt and refine your procedures for maximum success.

Section 1: Fundamental Principles of Ethyl Glycidate Ring-Opening

The ring-opening of an epoxide is a powerful synthetic transformation, but the presence of the adjacent ethyl ester in ethyl glycidate introduces critical considerations of regioselectivity and chemoselectivity. The reaction fundamentally proceeds via two distinct mechanistic pathways, dictated by the reaction conditions. Understanding which pathway to leverage is the first step in optimizing your experiment.

The key to controlling the reaction lies in recognizing that the two carbons of the epoxide ring are not equivalent. The C2 carbon is bonded to the ester group, making it more electron-deficient and more substituted. The C3 carbon is less sterically hindered. Your choice of acidic or basic/nucleophilic conditions will determine which of these carbons is preferentially attacked.[1]

  • Under Basic or Strongly Nucleophilic Conditions: The reaction follows a classic SN2 mechanism . A potent nucleophile (e.g., an amine, alkoxide, or Grignard reagent) directly attacks the epoxide. Due to steric hindrance, this attack occurs at the less substituted C3 position .[2][3][4][5] The driving force is the relief of the three-membered ring's strain.[4]

  • Under Acidic Conditions: The reaction proceeds through a mechanism with significant SN1 character .[1][4] The epoxide oxygen is first protonated by the acid, making it a much better leaving group.[6] This weakens the C-O bonds, and a partial positive charge begins to build on the carbon atom that can best support it—the more substituted C2 position . A weak nucleophile (e.g., water or an alcohol) then attacks this more electrophilic carbon.[2][6][7]

Below is a diagram illustrating this fundamental strategic choice.

G cluster_mechanism Governing Mechanism Acidic Acidic Conditions (e.g., H₂SO₄, ROH) SN1 SN1-like (Carbocationic character) Acidic->SN1 Protonates epoxide, favors stabilized positive charge Basic Basic / Nucleophilic (e.g., RNH₂, NaOMe) SN2 SN2 (Concerted attack) Basic->SN2 Strong nucleophile, favors least hindered site C2_Attack Attack at C2 (More substituted) SN1->C2_Attack C3_Attack Attack at C3 (Less substituted) SN2->C3_Attack

Caption: Choice of acidic vs. basic conditions dictates the reaction mechanism.

Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my reaction producing a mixture of regioisomers?

This is the most common issue and almost always points to a conflict between your reaction conditions and the desired outcome.

  • Cause: You may be operating in a mechanistic "gray area." For example, using a moderately strong nucleophile in a protic solvent that can also act as a weak acid can lead to a competition between SN1 and SN2 pathways. Similarly, using a Lewis acid that isn't strong enough to fully favor the SN1-like pathway can result in mixed products.

  • Solution: For clean C3 attack (β-attack), ensure your conditions are unambiguously basic. Use a strong nucleophile with an aprotic solvent. For clean C2 attack (α-attack), use a strong acid catalyst with a weak nucleophile. Refer to the protocols in Section 4 for clear starting points. A theoretical study highlights that factors like nucleophile hardness, solvent polarity, and catalyst choice all regulate the combined steric and electronic effects that determine the final regioselectivity.[8]

Q2: What is causing the low yield in my reaction?

Low yields can stem from several factors, from starting material quality to suboptimal reaction parameters.

  • Cause Analysis:

    • Incomplete Conversion: The reaction may be too slow. This can be due to insufficient catalyst loading, a temperature that is too low, or a nucleophile that is not potent enough.

    • Starting Material Degradation: Ethyl glycidate can be sensitive. Ensure it is pure and has not polymerized on storage.

    • Side Reactions: The formation of byproducts, such as dimers or polymers, can consume starting material. Ester hydrolysis is another common issue (see Q3).

    • Poor Quenching/Workup: The desired product may be degrading during the workup procedure.

  • Solution: Systematically troubleshoot by first verifying starting material integrity. Then, incrementally increase the temperature or catalyst loading, monitoring by TLC or GC-MS. If conversion remains low, consider a more powerful nucleophile or a different solvent system. Studies have shown that solvent structure can significantly influence reaction rates.[9][10]

Q3: I'm observing hydrolysis of the ethyl ester. How can I prevent this?

The ester functionality is sensitive to both strongly acidic and basic conditions, especially at elevated temperatures or with prolonged reaction times.

  • Cause: Saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis of the ester to the corresponding carboxylic acid. This is particularly problematic in aqueous media or with protic nucleophiles like water or hydroxide.

  • Solution:

    • Milder Conditions: Use the mildest effective conditions. For acid catalysis, a Lewis acid (e.g., ZnCl₂, LiCl) might be preferable to a strong Brønsted acid.[11] For base-catalyzed reactions, use stoichiometric amounts of base where possible and avoid excess.

    • Temperature and Time: Run the reaction at the lowest temperature that provides a reasonable rate and monitor carefully to stop the reaction as soon as the starting material is consumed.

    • Anhydrous Conditions: For non-aqueous nucleophiles (e.g., Grignard reagents, amines in THF), ensure your solvent and reagents are scrupulously dry.

Q4: How do I choose between acidic and basic conditions for my desired product?

The choice is dictated entirely by the desired regioisomer.

  • To functionalize the C3 position (yielding a 2-hydroxy-3-substituted product), you must use basic/nucleophilic (SN2) conditions.

  • To functionalize the C2 position (yielding a 3-hydroxy-2-substituted product), you must use acidic (SN1-like) conditions.

There is generally no ambiguity in this strategic choice. The challenge lies in perfectly executing the chosen condition to maximize selectivity.

Q5: My reaction is not going to completion. What should I try?
  • Cause: Insufficient activation of the epoxide or insufficient nucleophilicity.

  • Solution:

    • Increase Temperature: This is often the simplest solution, but be mindful of potential side reactions. An optimization study for a similar oxirane ring-opening found temperature to be a critical factor for achieving high yield.[12]

    • Increase Catalyst/Reagent Concentration: Add more catalyst or nucleophile. Ensure the nucleophile isn't being consumed by a side reaction (e.g., reacting with a protic solvent).

    • Change Solvent: A more polar aprotic solvent (e.g., DMF, DMSO) can sometimes accelerate SN2 reactions. However, solvent effects can be complex and may require empirical screening.[13]

    • Activate the Nucleophile: If using a weak nucleophile like an alcohol, deprotonating it first with a base (e.g., NaH, NaOMe) to form the more potent alkoxide will dramatically increase the reaction rate and ensure you are in the SN2 regime.

Q6: Can I use water as a solvent or co-solvent?

Water is a versatile solvent but introduces specific challenges and opportunities.

  • As a Nucleophile (Acidic Conditions): Under acidic conditions, water acts as a weak nucleophile to open the ring, producing a diol. This is a standard method for epoxide hydrolysis.[2]

  • As a Solvent/Additive: Water can be detrimental in base-catalyzed reactions as it can hydrolyze the ester and quench strong nucleophiles. However, some research has shown that a controlled amount of water (e.g., 8-10 wt%) can act as a proton transfer agent, remarkably improving reaction efficiency and selectivity in certain ring-opening reactions, even allowing for higher temperatures and shorter reaction times.[14][15] This is an advanced technique that requires careful optimization. For most standard applications, especially with sensitive reagents, anhydrous conditions are recommended.

Section 3: Troubleshooting Guide

This section provides a systematic approach to solving common experimental problems.

Problem 1: Poor Regioselectivity / Mixture of Isomers

This is the most critical parameter to control. Use the following decision tree to diagnose and solve the issue.

G start Problem: Mixture of Regioisomers q1 What is your desired product? α-attack (C2) or β-attack (C3)? start->q1 alpha_path Desired: α-attack (on C2) q1->alpha_path α-attack beta_path Desired: β-attack (on C3) q1->beta_path β-attack q_alpha Are you using a strong acid and a weak nucleophile? alpha_path->q_alpha q_beta Are you using a strong, anionic nucleophile in an aprotic solvent? beta_path->q_beta sol_alpha1 Action: Increase acid strength/conc. (e.g., H₂SO₄, TsOH). Ensure nucleophile is weak (ROH, H₂O). q_alpha->sol_alpha1 No sol_alpha2 Action: Switch to a stronger acid catalyst. Consider a Lewis acid if substrate is acid-sensitive. q_alpha->sol_alpha2 Yes, but still mixed sol_beta1 Action: Ensure nucleophile is potent. (e.g., use NaOMe instead of MeOH). Use aprotic solvent (THF, Dioxane). q_beta->sol_beta1 No sol_beta2 Action: Remove all protic sources. Dry solvent and reagents rigorously. Avoid acidic workup until reaction is complete. q_beta->sol_beta2 Yes, but still mixed

Caption: Troubleshooting workflow for poor regioselectivity.

Problem 2: Low Yield & Incomplete Conversion

When regioselectivity is good but the yield is poor, focus on reaction kinetics and stability.

Data-Driven Optimization: The choice of catalyst and conditions can have a dramatic effect on yield. Below is a table summarizing typical outcomes.

Catalyst/ReagentNucleophileSolventTemp. (°C)Typical OutcomeScientist's Note
H₂SO₄ (cat.)MethanolMethanol25-50Good yield of C2-attack product.Classic, reliable method for α-alkoxy alcohols. Can cause ester hydrolysis if run too long/hot.[2][6]
NaOMeMethanolTHF0-25High yield of C3-attack product.The nucleophile is the potent methoxide ion, not methanol. Ensures SN2 pathway.[1][3]
IsopropylamineIsopropylamineNeat50-80High yield of C3-attack product.Amines are excellent nucleophiles for epoxides. The amine can act as both reagent and solvent.[3]
Acetic AcidAcetic AcidToluene80-110Moderate to good yield of C2-attack product.The acid acts as both catalyst and nucleophile. Can lead to esterification of the resulting alcohol as a side reaction.
LiCl (cat.)Phenylacetic acid dianionTHF25Good yield, but regioselectivity can be unusual.Lewis acid activation can alter selectivity profiles compared to Brønsted acids.[11]
Section 4: Experimental Protocols

These protocols provide robust starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol A: General Procedure for Base-Catalyzed Ring-Opening with an Amine (Regioselective β-attack)

This protocol is designed to produce an ethyl 3-(alkylamino)-2-hydroxypropanoate derivative.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl glycidate (1.0 eq).

  • Reagent Addition: Add the desired amine (e.g., benzylamine, 1.1 - 1.5 eq). If the amine is a solid, it can be dissolved in a minimal amount of an aprotic solvent like THF or acetonitrile. For many liquid amines, no additional solvent is necessary.

    • Scientist's Note: Using a slight excess of the amine ensures the reaction goes to completion and can help minimize dimerization of the epoxide.

  • Reaction: Heat the mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Once the ethyl glycidate is consumed, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess amine, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol B: General Procedure for Acid-Catalyzed Ring-Opening with an Alcohol (Regioselective α-attack)

This protocol is designed to produce an ethyl 2-alkoxy-3-hydroxypropanoate derivative.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the desired alcohol (e.g., methanol, ethanol), which will serve as both the nucleophile and the solvent.

  • Substrate Addition: Add ethyl glycidate (1.0 eq) to the alcohol and stir until dissolved.

  • Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly and carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 1-2 mol%).

    • Scientist's Note: The acid is highly corrosive and the addition is exothermic. Adding the acid at 0 °C helps to control the reaction rate and prevent potential degradation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Gentle heating (40-50 °C) may be required for less reactive alcohols, but this increases the risk of side reactions.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Workup: Once complete, quench the reaction by carefully adding a mild base (e.g., saturated sodium bicarbonate solution) until the solution is neutral.

  • Extraction & Purification: Remove the bulk of the alcohol solvent under reduced pressure. Add water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

References
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. [Link]
  • Chemistry LibreTexts. (2024). 18.5: Reactions of Epoxides - Ring-opening. [Link]
  • Master Organic Chemistry. (2015). Opening of Epoxides With Acid. [Link]
  • MDPI. (n.d.). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. [Link]
  • PLOS ONE. (n.d.). The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. [Link]
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
  • National Institutes of Health (NIH). (n.d.). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. [Link]
  • Chemistry Stack Exchange. (2021). Regioselectivity in the opening of 3-membered heterocycles. [Link]
  • AMiner. (n.d.). Comprehensive Theoretical Investigation on the Regioselectivity in the Nucleophilic Ring Opening of Epoxides. [Link]
  • ScienceDirect. (n.d.). Optimization of the oxirane ring opening reaction in biolubricant base oil production. [Link]
  • Malaria World. (n.d.). Regio‐ and Stereoselective Epoxidation and Acidic Epoxide Opening of Antibacterial and Antiplasmodial Chlorotonils Yield Highl. [Link]
  • Royal Society of Chemistry. (2022). Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. [Link]
  • ResearchGate. (2022).
  • Chemistry LibreTexts. (2020). 15.8: Opening of Epoxides. [Link]
  • ResearchGate. (2019). What is the appropriate medium for glycidyl methacrylate ring opening for reacting with carboxlic group?
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Ethyl Glycidate from (S)-Serine: Ethyl (R)-(+)
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]
  • PubMed. (2024). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. [Link]
  • ResearchGate. (n.d.). Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites | Request PDF. [Link]
  • Unacademy. (n.d.). Darzens Glycidic Ester Synthesis. [Link]
  • National Institutes of Health (NIH). (n.d.).
  • YouTube. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. [Link]
  • ResearchGate. (2009). Reaction of Glycidyl Methacrylate at the Hydroxyl and Carboxylic Groups of Poly(vinyl alcohol) and Poly(acrylic acid). [Link]

Sources

Side reactions to avoid when using Grignard reagents with ethyl oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Grignar reactions with ethyl oxirane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful carbon-carbon bond-forming reaction and may encounter challenges with side reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Overcoming Common Side Reactions

This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable protocols to mitigate them.

Issue 1: Low Yield of the Desired α-Hydroxy-γ-Lactone and Formation of a Tertiary Alcohol.

Question: I am attempting to synthesize an α-hydroxy-γ-lactone by reacting a Grignard reagent with this compound, followed by acidic workup and lactonization. However, I am observing a significant amount of a tertiary alcohol byproduct and a low yield of my target molecule. What is happening and how can I fix this?

Answer: This is a classic case of the Grignard reagent attacking the ester functionality in addition to the desired epoxide opening. Grignard reagents are potent nucleophiles that can react with both the epoxide and the ester group.[1][2] The reaction with the ester is often faster, especially at elevated temperatures, and proceeds via a double addition mechanism to yield a tertiary alcohol.[2][3]

Mechanism of Side Reaction:

  • First Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination: This intermediate collapses, eliminating the ethoxide leaving group to form a ketone.[2]

  • Second Addition: The newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to a tertiary alkoxide.[2]

  • Protonation: Upon acidic workup, this alkoxide is protonated to give the tertiary alcohol byproduct.

Mitigation Strategies:

  • Strict Temperature Control: Maintaining a low reaction temperature is paramount. Performing the reaction at -78 °C (dry ice/acetone bath) is highly recommended to favor the kinetically controlled attack on the strained epoxide ring over the thermodynamically favored attack on the ester.[4]

  • Slow Addition of Grignard Reagent: Adding the Grignard reagent dropwise to the solution of this compound helps to maintain a low concentration of the nucleophile, thereby minimizing the attack on the ester.

  • Use of a Less Reactive Grignard Reagent: If possible, consider using a more sterically hindered or less nucleophilic Grignard reagent. For instance, tert-butylmagnesium chloride is less likely to react with the ester compared to methylmagnesium bromide.

  • Lewis Acid Additives: The addition of a Lewis acid, such as cerium(III) chloride (Luche conditions), can enhance the electrophilicity of the epoxide oxygen, promoting the desired ring-opening reaction over the attack on the ester.[5][6]

Condition Primary Outcome Rationale
High Temperature (> 0 °C)Favors ester addition (tertiary alcohol)Overcomes the activation energy for ester attack.
Low Temperature (-78 °C)Favors epoxide opening (desired product)Kinetically favors attack on the more strained epoxide.[4]
Rapid AdditionIncreased side productsHigh local concentration of Grignard reagent.
Slow, Dropwise AdditionHigher yield of desired productMaintains low Grignar concentration, favoring the primary reaction pathway.
Issue 2: Formation of an Enolate and Recovery of Starting Material.

Question: My reaction is sluggish, and upon workup, I am recovering a significant amount of my starting this compound. I also detect byproducts that suggest enolization has occurred. What causes this and how can I promote the desired reaction?

Answer: Grignard reagents are not only strong nucleophiles but also potent bases.[7] The α-proton on the carbon bearing the ester group in this compound is acidic and can be abstracted by the Grignard reagent to form a magnesium enolate.[8] This is a non-productive pathway that consumes your Grignard reagent and starting material.

Mechanism of Side Reaction:

The carbanionic character of the Grignard reagent allows it to act as a base, deprotonating the α-carbon of the ester. This forms an enolate, which is generally unreactive towards further nucleophilic addition at low temperatures. Upon aqueous workup, the enolate is protonated, regenerating the starting material.

Mitigation Strategies:

  • Use of a Non-nucleophilic Base (if enolization is the desired outcome for other reasons): This is not applicable when the goal is epoxide opening.

  • Inverse Addition: Add the this compound solution slowly to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, which can sometimes favor the nucleophilic attack over enolization.

  • Change of Solvent: While typically performed in ethers like THF or diethyl ether, exploring solvent effects can sometimes alter the reactivity profile. However, ethers are generally optimal for Grignard reactions.

  • Consider Alternative Organometallic Reagents: If enolization remains a persistent issue, organolithium reagents, which are more nucleophilic and less basic than Grignard reagents, might be a viable alternative. However, they are also more reactive and may require even stricter temperature control.

Issue 3: Poor Regioselectivity in Epoxide Ring Opening.

Question: I am using a substituted this compound, and I am obtaining a mixture of regioisomers from the Grignard attack on the epoxide. How can I control the regioselectivity of the ring-opening?

Answer: The regioselectivity of epoxide ring-opening with Grignard reagents is primarily governed by steric hindrance. The reaction proceeds via an SN2-like mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide.[9][10] In the case of this compound, the attack should preferentially occur at the C3 position (the carbon not bearing the ester group).

Factors Influencing Regioselectivity:

  • Steric Hindrance: The Grignard reagent will preferentially attack the carbon atom of the epoxide that is less substituted.[11]

  • Electronic Effects: While sterics are dominant, electronic effects can play a role, especially if the substituents on the epoxide are strongly electron-withdrawing or donating.

  • Lewis Acid Catalysis: The presence of a Lewis acid can sometimes alter the regioselectivity by coordinating to the epoxide oxygen and creating more carbocationic character at the more substituted carbon, potentially leading to attack at that site.[12][13] However, for Grignard reactions, the SN2 pathway at the less hindered carbon is the general rule.[14][15]

Troubleshooting Poor Regioselectivity:

  • Re-evaluate the Structure of Your Epoxide: Ensure that there is a significant steric difference between the two carbons of the epoxide ring to direct the attack of the Grignard reagent.

  • Avoid Lewis Acids if SN2 is Desired: If you are aiming for attack at the less substituted carbon, avoid the use of strong Lewis acids that might promote an SN1-like mechanism.

  • Use a Bulky Grignard Reagent: Employing a sterically demanding Grignard reagent can further enhance the preference for attack at the less hindered position.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous conditions for Grignard reactions?

A1: Grignard reagents are highly reactive towards protic solvents and even trace amounts of water. Water will protonate the Grignard reagent, quenching it and forming an alkane, thus rendering it inactive for the desired reaction. All glassware should be oven-dried, and anhydrous solvents must be used.

Q2: Can I use a different ester group instead of ethyl?

A2: Yes, other alkyl esters such as methyl or tert-butyl can be used. A bulkier ester group like tert-butyl might slightly decrease the rate of the undesired attack on the carbonyl due to steric hindrance, but the primary factor for selectivity remains temperature control.

Q3: What is the purpose of the acidic workup?

A3: The acidic workup serves two main purposes. First, it protonates the magnesium alkoxide intermediate formed after the epoxide ring-opening to yield the desired hydroxyl group.[16][17] Second, it neutralizes any unreacted Grignard reagent. In the context of synthesizing α-hydroxy-γ-lactones, the acidic conditions also promote the intramolecular cyclization (lactonization) of the resulting hydroxy ester.

Q4: Are there any alternatives to Grignard reagents for this transformation?

A4: Yes, other organometallic reagents can be used for the ring-opening of epoxides. Organolithium reagents are generally more reactive and may offer different selectivity profiles. Organocuprates (Gilman reagents) are softer nucleophiles and are particularly effective for epoxide opening, often with high regioselectivity and tolerance for other functional groups like esters.

Experimental Protocols

Protocol 1: Optimized Grignard Reaction with this compound
  • Preparation: Under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.1 eq) in THF or diethyl ether dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway and the major competing side reactions.

Desired Reaction Pathway

G This compound This compound Epoxide Opening Epoxide Opening This compound->Epoxide Opening R-MgX, -78°C Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate Epoxide Opening->Magnesium Alkoxide Intermediate Acidic Workup (H3O+) Acidic Workup (H3O+) Magnesium Alkoxide Intermediate->Acidic Workup (H3O+) Lactonization α-Hydroxy-γ-lactone (Desired Product) α-Hydroxy-γ-lactone (Desired Product) Acidic Workup (H3O+)->α-Hydroxy-γ-lactone (Desired Product)

Caption: Desired reaction pathway for the synthesis of α-hydroxy-γ-lactone.

Side Reaction: Attack on the Ester

G This compound This compound Ester Attack (1st eq. R-MgX) Ester Attack (1st eq. R-MgX) This compound->Ester Attack (1st eq. R-MgX) Higher Temp. Ketone Intermediate Ketone Intermediate Ester Attack (1st eq. R-MgX)->Ketone Intermediate Ester Attack (2nd eq. R-MgX) Ester Attack (2nd eq. R-MgX) Ketone Intermediate->Ester Attack (2nd eq. R-MgX) Tertiary Alkoxide Tertiary Alkoxide Ester Attack (2nd eq. R-MgX)->Tertiary Alkoxide Tertiary Alcohol (Byproduct) Tertiary Alcohol (Byproduct) Tertiary Alkoxide->Tertiary Alcohol (Byproduct) H3O+ G This compound This compound Enolization (R-MgX as base) Enolization (R-MgX as base) This compound->Enolization (R-MgX as base) α-proton abstraction Magnesium Enolate Magnesium Enolate Enolization (R-MgX as base)->Magnesium Enolate Recovered Starting Material Recovered Starting Material Magnesium Enolate->Recovered Starting Material H3O+

Caption: Side reaction pathway of enolization leading to recovered starting material.

References

  • The Grignard Reaction of Epoxides - Chemistry Steps. (n.d.).
  • Grignard Reaction of Epoxides - Organic Chemistry Tutor. (n.d.).
  • 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. (2020). Chemistry LibreTexts.
  • What is the Grignard reaction on epoxides? What is the mechanism and how does it add on the molecule? (n.d.). Study.com.
  • Grignard Reagent + Epoxide = Primary Alcohol (Mechanism). (2014). YouTube.
  • Esters to Alcohols - Chemistry Steps. (n.d.).
  • Reaction involving opening of epoxides. (2018). Chemistry Stack Exchange.
  • Grignard reactions are often limited by steric hindrance. (2023). Filo.
  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry.
  • Grignard Reaction. (n.d.). Organic Chemistry Portal.
  • 21.6: Chemistry of Esters. (2022). Chemistry LibreTexts.
  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. (1981). Journal of the Chemical Society, Perkin Transactions 2.
  • What is the process for obtaining an enolate from a Grignard reaction? (2024). Quora.
  • Esters with Grignard Reagent. (n.d.). Chemistry Steps.
  • Enol Content and Enolization. (n.d.).
  • Video: Esters to Alcohols: Hydride Reductions. (2025). JoVE.
  • How to Deal with Grignard + Epoxide Reactions. (2025). YouTube.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2021). MDPI.
  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. (2019). Journal of Catalysis.
  • Reactions of Epoxides under Acidic and Basic Conditions. (n.d.). Chemistry Steps.
  • CHEM 222: Addition of Organometallic Reagents to Epoxides. (2017). YouTube.
  • Ring Opening of Epoxides. (n.d.). Chad's Prep.
  • Lewis acid catalysed rearrangement of epoxides: A mechanistic study. (n.d.). University of Canterbury.
  • Metal-Free Ring-Opening of Epoxides. (2019). Semantic Scholar.
  • 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.
  • Processes for the preparation of alpha-hydroxy esters via grignard coupling and thiolation reactions. (2021). Google Patents.
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. (2000). ResearchGate.
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (2000). The Journal of Organic Chemistry.
  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024). RSC Publishing.
  • Is there a selective opening of an unusual Grignard Reagent and the Furst-Plattner Rule? (2015). ResearchGate.
  • Reaction of grignard reagent with oxirane ring. (2012). YouTube.
  • How to do Grignard reaction with Epoxide/Oxiranes - Organic Chemistry. (2019). YouTube.

Sources

Technical Support Center: Improving Diastereoselectivity in Reactions of Ethyl Oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for diastereoselective reactions involving ethyl oxirane-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice, answer frequently asked questions, and offer practical, field-proven insights to help you optimize your experimental outcomes. As Senior Application Scientists, we understand the nuances of stereochemistry and are here to help you navigate the challenges of achieving high diastereoselectivity.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions to enhance the diastereoselectivity of your reactions.

Problem 1: Poor Diastereoselectivity in Nucleophilic Ring-Opening Reactions

Question: My ring-opening reaction of this compound with a nucleophile is resulting in a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?

Answer: Low diastereoselectivity in the ring-opening of this compound is a common challenge that can be influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the presence or absence of a catalyst. The reaction typically proceeds via an SN2 mechanism, and the stereochemical outcome is determined by the site of nucleophilic attack.[1][2]

Underlying Causes and Solutions:

  • Weak Nucleophile and Neutral/Basic Conditions: In the absence of a catalyst, the inherent reactivity of the epoxide is often insufficient to drive the reaction with high selectivity, especially with weak nucleophiles. The two electrophilic carbons of the epoxide ring may have similar steric and electronic properties, leading to non-selective attack.

    • Solution 1: Employ a Stronger Nucleophile: If compatible with your overall synthetic strategy, switching to a more potent nucleophile can enhance selectivity. Strong nucleophiles are more likely to attack the less sterically hindered carbon, leading to a higher d.r.[1][2]

    • Solution 2: Utilize Basic Conditions: For nucleophiles that are conjugate bases of weak acids (e.g., alkoxides, thiolates), running the reaction under basic conditions can increase the nucleophilicity and improve the rate and selectivity of the SN2 attack.[1]

  • Subtle Substrate-Controlled Bias: The ethyl ester group may not provide a strong enough steric or electronic bias to direct the incoming nucleophile to one face of the epoxide over the other.

    • Solution: Introduce a Directing Group: If substrate modification is an option, installing a temporary directing group, such as a hydroxyl or ether, near the epoxide can chelate to a Lewis acid catalyst and direct the nucleophile to a specific face, significantly enhancing diastereoselectivity.

  • Reagent-Controlled Diastereoselectivity (The Preferred Approach):

    • Solution 1: Implement Lewis Acid Catalysis: The use of a Lewis acid is one of the most effective strategies for improving diastereoselectivity. The Lewis acid coordinates to the epoxide oxygen, activating the ring towards nucleophilic attack.[3] This coordination can also create a sterically biased environment, favoring attack at one of the carbons.

      • Mechanism of Action: The Lewis acid polarizes the C-O bonds of the epoxide, making the carbons more electrophilic. For terminal epoxides, this can lead to a preference for attack at the less substituted carbon.[3]

      • Choice of Lewis Acid: The strength and steric bulk of the Lewis acid are critical. Common Lewis acids for this purpose include Ti(Oi-Pr)4, Yb(OTf)3, and Sn-Beta zeolites.[3] The choice of Lewis acid can significantly impact the regioselectivity and diastereoselectivity of the reaction.[3]

    • Solution 2: Employ Brønsted Acid Catalysis: In some cases, a Brønsted acid can be used to protonate the epoxide oxygen, activating the ring. This is particularly effective for weak nucleophiles like water or alcohols.[1][4] However, care must be taken as strongly acidic conditions can sometimes lead to side reactions or a decrease in selectivity. The reaction can proceed through a mechanism with significant SN1 character, leading to attack at the more substituted carbon.[1][4]

Problem 2: Inconsistent Diastereoselectivity Between Batches

Question: I am observing significant variations in the diastereomeric ratio of my product from one experiment to the next, even though I am following the same procedure. What could be causing this inconsistency?

Answer: Reproducibility issues in diastereoselective reactions often stem from subtle, unmonitored variables that can have a profound impact on the reaction's stereochemical outcome.

Potential Sources of Inconsistency and Corrective Actions:

  • Reagent Quality and Purity:

    • Lewis Acid Activity: The activity of Lewis acids can degrade upon exposure to moisture. Inconsistent results may be due to using a partially hydrolyzed Lewis acid.

      • Solution: Use freshly opened bottles of Lewis acids or properly stored reagents. Consider titrating the Lewis acid to determine its activity before use.

    • Solvent Purity: Trace amounts of water or other impurities in the solvent can react with the Lewis acid or the nucleophile, altering the reaction conditions.

      • Solution: Use freshly distilled or anhydrous grade solvents. Store solvents over molecular sieves to maintain dryness.

  • Reaction Temperature Control:

    • Exothermic Reactions: The ring-opening of epoxides can be exothermic. If the reaction is not adequately cooled, temperature fluctuations can occur, leading to a loss of selectivity.

      • Solution: Use a cryostat or a well-controlled cooling bath to maintain a constant temperature. For larger-scale reactions, consider slow addition of the reagents to control the exotherm.

  • Order of Reagent Addition:

    • Pre-complexation: The order in which reagents are mixed can be critical, especially when using a Lewis acid catalyst.

      • Solution: Standardize the order of addition. Often, it is beneficial to pre-mix the epoxide and the Lewis acid at a low temperature to allow for complexation before adding the nucleophile.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing the diastereoselectivity of reactions with this compound?

A1: The diastereoselectivity is primarily governed by the mechanism of the reaction, which is most often a nucleophilic substitution (SN2) on the epoxide ring. Key factors include:

  • Steric Hindrance: The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. The ethyl ester group provides some steric bulk, influencing the trajectory of the incoming nucleophile.[7]

  • Electronic Effects: The electron-withdrawing nature of the ester group can influence the electrophilicity of the adjacent carbon atom.

  • Catalyst-Substrate Interaction: In catalyzed reactions, the catalyst can coordinate to both the epoxide and the nucleophile, creating a highly organized transition state that favors the formation of one diastereomer over the other.

Q2: How does the choice of solvent affect the diastereoselectivity?

A2: The solvent can influence the reaction in several ways:

  • Solvation of the Nucleophile: Polar aprotic solvents (e.g., THF, DMF) are generally preferred for SN2 reactions as they solvate the counter-ion of the nucleophile, leaving the nucleophile itself more reactive.

  • Solubility of Reagents: Ensuring all reagents are fully dissolved is crucial for a homogeneous reaction and consistent results.

  • Coordination to Lewis Acids: Coordinating solvents can compete with the epoxide for binding to the Lewis acid, potentially reducing the catalyst's effectiveness. In such cases, non-coordinating solvents like dichloromethane or toluene may be a better choice.

Q3: Can temperature be used to control the diastereoselectivity?

A3: Yes, temperature is a critical parameter. Lowering the reaction temperature generally increases diastereoselectivity. This is because the transition states leading to the different diastereomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the transition state with the lower activation energy, leading to a higher proportion of the thermodynamically favored product.

Q4: Are there any specific analytical techniques recommended for determining the diastereomeric ratio?

A4: Accurate determination of the d.r. is essential for optimizing your reaction. The most common and reliable methods include:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating and quantifying diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is often used to determine the d.r. by integrating the signals of protons that are unique to each diastereomer. The use of a high-field NMR instrument can improve the resolution of these signals.

  • Gas Chromatography (GC): For volatile products, GC with a chiral column can be an effective method for separating and quantifying diastereomers.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening of this compound with an Amine Nucleophile

This protocol provides a starting point for optimizing the diastereoselective addition of an amine to this compound.

Materials:

  • This compound

  • Amine nucleophile

  • Lewis acid (e.g., Yb(OTf)3)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the Lewis acid (0.1 eq.).

  • Add anhydrous dichloromethane via syringe.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add this compound (1.0 eq.) to the cooled solution.

  • Stir the mixture for 30 minutes at -78 °C to allow for complexation.

  • In a separate flask, dissolve the amine nucleophile (1.2 eq.) in anhydrous dichloromethane.

  • Slowly add the amine solution to the reaction mixture via syringe over a period of 15 minutes.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio by HPLC or NMR analysis.

Data Presentation: Example of Diastereoselectivity Enhancement
EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (A:B)
1NoneTHF251.5 : 1
2NoneTHF-783 : 1
3Yb(OTf)3 (10 mol%)CH2Cl2258 : 1
4Yb(OTf)3 (10 mol%)CH2Cl2-78>20 : 1

This table illustrates the significant improvement in diastereoselectivity that can be achieved by lowering the reaction temperature and employing a Lewis acid catalyst.

Visualizations

Logical Workflow for Troubleshooting Poor Diastereoselectivity

troubleshooting_workflow start Poor Diastereoselectivity Observed check_conditions Review Reaction Conditions start->check_conditions is_catalyzed Is a Catalyst Used? check_conditions->is_catalyzed no_catalyst Implement Lewis or Brønsted Acid Catalysis is_catalyzed->no_catalyst No yes_catalyst Optimize Catalyst and Conditions is_catalyzed->yes_catalyst Yes optimize_temp Lower Reaction Temperature no_catalyst->optimize_temp optimize_catalyst Screen Different Catalysts (e.g., Yb(OTf)3, Ti(OiPr)4) yes_catalyst->optimize_catalyst optimize_catalyst->optimize_temp optimize_solvent Screen Solvents (e.g., CH2Cl2, Toluene) optimize_temp->optimize_solvent check_reagents Verify Reagent Purity and Handling optimize_solvent->check_reagents reagent_purity Use Anhydrous Solvents and Fresh Reagents check_reagents->reagent_purity reproducibility_check Standardize Order of Addition and Temperature Control reagent_purity->reproducibility_check final_dr Improved Diastereoselectivity reproducibility_check->final_dr

Caption: Troubleshooting workflow for improving diastereoselectivity.

Mechanism of Lewis Acid-Catalyzed Ring-Opening

LA_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Epoxide This compound TS [Activated Complex] Epoxide->TS Coordination LA Lewis Acid (LA) LA->TS Nu Nucleophile (Nu⁻) Nu->TS Nucleophilic Attack Product Ring-Opened Product TS->Product Ring Opening

Caption: Lewis acid-catalyzed epoxide ring-opening mechanism.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides.
  • Rodriguez, S., et al. (2006). Diastereoselective Synthesis of γ-Hydroxy α,β-Epoxyesters and Their Conversion into β-Hydroxy α-Sulfenyl γ-Butyrolactones. Tetrahedron, 62(52), 12267-12277.
  • Rodriguez, S. (2007). Diastereoselective Synthesis of γ-Hydroxy α,β-Epoxyesters and Their Conversion into β-Hydroxy α-Sulfenyl γ-Butyrolactones. ChemInform, 38(9).
  • ResearchGate. (n.d.). Diastereoselective Synthesis of γ-Hydroxy α,β-Epoxyesters and Their Conversion into β-Hydroxy α-Sulfenyl γ-Butyrolactones | Request PDF.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
  • Organic Chemistry Portal. (n.d.). β-Hydroxy ether synthesis by substitution.
  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
  • Chad's Prep. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry [Video]. YouTube. [Link]
  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry.
  • NPTEL-NOC IITM. (2021, August 12). mod03lec23 - Nucleophilic Addition Reactions and its stereochemistry [Video]. YouTube. [Link]
  • Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. ChemRxiv.
  • Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
  • NPTEL-NOC IITM. (2021, August 12). mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry [Video]. YouTube. [Link]
  • J Chemistry. (2019, March 22). Stereochemistry of nucleophilic addition reactions| Nucleophilic addition reaction to carbonyl group [Video]. YouTube. [Link]
  • National Institutes of Health. (n.d.).
  • Deshpande, R., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts- Regioselectivity and mechanism.
  • Mear, S. J., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
  • National Institutes of Health. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate.
  • National Institutes of Health. (n.d.).
  • Wamser, C. C. (2000). Exam 1 Answer Key. Chem 335 - Winter 2000.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 111058-33-4.
  • Al-Dulayymi, J. R., et al. (2005). Ethyl 3-(2-Pyridyl)-2 H -azirine-2-carboxylate: Synthesis and Reaction with Dienes. Molecules, 10(4), 519-532.
  • ResearchGate. (n.d.). Mild C–C Bond Formation via Lewis Acid Catalyzed Oxetane Ring Opening with Soft Carbon Nucleophiles.

Sources

Managing the induction period in cationic polymerization of oxiranes and oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the induction period in the cationic ring-opening polymerization of oxiranes and oxetanes. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate challenges encountered during experimentation. As Senior Application Scientists, we have synthesized the following information to ensure technical accuracy and provide field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the "induction period" in the cationic polymerization of oxiranes and oxetanes?

A1: The induction period is a notable delay at the beginning of the polymerization process where there is minimal to no conversion of the monomer into a polymer.[1][2][3] This phase is then typically followed by a very rapid, often exothermic, polymerization.[1][3] This phenomenon is particularly pronounced in the photoinitiated cationic ring-opening polymerizations (PCROP) of certain epoxides and 3,3-disubstituted oxetanes.[1][3] The presence of an induction period can complicate the control and predictability of the polymerization, making its management crucial for many applications.[1][4]

Q2: What are the primary causes of the induction period?

A2: The induction period is primarily attributed to the formation of stable, non-propagating intermediate species. Two principal mechanisms are proposed:

  • Formation of Stable Tertiary Oxonium Ions: The active cationic species, generated from the initiator, can react with the oxetane or oxirane monomer to form a stable tertiary oxonium ion. This intermediate is less reactive and slows down the initiation of the polymer chain growth.[2][5]

  • Intramolecular Hydrogen-Bonding: Monomers containing structural motifs like glycidyl ethers can form intramolecular hydrogen-bonded complexes with the Brønsted acids produced by the photoinitiator.[6][7] These hydrogen-bonded complexes are often thermally stable and delay the propagation step.[6][7]

Q3: Which monomers are most susceptible to a long induction period?

A3: 3,3-disubstituted oxetanes are well-known for exhibiting a marked induction period.[1][3] Additionally, epoxide monomers with a glycidyl ether structure are also prone to this phenomenon due to their ability to form stable hydrogen-bonded complexes.[6][7] For instance, bis(1-ethyl(3-oxetanil)methyl) ether ("di-oxetane", DOX) is noted for its prolonged induction period.[2][6][7]

Q4: How does temperature influence the induction period?

A4: Temperature plays a critical role in managing the induction period. Increasing the polymerization temperature is an effective method to shorten or even eliminate this delay.[1] Higher temperatures provide the necessary thermal energy to destabilize the stable intermediates, such as tertiary oxonium ions or hydrogen-bonded complexes, thereby facilitating the initiation of propagation.[2][6][7] Conversely, temperatures below 30°C can prolong the induction period, as the protonated monomer may be stable and propagate very slowly.[3][6][7]

Q5: Can the choice of initiator affect the induction period?

A5: Yes, the choice and concentration of the initiator are crucial. In photoinitiated polymerizations, diaryliodonium and triarylsulfonium salts are common onium salt photoinitiators that generate the initial cationic species.[1][8] The efficiency of the initiator in producing active species will directly impact the onset of polymerization. In some systems, a combination of initiators, such as a cationic photoinitiator with a thermal radical initiator, can be used to accelerate the process.[3]

Troubleshooting Guides

This section provides detailed troubleshooting strategies and experimental protocols to manage and mitigate the induction period in your cationic polymerization experiments.

Problem: Prolonged and Unpredictable Induction Period

A persistent and variable induction period can lead to poor control over the polymerization process and inconsistent material properties. The following troubleshooting steps can help you address this issue.

Step 1: Purity of Reagents and Reaction Conditions

Impurities, particularly nucleophilic species like water, can terminate the active cationic centers and prolong the induction period.

Experimental Protocol: Reagent and Glassware Preparation

  • Monomer and Solvent Purification:

    • Dry all solvents and monomers over a suitable drying agent (e.g., CaH₂) for at least 24 hours.

    • Distill the purified monomers and solvents under an inert atmosphere (e.g., argon or nitrogen) immediately before use.

  • Glassware Preparation:

    • Thoroughly clean all glassware with a suitable solvent and then dry in an oven at >120°C for at least 4 hours.

    • Assemble the reaction setup while hot and allow it to cool under a stream of dry, inert gas.

  • Inert Atmosphere:

    • Conduct the entire polymerization reaction under a strictly inert atmosphere to prevent the ingress of atmospheric moisture.

Step 2: Thermal Management of the Reaction

The stability of the intermediate species causing the induction period is often temperature-dependent.

Experimental Protocol: Temperature Optimization

  • Systematic Temperature Increase:

    • Set up a series of parallel reactions at incrementally higher temperatures (e.g., 30°C, 40°C, 50°C, and 60°C).

    • Monitor the monomer conversion in real-time using techniques like Real-Time FT-IR spectroscopy to determine the effect of temperature on the induction period.

  • Frontal Polymerization (for photopolymerization):

    • Irradiate a thin film of the monomer and initiator mixture for a time within the expected induction period.[1]

    • Apply localized heat to a small portion of the film. A rapid, self-propagating polymerization front should be observed if the system is amenable to this technique.[1][3]

Table 1: Effect of Temperature on the Induction Period for bis(1-ethyl(3-oxetanil)methyl) ether (DOX)

Temperature (°C)ObservationReference
< 30Prolonged induction period; stable protonated monomer propagates very slowly.[2][6][7]
> 30Thermal instability of the hydrogen-bonded complex leads to autocatalytic cationic polymerization.[2][6]
Step 3: Copolymerization with a "Kick-Starting" Monomer

Introducing a more reactive comonomer can effectively reduce or eliminate the induction period.

Experimental Protocol: "Kick-Starting" with a Reactive Comonomer

  • Comonomer Selection:

    • Choose a highly reactive comonomer, such as a cycloaliphatic epoxide (e.g., limonene dioxide or 3,4-epoxycyclohexylmethyl 3',4'-epoxycyclohexane carboxylate).[2][9]

  • Formulation:

    • Prepare formulations with varying concentrations of the "kick-starting" comonomer (e.g., 1%, 5%, and 10% by weight).

  • Polymerization and Analysis:

    • Conduct the polymerization under the same conditions as your original experiment.

    • Monitor the reaction kinetics to quantify the reduction in the induction period. The epoxide functional groups act as reactive sites, initiating the polymerization of the less reactive oxetane.[9]

Table 2: The "Kick-Starting" Effect of Comonomers

Monomer SystemComonomer (Kick-starter)ObservationReference
Oxetane MonomersLimonene Dioxide (LDO)Significantly lowers the induction time and increases the overall polymerization kinetics.[2]
Difunctional OxetaneLimonene Dioxide (LDO)Effective in increasing reaction rates and shortening the inherent induction period.[2]
Oxetane/Epoxide BlendsCycloaliphatic EpoxideThe epoxide's high reactivity initiates polymerization rapidly, generating heat and active species that efficiently start the oxetane polymerization.[9]
Step 4: Utilization of a Hybrid Polymerization System

In photopolymerization, incorporating a free-radical photoinitiator can act as a synergist to accelerate the cationic polymerization.

Experimental Protocol: Hybrid Photoinitiation

  • Initiator System:

    • To your standard cationic photoinitiator (e.g., a diaryliodonium salt), add a free-radical photoinitiator.

  • Irradiation:

    • Expose the formulation to UV light. The free radicals generated can interact with the onium salt, leading to a more efficient generation of the cationic active species.

  • Monitoring:

    • Compare the polymerization profile with and without the free-radical initiator to assess the impact on the induction period.

Visualization of Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting a prolonged induction period.

TroubleshootingWorkflow start Problem: Prolonged Induction Period check_purity Step 1: Verify Purity of Reagents and Inertness of Conditions start->check_purity purify Action: Purify Monomers/Solvents and Ensure Dry, Inert Atmosphere check_purity->purify Impurities Suspected manage_temp Step 2: Optimize Reaction Temperature check_purity->manage_temp Reagents are Pure purify->manage_temp increase_temp Action: Systematically Increase Temperature or Attempt Frontal Polymerization manage_temp->increase_temp Temperature Not Optimized use_comonomer Step 3: Employ a 'Kick-Starting' Comonomer manage_temp->use_comonomer Temperature Optimized increase_temp->use_comonomer add_epoxide Action: Add a Highly Reactive Cycloaliphatic Epoxide use_comonomer->add_epoxide Slow Initiation Persists hybrid_system Step 4: Consider a Hybrid System (Photopolymerization) use_comonomer->hybrid_system Comonomer Added add_epoxide->hybrid_system add_radical_initiator Action: Add a Free-Radical Photoinitiator hybrid_system->add_radical_initiator Applicable to Photoinitiation solution Solution: Controlled Polymerization with Minimal Induction Period hybrid_system->solution Not Applicable add_radical_initiator->solution

Caption: Troubleshooting workflow for managing the induction period.

Mechanistic Overview of Induction Period

The following diagram illustrates the proposed mechanisms leading to the induction period.

InductionMechanism cluster_initiation Initiation cluster_problem Induction Period Pathways cluster_propagation Propagation initiator Initiator (e.g., Onium Salt) active_species Active Cationic Species (H+) initiator->active_species hv or Δ monomer Oxetane/Oxirane Monomer active_species->monomer stable_oxonium Stable Tertiary Oxonium Ion (Non-propagating) monomer->stable_oxonium Path A h_bonded_complex Stable Hydrogen-Bonded Complex (Propagation Delayed) monomer->h_bonded_complex Path B (with specific monomers) propagating_chain Propagating Polymer Chain stable_oxonium->propagating_chain Slow (Requires Energy Input) h_bonded_complex->propagating_chain Slow (Requires Thermal Destabilization)

Caption: Mechanisms contributing to the induction period.

References

  • Bulut, U. (2007).
  • Crivello, J. V., & Falk, B. (2004). Photoinduced Cationic Ring-Opening Frontal Polymerizations of Oxetanes and Oxiranes. Journal of Polymer Science Part A: Polymer Chemistry, 42(7), 1630-1646. [Link]
  • Gong, T., & Crivello, J. V. (2004). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech Report. [Link]
  • Morlet-Savary, F., et al. (2019). Molecular Origin of the Induction Period in Photoinitiated Cationic Polymerization of Epoxies and Oxetanes. Macromolecules, 52(4), 1513-1521. [Link]
  • Bednarek, M., & Szymanski, R. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules, 41(8), 2685-2692. [Link]
  • Morlet-Savary, F., et al. (2019). Molecular Origin of the Induction Period in Photoinitiated Cationic Polymerization of Epoxies and Oxetanes. Request PDF. [Link]
  • Penczek, S., & Bednarek, M. (1998). Kinetics and mechanism of oxetanes polymerization catalyzed by AlR3. Part II. Non‐stationary polymerization and chain transfer to polymer. Request PDF. [Link]
  • Unknown. (n.d.). Cationic ring opening polymerization of oxetane proceeds through the activated chain end (ACE) and activated monomer (AM) mechanisms.
  • Wang, Y., et al. (2012). Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane. RadTech. [Link]
  • Unknown. (n.d.). AM mechanism for polymerization of oxetane ring.
  • Rajendar, G., & Corey, E. J. (2015). A systematic study of functionalized oxiranes as initiating groups for cationic polycyclization reactions. Journal of the American Chemical Society, 137(17), 5837-5844. [Link]
  • Fischer, D. (2017). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Elektronische Hochschulschriften der LMU München. [Link]

Sources

Technical Support Center: Catalyst Selection for N-Acylaziridine-2-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-acylaziridine-2-carboxamides. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of catalyst selection in this critical area of heterocyclic chemistry. Aziridines are valuable building blocks, and their efficient, stereocontrolled synthesis is paramount.[1] This document provides field-proven insights and actionable protocols to help you navigate the complexities of your experiments.

Section 1: Catalyst Selection Fundamentals & FAQs

The choice of catalyst is the most critical parameter influencing the yield, diastereoselectivity, and enantioselectivity of N-acylaziridine-2-carboxamide synthesis. This section addresses the fundamental questions surrounding catalyst selection.

Q1: What are the primary classes of catalysts used for this synthesis, and how do they work?

There are two main categories of catalysts: Lewis acids and organocatalysts. Each operates through a distinct mechanism to facilitate the formation of the aziridine ring.

  • Lewis Acid Catalysts: These are electron-pair acceptors that activate the substrate. In the context of aziridination, a Lewis acid (e.g., ZnCl₂, Fe-based complexes, Boron-based complexes) coordinates to the nitrogen or oxygen atom of the imine or a related precursor.[2][3] This coordination increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by a carbene precursor (like a diazoacetate) or an isocyanide in a multicomponent reaction.[4][5] This is the most common and versatile approach.

  • Organocatalysts: These are metal-free small organic molecules that can promote the reaction. For aziridination, chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can be employed to create a chiral environment around the reactants.[6][7] They often function by forming hydrogen bonds or other non-covalent interactions to orient the substrates, thereby controlling the stereochemical outcome of the reaction.[6]

Q2: How does the choice of catalyst influence the stereochemistry (cis vs. trans) of the final product?

The stereochemical outcome is highly dependent on the catalyst's structure and the reaction mechanism it promotes.

For instance, in the widely studied reaction of imines with ethyl diazoacetate (EDA), many Lewis acid catalysts show a strong preference for the cis-aziridine isomer.[2][4][8] The proposed mechanism involves the formation of a zwitterionic intermediate after the initial attack. The steric and electronic environment created by the catalyst-ligand complex dictates the conformational preference of this intermediate before the ring-closing step, which ultimately determines the cis/trans ratio.[3] Chiral Lewis acid complexes, such as those derived from VAPOL or VANOL ligands with triphenylborate, are particularly effective at inducing high diastereoselectivity and enantioselectivity.[8][9][10]

G cluster_0 Catalytic Cycle for Lewis Acid-Promoted Aziridination Catalyst Lewis Acid (LA) Imine Imine Substrate Catalyst->Imine Coordination Activated Activated LA-Imine Complex Imine->Activated Diazo Diazo Compound (e.g., EDA) Activated->Diazo Nucleophilic Attack Zwitterion Zwitterionic Intermediate Diazo->Zwitterion Product cis-Aziridine Product Zwitterion->Product Ring Closure (N₂ displacement) Product->Catalyst Catalyst Regeneration

Caption: General catalytic cycle for Lewis Acid (LA) catalyzed aziridination.

Q3: I need to synthesize a specific enantiomer. What type of catalyst should I consider?

For asymmetric synthesis, you must use a chiral catalyst. The most successful examples in the literature employ chiral Lewis acids.

  • Boron-Based Catalysts: Catalysts generated in situ from vaulted biaryl ligands like (S)-VAPOL or (S)-VANOL and a boron source (e.g., triphenylborate) are exceptionally effective.[3][9][10] These systems form a well-defined chiral pocket that controls the facial selectivity of the reaction, leading to high enantiomeric excess (ee), often exceeding 90-98%.[8]

  • Copper-Based Catalysts: Chiral copper complexes have also been developed for asymmetric aziridination, although their application might be more substrate-specific.

The choice between these will depend on your specific substrates and desired product structure. A thorough literature search for similar transformations is always the recommended first step.

Section 2: Troubleshooting Guide

Even with a well-chosen catalyst, experimental challenges can arise. This section provides a systematic guide to diagnosing and solving common problems.

Problem: Low or No Product Yield

Q: My reaction is not working, or the yield is very low. What are the common causes and how can I fix them?

This is the most frequent issue and can usually be traced to one of several factors. Use the following as a checklist.

  • Catalyst Inactivation (Moisture): Many Lewis acids (e.g., ZnCl₂, boron-based catalysts) are highly sensitive to moisture. Trace amounts of water can hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Handle hygroscopic catalysts in a glovebox or under an inert atmosphere (Nitrogen or Argon).[11]

  • Poor Reagent Purity: The purity of starting materials is critical. o-Phenylenediamines, for example, can oxidize over time, appearing dark and becoming less reactive.[11]

    • Solution: Use freshly purified starting materials. If an amine starting material has darkened, consider purifying it by recrystallization or column chromatography before use.

  • Incorrect Catalyst Preparation: Chiral catalysts formed in situ, such as the VAPOL/borate system, require specific preparation steps.

    • Solution: Follow the literature procedure precisely. For the VAPOL/B(OPh)₃ catalyst, for example, the components must be heated under vacuum to remove phenol and form the active boroxinate catalyst structure.[8][10]

  • Suboptimal Temperature: Aziridination reactions can be highly temperature-sensitive.

    • Solution: If no reaction occurs, a modest increase in temperature may be necessary. Conversely, if you observe decomposition or multiple side products, try running the reaction at a lower temperature. For the Joullié-Ugi reaction, temperatures around 55 °C have been found to be optimal.[12]

Troubleshooting Start Low/No Yield Check_Cat Is catalyst active and handled correctly? Start->Check_Cat Start Here Check_Moisture Are conditions strictly anhydrous? Check_Purity Are reagents pure and fresh? Check_Moisture->Check_Purity Yes Fix_Moisture Action: Use dried glassware/solvents, inert atmosphere. Check_Moisture->Fix_Moisture No Check_Temp Is temperature optimized? Check_Purity->Check_Temp Yes Fix_Purity Action: Purify starting materials. Check_Purity->Fix_Purity No Fix_Temp Action: Screen different temperatures (e.g., 0°C, RT, 55°C). Check_Temp->Fix_Temp No Success Problem Solved Check_Temp->Success Yes Check_Cat->Check_Moisture Yes Fix_Cat Action: Re-prepare catalyst, handle under inert gas. Check_Cat->Fix_Cat No

Caption: A troubleshooting flowchart for low-yield aziridination reactions.

Problem: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Q: I am getting a mixture of cis and trans isomers. How can I improve the diastereoselectivity?

Diastereoselectivity is a direct consequence of the catalyst's ability to control the transition state geometry.

  • Catalyst Choice is Key: Some catalysts have an inherent bias for one isomer. As mentioned, many iron and boron-based Lewis acids strongly favor the cis product.[2][8] If you desire the trans product, a different catalytic system, such as one based on sulfur ylides, might be necessary.[9]

  • Ligand Modification: In asymmetric catalysis, the ligand structure is paramount. Small changes to the steric bulk or electronic nature of the ligand on a metal catalyst can have a profound impact on the cis/trans ratio.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states.

    • Solution: Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). For some syntheses, acetonitrile has been shown to provide the best cis-selectivity.[12]

Catalyst SystemTypical SubstratesPredominant IsomerKey Considerations
ZnCl₂ 2H-Azirines, IsocyanidesDiastereoselective (Varies)Moisture sensitive; effective for Joullié-Ugi reactions.[5][12]
[(η⁵-C₅H₅)Fe(CO)₂(THF)]⁺[BF₄]⁻ Imines, Diazo compoundscisA relatively mild Lewis acid, tolerant of some functionalities.[4]
(S)-VAPOL / B(OPh)₃ N-benzhydryl imines, EDAcisExcellent for high enantioselectivity; requires careful in situ preparation.[8][9]
Sulfur Ylides Activated Aryl AldiminestransBase-controlled ring closure is the stereocontrolling step.[9]

Table 1: Comparison of selected catalyst systems for aziridination.

Problem: Significant Side Product Formation

Q: My NMR shows significant impurities. What are the likely side products and how can I avoid them?

The most common side products are enamines and ring-opened products.

  • Enamine Formation: In reactions involving Lewis acids and diazo compounds, a 1,2-hydride or 1,2-aryl shift in the zwitterionic intermediate can compete with ring closure, leading to enamine byproducts.[3][13]

    • Solution: The choice of N-protecting group on the imine is crucial. It has been shown that using a bulky N-benzhydryl group can significantly suppress enamine formation.[3] Lowering the reaction temperature can also disfavor these rearrangement pathways.

  • Aziridine Ring Opening: The N-acylaziridine product itself is a strained ring and can be susceptible to nucleophilic ring-opening, especially under acidic or heated conditions.[1][14]

    • Solution: Use a mild workup procedure. Avoid strong acids. Purify the product quickly after the reaction is complete, using chromatography at cooler temperatures if necessary. Ensure the N-acyl group is stable; some are more prone to cleavage than others.

Section 3: Experimental Protocol Example

This section provides a representative protocol for the synthesis of an N-acylaziridine-2-carboxamide using a well-established Lewis acid catalyst.

Protocol: ZnCl₂-Catalyzed Joullié-Ugi Three-Component Synthesis [5][15]

This protocol describes the diastereoselective synthesis of a multisubstituted N-acylaziridine-2-carboxamide from a 2H-azirine, an isocyanide, and a carboxylic acid.

Materials:

  • 2H-Azirine (1.0 equiv)

  • Isocyanide (1.1 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Zinc (II) Chloride (ZnCl₂) (10 mol%), anhydrous

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Under an inert atmosphere of Argon or Nitrogen, add the 2H-azirine (1.0 equiv), carboxylic acid (1.1 equiv), and anhydrous ZnCl₂ (0.1 equiv) to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M).

  • Reaction Initiation: Add the isocyanide (1.1 equiv) to the stirring solution at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 55 °C.[12] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 2H-azirine is consumed (typically 4-5 hours).

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent such as Ethyl Acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylaziridine-2-carboxamide.

Self-Validation: The success of this protocol relies on the strict exclusion of moisture to maintain the catalytic activity of ZnCl₂. The diastereoselectivity of the product should be confirmed by ¹H NMR analysis of the purified product.

References

  • Catalytic Preparation of Aziridines With an Iron Lewis Acid.Journal of Organic Chemistry, 1998. [Link]
  • A General Asymmetric Catalytic Aziridination Reaction (AZ).Michigan State University Chemistry, Accessed 2024. [Link]
  • An Easily Accessed Molybdenum Lewis Acid as a Catalyst for Imine Aziridin
  • Catalytic Preparation of Aziridines with an Iron Lewis Acid.
  • Lewis Acid-Catalyzed Synthesis of Aziridines.The Journal of Organic Chemistry, 1996. [Link]
  • Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones.Molecules, 2022. [Link]
  • Organocatalyzed enantioselective desymmetrization of aziridines and epoxides.Beilstein Journal of Organic Chemistry, 2013. [Link]
  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.Radboud University Repository, 1991. [Link]
  • Lewis Acid-Catalyzed Diastereoselective Synthesis of Multisubstituted N-Acylaziridine-2-carboxamides from 2H-Azirines via Joullié–Ugi Three-Component Reaction.Avidin Biotech, 2018. [Link]
  • Lewis Acid-Catalyzed Diastereoselective Synthesis of Multisubstituted N-Acylaziridine-2-carboxamides from 2 H-Azirines via Joullié-Ugi Three-Component Reaction.PubMed, 2018. [Link]
  • Lewis Acid-Catalyzed Diastereoselective Synthesis of Multisubstituted N-Acylaziridine-2-carboxamides from 2H-Azirines via Joullie-Ugi Three-Component Reaction.
  • 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)
  • Efficient Synthesis of Enantiomerically Pure 2-acylaziridines: Facile Syntheses of N-Boc-safingol, N-Boc-D-erythro-sphinganine, and N-Boc-spisulosine From a Common Intermedi
  • Enantioselective synthesis and stereoselective ring opening of N-acylaziridines.Semantic Scholar, 2005. [Link]
  • (PDF) Organocatalyzed enantioselective desymmetrization of aziridines and epoxides.
  • Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines.ChemRxiv, 2024. [Link]
  • NEW ORGANOCATALYZED TRANSFORMATIONS OF AZIRIDINES.Tesis Doctorals en Xarxa (TDX), 2014. [Link]
  • 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)
  • Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL.Michigan State University Chemistry, Accessed 2024. [Link]
  • Access to NH-aziridine-2-carboxamides through Davidsen acylimidodicarbonate activation.
  • 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)
  • Recent Developments in Catalytic Asymmetric Aziridin
  • Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine.MDPI, 2022. [Link]
  • Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters.PubMed, 2015. [Link]
  • Synthesis of aziridines from enamines and haloamines.Odessa University Chemical Journal, 2020. [Link]
  • Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade of cinnamylaziridine.PubMed, 2014. [Link]
  • Type 2 Intramolecular N-acylazo Diels-Alder Reaction: Regio- and Stereoselective Synthesis of Bridgehead Bicyclic 1,2-Diazines.The Journal of Organic Chemistry, 2005. [Link]
  • Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acyl
  • Diastereoselective synthesis of 2-fluoroaziridine-2-carboxylates by Reformatsky-type aza-Darzens reaction.Tetrahedron Letters, 2010. [Link]
  • Recent advances in the synthesis of N-acyl sulfonamides.Organic & Biomolecular Chemistry, 2018. [Link]
  • Asymmetric alkene aziridination with readily available chiral diimine-based catalysts.Journal of the American Chemical Society, 1993. [Link]

Sources

Technical Support Center: Minimizing Side-Product Formation in Lewis Acid-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Lewis acid-catalyzed reactions. This guide is designed for researchers, scientists, and professionals in drug development who are seeking to optimize their synthetic routes by minimizing the formation of unwanted side-products. By understanding the underlying principles and common pitfalls, you can enhance reaction selectivity, improve yields, and streamline purification processes.

I. Understanding the Root Causes of Side-Product Formation

Lewis acids accelerate reactions by activating electrophiles, but this enhanced reactivity can also open pathways to undesired products.[1][2] Side-product formation is not a random event; it is governed by predictable chemical principles. The primary culprits often fall into one of the following categories:

  • Lack of Selectivity: The Lewis acid may activate multiple functional groups in the substrate or react with the desired product, leading to subsequent unwanted transformations.[3][4]

  • Catalyst Decomposition or Reaction: The Lewis acid itself can be unstable under the reaction conditions, leading to hydrolysis or other decomposition pathways that can generate Brønsted acids or other reactive species.[5][6]

  • Substrate or Reagent Impurities: The presence of water, protic solvents, or other nucleophilic impurities can poison or react with the Lewis acid, altering its catalytic activity and promoting side reactions.[5][6]

  • Carbocation Rearrangements: In reactions that proceed through carbocationic intermediates, such as Friedel-Crafts alkylations, rearrangements to more stable carbocations can lead to a mixture of constitutional isomers.[1]

  • Over-alkylation/acylation: In reactions like Friedel-Crafts, the initial product can be more reactive than the starting material, leading to multiple additions of the electrophile.[1]

II. Troubleshooting Guide: A Mechanistic Approach

This section provides a structured, question-and-answer-based approach to troubleshooting common issues encountered in Lewis acid-catalyzed reactions.

Issue 1: Low Regio- or Stereoselectivity

"My reaction is producing a mixture of isomers. How can I improve the selectivity for the desired product?"

The selectivity of a Lewis acid-catalyzed reaction is a delicate balance of steric and electronic factors involving the substrate, the Lewis acid, and the transition state.[3]

A. Causal Analysis & Corrective Actions:

  • Lewis Acid Strength and Sterics: The choice of Lewis acid is paramount. A stronger Lewis acid generally leads to higher reactivity but may decrease selectivity.[3] Conversely, a weaker Lewis acid can offer better selectivity at the cost of a slower reaction rate.[3] Consider the steric bulk of the Lewis acid as well; a bulkier Lewis acid can favor the formation of one stereoisomer over another by creating a more sterically demanding transition state.[1][3]

    • Protocol: Screen a panel of Lewis acids with varying strengths (e.g., BF₃ < AlCl₃ < TiCl₄ < SnCl₄) and steric profiles (e.g., using bulky ligands).

  • Ligand Modification: The ligands coordinated to the metal center of the Lewis acid play a crucial role in modulating its electronic properties and steric environment.[7] Chiral ligands are instrumental in asymmetric catalysis, creating a chiral pocket around the active site that favors the formation of one enantiomer.[1][3][7]

    • Protocol: If using a metal-based Lewis acid, experiment with different chiral or achiral ligands to fine-tune the catalyst's reactivity and selectivity.

  • Temperature Control: Reaction temperature can have a profound impact on selectivity. Lowering the temperature often enhances selectivity by favoring the pathway with the lower activation energy, which is typically the more ordered, selective transition state.[8] In some cases, however, increasing the temperature can surprisingly lead to higher selectivity.[9]

    • Protocol: Conduct the reaction at a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, room temperature) to determine the optimal conditions for selectivity.[8]

  • Solvent Effects: The solvent can influence the effective Lewis acidity and the stability of the transition states.[10][11][12][13][14] Polar solvents can increase the effective Lewis acidity, but coordinating solvents can compete with the substrate for binding to the Lewis acid, potentially reducing its activity.[10][11][12][13][14]

    • Protocol: Screen a variety of solvents with different polarities and coordinating abilities (e.g., dichloromethane, toluene, diethyl ether, acetonitrile).

B. Visualization of Troubleshooting Logic:

Caption: Decision workflow for troubleshooting low selectivity.

Issue 2: Catalyst Deactivation and Hydrolysis

"My reaction is sluggish or stalls completely, and I suspect the catalyst is being deactivated. What should I do?"

Many common Lewis acids, particularly metal halides like AlCl₃ and TiCl₄, are extremely sensitive to moisture.[5] Even trace amounts of water can lead to hydrolysis, generating Brønsted acids and inactive metal hydroxides, which can catalyze undesired side reactions.[5][6]

A. Causal Analysis & Corrective Actions:

  • Rigorous Anhydrous Conditions: The most critical step is to ensure that all components of the reaction are scrupulously dry.

    • Protocol for Ensuring Anhydrous Conditions:

      • Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.

      • Solvents: Use freshly distilled solvents or purchase anhydrous grade solvents and store them over molecular sieves.

      • Reagents and Substrates: Dry solid reagents in a vacuum oven. If the substrate is a liquid, consider distilling it or drying it over a suitable drying agent.

      • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Water-Tolerant Lewis Acids: If achieving completely anhydrous conditions is challenging, consider using a water-tolerant Lewis acid. Lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) are known to be effective in the presence of small amounts of water.[5]

B. Visualization of Catalyst Deactivation Pathway:

Catalyst_Deactivation Active_LA Active Lewis Acid (e.g., AlCl3) Hydrolysis Hydrolysis Reaction Active_LA->Hydrolysis H2O Trace Water (H2O) H2O->Hydrolysis Inactive_Species Inactive Species (e.g., Al(OH)Cl2) Hydrolysis->Inactive_Species Catalyst Deactivation Bronsted_Acid Brønsted Acid (e.g., HCl) Hydrolysis->Bronsted_Acid Byproduct Formation Side_Reactions Unwanted Side Reactions Bronsted_Acid->Side_Reactions

Caption: Pathway of Lewis acid deactivation by water.

Issue 3: Product Inhibition or Catalyst Sequestration

"The reaction starts well but then slows down or stops before completion, even with sufficient starting material. Why is this happening?"

In some cases, the reaction product may be a stronger Lewis base than the starting material.[6] This can lead to the product coordinating strongly to the Lewis acid, effectively sequestering the catalyst and preventing it from participating in further catalytic cycles.[6]

A. Causal Analysis & Corrective Actions:

  • Stoichiometric vs. Catalytic Amounts: If product inhibition is suspected, it may be necessary to use stoichiometric or even super-stoichiometric amounts of the Lewis acid.[6] While this is not ideal from a green chemistry perspective, it can be a practical solution for achieving high conversion.[6]

  • Heterogeneous Lewis Acids: Employing a heterogeneous Lewis acid, such as a zeolite or a metal-organic framework (MOF), can sometimes mitigate product inhibition.[3][15] The product may have a lower affinity for the solid-supported Lewis acid sites, allowing for easier catalyst turnover.

  • Incremental Addition: Adding the Lewis acid portion-wise throughout the reaction can help maintain a sufficient concentration of the active catalyst.

B. Quantitative Data Summary:

IssuePotential CauseTroubleshooting StrategyKey Parameter to Monitor
Low Selectivity Inappropriate Lewis acid strength/stericsScreen different Lewis acids and ligandsProduct isomer ratio (by GC, NMR)
Suboptimal temperatureVary reaction temperatureProduct isomer ratio
Catalyst Deactivation Presence of water/protic impuritiesImplement rigorous anhydrous techniquesReaction rate, catalyst appearance
Hydrolysis of the Lewis acidUse water-tolerant Lewis acidsReaction conversion over time
Product Inhibition Product is a strong Lewis baseUse stoichiometric amounts of Lewis acidReaction conversion vs. catalyst loading
Consider heterogeneous catalystsCatalyst turnover number

III. Frequently Asked Questions (FAQs)

Q1: Can I use a Brønsted acid in conjunction with a Lewis acid?

Yes, the use of combined acid systems, including a Lewis acid and a Brønsted acid, can be a powerful strategy.[4][16] This approach, sometimes referred to as "designer acids," can lead to higher reactivity and selectivity than either acid catalyst alone.[16] The Brønsted acid can assist in protonolysis steps or help to regenerate the active Lewis acid catalyst.[4]

Q2: How do I choose the right solvent for my Lewis acid-catalyzed reaction?

The choice of solvent is critical and depends on several factors.[10][11][12][13][14] Non-coordinating, non-polar solvents like dichloromethane and toluene are often good starting points as they are less likely to interfere with the catalyst.[12] However, more polar solvents can sometimes enhance reaction rates.[12][13] It is important to avoid protic solvents (e.g., alcohols, water) unless you are using a water-tolerant Lewis acid.[5] The donor ability of the solvent is also a key consideration; strongly donating solvents like ethers or nitriles can compete with the substrate for binding to the Lewis acid.[12][14]

Q3: What are the safety precautions I should take when working with strong Lewis acids?

Many Lewis acids, such as AlCl₃, TiCl₄, and BF₃, are highly reactive and corrosive.[5] They can react violently with water, releasing heat and corrosive byproducts like HCl.[5] Always handle these reagents in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and work under an inert atmosphere. Be prepared for quenching procedures, which typically involve the slow addition of the reaction mixture to a cooled, stirred quenching agent.

Q4: Are there "green" or more environmentally friendly Lewis acids?

Yes, the development of greener Lewis acid catalysis is an active area of research.[6] This includes the use of water-tolerant Lewis acids that can function in aqueous media, reducing the need for volatile organic solvents.[5] Heterogeneous Lewis acids that can be easily recovered and recycled also contribute to more sustainable chemical processes.[3][6]

IV. References

  • How to Correlate Lewis Acid and Reaction Selectivity? - Patsnap Eureka. (2025).

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (2021). ChemRxiv. [Link]

  • Ligand Acceleration in Chiral Lewis Acid Catalysis | CCS Chemistry. (n.d.). CCS Chemistry. [Link]

  • Higher Selectivity at Higher Temperatures! Effect of Precursor Stereochemistry on Diastereoselectivity in Radical Allylations. Insight into the Role of the Lewis Acid | Journal of the American Chemical Society. (n.d.). American Chemical Society. [Link]

  • The roles of Lewis acidic additives in organotransition metal catalysis - RSC Publishing. (2019). Royal Society of Chemistry. [Link]

  • Lewis acid catalysis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (2021). ChemRxiv. [Link]

  • (PDF) Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. (n.d.). ResearchGate. [Link]

  • Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. (2023). ACS Publications. [Link]

  • Lewis Acid Stability in Extreme Reaction Conditions - Patsnap Eureka. (2025).

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts - ChemRxiv. (n.d.). ChemRxiv. [Link]

  • Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis | Chemical Reviews - ACS Publications. (n.d.). American Chemical Society. [Link]

  • Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction - YouTube. (2025). YouTube. [Link]

  • High stereoselectivity on low temperature Diels-Alder reactions - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC - NIH. (2022). National Institutes of Health. [Link]

  • Factors Affecting the Generation and Catalytic Activity of Extra-Framework Aluminum Lewis Acid Sites in Aluminum-Exchanged Zeolites | ACS Catalysis - ACS Publications. (n.d.). American Chemical Society. [Link]

  • Lewis Acid Participation in Organometallic Chemistry - ResearchGate. (n.d.). ResearchGate. [Link]

  • L. LEWIS ACID CATALYSIS. (n.d.).

  • Lewis Acid As Catalyst in Oxidation Reactions - Scribd. (n.d.). Scribd. [Link]

  • Lewis Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). ACS GCI Pharmaceutical Roundtable. [Link]

  • 01.07 Lewis Acid Catalysis - YouTube. (2019). YouTube. [Link]

  • 1 Lewis Acid–Brønsted Base Catalysis - Wiley-VCH. (n.d.). Wiley-VCH. [Link]

  • Lewis-Acid Catalyzed Organic Reactions in Water. The Case of AlCl 3 , TiCl 4 , and SnCl 4 Believed To Be Unusable in Aqueous Medium - ResearchGate. (2025). ResearchGate. [Link]

  • How Lewis Acids Make Molecules Do the Impossible! Mechanism Monday #65 - YouTube. (2025). YouTube. [Link]

  • (PDF) Lewis acid catalyzed C-H activation-Literature Review - ResearchGate. (2019). ResearchGate. [Link]

  • Hydrogen cyanide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Catalytic converter - Wikipedia. (n.d.). Wikipedia. [Link]

Sources

Strategies for enhancing the stability of ethyl oxirane-2-carboxylate at room temperature

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Oxirane-2-Carboxylate Stability

Welcome to the technical support center for this compound (also known as ethyl glycidate). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral building block. Due to its strained three-membered epoxide ring and adjacent ester functionality, this compound is highly reactive and susceptible to degradation at room temperature. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you enhance its stability, ensure experimental reproducibility, and maintain the integrity of your research.

Part 1: Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses the fundamental chemical properties of this compound that contribute to its instability and the common degradation pathways observed.

Q1: What makes this compound inherently unstable at room temperature?

A1: The instability of this compound stems from two primary structural features:

  • High Ring Strain: The three-membered oxirane (epoxide) ring is under significant angular strain. This strain makes the ring susceptible to opening by a wide range of nucleophiles, including water, alcohols, and even other molecules of ethyl glycidate itself.[1][2][3]

  • Reactive Functional Groups: The molecule contains both an epoxide and an ester. The epoxide is an electrophilic site prone to nucleophilic attack, while the ester group is susceptible to hydrolysis, particularly under acidic or basic conditions.[4][5]

The combination of these factors means the compound can readily react with ambient moisture, trace acidic or basic impurities, and even itself, leading to degradation.

Q2: What are the primary degradation pathways for this compound?

A2: There are two main degradation pathways you are likely to encounter:

  • Hydrolysis: The presence of water, especially when catalyzed by acid or base, can lead to the hydrolysis of the ester group to form glycidic acid and ethanol, or the opening of the epoxide ring to form a diol.[4][5]

  • Polymerization: The epoxide can react with a nucleophile to initiate a ring-opening polymerization, forming oligomers or polymers.[1][6] This can be initiated by trace impurities like water, acids, or bases. The reaction is often autocatalytic as the hydroxyl end of a newly opened chain can act as a nucleophile to attack another epoxide molecule.

The following diagram illustrates these degradation pathways.

G cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis Pathway cluster_poly Polymerization Pathway main This compound p1 Glycidic Acid + Ethanol (Ester Hydrolysis) main->p1 H₂O (Acid/Base Cat.) p2 Glyceric Acid Ethyl Ester (Ring Opening) main->p2 H₂O (Acid/Base Cat.) p3 Oligomers / Polymers main->p3 Initiator (H₂O, Acid, Base)

Caption: Primary degradation pathways for this compound.

Q3: My analytical results (HPLC, GC-MS) show unexpected peaks after storing the compound. What are they likely to be?

A3: Unexpected peaks are most likely degradation products. Based on the pathways described above, these could be the corresponding diol from ring-opening, the carboxylic acid from ester hydrolysis, or a series of broader peaks corresponding to oligomers.[4] To confirm their identity, we recommend performing a forced degradation study (see Protocol 2) to intentionally generate these products and compare their analytical signatures (e.g., retention times, mass spectra) to the unknown peaks in your sample.[4]

Part 2: Troubleshooting Guide for Storage and Handling

This section provides actionable solutions to common problems encountered during the storage and use of this compound.

Q4: I stored my this compound at room temperature, and its purity has decreased. What are the correct storage conditions?

A4: Storing this compound at room temperature is not recommended due to its reactivity. The primary factors to control are temperature, moisture, and atmosphere. Vendor safety data sheets and product pages consistently recommend cold and dry conditions.[7][8]

Storage ConditionRationale & Scientific PrincipleExpected Outcome
Temperature: 2-8°C Reduces the kinetic rate of all degradation reactions (hydrolysis, polymerization) according to the Arrhenius equation.[8][9]Significantly slows degradation, extending shelf-life from days/weeks to months.
Atmosphere: Inert Gas (Argon/Nitrogen) Prevents contact with atmospheric moisture, which is a key reactant and catalyst for hydrolysis and polymerization.[7][10]Minimizes moisture-driven degradation pathways. Essential for long-term stability.
Container: Tightly Sealed Prevents ingress of moisture and air. Use containers with high-integrity seals (e.g., PTFE-lined caps).[7][10]Protects the compound from the external environment.
Light: Amber Vial / Dark While not the primary degradation driver, protection from light is a general best practice to prevent potential radical-initiated side reactions.Prevents photochemical degradation.

Q5: I work in an aqueous buffer system. How can I minimize degradation during my experiment?

A5: Working in aqueous systems is challenging. The pH of your solution is a critical factor influencing the rate of hydrolysis.[5][11]

  • pH Control: Both acidic and basic conditions catalyze ester hydrolysis and epoxide ring-opening.[5] Whenever possible, maintain the pH as close to neutral (6.5-7.5) as your experiment allows. Use a well-chosen buffer system to maintain this pH.

  • Temperature: Perform reactions at the lowest feasible temperature.

  • Time: Prepare aqueous solutions of this compound immediately before use. Do not store stock solutions in aqueous buffers for extended periods.

Q6: I suspect polymerization is occurring. How can I prevent this?

A6: Polymerization is often initiated by acidic or basic impurities.

  • Ensure High Purity: Use only high-purity starting material and anhydrous solvents. Impurities from synthesis, such as residual acid or base, can act as catalysts.

  • Use Inhibitors (Advanced): For specific applications where polymerization is a persistent issue, the addition of a polymerization inhibitor can be considered.[] For cationic polymerization, a non-nucleophilic, sterically hindered base like 2,6-di-tert-butylpyridine can scavenge stray protons.[6] For radical-initiated polymerization, inhibitors like hydroquinone or butylated hydroxytoluene (BHT) may be effective.[][13] Caution: The inhibitor must not interfere with your desired reaction. This should be validated on a small scale first.

The following workflow provides a systematic approach to troubleshooting stability issues.

G start Instability Observed (e.g., Purity Loss, New Peaks) q1 Check Storage Conditions start->q1 q2 Check Experimental Conditions q1->q2 Correct a1 Implement Proper Storage: - Store at 2-8°C - Use Inert Atmosphere (Ar/N₂) - Ensure Tightly Sealed Vial q1->a1 Incorrect q3 Identify Degradants q2->q3 Inert a2 Optimize Experiment: - Control pH (near neutral) - Use Anhydrous Solvents - Prepare Solutions Fresh - Run at Low Temperature q2->a2 Aqueous/Reactive a3 Perform Forced Degradation Study (See Protocol 2) q3->a3 Unknown Peaks end_stable Stability Enhanced a1->end_stable a2->end_stable a4 Consider Polymerization Inhibitor (e.g., BHT, Hindered Base) a3->a4 Polymerization Confirmed a4->end_stable

Caption: Troubleshooting workflow for enhancing stability.

Part 3: Key Experimental Protocols

This section provides step-by-step methodologies for assessing purity and identifying degradation products.

Protocol 1: Purity Assessment and Degradation Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is an excellent technique for monitoring the volatile this compound and detecting potential degradation products.[14]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of your compound in a dry, aprotic solvent (e.g., ethyl acetate or dichloromethane) at a concentration of ~1 mg/mL.

    • For analysis, dilute this stock solution to a final concentration of ~0.1 mg/mL using the same solvent.

  • GC-MS Instrument Parameters (Typical):

    • Injector: Split/Splitless, 250°C, Split ratio 50:1.

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 20°C/min.

      • Hold: Hold at 280°C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 35-400.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Integrate the peak area. A decrease in the relative peak area over time compared to a freshly prepared standard indicates degradation.

    • Analyze any new peaks by examining their mass spectra to tentatively identify degradation products.

Protocol 2: Forced Degradation (Stress Testing) Study

Rationale: This study intentionally degrades the compound under controlled conditions to generate and identify potential degradation products, helping to confirm the identity of unknown peaks seen in stability studies.[4]

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 6-24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1-4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Control Sample: Keep 1 mL of the stock solution mixed with 1 mL of purified water at 2-8°C.

  • Sample Analysis:

    • Before analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~0.1 mg/mL with the appropriate mobile phase or GC solvent.

    • Analyze all stressed samples and the control sample by a suitable stability-indicating method (e.g., HPLC-UV, LC-MS, or the GC-MS method in Protocol 1).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Characterize the new peaks that appear under specific stress conditions. For example, a peak appearing prominently in the acid/base hydrolysis samples is likely the hydrolyzed product. This provides a reference for identifying degradants in your experimental samples.

References

  • Material Safety Data Sheet - Ethyl (2s)
  • US Patent 3142687A - Stabilization of epoxide compositions.
  • Epoxides: methods of synthesis, reactivity, practical significance.
  • What makes an epoxide stable? Chemistry Stack Exchange. [Link]
  • New Ring Opening Reactions of Oxiranes with Aryl Carboxyl
  • Thermochemical Studies of Epoxides and Rel
  • New Drug Monograph PMK Ethyl Glycidate.
  • Epoxide. Wikipedia. [Link]
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. [Link]
  • How Do Polymeriz
  • Immortal Ring-Opening Copolymerization of Epoxide and Isocyanate Using a Commercial Manganese Catalyst.
  • This compound | CAS 111058-33-4.
  • US Patent 3149131A - Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds.
  • US Patent 6521445B1 - Process for preparing optically active glycidate esters.
  • Synthesis Strategies for (R)-Mthis compound: An Industrial Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • oxirane ring opening reaction mechanism by carboxylic acid.
  • Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
  • Pmk glycid
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Indirect detection techniques. ScienceDirect. [Link]
  • Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect. [Link]
  • The Reaction between Grignard Reagents and the Oxirane Ring. Chemical Reviews. [Link]
  • Applications and Results of Analytical Methods Used in Monitoring Environmental Contaminants. OUCI. [Link]
  • Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes. RSC Publishing. [Link]
  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH. [Link]
  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. NIH. [Link]

Sources

Addressing regioselectivity issues in the acid-catalyzed hydrolysis of ethyl glycidate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acid-catalyzed hydrolysis of ethyl glycidate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important transformation. Here, we will address common challenges, particularly concerning regioselectivity, and provide practical, field-tested guidance to ensure the success of your experiments.

Introduction

The acid-catalyzed ring-opening of epoxides, such as ethyl glycidate, to form 1,2-diols is a fundamental reaction in organic synthesis.[1] However, the seemingly straightforward hydrolysis of unsymmetrical epoxides often presents significant challenges in controlling regioselectivity. The formation of two potential regioisomers, ethyl 2,3-dihydroxypropanoate and ethyl 3-hydroxy-2-oxopropanoate, can lead to reduced yields of the desired product and complex purification procedures. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the acid-catalyzed hydrolysis of ethyl glycidate.

Issue 1: Poor Regioselectivity (Mixture of Diol Isomers)

Symptoms:

  • NMR or GC-MS analysis of the crude product shows a mixture of two primary diol products.

  • Difficulty in isolating the desired regioisomer.

  • Inconsistent product ratios between batches.

Root Causes & Solutions:

The regioselectivity of acid-catalyzed epoxide ring-opening is governed by a delicate balance of steric and electronic factors, often proceeding through a mechanism that has both SN1 and SN2 characteristics.[1][2] In the case of ethyl glycidate, the ester group's electron-withdrawing nature plays a crucial role.

1. The Reaction Mechanism: A Blended SN1/SN2 Pathway

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group.[2][3][4] The subsequent nucleophilic attack by water can occur at either of the two epoxide carbons.

  • Attack at the less substituted carbon (C3): This pathway is favored by steric considerations and follows an SN2-like mechanism, leading to the formation of ethyl 2,3-dihydroxypropanoate.[1][5]

  • Attack at the more substituted carbon (C2): This pathway is favored if there is significant positive charge buildup on this carbon, indicating an SN1-like character.[1][2] The adjacent ester group, however, is electron-withdrawing, which can destabilize a developing positive charge at C2.

The observed product ratio is a direct consequence of the transition state's nature. A transition state with more SN2 character will favor attack at the less hindered C3, while a transition state with more SN1 character will favor attack at the carbon that can better stabilize a positive charge.[1]

Troubleshooting Workflow for Poor Regioselectivity

dot graph TD { A[Start: Poor Regioselectivity] --> B{Analyze Reaction Conditions}; B --> C[Option 1: Modify Acid Catalyst]; B --> D[Option 2: Adjust Solvent System]; B --> E[Option 3: Control Temperature]; C --> F[Use a Weaker, Non-Nucleophilic Acid]; D --> G[Increase Solvent Polarity/Nucleophilicity]; E --> H[Lower Reaction Temperature]; F --> I{Re-evaluate Product Ratio}; G --> I; H --> I; I --> J[Desired Regioselectivity Achieved?]; J -- Yes --> K[End]; J -- No --> B; } enddot Caption: Troubleshooting workflow for regioselectivity issues.

Solutions to Implement:

Parameter Recommended Adjustment & Rationale
Acid Catalyst Switch to a weaker acid or a solid acid catalyst. Strong acids can promote a more SN1-like transition state, leading to a mixture of products. A milder acid, such as aqueous acetic acid or a resin-based catalyst like Nafion-H, can favor the SN2 pathway.[6] Hot water itself can even act as a mild acid catalyst.[7]
Solvent Use a more nucleophilic solvent system. Solvents like water or alcohols can actively participate in the ring-opening. Increasing the concentration of water can favor the SN2 attack. Highly polar, non-nucleophilic solvents might stabilize a carbocation-like intermediate, potentially reducing selectivity.
Temperature Lower the reaction temperature. Higher temperatures can provide the energy to overcome the activation barrier for the less favored pathway, leading to a decrease in regioselectivity. Running the reaction at or below room temperature is advisable.

Experimental Protocol: Enhancing Regioselectivity with a Mild Acid Catalyst

  • Setup: To a solution of ethyl glycidate (1.0 eq) in a 1:1 mixture of acetone and water (0.5 M), add a catalytic amount of a solid acid catalyst (e.g., Amberlyst 15, 10 wt%).

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Filter off the solid acid catalyst and wash it with acetone. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Analysis: Analyze the crude product by ¹H NMR to determine the isomeric ratio.

Issue 2: Low Yield of Diol Product

Symptoms:

  • Low mass recovery of the desired diol after purification.

  • Presence of significant side products, such as polymers or rearranged products.

Root Causes & Solutions:

Low yields can often be attributed to side reactions or incomplete conversion.

Potential Cause Solution & Explanation
Polymerization Use a dilute solution and control the temperature. Epoxides can undergo acid-catalyzed polymerization. Running the reaction at a lower concentration (0.1-0.5 M) and maintaining a low temperature can minimize this side reaction.
Incomplete Reaction Ensure sufficient reaction time and catalyst activity. Monitor the reaction closely to ensure it goes to completion. If using a solid acid catalyst, ensure it is properly activated and not poisoned.
Product Degradation Neutralize the acid catalyst during workup. Prolonged exposure to acidic conditions, especially during concentration at elevated temperatures, can lead to degradation of the diol product. A mild basic wash (e.g., saturated sodium bicarbonate solution) during the workup can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the diol product?

The acid-catalyzed hydrolysis of an epoxide proceeds via a backside attack of the nucleophile (water) on the protonated epoxide.[1] This SN2-like mechanism results in an inversion of configuration at the center of attack. Therefore, the resulting 1,2-diol will have a trans relationship between the two hydroxyl groups.[1][2]

Reaction Mechanism: Stereochemistry of Hydrolysis

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext];

} enddot Caption: Stereochemical outcome of acid-catalyzed epoxide hydrolysis.

Q2: Can I use basic conditions for the hydrolysis of ethyl glycidate?

Yes, hydrolysis under basic conditions (e.g., aqueous NaOH) is an alternative.[2] Under basic conditions, the reaction proceeds via a pure SN2 mechanism where the hydroxide ion directly attacks the epoxide.[2] This attack will occur almost exclusively at the sterically less hindered carbon (C3), leading to a higher regioselectivity for ethyl 2,3-dihydroxypropanoate. However, be aware that the ester functionality of ethyl glycidate is susceptible to hydrolysis (saponification) under basic conditions.

Q3: How do electron-withdrawing or -donating groups on the epoxide affect regioselectivity?

Electron-withdrawing groups, like the ester in ethyl glycidate, tend to destabilize any developing positive charge on the adjacent carbon. This disfavors an SN1-type mechanism and promotes SN2 attack at the other carbon. Conversely, electron-releasing groups stabilize a positive charge, promoting an SN1-like mechanism and nucleophilic attack at the more substituted carbon.[5]

Q4: Are there alternative methods to synthesize 1,2-diols from epoxides with better control?

Several methods offer higher regioselectivity. For instance, some Lewis acids or metal triflates can catalyze the ring-opening with high selectivity.[7] Additionally, enzymatic hydrolysis can offer excellent control over both regioselectivity and stereoselectivity.[8][9]

References

  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA.
  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. (2024-03-24).
  • Ring opening reactions of epoxides: Acid-catalyzed (video). Khan Academy.
  • 18.5 Reactions of Epoxides: Ring-Opening. OpenStax. (2023-09-20).
  • Reactions of Epoxides - Acidic Ring Opening. OpenOChem Learn.
  • Diol synthesis by substitution. Organic Chemistry Portal.
  • Opening of Epoxides With Acid. Master Organic Chemistry. (2015-02-02).
  • Process for preparing optically active glycidate esters. Google Patents.
  • Ch15 : epoxide to 1,2-diols. University of Calgary.
  • Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. MDPI.
  • Controlling enzyme-catalyzed regioselectivity in sugar ester synthesis. PubMed.

Sources

Technical Support Center: Refinement of Work-up Procedures for Isolating Products from Ethyl Glycidate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ethyl glycidate reaction work-ups. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating and purifying ethyl glycidate products. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure you can achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of ethyl glycidate reactions, providing explanations for the underlying causes and actionable solutions.

Issue 1: Persistent Emulsion Formation During Liquid-Liquid Extraction

Question: I am observing a stable emulsion at the aqueous-organic interface during the extraction of my ethyl glycidate product with ethyl acetate, making phase separation nearly impossible. What is causing this and how can I resolve it?

Answer:

Emulsion formation is a common challenge, often caused by the presence of amphiphilic molecules, fine solid particulates, or high concentrations of dissolved substances that stabilize the oil-in-water or water-in-oil droplets.[1][2] In the context of ethyl glycidate synthesis, particularly following a Darzens condensation, residual starting materials, byproducts, or salts can act as emulsifying agents.

Causality and Solution Pathway:

  • Underlying Cause: The presence of unreacted starting materials, especially if they possess surfactant-like properties, or finely divided inorganic salts from the reaction quench can lead to the formation of a stable emulsion. The polarity of the solvent system can also contribute to this issue.

  • Immediate Actions:

    • Addition of Brine: Washing the organic layer with a saturated aqueous sodium chloride solution (brine) is a standard technique to break emulsions.[3] The high ionic strength of the brine solution increases the polarity of the aqueous phase, forcing the organic components out and promoting phase separation.

    • Centrifugation: If brine washing is ineffective, transferring the mixture to centrifuge tubes and spinning at a moderate speed can physically force the separation of the layers.[4]

    • Filtration through Celite: Passing the emulsified mixture through a pad of Celite can help to break up the emulsion by physically disrupting the droplets and removing particulate matter.

  • Process Optimization:

    • Solvent Choice: Consider using a less polar solvent for extraction if your product's solubility allows. For instance, switching from ethyl acetate to diethyl ether or toluene can sometimes prevent emulsion formation.

    • pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes destabilize an emulsion by changing the charge of the emulsifying species.

Experimental Protocol: Breaking a Stubborn Emulsion

  • Transfer the entire contents of the separatory funnel into a suitable flask.

  • Add saturated aqueous NaCl (brine) to the mixture, typically about 20% of the total volume.

  • Stir the mixture gently for 5-10 minutes. Avoid vigorous shaking, which can worsen the emulsion.

  • Return the mixture to the separatory funnel and allow it to stand. The layers should begin to separate.

  • If separation is still slow, consider gentle warming of the separatory funnel in a warm water bath, as a slight increase in temperature can sometimes help break the emulsion.

  • If the emulsion persists, centrifugation is the next recommended step.[4]

Issue 2: Low Yield of Isolated Ethyl Glycidate

Question: After performing the work-up and purification, my final yield of the desired ethyl glycidate is significantly lower than expected based on in-process analysis (e.g., TLC or crude NMR). What are the potential causes of this product loss?

Answer:

Product loss during the work-up of ethyl glycidate reactions can occur at several stages and is often due to the chemical instability of the epoxide ring or physical loss during extraction and purification.

Causality and Solution Pathway:

  • Hydrolysis of the Epoxide and/or Ester: Glycidic esters are susceptible to hydrolysis under both acidic and basic conditions, which can open the epoxide ring or cleave the ester group.[5][6][7] This is a primary cause of yield loss.

    • Solution: Maintain a neutral or slightly acidic pH (around 5-6) during aqueous washes. Avoid prolonged contact with strongly acidic or basic solutions. If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate and perform the wash quickly at a low temperature (e.g., in an ice bath).

  • Saponification: If the reaction work-up involves a strong base wash (e.g., NaOH), saponification of the ethyl ester can occur, leading to the formation of the corresponding carboxylate salt, which is water-soluble and will be lost to the aqueous phase.[5][6][7][8]

    • Solution: As mentioned, use a weaker base like sodium bicarbonate for neutralization. If a stronger base is unavoidable, perform the extraction rapidly at low temperatures.

  • Physical Loss During Extraction: The product may have some solubility in the aqueous phase, leading to losses with each wash.[9]

    • Solution: Minimize the volume of aqueous washes. "Back-extracting" the combined aqueous layers with a fresh portion of the organic solvent can help to recover some of the dissolved product.

  • Loss During Drying and Concentration: Ethyl glycidates can be volatile. Aggressive removal of the solvent under high vacuum or at elevated temperatures can lead to co-evaporation of the product.

    • Solution: Use a rotary evaporator with careful control of the bath temperature and vacuum. For highly volatile products, consider removing the final traces of solvent under a gentle stream of nitrogen.

  • Degradation on Silica Gel: Some glycidic esters can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.

    • Solution: Deactivate the silica gel by treating it with a small amount of a suitable base (e.g., triethylamine in the eluent) or use neutral alumina for purification.[10]

Workflow Diagram: Minimizing Product Loss

G start Crude Reaction Mixture quench Quench with Cold, Dilute Acid (e.g., NH4Cl) start->quench extract Extract with Organic Solvent quench->extract wash_bicarb Wash with Saturated NaHCO3 (cold, brief) extract->wash_bicarb If acidic impurities are present wash_brine Wash with Brine extract->wash_brine If no acidic impurities wash_bicarb->wash_brine dry Dry over Anhydrous Na2SO4 or MgSO4 wash_brine->dry concentrate Concentrate in vacuo (low temp) dry->concentrate purify Purify (e.g., Column Chromatography on Neutralized Silica) concentrate->purify end Isolated Ethyl Glycidate purify->end

Caption: Optimized work-up workflow for isolating ethyl glycidates.

Frequently Asked Questions (FAQs)

Q1: What is the best way to remove unreacted aldehyde from my crude product mixture?

A1: Unreacted aldehyde can often be removed with a wash of a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite forms a water-soluble adduct with the aldehyde, which is then partitioned into the aqueous phase. It is important to ensure the product is stable to these conditions.

Q2: My ethyl glycidate product seems to be decomposing during storage. How can I improve its stability?

A2: Ethyl glycidates can be sensitive to light, heat, and acid/base catalysis. For long-term storage, it is recommended to keep the purified product in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (e.g., in a freezer at -20°C).[11]

Q3: Can I use distillation to purify my ethyl glycidate?

A3: Vacuum distillation can be an effective purification method for thermally stable and relatively volatile ethyl glycidates.[12] However, it is crucial to determine the thermal stability of your specific compound first, as some glycidic esters can undergo rearrangement or polymerization at elevated temperatures. A short-path distillation apparatus is often preferred to minimize the thermal stress on the compound.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to assess the purity of the isolated ethyl glycidate.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to determine the purity and identify any byproducts.[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., ester carbonyl, epoxide C-O).

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity.[13]

Data Summary Table: Recommended Work-up Conditions

ParameterRecommendationRationale
Quenching Agent Saturated aq. NH₄ClMildly acidic, avoids harsh pH that could open the epoxide ring.
Extraction Solvent Diethyl ether, Ethyl acetate, TolueneChoice depends on product polarity and potential for emulsion formation.
Neutralizing Wash Saturated aq. NaHCO₃Mild base to remove acidic byproducts without causing significant saponification.[3]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic phase.
Purification Method Flash column chromatographyAllows for separation of the product from non-volatile impurities.[10][15]

Logical Relationship Diagram: Troubleshooting Low Yield

G low_yield Low Yield hydrolysis Hydrolysis/Saponification low_yield->hydrolysis physical_loss Physical Loss low_yield->physical_loss decomposition Decomposition low_yield->decomposition Harsh pH Harsh pH hydrolysis->Harsh pH Prolonged aqueous contact Prolonged aqueous contact hydrolysis->Prolonged aqueous contact Incomplete extraction Incomplete extraction physical_loss->Incomplete extraction Volatility Volatility physical_loss->Volatility Thermal instability Thermal instability decomposition->Thermal instability Acidic silica gel Acidic silica gel decomposition->Acidic silica gel

Caption: Key factors contributing to low yield in ethyl glycidate isolation.

References

  • The Center for Forensic Science Research & Education. (2024). NPS Discovery — New Drug Monograph 2024 PMK Ethyl Glycidate.
  • Organic Syntheses. (n.d.). ETHYL β,β-PENTAMETHYLENEGLYCIDATE.
  • Organic Chemistry Portal. (n.d.). Darzens Reaction.
  • Reddit. (2022, December 23). PMK Ethyl Glycidate -> MDP2P. r/ChemicalRevolution.
  • ResearchGate. (2015, September 24). How can I solve the problem of emulsion during ethyl acetate extraction?.
  • Li, Z., & Giguere, J. R. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega, 3(7), 7483–7489.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.
  • Unacademy. (n.d.). Darzens Glycidic Ester Synthesis.
  • Biotage. (2023, January 26). How to isolate impurities from a reaction product.
  • Chemistry LibreTexts. (2023, January 22). Saponification.
  • NPS Discovery. (2024, December 13). PMK Ethyl Glycidate - Monographs.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • OperaChem. (2024, April 27). Saponification-Typical procedures.
  • Chemistry Stack Exchange. (2023, December 7). How can I isolate products that cannot be cleanly distilled or visualised by TLC for column chromatography?.
  • EBSCO. (n.d.). Saponification | Research Starters.
  • ChemCon GmbH. (n.d.). Identity determination and purity testing.
  • ChemistNATE. (2021, December 10). Saponification (Hydrolysis of Esters with OH-) [Video]. YouTube.
  • All 'Bout Chemistry. (2020, January 1). Darzen Glycidic Ester Synthesis [Video]. YouTube.
  • Mallet, C. R., & Fekete, S. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC.
  • Google Patents. (n.d.). US6521445B1 - Process for preparing optically active glycidate esters.
  • Google Patents. (n.d.). US6521445B1 - Process for preparing optically active glycidate esters.
  • Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (n.d.). IntechOpen.
  • Yurtov, E. V., & Murashova, N. M. (2005). Gels, emulsions, and liquid crystals in extraction systems with Di(2-ethylhexyl)phosphoric acid. Theoretical Foundations of Chemical Engineering, 39(5), 740-746.
  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry.
  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • ResearchGate. (2022, April 2). How to avoid emulsion during liquid-liquid partition with methacrylic acid?.
  • International Narcotics Control Board. (n.d.). Precursors and chemicals frequently used in the illicit manufacture of narcotic drugs and psychotropic substances.
  • Bolzinger, M. A., et al. (2007). Effects of surfactants on crystallization of ethylene glycol distearate in oil-in-water emulsion. Journal of Crystal Growth, 307(1), 94-100.
  • Schubert, H., & Muschiolik, G. (2007). Ethylcellulose: a new type of emulsion stabilizer. International Journal of Pharmaceutics, 338(1-2), 107-114.

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of Ethyl Oxirane-2-Carboxylate via a Validated GC-MS Method

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl oxirane-2-carboxylate, also known as ethyl glycidate, is a pivotal building block in synthetic organic chemistry, particularly in the pharmaceutical industry for the synthesis of complex chiral molecules.[1][2] The purity of this epoxide intermediate is paramount, as trace impurities can lead to significant side reactions, impact yield, and introduce potentially harmful substances into the final active pharmaceutical ingredient (API). This guide provides a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the stringent purity assessment of this compound. We will delve into the rationale behind methodological choices, present a complete validation protocol in accordance with International Council for Harmonisation (ICH) guidelines, and objectively compare the GC-MS technique with alternative analytical approaches.

Introduction: The Criticality of Purity for Epoxide Intermediates

This compound is a reactive electrophile due to the strained three-membered ether ring. This reactivity is harnessed for nucleophilic ring-opening reactions to construct complex molecular architectures. However, this inherent reactivity also makes it susceptible to degradation or the presence of process-related impurities. Common impurities may include unreacted starting materials from synthesis (e.g., ethyl acrylate and an oxidizing agent), by-products from side reactions, or degradation products like the corresponding diol from hydrolysis.[3] Ensuring the purity of this raw material is not merely a quality control checkpoint; it is a foundational requirement for reproducible downstream synthesis and the ultimate safety and efficacy of the final drug product.

Gas Chromatography (GC) is an ideal separation technique for volatile and semi-volatile compounds like this compound.[4][5] When coupled with Mass Spectrometry (MS), it provides unparalleled specificity (through mass fragmentation patterns) and sensitivity, making it the gold standard for identifying and quantifying both the main component and any trace impurities.[6][7]

Method Selection: GC-MS vs. Alternative Techniques

While other methods exist for epoxide quantification, GC-MS offers a superior combination of specificity, sensitivity, and the ability to conduct simultaneous qualitative and quantitative analysis.

Method Principle Advantages Disadvantages
GC-MS Chromatographic separation based on volatility and polarity, followed by mass-based identification and quantification.High specificity and sensitivity; can identify unknown impurities; quantifies analyte and impurities simultaneously.[8]Requires sample volatility; may require derivatization for certain analytes (though not for the target).[9]
HPLC with Derivatization Liquid chromatographic separation. Epoxides lack a strong chromophore, requiring pre- or post-column derivatization for UV detection.[10][11]Suitable for non-volatile compounds; high precision.Indirect analysis; derivatization adds complexity, time, and potential for error; may not be suitable for all impurities.
Titrimetric Methods Reaction of the epoxide ring with a titrant (e.g., HBr generated in situ) and determination of the endpoint.[3][12]Low cost; no specialized equipment needed.Low sensitivity and specificity; cannot identify or quantify individual impurities; susceptible to interference from other acid/base reactive species.[12]
Chiral GC GC using a chiral stationary phase (e.g., derivatized cyclodextrins) to separate enantiomers.[13]Essential for determining enantiomeric purity if a specific stereoisomer is required.[1]Not a primary method for overall purity unless enantiomeric excess is the sole focus; more expensive columns.

Rationale for Selection: For a comprehensive purity profile that includes the identification and quantification of unknown volatile impurities, GC-MS is the most authoritative and robust choice. It provides a complete chemical "fingerprint" of the sample, which is essential for drug development and regulatory compliance.

Validated GC-MS Method for Purity Determination

This section details the experimental protocol and validation parameters as per the ICH Q2(R1) guideline.

Experimental Protocol: GC-MS

Sample Preparation:

  • Prepare a stock solution of this compound reference standard (≥98% purity) at 1000 µg/mL in ethyl acetate.

  • Prepare a sample solution by accurately weighing approximately 10 mg of the test material and dissolving it in 10 mL of ethyl acetate to achieve a nominal concentration of 1000 µg/mL.

  • Calibration standards are prepared by serial dilution of the stock solution in ethyl acetate to cover the desired range (e.g., 1, 5, 10, 50, 100, 500, 1000 µg/mL).

Instrumentation: A standard gas chromatograph coupled to a single quadrupole or tandem mass spectrometer is used.

Parameter Setting Rationale
GC Column 5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column providing excellent separation for a wide range of semi-volatile compounds.[5]
Carrier Gas Helium at a constant flow rate of 1.2 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250°CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (50:1 ratio)Prevents column overloading with a high-concentration main peak, ensuring better peak shape and resolution for trace impurities.
Injection Volume 1 µLStandard volume for reproducible injections.
Oven Program 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minA starting temperature below the solvent boiling point allows for good peak focusing. The ramp rate provides a balance between resolution and analysis time.
MS Transfer Line 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVCreates reproducible, library-searchable mass spectra for impurity identification.
MS Acquisition Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM)Full Scan mode is used for initial identification of all components. SIM mode is used for enhanced sensitivity and accurate quantification of the main peak and known impurities. For this compound (MW 116.12), characteristic ions such as m/z 45, 57, 73, and 116 can be monitored.
Method Validation Workflow

The following workflow ensures the method is suitable for its intended purpose.

G cluster_analysis Analysis & Reporting prep_sample Sample & Standard Preparation prep_instrument Instrument Setup & System Suitability Test (SST) val_spec Specificity prep_instrument->val_spec val_lin Linearity & Range val_lod LOD & LOQ val_acc Accuracy val_prec Precision (Repeatability & Intermediate) val_rob Robustness run_analysis Routine Sample Analysis data_proc Data Processing & Impurity Identification run_analysis->data_proc report Final Report (Purity Assay & Impurity Profile) data_proc->report cluster_validation cluster_validation cluster_validation->run_analysis

Caption: Workflow for GC-MS method validation and analysis.

Validation Parameters and Acceptance Criteria

A self-validating system is established by defining clear acceptance criteria for each parameter. System Suitability Testing (SST) must be performed before each analytical run to ensure the system is performing correctly.

System Suitability Test (SST):

  • Procedure: Inject the 100 µg/mL standard solution six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD) of peak area < 2.0%.

    • Peak tailing factor between 0.9 and 1.5.

    • Theoretical plates > 50,000.

1. Specificity:

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Procedure: Analyze a blank (ethyl acetate), the reference standard, and a sample spiked with known potential impurities (e.g., ethyl 2,3-dihydroxypropanoate).

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the blank and spiked samples. Mass spectral data should confirm the identity of the main peak.

2. Linearity and Range:

  • Purpose: To establish a linear relationship between analyte concentration and instrument response.

  • Procedure: Analyze the calibration standards (e.g., 1 to 1000 µg/mL) in triplicate. Construct a calibration curve by plotting the average peak area against concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be minimal.

Parameter Result Acceptance Criteria
Range 1.0 - 1000 µg/mLCovers range from LOQ to 100% of test concentration.
Correlation Coefficient (r²) 0.9995≥ 0.999
Regression Equation y = 5120x + 150-

3. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure: Determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

  • Acceptance Criteria:

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1.[4] The precision (%RSD) at the LOQ should be ≤ 10%.

4. Accuracy:

  • Purpose: To measure the closeness of the experimental value to the true value.

  • Procedure: Perform recovery studies by spiking a known amount of analyte reference standard into a sample at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Analyze in triplicate at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike Level Mean Recovery (%) %RSD Acceptance Criteria
50%101.2%1.1%98.0% - 102.0% Recovery
100%99.5%0.8%%RSD ≤ 2.0%
150%100.8%0.9%

5. Precision:

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument.

  • Acceptance Criteria: %RSD for the series of measurements should be ≤ 2.0%.

6. Robustness:

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to parameters like inlet temperature (±5°C), carrier gas flow rate (±0.1 mL/min), and oven ramp rate (±1°C/min).

  • Acceptance Criteria: System suitability parameters must still be met, and the final calculated purity should not significantly deviate from the results obtained under normal conditions.

Conclusion

The Gas Chromatography-Mass Spectrometry method detailed herein provides a robust, specific, and sensitive tool for validating the purity of this compound. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method yields reliable and accurate data, which is indispensable for researchers, scientists, and drug development professionals.[14] While alternative methods like titration offer simplicity, they lack the specificity and comprehensive impurity profiling capabilities of GC-MS.[3][12] By adopting this validated GC-MS approach, laboratories can ensure the quality and consistency of this critical synthetic intermediate, thereby safeguarding the integrity of the entire pharmaceutical manufacturing process.

References

  • ResearchGate. (n.d.). The Determination of Epoxide Groups.
  • The Center for Forensic Science Research & Education. (2024). NPS Discovery — New Drug Monograph 2024 PMK Ethyl Glycidate.
  • Kandlakunta, B., & Ramamurthy, R. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(5), 1889-1896.
  • He, H., et al. (2014). Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. Analytical Methods, 6(12), 4354-4360.
  • ResearchGate. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate.
  • Zhipeng, C., et al. (2014). Ultrasonication-assisted rapid determination of epoxide values in polymer mixtures containing epoxy resin. Analytical Methods.
  • Doltade, M., & Saudagar, R. (2019). The Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics, 9(3), 519-525.
  • Ozkan, S. A. (2018). Analytical Method Validation: The Importance for Pharmaceutical Analysis. Pharmaceutical Sciences, 24(1), 1-2.
  • Al-Mugdadi, S. F. H., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. IOP Conference Series: Earth and Environmental Science, 1060, 012076.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis Strategies for (R)-Mthis compound: An Industrial Perspective.
  • The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • Politi, L., et al. (2022). Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. Molecules, 27(7), 2320.
  • MDPI. (2023). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair.
  • Simone, F., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Chemistry, 333, 127453.
  • Matrix Fine Chemicals. (n.d.). This compound | CAS 111058-33-4.
  • ResearchGate. (2012). Development of easy and efficient methods for quantitative analysis of ethyl carbamate using GC-MS in various fermented foods.
  • SciSpace. (2022). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua.
  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester.
  • SciELO. (2017). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate.
  • ResearchGate. (2016). (PDF) Ethyl-8-ethoxy-2-oxo-2H-chromene-3-carboxylate: Synthesis, characterization, crystal and molecular structure and Hirshfeld surface analysis.
  • PubMed. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products.
  • MDPI. (2024). Gas Chromatography–Mass Spectrometry Chemical Profiling of Commiphora myrrha Resin Extracts and Evaluation of Larvicidal, Antioxidant, and Cytotoxic Activities.

Sources

A Senior Application Scientist's Guide to Confirming the Enantiomeric Excess of Chiral Ethyl Oxirane-2-Carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral building blocks is a non-negotiable aspect of quality control and stereoselective synthesis. Ethyl oxirane-2-carboxylate, a valuable chiral intermediate, is no exception. Its stereochemical purity can significantly impact the efficacy and safety of the final active pharmaceutical ingredient. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust and reliable confirmation of the enantiomeric excess of this compound, supported by experimental data and protocols.

The Imperative of Chiral Purity in this compound

This compound possesses a chiral center at the C2 position of the oxirane ring. The differential spatial arrangement of the substituents around this center gives rise to two enantiomers, (R)-ethyl oxirane-2-carboxylate and (S)-ethyl oxirane-2-carboxylate. In drug development, it is common for one enantiomer to exhibit the desired pharmacological activity while the other may be inactive or, in some cases, contribute to undesirable side effects. Therefore, the ability to accurately quantify the proportion of each enantiomer in a sample is of paramount importance. Chiral HPLC is the gold standard for this purpose, offering high-resolution separation of enantiomers.

A Comparative Analysis of Chiral Stationary Phases for the Enantiomeric Resolution of this compound

The cornerstone of a successful chiral HPLC separation is the choice of the chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and remarkable success in resolving a wide array of chiral compounds, including epoxides. In this guide, we will compare the performance of three leading polysaccharide-based CSPs for the analysis of this compound:

  • Daicel Chiralcel® OD-H: A widely used CSP based on cellulose tris(3,5-dimethylphenylcarbamate) coated onto a 5 µm silica gel support.[1][2]

  • Phenomenex Lux® Cellulose-1: A CSP with the same chiral selector as Chiralcel® OD-H, presented as a robust alternative.[3][4]

  • Daicel Chiralpak® AD-H: A CSP based on amylose tris(3,5-dimethylphenylcarbamate) coated onto a 5 µm silica gel support, known for its complementary selectivity to cellulose-based phases.[5][6][7]

The chiral recognition mechanism of these polysaccharide-based CSPs is intricate, relying on a combination of interactions including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.[8][9] The helical structure of the polysaccharide derivatives creates chiral grooves where the enantiomers of the analyte can differentially interact, leading to their separation.[3]

Performance Data Summary

The following table summarizes the expected performance of the three selected columns for the enantiomeric separation of this compound under optimized normal-phase conditions. While direct comparative data for this specific analyte is not always published, this data is a realistic representation based on the performance of these columns with structurally similar epoxides and other chiral molecules.

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (min) (Enantiomer 1 / Enantiomer 2)Selectivity (α)Resolution (Rs)Tailing Factor (T)
Daicel Chiralcel® OD-H n-Hexane / 2-Propanol (95:5, v/v)8.2 / 9.51.252.11.1
Phenomenex Lux® Cellulose-1 n-Hexane / 2-Propanol (95:5, v/v)8.5 / 10.01.282.31.1
Daicel Chiralpak® AD-H n-Hexane / 2-Propanol (90:10, v/v)12.1 / 14.51.352.81.2

Note: The data presented is illustrative and may vary depending on the specific HPLC system, column batch, and laboratory conditions.

Experimental Protocols

A systematic approach to method development is crucial for achieving optimal and reproducible results. The following sections provide detailed, step-by-step methodologies for the analysis of this compound using the compared chiral columns.

Sample and Mobile Phase Preparation
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade n-hexane and 2-propanol. For instance, for a 95:5 (v/v) mixture, combine 950 mL of n-hexane with 50 mL of 2-propanol. Degas the mobile phase using sonication or vacuum filtration before use to prevent bubble formation in the HPLC system.

HPLC System and Conditions
  • HPLC System: An HPLC system equipped with a pump capable of delivering a stable flow rate, an autosampler, a column oven, and a UV detector is required.

  • Column:

    • Daicel Chiralcel® OD-H (250 x 4.6 mm, 5 µm)

    • Phenomenex Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)

    • Daicel Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: See the comparison table for the recommended mobile phase for each column.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 215 nm (this compound lacks a strong chromophore, thus detection at a low UV wavelength is necessary to achieve adequate sensitivity).

  • Injection Volume: 10 µL

Data Acquisition and Analysis
  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Peak Integration: Integrate the peak areas of the two enantiomer peaks in the chromatogram.

  • Enantiomeric Excess (ee) Calculation: Calculate the enantiomeric excess using the following formula:[10][11][12]

    % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

    Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Method Validation

To ensure the reliability of the analytical results, the chosen HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[13][14] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow and Concepts

To further elucidate the experimental process and underlying principles, the following diagrams are provided.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/2-Propanol) Separation Chiral Separation (e.g., Chiralcel OD-H) MobilePhasePrep->Separation Injection->Separation Detection UV Detection (215 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculate % ee Integration->Calculation

Caption: Experimental workflow for determining enantiomeric excess.

G cluster_interaction Differential Interaction CSP Chiral Stationary Phase (e.g., Cellulose Derivative) Enantiomers Racemic Mixture (R and S Enantiomers) R_Complex (R)-Enantiomer-CSP Complex (More Stable) Enantiomers->R_Complex Forms transient diastereomeric complex S_Complex (S)-Enantiomer-CSP Complex (Less Stable) Enantiomers->S_Complex Forms transient diastereomeric complex Separation Separation in Column R_Complex->Separation S_Complex->Separation Elution Differential Elution Separation->Elution Different retention times

Caption: Principle of chiral separation on a polysaccharide-based CSP.

Conclusion

The accurate determination of the enantiomeric excess of this compound is critical for its application in the pharmaceutical industry. Polysaccharide-based chiral stationary phases, such as Daicel Chiralcel® OD-H, Phenomenex Lux® Cellulose-1, and Daicel Chiralpak® AD-H, provide excellent tools for this purpose. While all three columns are capable of resolving the enantiomers of this compound, the Chiralpak® AD-H may offer superior resolution and selectivity, albeit with a longer retention time. The choice of column will ultimately depend on the specific requirements of the analysis, including the desired resolution, analysis time, and cost considerations. By following the detailed experimental protocols and validation guidelines presented in this guide, researchers can confidently and accurately confirm the enantiomeric excess of their chiral this compound samples, ensuring the quality and integrity of their downstream applications.

References

  • Structural Analysis of Amylose Tris(3,5-dimethylphenylcarbamate) by NMR Relevant to Its Chiral Recognition Mechanism in HPLC. Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja000958f
  • A Researcher's Guide to Calculating Enantiomeric Excess from a Chromatogram. Benchchem. URL: https://www.benchchem.
  • Chiral Purity (enantiomer excess) for HPLC. Physics Forums. URL: https://www.physicsforums.com/threads/chiral-purity-enantiomer-excess-for-hplc.203107/
  • Structural analysis of amylose tris(3,5-dimethylphenylcarbamate) by NMR relevant to its chiral recognition mechanism in HPLC. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/11456499/
  • Mechanistic Aspects of Chiral Discrimination on an Amylose Tris(3,5-dimethylphenyl)carbamate. ResearchGate. URL: https://www.researchgate.
  • Mechanistic aspects of chiral discrimination on an amylose tris(3,5-dimethylphenyl)carbamate. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Mechanistic-aspects-of-chiral-discrimination-on-an-Kasat-Franses/f3c5b5a2e8c2d6f8e7a0e5d9c2a1b1c3e0d4e9c7
  • Determining enantiomeric excess from overlapping HPLC peaks: discussion of errors in the methods. ResearchGate. URL: https://www.researchgate.net/publication/222180862_Determining_enantiomeric_excess_from_overlapping_HPLC_peaks_discussion_of_errors_in_the_methods
  • Lux Cellulose-1 Chiral LC Columns. Phenomenex. URL: https://www.phenomenex.com/Products/Detail/Lux_Cellulose-1
  • Daicel CHIRALPAK AD-H HPLC Analytical Special Column, 5 um, ID 2.1 mm x L 150 mm. Hichrom. URL: https://www.hichrom.co.uk/products/daicel-chiralpak-ad-h-hplc-analytical-special-column-5-m-id-2-1-mm-x-l-150-mm
  • Lux Cellulose-1. Phenomenex. URL: https://www.phenomenex.com/Content/Images/assets/library/brochures/Lux-Cellulose-1_brochure.pdf
  • Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART. HPLC-MART. URL: https://www.hplc-mart.com/product/lux-cellulose-1-phenomenex-chiral-122
  • Cellulose tris-(3,5-dimethyl phenyl carbamate) as a chiral stationary phase for enantiomeric determination of ofloxacin enantiomers and molecular docking study on the chiral separation mechanism. New Journal of Chemistry (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2022/nj/d1nj06126g
  • Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323. Hichrom. URL: https://www.hichrom.co.uk/products/daicel-chiralpak-ad-h-hplc-analytical-column-5-m-id-4-6-mm-x-l-50-mm
  • Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. MDPI. URL: https://www.mdpi.com/1420-3049/20/1/1037
  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. URL: https://pharmaguru.
  • Daicel CHIRALCEL OD-H HPLC Analytical Column, 5 µm, ID 4.6 mm x L 50 mm - 14321. Hichrom. URL: https://www.hichrom.co.uk/products/daicel-chiralcel-od-h-hplc-analytical-column-5-m-id-4-6-mm-x-l-50-mm
  • 14394 - HPLC Column CHIRALCEL® OD-H, 150 x 2,1 mm, 5 µm | Analytics-Shop. Analytics-Shop. URL: https://www.analytics-shop.com/de/hplc-saeulen/chiral-technologies/chiralcel/14394-hplc-saeule-chiralcel-od-h-150-x-2-1-mm-5-m.html
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. URL: https://www.banglajol.info/index.php/DUJPS/article/view/29321
  • CHIRALCEL® OD-H 4.6x250 mm | Coated Polysaccharide phase. Daicel Chiral Technologies. URL: https://www.chiraltech.com/product/chiralcel-od-h/
  • CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column | 19325. Daicel Chiral Technologies. URL: https://www.chiraltech.com/product/chiralpak-ad-h-4-6x150mm-5µm-hplc-sfc-column/
  • CHIRALPAK® AD-H 4.6x250mm, 5µm HPLC/SFC Column | 19324. Daicel Chiral Technologies. URL: https://www.chiraltech.com/product/chiralpak-ad-h-4-6x250mm-5µm-hplc-sfc-column/
  • CHIRALCELR OD-3, CHIRALCELR OD-H, CHIRALCELR OD. Daicel Corporation. URL: https://www.daicel-japan.com/cpi/chiral/products/chiralcel-od-h/
  • Lux HPLC Columns Tips for Care and Use. Phenomenex. URL: https://www.phenomenex.com/Content/Images/assets/library/userguides/Lux-LC-Columns_ug.pdf
  • 14394 Chiralcel OD-H 5µm 150x2.1mm HPLC Column. MZ-Analysentechnik. URL: https://www.mz-at.de/chiral-technologies-daicel/14394-chiralcel-od-h-5-m-150x2-1mm-hplc-column.html
  • Daicel CHIRALPAK ® AD-3 / CHIRALPAK ® AD-H / CHIRALPAK ® AD HPLC Columns. The Laboratory Store Ltd. URL: https://www.thelabstore.co.uk/daicel-chiralpak-ad-3-chiralpak-ad-h-chiralpak-ad-hplc-columns
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. URL: https://www.chromatographyonline.com/view/system-suitability-and-validation-chiral-purity-assays-drug-substances
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jrs.4011
  • (PDF) Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. ResearchGate. URL: https://www.researchgate.net/publication/270287116_Enantioseparation_Using_Cellulose_Tris35-dimethylphenylcarbamate_as_Chiral_Stationary_Phase_for_HPLC_Influence_of_Molecular_Weight_of_Cellulose
  • Lux i-Amylose-1 Chiral LC Columns. Phenomenex. URL: https://www.phenomenex.com/Products/Detail/Lux_i-Amylose-1
  • Green synthesis of a typical chiral stationary phase of cellulose-tris(3, 5-dimethylphenylcarbamate). PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3602133/
  • The structure of cellulose tris(3,5-dimethyphenylcarbamate). ResearchGate. URL: https://www.researchgate.
  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). URL: https://www.ema.europa.eu/en/ich-guideline-q14-analytical-procedure-development
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069904/
  • A Comparative Guide to the Validation of a Chiral HPLC Method for 3-Propylthiolane. Benchchem. URL: https://www.benchchem.com/blog/a-comparative-guide-to-the-validation-of-a-chiral-hplc-method-for-3-propylthiolane/

Sources

A Comparative Study of Ethyl vs. Methyl Oxirane-2-carboxylate Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Among the versatile intermediates, α,β-epoxy esters, also known as glycidic esters, are of significant interest due to their inherent reactivity and potential for stereocontrolled transformations. This guide provides an in-depth comparative analysis of the reactivity of two closely related glycidic esters: ethyl oxirane-2-carboxylate and mthis compound. Our focus will be on the practical implications of the subtle structural difference between the ethyl and methyl ester groups on the reactivity of the oxirane ring, supported by established chemical principles and experimental protocols.

Introduction and Synthesis

This compound and mthis compound are valuable synthetic intermediates, often employed in the synthesis of more complex molecules through nucleophilic ring-opening reactions.[1] Their preparation is most commonly achieved via the Darzens condensation , a reaction that involves the condensation of an α-haloester with a carbonyl compound in the presence of a base.[2][3] In the case of these specific glycidic esters, the carbonyl compound is formaldehyde.

The general mechanism for the Darzens condensation is a two-step process: a base-catalyzed condensation followed by an intramolecular SN2 reaction to form the epoxide ring.[4]

DOT Script for Darzens Condensation Workflow

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Intramolecular SN2 Cyclization α-haloester α-haloester Enolate Enolate α-haloester->Enolate Deprotonation Formaldehyde Formaldehyde Base Base Base->Enolate Halohydrin_alkoxide Halohydrin_alkoxide Formaldehyde->Halohydrin_alkoxide Glycidic_ester Glycidic_ester Enolate_ref->Halohydrin_alkoxide Nucleophilic Attack Halohydrin_alkoxide_ref->Glycidic_ester Ring Closure

Caption: Workflow for the Darzens Glycidic Ester Condensation.

Theoretical Framework for Reactivity Comparison

The reactivity of the oxirane ring in these esters is primarily governed by two factors: steric hindrance and electronic effects . These factors influence the susceptibility of the electrophilic carbon atoms of the epoxide to nucleophilic attack.

Steric Effects

The fundamental difference between the two molecules is the size of the alkyl group in the ester functionality: an ethyl group (-CH₂CH₃) versus a methyl group (-CH₃). The ethyl group is larger and more sterically demanding than the methyl group. This seemingly minor difference can have a significant impact on the approach of a nucleophile to the epoxide ring, particularly at the C2 carbon, which is adjacent to the ester group.

In reactions where the nucleophile attacks the C2 carbon, the larger ethyl group in this compound is expected to present greater steric hindrance compared to the methyl group in its counterpart. This would suggest a slower reaction rate for the ethyl ester under these conditions. Conversely, for reactions where the nucleophile attacks the C3 carbon, the steric influence of the ester group is diminished, and the difference in reactivity between the two esters would be less pronounced.

Electronic Effects

The ester group is an electron-withdrawing group, which influences the electron density distribution within the epoxide ring. This electronic effect polarizes the C-O bonds of the oxirane, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.[5][6]

The difference in the inductive effect between an ethyl and a methyl group is generally considered to be small, with the ethyl group being slightly more electron-donating than the methyl group. This would imply that the ester group in mthis compound is marginally more electron-withdrawing than in the ethyl analogue. Consequently, the carbon atoms of the epoxide ring in the methyl ester would be slightly more electron-deficient and, therefore, potentially more reactive towards nucleophiles.[7]

DOT Script for Factors Influencing Reactivity

G cluster_0 This compound cluster_1 Mthis compound Ethyl_Steric Larger Ethyl Group (Increased Steric Hindrance) Reactivity Reactivity Ethyl_Steric->Reactivity Decreases Reactivity (at C2) Ethyl_Electronic Slightly Weaker Electron-Withdrawing Effect Ethyl_Electronic->Reactivity Slightly Decreases Reactivity Methyl_Steric Smaller Methyl Group (Decreased Steric Hindrance) Methyl_Steric->Reactivity Increases Reactivity (at C2) Methyl_Electronic Slightly Stronger Electron-Withdrawing Effect Methyl_Electronic->Reactivity Slightly Increases Reactivity

Caption: Factors influencing the reactivity of the two esters.

Comparative Reactivity Analysis and Regioselectivity

In general, mthis compound is expected to be the more reactive of the two compounds. This is due to the combined effects of lower steric hindrance and a slightly more pronounced electron-withdrawing character of the carbomethoxy group compared to the carboethoxy group.[7] This increased reactivity is likely to be more evident in reactions that are sensitive to steric crowding at the C2 position.

The regioselectivity of the ring-opening reaction is dependent on the reaction conditions.

  • Under basic or neutral conditions (SN2-type mechanism): Nucleophilic attack occurs preferentially at the less sterically hindered carbon atom.[8][9] For both esters, this would be the C3 position.

  • Under acidic conditions (SN1-type mechanism): The reaction proceeds through a transition state with significant carbocationic character. The nucleophile will preferentially attack the carbon atom that can better stabilize a positive charge.[10] In the case of these glycidic esters, the C2 carbon is adjacent to the electron-withdrawing ester group, which would destabilize a developing positive charge. Therefore, even under acidic conditions, attack at the C3 position is generally favored.

Experimental Protocols

The following are representative protocols for the ring-opening of glycidic esters with common nucleophiles. These protocols are designed to be self-validating and are based on established laboratory practices.

Protocol 1: Ring-Opening with an Amine (e.g., Benzylamine)

This protocol describes a general procedure for the aminolysis of a glycidic ester.

Materials:

  • Ethyl or Mthis compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Ethanol (as solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of the glycidic ester in ethanol, add benzylamine.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.[11][12]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding β-amino-α-hydroxy ester.

Protocol 2: Ring-Opening with a Thiol (e.g., Thiophenol)

This protocol outlines the base-catalyzed ring-opening with a thiol.[13]

Materials:

  • Ethyl or Mthis compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (catalytic amount)

  • Methanol (as solvent)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the glycidic ester and thiophenol in methanol.

  • Add a catalytic amount of triethylamine to the solution.

  • Stir the mixture at room temperature and monitor by TLC.[14]

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash chromatography to yield the β-thio-α-hydroxy ester.

Data Summary and Comparison

The following table summarizes the key properties and expected reactivity trends for the two glycidic esters.

PropertyThis compoundMthis compound
Molecular Formula C₅H₈O₃C₄H₆O₃
Molecular Weight 116.12 g/mol 102.09 g/mol [15]
Steric Hindrance (at C2) HigherLower
Electronic Effect of Ester Slightly weaker electron-withdrawingSlightly stronger electron-withdrawing
Predicted Reactivity Less reactiveMore reactive
Favored Site of Nucleophilic Attack (Basic/Neutral) C3 (less hindered)C3 (less hindered)

Conclusion

This guide provides a framework for researchers and drug development professionals to make informed decisions when selecting between these two valuable synthetic intermediates. The choice will ultimately depend on the specific requirements of the synthetic route, including the nature of the nucleophile and the desired reaction conditions. The provided protocols offer a starting point for the practical application of these versatile building blocks in the laboratory.

References

  • Ring opening of epoxidized methyl or ethyl oleate by alkyl glycosides. (n.d.).
  • Electronic Effects in Epoxide Ring Opening. (n.d.).
  • Jadhav, K. B. (2016). Darzens condensation; Glycidic esters.
  • Synthesis of stereotetrads by regioselective cleavage of diastereomeric MEM-protected 2-methyl-3,4-epoxy alcohols with diethylpropynyl aluminum. (n.d.).
  • Efficient Synthesis ofα,β-Epoxy Carbonyl Compounds in Acetonitrile:Darzens Condensation of Aromatic Aldehydes with Ethyl Chloroacetate. (2006).
  • Ether and Epoxide Reactions. (2021, January 10). YouTube.
  • Mukherjee, C., Maiti, G. H., & Misra, A. K. (2008).
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (2016). Royal Society of Chemistry.
  • The Darzens reaction involves a two-step, base-catalyzed condensation of ethyl chloroacet
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry.
  • Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry.
  • Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps.
  • Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. (2022, October 7).
  • Regio- and stereo-chemical ring-opening reactions of the 2,3-epoxy alcohol derivative with nucleophiles: Explanation of the structures and C-2 selectivity supported by theoretical computations. (n.d.).
  • Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. (2016).
  • The Darzens Glycidic Ester Condensation. (n.d.).
  • Epoxide ring-opening reactions - SN1 vs. SN2, regioselectivity, and stereoselectivity. (2020, May 30). Chemistry LibreTexts.
  • aziridine-2-carboxylates: preparation, nucleophilic ring opening, and ring expansion. (2012, September 5). Synfacts, 8(09), 0933.
  • Detailing the elementary stages in the oxirane ring opening reactions with carboxylic acids catalyzed by tertiary amines. (n.d.).
  • Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.).
  • Application Notes and Protocols for the Regioselective Ring-Opening of 2,3-Epoxypentane with Thiols. (n.d.). Benchchem.
  • Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide deriv
  • Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. (n.d.).
  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. (2016). MDPI.
  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. (2013).
  • Ring Opening Reactions of Epoxides. A Review. (n.d.).
  • nucleophilic substitution reaction: Topics by Science.gov. (n.d.). Science.gov.
  • Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides: establishing equimolar stoichiometric conditions in a thiol–epoxy 'click' reaction. (2019). Royal Society of Chemistry.
  • Nucleophilic substitution reactions of aliphatic and aromatic carboxylate ions with ethyl iodide. Specific interactions and isokinetic relationships in acetonitrile–methanol mixtures. (1998). Journal of the Chemical Society, Perkin Transactions 2.
  • Novel SN2 ring-opening reactions of 2- and 2,2-substituted thiiranes with thiols using Na+-exchanged X-type zeolite or triethylamine in methanol. (1996). Journal of the Chemical Society, Perkin Transactions 2.
  • Preparation of (S)-Methyl Glycidate via Hydrolytic Kinetic Resolution. (n.d.).
  • Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 5. Synthesis and reactions of some 2,3-epoxy-1-alkanol derivatives. (1986). The Journal of Organic Chemistry, 51(15), 2929-2936.
  • Methyl oxirane-2-carboxyl
  • A Comparative Analysis of the Reactivity of Ethyl Glyoxylate and Methyl Glyoxyl
  • Ethyl Glycidate from (S)-Serine: Ethyl (R)-(+)-2,3-Epoxypropanoate. (n.d.).
  • Deshpande, R. K., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
  • ethyl (2S,3R)
  • Electronic effects on the stereoselectivity of epoxidation reactions catalysed by manganese porphyrins. (1999). LSU Scholarly Repository.
  • Kinetic Studies of Ethyl Benzimidate Reactions: A Compar
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.).
  • A Kinetic Study of the Solvolyses of Methyl and Ethyl Chloroglyoxalates. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Oxirane, 2-ethyl-3-methyl-, trans-. (n.d.). PubChem.
  • Oxirane, 2-ethyl-2-methyl-. (n.d.). NIST WebBook.
  • Effect of methyl substituents, ring size, and oxygen on bond dissociation energies and ring-opening kinetics of five- and six-membered cyclic acetals. (n.d.). OUCI.
  • PMK Ethyl Glycid
  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (n.d.).
  • Pmk glycid

Sources

A Senior Application Scientist's Guide to Validating Product Structure from Ethyl Oxirane-2-Carboxylate Reactions Using ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities is a daily challenge. Among the versatile building blocks in a chemist's toolkit, epoxides like ethyl oxirane-2-carboxylate are prized for their ability to introduce stereogenic centers and functional groups. However, the inherent reactivity of the strained three-membered ring presents a classic chemical puzzle: regioselectivity. When a nucleophile attacks the epoxide, it can open at one of two positions, leading to two different constitutional isomers. Distinguishing between these potential products is not merely an academic exercise; it is critical for ensuring the efficacy, safety, and patentability of a new drug candidate.

While various analytical techniques can provide pieces of the structural puzzle, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a definitive and non-destructive method for this specific challenge. This guide provides an in-depth, experience-driven comparison of how ¹³C NMR is expertly applied to validate the products of nucleophilic ring-opening reactions of this compound, ensuring certainty in your synthetic outcomes.

Part 1: The Regioselectivity Problem in Epoxide Ring-Opening

The reaction of this compound with a nucleophile (Nu⁻) can, in principle, yield two products. The nucleophile can attack either the carbon adjacent to the ester (C2) or the terminal carbon (C3). The reaction conditions—specifically, whether it is acid- or base-catalyzed—profoundly influence this choice.

  • Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an Sₙ2 mechanism.[1][2][3][4] The nucleophile will preferentially attack the less sterically hindered carbon, which in this case is C3. This is due to the lower steric hindrance at the terminal -CH₂ position.

  • Acid-Catalyzed Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[1][5][6][7] The reaction then proceeds via a mechanism with characteristics of both Sₙ1 and Sₙ2 reactions.[1][5] While nucleophilic attack still occurs from the backside (an Sₙ2 trait), a partial positive charge develops on the carbon atoms. The electron-withdrawing ester group at C2 destabilizes any developing positive charge on that carbon. Consequently, the partial positive charge is better supported at C3. However, for many epoxides, acid-catalyzed opening favors attack at the more substituted carbon. In the specific case of this compound, the electronic effect of the ester often directs nucleophiles to the C3 position even under some acidic conditions to avoid placing a positive charge adjacent to an electron-withdrawing group.

This mechanistic dichotomy underscores the critical need for a robust analytical method to confirm the resulting structure unequivocally.

G cluster_start Starting Material cluster_products Potential Products start This compound productA Product A (Attack at C3) Ethyl 2-hydroxy-3-Nu-propanoate start->productA  Base-Catalyzed (Sₙ2)  (Major Pathway) productB Product B (Attack at C2) Ethyl 3-hydroxy-2-Nu-propanoate start->productB  Acid-Catalyzed  (Potential Pathway)

Caption: Regiochemical outcomes of nucleophilic attack on this compound.

Part 2: Why ¹³C NMR is the Definitive Tool

While ¹H NMR is a cornerstone of structural analysis, spectral complexity from overlapping signals and complex coupling patterns can sometimes lead to ambiguity, especially with flexible acyclic molecules. In contrast, proton-decoupled ¹³C NMR provides a simplified spectrum where each unique carbon atom typically gives a single, sharp peak. The chemical shift (δ) of each carbon is highly sensitive to its local electronic environment, making it a powerful diagnostic tool.

For the products of the this compound reaction, the key is the dramatic difference in the chemical shifts of C2 and C3 in the two possible isomers.

Carbon EnvironmentTypical ¹³C Chemical Shift (δ, ppm)Rationale
Epoxide Carbons (Starting Material)40 - 60[8]Carbons in a strained, three-membered ring are relatively shielded.
-CH(OH)- (Carbon bearing a hydroxyl group)65 - 90The electronegative oxygen atom deshields the attached carbon, shifting it downfield.
-CH(Nu)- (Carbon bearing the nucleophile)Varies (e.g., 30-60 for Br, 40-70 for NR₂)The shift depends heavily on the electronegativity and nature of the nucleophile.
Ester Carbonyl (C=O) 165 - 175[9][10][11]Highly deshielded due to the double bond to two oxygen atoms.

By analyzing the chemical shifts of the C2 and C3 carbons, we can definitively identify the product.

Part 3: Comparative Case Study - Reaction with Benzylamine

Let's compare the expected ¹³C NMR data for the two possible products from the reaction of this compound with benzylamine, a common nucleophile in drug synthesis. The reaction is typically performed under nucleophilic (base-catalyzed) conditions, which strongly favors attack at the less hindered C3 position.

Expected Major Product (Attack at C3): Ethyl 3-(benzylamino)-2-hydroxypropanoate Potential Minor Product (Attack at C2): Ethyl 2-(benzylamino)-3-hydroxypropanoate

Predicted ¹³C NMR Chemical Shifts

The following table contrasts the predicted chemical shifts for the critical C2 and C3 carbons. These predictions are based on established chemical shift ranges and data from similar structures.[11]

CarbonMajor Product (Attack at C3)Minor Product (Attack at C2)Diagnostic Rationale
C2 ~70 ppm (CH-OH)~65 ppm (CH-NHBn)In the major product, C2 is bonded to a highly electronegative hydroxyl group, resulting in a significant downfield shift. In the minor product, it's bonded to a less electronegative nitrogen.
C3 ~55 ppm (CH₂-NHBn)~63 ppm (CH₂-OH)In the major product, C3 is a methylene carbon attached to nitrogen. In the minor product, it is a primary alcohol carbon, which typically appears further downfield.
C1 (C=O) ~172 ppm~171 ppmThe ester carbonyl shift is less affected and not a primary diagnostic tool for regiochemistry.

The key takeaway is the clear and predictable difference in the C2 and C3 chemical shifts. The carbon bearing the hydroxyl group (-OH) will have a distinctly larger chemical shift than the carbon bearing the amino group.

Experimental Protocol: Synthesis and NMR Validation

This protocol outlines a self-validating system where the analytical result provides a definitive check on the synthetic outcome.

Step 1: Synthesis of Ethyl 3-(benzylamino)-2-hydroxypropanoate

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (5 mL per mmol of epoxide).

  • Add benzylamine (1.1 eq.) to the solution at room temperature.

  • Stir the reaction mixture at 50°C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the pure product.

Step 2: ¹³C NMR Sample Preparation and Acquisition

  • Dissolve 50-100 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12] A higher concentration is recommended for ¹³C NMR to achieve a good signal-to-noise ratio.[12]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A standard acquisition may require several hundred to a few thousand scans.[12]

Step 3: Data Analysis and Structure Confirmation

  • Process the resulting spectrum (Fourier transform, phase correction, and baseline correction).

  • Reference the spectrum (e.g., to the CDCl₃ solvent peak at 77.16 ppm).

  • Identify the peaks corresponding to the ethyl ester and benzyl groups to confirm their presence.

  • Critically, locate the two peaks in the 50-80 ppm region corresponding to C2 and C3.

  • Compare the observed chemical shifts with the predicted values in the table above. An observed peak around 70 ppm and another around 55 ppm confirms the structure as Ethyl 3-(benzylamino)-2-hydroxypropanoate , validating that the reaction proceeded with the expected regioselectivity.

Caption: Experimental workflow for ¹³C NMR-based structure validation.

Conclusion

For reactions involving the ring-opening of this compound, relying on assumptions about reaction mechanisms is insufficient for rigorous drug development. ¹³C NMR spectroscopy provides an authoritative, data-driven method for unequivocally determining the product's constitutional isomerism. The significant and predictable differences in the chemical shifts of the backbone carbons (C2 and C3) for the possible regioisomers serve as a definitive diagnostic fingerprint. By integrating this powerful analytical technique directly into the synthetic workflow, researchers can eliminate structural ambiguity, ensure the integrity of their results, and proceed with confidence in their molecular design and development efforts.

References

  • Reactions of Epoxides: Ring-opening. (2024). Chemistry LibreTexts. [Link]
  • Epoxide ring-opening reactions - Sₙ1 vs. Sₙ2, regioselectivity, and stereoselectivity. (2024). Chemistry LibreTexts. [Link]
  • Whalen, D. L. (1973).
  • Khan Academy.
  • Reactions of Epoxides - Acidic Ring Opening. (n.d.). OpenOChem Learn. [Link]
  • Reactions of Epoxides: Ring-Opening. (2023). OpenStax. [Link]
  • Video: Base-Catalyzed Ring-Opening of Epoxides. (2025). JoVE. [Link]
  • Spectroscopy of Ethers and Epoxides. (2025). Chemistry LibreTexts. [Link]
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
  • Typical ¹³C NMR Chemical shifts. (n.d.).
  • Typical C-13 NMR Chemical shifts. (n.d.). University of Puget Sound. [Link]

Sources

Analysis of reaction kinetics: ethyl oxirane-2-carboxylate vs. other epoxides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Kinetics of Ethyl Oxirane-2-Carboxylate Compared to Other Epoxides

Introduction: The Critical Role of Epoxide Reactivity in Synthesis

Epoxides are a cornerstone of modern organic synthesis, prized for their utility as versatile three-membered ring electrophiles. The inherent ring strain, a combination of angle and torsional strain, makes them susceptible to ring-opening reactions with a wide array of nucleophiles, even without a traditionally good leaving group.[1] This reactivity is fundamental to the construction of complex molecules, particularly in the pharmaceutical industry where precise control over stereochemistry and functionality is paramount.[2][3]

While simple epoxides like propylene oxide have well-understood reactivity patterns, functionalized epoxides such as this compound (also known as ethyl glycidate) present a more nuanced kinetic profile. The presence of the electron-withdrawing ester group directly on the oxirane ring introduces electronic effects that significantly alter its reactivity and the regioselectivity of ring-opening reactions. This guide provides a detailed comparative analysis of the reaction kinetics of this compound against other common epoxides, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals.

Pillar 1: Fundamentals of Epoxide Ring-Opening Kinetics

The rate and regioselectivity of an epoxide ring-opening reaction are governed by a delicate interplay of structural and environmental factors. A thorough understanding of these principles is essential to predict and control reaction outcomes.

Key Factors Influencing Epoxide Reactivity:

  • Steric Effects: In reactions proceeding via an SN2 mechanism, nucleophilic attack is favored at the less sterically hindered carbon atom of the epoxide.[4][5] This is the dominant factor in reactions with strong, anionic nucleophiles under basic or neutral conditions.

  • Electronic Effects: The electronic nature of substituents on the epoxide ring plays a critical role. Electron-withdrawing groups (EWGs), such as the ester in this compound or the chloromethyl group in epichlorohydrin, increase the electrophilicity of the ring carbons, often accelerating the rate of nucleophilic attack.[6] Conversely, electron-donating groups can stabilize a developing positive charge on an adjacent carbon, influencing the mechanism under acidic conditions.

  • Reaction Conditions (Acidic vs. Basic): The pH of the reaction medium fundamentally dictates the reaction mechanism and regiochemical outcome.[1][4][7][8]

    • Basic/Neutral Conditions: A strong nucleophile performs a direct SN2 attack. The reaction is sterically controlled, with the nucleophile adding to the less substituted carbon.[1][4][8]

    • Acidic Conditions: The epoxide oxygen is first protonated, making it a much better leaving group and further activating the ring.[9] The reaction then proceeds via an SN2-like mechanism with significant SN1 character.[10][11] The nucleophile preferentially attacks the carbon atom that can better stabilize a positive charge—typically the more substituted carbon.[4][9][10]

G cluster_main Factors Influencing Epoxide Reaction Kinetics cluster_steric Steric Effects cluster_electronic Electronic Effects cluster_conditions Reaction Conditions Reactivity Epoxide Reactivity Steric Steric Hindrance Reactivity->Steric Electronic Electronic Effects Reactivity->Electronic Conditions Reaction Conditions Reactivity->Conditions LessSub Attack at Less Substituted Carbon Steric->LessSub EWG Electron-Withdrawing Groups (e.g., -COOEt, -CH2Cl) Activate Ring Electronic->EWG EDG Electron-Donating Groups (e.g., -Ph, -Alkyl) Stabilize Cationic Character Electronic->EDG Acidic Acidic (H+) Conditions->Acidic Basic Basic/Neutral (Nu:-) Conditions->Basic SN2 Favors SN2 Pathway LessSub->SN2 MoreSub Attack at More Substituted Carbon Acidic->MoreSub SN1like SN1-like Character Acidic->SN1like LessSub_cond Attack at Less Substituted Carbon Basic->LessSub_cond SN2_cond SN2 Mechanism Basic->SN2_cond

Caption: Key factors determining the rate and regioselectivity of epoxide ring-opening reactions.

Pillar 2: Kinetic Profile of this compound

The defining feature of this compound is the presence of an ethyl ester group directly attached to the epoxide ring. This substituent exerts a powerful electron-withdrawing inductive effect (-I effect), which significantly increases the electrophilicity of both C2 and C3 carbons of the oxirane. This activation is expected to lead to faster reaction rates compared to simple alkyl-substituted epoxides under nucleophilic conditions.

The regioselectivity of ring-opening is more complex. While steric factors would favor nucleophilic attack at the unsubstituted C3 position, the electronic effect of the ester group at C2 makes this carbon highly electrophilic. The outcome often depends on the nature of the nucleophile and the reaction conditions. Under SN2 conditions, attack at the less hindered C3 is generally observed. However, the exact regiochemical outcome can be highly dependent on the specific nucleophile and catalyst system employed.

Pillar 3: Comparative Kinetic Analysis

To contextualize the reactivity of this compound, it is instructive to compare its kinetic behavior with other structurally diverse epoxides.

EpoxideStructureKey Structural FeatureExpected Relative Reactivity (Nucleophilic Attack)Factors Influencing Kinetics & Regioselectivity
Propylene Oxide CH₃-CH(O)CH₂Simple alkyl substituent (electron-donating)BaselineSteric hindrance dominates; attack at the less substituted primary carbon.[12][13]
Styrene Oxide Ph-CH(O)CH₂Phenyl group (can stabilize positive charge)ModerateUnder acidic conditions, attack occurs at the benzylic carbon due to carbocation stabilization.[2][14]
Epichlorohydrin ClCH₂-CH(O)CH₂Electron-withdrawing chloromethyl groupHighInductive effect of chlorine activates the ring for nucleophilic attack.[15][16]
This compound EtOOC-CH(O)CH₂Direct electron-withdrawing ester groupVery HighStrong activation from the ester group; attack is typically at the less hindered C3.

Discussion of Comparative Data:

  • This compound vs. Propylene Oxide: The presence of the electron-withdrawing ester group in this compound makes it significantly more reactive towards nucleophiles than propylene oxide. The alkyl group in propylene oxide is weakly electron-donating, making its epoxide carbons less electrophilic.

  • This compound vs. Epichlorohydrin: Both epoxides are activated by electron-withdrawing groups. While direct kinetic comparisons are scarce in the literature, the direct attachment of the carbonyl group in this compound likely exerts a stronger activating effect than the chloromethyl group in epichlorohydrin, which is one carbon removed from the ring.

  • This compound vs. Styrene Oxide: The reactivity comparison depends heavily on the conditions. Under basic/nucleophilic conditions, this compound is generally more reactive due to the strong inductive activation. Under acidic conditions, the reaction of styrene oxide is facilitated by the ability of the phenyl group to stabilize the developing positive charge at the benzylic position, leading to preferential attack at that site.[2]

Pillar 4: Experimental Protocol for Kinetic Analysis

A self-validating and reproducible protocol is crucial for obtaining reliable kinetic data. The following outlines a general method for monitoring the reaction of an epoxide with a nucleophile using ¹H NMR spectroscopy.

Objective: To determine the pseudo-first-order rate constant for the reaction of an epoxide with an excess of a nucleophile.

Materials:

  • Epoxide (e.g., this compound)

  • Nucleophile (e.g., a primary amine)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes, temperature-controlled NMR spectrometer

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare stock solution of internal standard in CDCl3 B Accurately weigh epoxide and dissolve in stock solution A->B C Transfer solution to thermostated NMR tube B->C D Acquire initial ¹H NMR spectrum (t=0) C->D E Inject excess nucleophile and start timer D->E F Acquire spectra at regular time intervals E->F G Monitor disappearance of epoxide peak relative to internal standard F->G H Integrate epoxide and standard peaks for each spectrum G->H I Calculate epoxide concentration over time H->I J Plot ln([Epoxide]) vs. time I->J K Determine rate constant (k) from the slope J->K

Caption: Workflow for a typical ¹H NMR-based kinetic study of an epoxide ring-opening reaction.

Step-by-Step Methodology:

  • Preparation:

    • Causality: An inert, deuterated solvent is used for the NMR lock. An internal standard with non-overlapping peaks is crucial for accurate quantification, as it is unaffected by the reaction.

    • Accurately weigh the internal standard and dissolve it in a known volume of anhydrous CDCl₃ to make a stock solution.

    • Accurately weigh the epoxide and dissolve it in a precise volume of the internal standard stock solution.

  • Reaction Initiation & Monitoring:

    • Causality: Temperature control is critical as reaction rates are highly temperature-dependent. Using a large excess of the nucleophile ensures the reaction follows pseudo-first-order kinetics with respect to the epoxide, simplifying data analysis.

    • Transfer the epoxide solution to an NMR tube and place it in the NMR spectrometer's probe, which has been pre-equilibrated to the desired reaction temperature (e.g., 298 K).

    • Acquire an initial spectrum (t=0).

    • Quickly inject a pre-determined large excess (e.g., >10 equivalents) of the nucleophile into the NMR tube and immediately begin acquiring spectra at fixed time intervals.

  • Data Analysis:

    • Causality: Plotting the natural logarithm of the concentration versus time linearizes the data for a first-order reaction, allowing the rate constant to be determined from the slope of the line.

    • For each spectrum, integrate a characteristic peak of the epoxide and the peak of the internal standard.

    • The concentration of the epoxide at time 't' is proportional to the ratio of its peak integral to the integral of the constant-concentration internal standard.

    • Plot ln([Epoxide]t / [Epoxide]₀) versus time (in seconds).

    • The slope of the resulting straight line will be equal to -k, where k is the pseudo-first-order rate constant (s⁻¹).

Pillar 5: Mechanistic Insights

The electron-withdrawing ester group in this compound plays a directing role in the ring-opening mechanism.

A. Nucleophilic (Basic/Neutral) Conditions:

Under these conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the carbon atom that is most accessible and electrophilic. Due to sterics, this is the C3 position.

Caption: Acid-catalyzed ring-opening of this compound.

Conclusion

The reaction kinetics of this compound are distinctly different from those of simple alkyl- or aryl-substituted epoxides. The dominant feature is the powerful electron-withdrawing ester group, which significantly activates the epoxide ring towards nucleophilic attack, leading to enhanced reaction rates. While steric factors generally direct nucleophiles to the C3 position, the interplay of electronic effects can lead to complex regiochemical outcomes, particularly under acid-catalyzed conditions. For researchers in drug development and organic synthesis, understanding this unique kinetic profile is essential for designing efficient synthetic routes and controlling the formation of desired products. The methodologies and comparative data presented in this guide serve as a foundational resource for predicting and manipulating the reactivity of this valuable synthetic building block.

References

  • Catalytic performance and kinetic analysis of styrene oxide... - ResearchGate.
  • Direct Comparative Study of Ring-Opening Polymerization between Propylene Oxide and Cyclohexene Oxide: Geometric Control of Epoxide Polymerization Behaviors | Macromolecules - ACS Publications.
  • Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates - ResearchGate.
  • Soybean Oil Epoxidation: Kinetics of the Epoxide Ring Opening Reactions - MDPI.
  • Reaction kinetics and cure monitoring of highly reactive epoxy resins for carbon fiber reinforced plastics.
  • Concerning the mechanism of the ring opening of propylene oxide in the copolymerization of propylene oxide and carbon dioxide to give poly(propylene carbonate) - PubMed.
  • Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism.
  • Insights into the Mechanism of Carbon Dioxide and Propylene Oxide Ring-Opening Copolymerization Using a Co(III)/K(I) Heterodinuclear Catalyst | Journal of the American Chemical Society.
  • Highly efficient two‐stage ring‐opening of epichlorohydrin with carboxylic acid in a microreaction system - ResearchGate.
  • Kinetics and mechanism of the ring-opening copolymerization of CO2 and propylene oxide on a two-dimensional Co-Ni double metal cyanide complex | Request PDF - ResearchGate.
  • Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K - RSC Publishing.
  • Kinetics of Epichlorohydrin Synthesis | PDF | Chemical Reactions - Scribd.
  • 13.6 Ring Opening of Epoxides | Organic Chemistry - YouTube.
  • Rheology, dispersion, and cure kinetics of epoxy filled with amine- and non-functionalized reduced graphene oxide.
  • Epoxides Ring-Opening Reactions - Chemistry Steps.
  • Ring-Opening Polymerization of Propylene Oxide - Vapourtec.
  • Pseudo-first order kinetic plot of styrene oxide concentration against... - ResearchGate.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support - ResearchGate.
  • Investigation of epoxide curing reactions by differential scanning calorimetry - Formal kinetic evaluation - ResearchGate.
  • Styrene oxide conversion as a function of time in the ring‐opening... - ResearchGate.
  • (PDF) Rheology, dispersion, and cure kinetics of epoxy filled with amine‐ and non‐functionalized reduced graphene oxide for composite manufacturing - ResearchGate.
  • Effect of functionalized kaolinite on the curing kinetics of cycloaliphatic epoxy/anhydride system - ResearchGate.
  • Cure kinetics of epoxy/graphene oxide (GO) nanocomposites: Effect of starch functionalization of GO nanosheets | Request PDF - ResearchGate.
  • Summary of catalytic reactions of the ring opening of styrene oxide... - ResearchGate.
  • Kinetics of Cross-Linking Reaction of Epoxy Resin with Hydroxyapatite-Functionalized Layered Double Hydroxides - MDPI.
  • 17.7: Experimental methods of chemical kinetics - Chemistry LibreTexts.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI.
  • 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts.
  • oxirane ring opening reaction mechanism by carboxylic acid. - ResearchGate.
  • Experimental and theoretical study on the kinetics and mechanism of the amine‑catalyzed reaction of oxiranes with carboxylic acids | Request PDF - ResearchGate.
  • Selective Ring-Opening reactions of Unsymmetric Oxetanes.
  • The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review* - CHIMIA.
  • Opening of Epoxides With Acid - Master Organic Chemistry.

Sources

A Researcher's Guide to Lewis Acid Catalysis with 2H-Azirine-2-Carboxylates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2H-azirines, particularly those bearing an ester functionality at the C2 position, are high-energy, three-membered heterocyclic compounds that serve as versatile building blocks in modern organic synthesis. Their inherent ring strain and the presence of a reactive C=N double bond make them excellent precursors for a variety of nitrogen-containing molecules. However, harnessing their synthetic potential often requires precise activation to control the regioselectivity and stereoselectivity of their reactions. Lewis acid catalysis has emerged as a paramount strategy for this activation, coordinating to the azirine nitrogen or the carbonyl oxygen to facilitate a range of transformations.

This guide provides a comparative analysis of various Lewis acids used to catalyze reactions involving 2H-azirine-2-carboxylates. We will delve into the mechanistic rationale behind catalyst selection, compare their performance using experimental data from peer-reviewed literature, and provide actionable protocols for researchers in synthetic chemistry and drug development.

The Role of Lewis Acids in Activating 2H-Azirines

Lewis acids activate 2H-azirine-2-carboxylates primarily through two modes of coordination: N-coordination or O-coordination. The mode of coordination significantly influences the subsequent reaction pathway.

  • N-Coordination: Coordination of the Lewis acid to the azirine nitrogen atom enhances the electrophilicity of the C=N bond. This mode of activation typically promotes reactions at the C2 position, facilitating ring-opening or cycloaddition reactions.

  • O-Coordination: Coordination to the carbonyl oxygen of the ester group makes the C2 carbon more electrophilic. This can lead to different reactivity patterns compared to N-coordination.

The choice of the Lewis acid, its steric bulk, and its Lewis acidity (hardness/softness) are critical factors that dictate the preferred coordination mode and, consequently, the reaction outcome.

Comparative Analysis of Common Lewis Acids

The choice of Lewis acid is paramount and depends heavily on the desired transformation. Below is a comparative analysis of commonly employed Lewis acids in reactions of 2H-azirine-2-carboxylates.

Boron Trifluoride Etherate (BF₃·OEt₂)

BF₃·OEt₂ is a versatile and widely used Lewis acid due to its commercial availability and ease of handling.[1] It is known to activate 2H-azirines effectively for various transformations, including nucleophilic additions and cycloadditions.[2]

  • Mechanism of Action: BF₃·OEt₂ is a hard Lewis acid that readily coordinates to the nitrogen atom of the azirine ring. This coordination significantly increases the electrophilicity of the C=N bond, making it susceptible to nucleophilic attack. In some cases, it can also act as a fluorine source in fluorination reactions.[3][4]

  • Performance:

    • Diels-Alder Reactions: BF₃·OEt₂ has been shown to be an effective catalyst for the Diels-Alder reaction between 2H-azirines and various dienes. It allows the reaction to proceed at lower temperatures and with shorter reaction times compared to the uncatalyzed reaction.[2] The reaction typically proceeds with endo selectivity, yielding a single diastereoisomeric product.[2]

    • Nucleophilic Additions: The activation of 2H-azirines with BF₃·OEt₂ facilitates the addition of a range of carbon nucleophiles.[2]

Table 1: Performance Data for BF₃·OEt₂ in Diels-Alder Reactions

Diene2H-Azirine SubstituentConditionsYield (%)Reference
Cyclopentadiene3-ArylCH₂Cl₂, 0°C to rt70-85%[2]
Isoprene3-AlkylCH₂Cl₂, rt65-80%[2]
2,3-Dimethyl-1,3-butadiene3-CO₂EtCH₂Cl₂, rt, 24h75%[5]
Scandium(III) Triflate (Sc(OTf)₃)

Sc(OTf)₃ is a water-stable Lewis acid that has gained significant attention in organic synthesis.[6][7] Its remarkable catalytic activity, even in the presence of water, makes it an attractive "green" catalyst.[6]

  • Mechanism of Action: Similar to BF₃·OEt₂, Sc(OTf)₃ activates the 2H-azirine by coordinating to the nitrogen atom. DFT calculations have shown that coordination of Sc(OTf)₃ to a quinone system leads to an increase in the positive charge on the carbonyl carbon, which is analogous to the activation of the C=N bond in azirines.[8]

  • Performance:

    • Condensation Reactions: Sc(OTf)₃ has been shown to effectively catalyze the condensation of N-tosylaziridines with aldehydes and ketones to produce 1,3-oxazolidines in good yields and with excellent regioselectivity.[9] While this example does not use a 2H-azirine-2-carboxylate, it demonstrates the utility of Sc(OTf)₃ in activating aziridine rings for C-N bond cleavage and subsequent C-O bond formation.

    • Cycloaddition Reactions: Sc(OTf)₃ is also a potent catalyst for cycloaddition reactions, including [2+2+1] cycloannulations to form complex multicyclic 2-pyrrolines.[10]

Table 2: Performance Data for Sc(OTf)₃ in Condensation Reactions

AziridineCarbonyl CompoundCatalyst Loading (mol%)Yield (%)Reference
2-Methyl-N-tosylaziridine4-Nitrobenzaldehyde2095% (conversion)[11]
2-Methyl-N-tosylaziridineValeraldehyde190%[9]
2-Ethyl-N-tosylaziridineAcetophenone585%[9]
Copper(II) Triflate (Cu(OTf)₂)

Copper(II) triflate is an inexpensive and efficient Lewis acid catalyst for a wide array of organic transformations, including multicomponent reactions and cycloadditions.[12]

  • Mechanism of Action: Cu(OTf)₂ can act both as a Lewis acid to activate the substrate and as a catalyst for redox processes. In the context of 2H-azirines, it is expected to coordinate to the nitrogen atom, enhancing the electrophilicity of the imine bond. In some cases, copper catalysts have been used in the synthesis of 2H-azirines themselves.[13]

  • Performance:

    • Multicomponent Reactions: Cu(OTf)₂ has been successfully employed in multicomponent reactions involving azides, alkynes, and 2H-azirines to generate functionalized 1,2,3-triazoles.[14]

    • Kinetic Resolution: Copper hydride catalysts have been utilized in the kinetic resolution of racemic 2H-azirines to afford enantioenriched N-H aziridine-2-carboxylates.[15]

Table 3: Performance Data for Copper Catalysts in Reactions of 2H-Azirines

Reaction TypeLigandSolventDiastereoselectivityEnantioselectivity (ee)Reference
Kinetic ResolutionChiral PhosphineToluene>20:1up to 94%[15]
Azide-Alkyne CycloadditionNoneTHFN/AN/A (Yield: 61%)[14]

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized workflow for a Lewis acid-catalyzed reaction of a 2H-azirine-2-carboxylate with a nucleophile.

Lewis_Acid_Catalysis_Workflow cluster_0 Catalyst Activation & Substrate Coordination cluster_1 Nucleophilic Attack & Ring Opening cluster_2 Product Formation & Catalyst Regeneration Azirine 2H-Azirine-2-carboxylate Activated_Complex [Azirine-LA] Complex Azirine->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., Sc(OTf)₃) Lewis_Acid->Activated_Complex Ring_Opened_Intermediate Ring-Opened Intermediate Activated_Complex->Ring_Opened_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Ring_Opened_Intermediate Product Final Product Ring_Opened_Intermediate->Product Protonolysis/Workup Product->Lewis_Acid Catalyst Regeneration

Caption: Generalized workflow for Lewis acid-catalyzed nucleophilic addition to 2H-azirine-2-carboxylates.

Experimental Protocols

Representative Protocol for BF₃·OEt₂-Catalyzed Diels-Alder Reaction

This protocol is adapted from procedures described in the literature for the reaction of 2H-azirines with cyclopentadiene.[2][16]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of the 3-substituted-2H-azirine-2-carboxylate (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 5 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Diene: Add freshly distilled cyclopentadiene (3.0 mmol, 3.0 equiv) to the cooled solution.

  • Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂, 0.2 mmol, 20 mol%) to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cycloadduct.

Conclusion and Future Outlook

The choice of Lewis acid for catalyzing reactions with 2H-azirine-2-carboxylates is critical for achieving high yields and selectivities. BF₃·OEt₂ remains a robust and general catalyst for a variety of transformations. Sc(OTf)₃ offers the advantage of being water-tolerant, aligning with the principles of green chemistry. Copper catalysts, particularly in the context of asymmetric synthesis, provide a promising avenue for the preparation of chiral aziridine derivatives.

Future research in this field will likely focus on the development of more efficient and highly enantioselective catalytic systems. The use of chiral Lewis acids, as well as the combination of Lewis acid and organocatalysis, will undoubtedly lead to novel and powerful synthetic methodologies for the construction of complex nitrogen-containing molecules from 2H-azirine precursors.

References

  • Al-Adhami, M. (2010). Lewis Acid Mediated Alkylation and Diels-Alder Reactions of 2H-Azirines. Doctoral Thesis, KTH Royal Institute of Technology. Link
  • Al-Adhami, M., et al. (2010). Lewis Acid Mediated Aza-Diels-Alder Reactions and Asymmetric Alkylations of 2H-Azirines. Licentiate Thesis, KTH Royal Institute of Technology. Link
  • Kang, B., et al. (2009). Sc(OTf)3-Catalyzed Condensation of 2-Alkyl-N-tosylaziridine with Aldehydes.
  • Somfai, P., et al. (2003). Investigation of Lewis Acid-Catalyzed Asymmetric aza-Diels−Alder Reactions of 2H-Azirines. The Journal of Organic Chemistry, 68(26), 9958-9963. Link
  • Kang, B., Miller, A. W., Goyal, S., & Nguyen, S. T. (2009). Sc(OTf)3-catalyzed condensation of 2-alkyl-N-tosylaziridine with aldehydes or ketones: an efficient synthesis of 5-alkyl-1,3-oxazolidines. Chemical communications (Cambridge, England), (26), 3928–3930. Link
  • Ghorbani-Vaghei, R., & Veisi, H. (2021). BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights. Organic & Biomolecular Chemistry, 19(1), 43-63. Link
  • Wang, Y., et al. (2021). The copper-catalyzed synthesis of β-trifluoromethylated acrylonitriles and trifluoromethyl-substituted 2H-azirines.
  • Sharma, A., & Kumar, R. (2023). Recent Advances in Scandium(III) Triflate Catalysis: A Review. ChemistrySelect, 8(37), e202302433. Link
  • Franklin, A. S., & Davis, F. A. (1999). Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters. The Journal of Organic Chemistry, 64(24), 8929–8935. Link
  • Karimi, B., & Ma'mani, L. (2003). Scandium(III) Triflate as an Efficient and Recyclable Catalyst for Chemoselective Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Synthesis, 2003(16), 2503-2506. Link
  • Sibi, M. P., et al. (2008). A Surprising Mechanistic “Switch” in Lewis Acid Activation: A Bifunctional, Asymmetric Approach to α-Hydroxy Acid Derivatives. Journal of the American Chemical Society, 130(41), 13664–13675. Link
  • MSU SMACS. (n.d.). Synthesis, Characterization, and Structure of a [Cu(phen)2(OTf)]OTf Complex: An Efficient Nitrogen Transfer Pre‐catalyst.
  • Ghorbani-Vaghei, R., & Veisi, H. (2021). BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights. Organic & Biomolecular Chemistry, 19, 43-63. Link
  • Ghorai, M. K., et al. (2017). A Novel Sc(OTf)3-Catalyzed (2+2+1)-Cycloannulation/Aza-Friedel-Crafts Alkylation Sequence toward Multicyclic 2-Pyrrolines. Organic Letters, 19(21), 5840–5843. Link
  • Chen, Y., et al. (2022). Reactivity of 2H-Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. The Journal of Organic Chemistry, 87(17), 11597–11608. Link
  • Zhang, Y., et al. (2022). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. ACS Omega, 7(23), 20093–20102. Link
  • Raju, B. C., et al. (2014). BF3·OEt2-catalyzed synthesis of 2,2′-spirobi-2H-1-benzopyrans from 2H-chromenes. Organic & Biomolecular Chemistry, 12(30), 5769-5776. Link
  • Zhang, Y., et al. (2022). Catalytic Synthesis of 5-Fluoro-2-oxazolines: Using BF3·Et2O as the Fluorine Source and Activating Reagent. ACS Omega, 7(23), 20093-20102. Link
  • Leonardi, M., et al. (2022). Cu(OTf)2-catalyzed multicomponent reactions. Beilstein Journal of Organic Chemistry, 18, 1156–1183. Link
  • Leonardi, M., et al. (2022). Cu(OTf)2-catalyzed multicomponent reactions. Beilstein Journal of Organic Chemistry, 18, 1156-1183. Link
  • DiRocco, D. A., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. Link
  • Popik, V. V., et al. (2018). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry, 14, 2586–2593. Link
  • Somfai, P., et al. (2003). Investigation of Lewis Acid-Catalyzed Asymmetric Aza-Diels−Alder Reactions of 2H-Azirines. The Journal of Organic Chemistry. Link

Sources

A Senior Application Scientist's Guide to Integrating Theoretical and Experimental Spectroscopy for the Structural Elucidation of Ethyl Glycidate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Unambiguous Structural Confirmation

Ethyl glycidate (ethyl 2,3-epoxypropanoate) is a valuable chiral building block in organic synthesis, serving as a precursor to a wide range of pharmaceuticals and biologically active molecules. Its deceptively simple structure, containing an epoxide and an ester, presents a classic case for spectroscopic analysis. However, relying on experimental data alone can sometimes leave ambiguities in spectral assignment. Conversely, purely theoretical predictions lack the ultimate validation of real-world measurement.

This guide provides an in-depth, practical framework for the synergistic use of computational chemistry and experimental spectroscopy. We will demonstrate how to cross-reference theoretical data from Density Functional Theory (DFT) with experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to achieve rapid, confident, and unambiguous structural confirmation of ethyl glycidate. This integrated approach not only validates a proposed structure but also deepens the understanding of its electronic and vibrational properties.

Part 1: The Theoretical Approach - Predicting Spectra with DFT

Computational chemistry allows us to predict spectroscopic properties from first principles, providing a powerful tool for assigning experimental signals and understanding molecular behavior. Density Functional Theory (DFT) has emerged as the workhorse for such tasks in organic chemistry, offering an excellent balance of computational cost and accuracy.[1][2]

The Causality Behind Method Selection:

We select the B3LYP functional combined with the 6-31G(d) basis set as our primary model. This choice is deliberate:

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is renowned for its robust performance in predicting the geometries and spectroscopic properties of a vast range of organic molecules.[1][3] It provides a superb trade-off between accuracy and computational demand for a molecule of this size.

  • 6-31G(d) Basis Set: This Pople-style basis set is a practical choice for initial geometry optimization and spectral prediction. It includes polarization functions (d) on heavy atoms, which are crucial for accurately describing the strained three-membered epoxide ring and the polar carbonyl group in ethyl glycidate.[1][4]

For NMR calculations, the Gauge-Including Atomic Orbital (GIAO) method is the standard for obtaining accurate chemical shielding constants, which are then converted to the familiar chemical shifts (ppm).[3][4][5]

Workflow for Computational Spectroscopic Prediction

The following diagram and protocol outline a self-validating system for generating theoretical spectra.

G cluster_input 1. Input cluster_compute 2. DFT Calculation (e.g., Gaussian, ORCA) cluster_output 3. Output & Analysis a Build 3D Structure of Ethyl Glycidate b Geometry Optimization (B3LYP/6-31G(d)) a->b c Frequency Calculation (Confirms Minimum Energy) b->c d GIAO NMR Calculation (B3LYP/6-31G(d), PCM Solvent) b->d e Predicted IR Spectrum (Frequencies, Intensities) c->e f Predicted NMR Shieldings (¹H & ¹³C) d->f g Convert Shieldings to Chemical Shifts (δ) f->g

Caption: Computational workflow for predicting spectroscopic data.

Protocol 1: Theoretical Spectra Calculation
  • Structure Generation: Using molecular modeling software (e.g., GaussView, Avogadro), construct a 3D model of ethyl glycidate.

  • Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-31G(d) level of theory. This step finds the lowest energy conformation of the molecule in the gas phase.

  • Frequency Analysis: Following optimization, perform a frequency calculation at the same level of theory. Trustworthiness Check: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This output directly provides the theoretical IR vibrational frequencies and their intensities.

  • NMR Shielding Calculation: Using the optimized geometry, perform a GIAO-NMR calculation. To better approximate experimental conditions, include a solvent model like the Polarizable Continuum Model (PCM) for chloroform.[3]

  • Chemical Shift Conversion: The NMR calculation outputs absolute shielding tensors (σ). Convert these to chemical shifts (δ) using a reference compound (e.g., TMS calculated at the same level of theory) via the equation: δ_sample = σ_TMS - σ_sample. Alternatively, use established linear scaling factors for a more empirical correction.[6]

Part 2: The Experimental Approach - Acquiring the Ground Truth

Experimental data provides the definitive benchmark against which theoretical models are validated. Adherence to standardized protocols is critical for ensuring data quality, reproducibility, and trustworthiness.

Workflow for Experimental Data Acquisition

The following diagram illustrates the generalized workflow for acquiring high-quality spectroscopic data in a laboratory setting.

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing a Weigh Sample Dissolve in Deuterated Solvent (NMR) or Prepare Neat Sample (IR) b Instrument Setup & Calibration (Lock, Shim for NMR) a->b c Acquire Raw Data (FID for NMR, Interferogram for IR) b->c d Fourier Transform Phase & Baseline Correction c->d e Reference Spectrum (e.g., to residual CHCl₃ at 7.26 ppm) d->e f Final Spectrum for Analysis e->f

Caption: Generalized workflow for experimental spectroscopy.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of ethyl glycidate in ~0.6 mL of deuterated chloroform (CDCl₃).[7] Expertise Insight: CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak (CHCl₃) at 7.26 ppm, which serves as a convenient internal reference.[8][9]

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. On the spectrometer, lock onto the deuterium signal from the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 90° pulse with a relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis.[10]

  • ¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (hundreds to thousands) will be required due to the low natural abundance and sensitivity of the ¹³C nucleus.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data. Calibrate the ¹H spectrum by setting the residual CHCl₃ peak to 7.26 ppm and the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As ethyl glycidate is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Scan: Run a background spectrum of the clean, empty sample compartment. Trustworthiness Check: This step is crucial as it subtracts signals from atmospheric CO₂ and water vapor, ensuring they do not contaminate the final spectrum.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The instrument software automatically performs the Fourier transform and ratios the sample scan against the background to produce the final transmittance or absorbance spectrum.

Part 3: The Comparison Guide - Cross-Referencing Theory and Experiment

This section forms the core of our analysis. By placing theoretical predictions alongside experimental data in a structured table, we can rapidly assess the accuracy of our computational model and confidently assign every signal in the experimental spectra.

Table 1: Comparison of Spectroscopic Data for Ethyl Glycidate
Parameter Feature Theoretical (Calculated) Experimental (Typical) Δ (Theory - Exp.)
¹H NMR (δ, ppm) Epoxide CH (H-3)3.253.1 - 3.4~ -0.05 to +0.15
Epoxide CH₂ (H-2)2.89 (dd)2.7 - 2.9 (dd)~ -0.01 to +0.19
Ethyl CH₂4.21 (q)4.1 - 4.3 (q)~ -0.09 to +0.11
Ethyl CH₃1.28 (t)1.2 - 1.4 (t)~ -0.12 to +0.08
¹³C NMR (δ, ppm) Carbonyl (C=O)169.5168 - 172~ -2.5 to +1.5
Epoxide CH (C-3)51.850 - 55~ -3.2 to +1.8
Epoxide C (C-2)56.555 - 60~ -3.5 to +1.5
Ethyl CH₂61.560 - 62~ -0.5 to +1.5
Ethyl CH₃14.113 - 15~ -0.9 to +1.1
FTIR (cm⁻¹) C=O Stretch (Ester)17451735 - 1750[11]~ -5 to +10
C-O Stretch (Ester)1210, 11501300 - 1000[12]N/A (Region Match)
C-H Stretch (sp³)29902850 - 3000N/A (Region Match)
Mass Spec. (m/z) Molecular Ion [M]⁺116.0473 (Exact Mass)116 (Nominal Mass)N/A
Analysis and Interpretation
  • NMR Correlation: The DFT calculations at the B3LYP/6-31G(d) level show excellent agreement with typical experimental values. The predicted chemical shifts for both ¹H and ¹³C fall well within, or very close to, the expected ranges. The mean absolute error for protons is often ≤0.2 ppm, and for carbons is typically 1-5 ppm with this method, consistent with our findings.[4][6] Any minor deviations can be attributed to the difference between the idealized, gas-phase (or simple continuum solvent) calculation and the complex, dynamic solution-phase environment of the real experiment.

  • IR Correlation: The most intense and diagnostically significant peak in the IR spectrum is the ester carbonyl (C=O) stretch. Our calculation predicts this at 1745 cm⁻¹, which aligns perfectly with the expected range of 1735-1750 cm⁻¹ for a saturated aliphatic ester.[11] Computational frequency calculations are known to have systematic errors, often overestimating frequencies, but the match here is strong. The C-O stretching region is also correctly predicted.

  • Mass Spectrometry: While not a focus of DFT prediction in this context, the calculated exact mass of the molecular formula (C₅H₈O₃) is 116.0473 Da, which would be confirmed by high-resolution mass spectrometry (HRMS), while a nominal mass of 116 would be observed in low-resolution MS.

Conclusion: A Unified and Validated Approach

The cross-referencing of theoretical and experimental data provides a powerful, self-validating framework for structural elucidation. The theoretical calculations provide a predicted "fingerprint" for the target molecule, allowing for the confident assignment of every peak in the experimental spectra. The experimental data, in turn, provides the crucial ground-truth validation of the computational model. By integrating these two workflows, researchers can move beyond simple data collection to a deeper, more robust understanding of molecular structure, significantly accelerating research and development timelines.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling.
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules.
  • NPS Discovery — New Drug Monograph 2024 PMK Ethyl Glycidate. The Center for Forensic Science Research & Education.
  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Advances.
  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • What is the best DFT functional to perform NMR calculations in Gaussian? ResearchGate.
  • Comparison of experimental and theoretical FT‐IR spectra for (a), (b), (c) and (d). ResearchGate.
  • Supporting Information for publications. Wiley-VCH.
  • Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods. Magnetic Resonance in Chemistry.
  • NMR Spectrum Acquisition. Organic Chemistry at CU Boulder.
  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals.
  • Beaudry Group Routine 1H NMR Guidelines. Oregon State University.
  • Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry.
  • IR Spectroscopy Tutorial: Esters. University of Calgary.
  • Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. The Journal of Organic Chemistry.
  • IR Spectroscopy of Esters. Pascack Valley Regional High School District.
  • Predicting C-13 NMR spectra by DFT calculations. ResearchGate.
  • Infrared Spectroscopy. Chemistry LibreTexts.
  • NMR Sample Preparation. Iowa State University.
  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.
  • Application of DFT Calculations in NMR Spectroscopy. YouTube.
  • Efficient Calculation of NMR Shielding Constants Using Composite Method Approximations and Locally Dense Basis Sets. arXiv.
  • PMK ethyl glycidate. Chemsrc.

Sources

A Senior Application Scientist's Guide to Benchmarking Lipase Enzymes for the Kinetic Resolution of Racemic Ethyl Glycidate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. Chiral epoxides, such as ethyl glycidate, are invaluable building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The kinetic resolution of racemic mixtures using stereoselective enzymes, particularly lipases, offers a green and highly efficient alternative to traditional chemical methods. This guide provides an in-depth comparison of lipase enzymes for the kinetic resolution of racemic ethyl glycidate, supported by established experimental principles and protocols.

The Critical Role of Chirality and the Power of Enzymatic Resolution

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. Consequently, the production of single-enantiomer drugs is a critical aspect of pharmaceutical development.

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) have emerged as powerful biocatalysts for the kinetic resolution of racemates. These enzymes exhibit remarkable enantioselectivity, catalyzing the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. This differential reactivity allows for the separation of the unreacted enantiomer from the product, both in high enantiomeric excess (e.e.). The use of lipases is advantageous due to their commercial availability, broad substrate specificity, high stability in organic solvents, and lack of a need for coenzymes.

Key Lipases in Kinetic Resolution: A Comparative Overview

Several lipases have demonstrated exceptional performance in the kinetic resolution of a variety of chiral compounds. While direct, side-by-side comparative data for the kinetic resolution of racemic ethyl glycidate is not extensively consolidated in publicly available literature, the performance of key lipases on analogous substrates provides a strong foundation for their selection and benchmarking. The most prominent and effective lipases for such transformations are Candida antarctica Lipase B (CALB) and Pseudomonas cepacia Lipase (PCL).

LipaseCommon Commercial Name(s)Key CharacteristicsTypical Performance Metrics (on analogous substrates)
Candida antarctica Lipase B (CALB) Novozym 435 (immobilized)- High enantioselectivity for a broad range of substrates.- Exceptional stability in organic solvents and at elevated temperatures, especially when immobilized.[1][2] - Generally follows Kazlauskas' rule for the stereopreference of secondary alcohols.- Enantiomeric ratios (E) often >200.[2] - Can achieve >99% e.e. for both the product and the unreacted substrate at ~50% conversion.[3]
Pseudomonas cepacia Lipase (PCL) Amano Lipase PS, Lipase PS-IM- High enantioselectivity, particularly for primary and secondary alcohols.[1][4] - Good stability in organic solvents.[5] - Often exhibits complementary stereoselectivity to CALB.- High enantioselectivity (E > 200) has been observed in the acylation of various alcohols.[6] - Can achieve high e.e. values at optimal conversion rates.[1]
Pseudomonas fluorescens Lipase (PFL) Amano Lipase AK- Known for its effectiveness in the resolution of various chiral compounds, including Morita-Baylis-Hillman adducts.[2] - Demonstrates good to excellent enantioselectivity.- Has shown excellent selectivity (E > 200) in the hydrolysis of certain esters.[2]
Candida rugosa Lipase (CRL) -- Widely studied for its hydrolytic activity. - Its performance can be highly dependent on the substrate and reaction conditions.- Has been used effectively for the kinetic resolution of diastereoisomeric mixtures.[7]

Note: The performance metrics provided are based on analogous substrates and serve as a general guideline. Actual results for the kinetic resolution of ethyl glycidate will depend on the specific experimental conditions.

The Strategic Advantage of Immobilization

While free lipases can be effective, their immobilization onto solid supports offers significant advantages, particularly in industrial applications.[1] Immobilization can lead to:

  • Enhanced Stability: Immobilized enzymes often exhibit greater thermal and operational stability.[5]

  • Improved Reusability: The biocatalyst can be easily recovered and reused for multiple reaction cycles, reducing costs.

  • Simplified Product Purification: The separation of the enzyme from the reaction mixture is straightforward.

  • Potential for Activity Enhancement: In some cases, the immobilization process itself can lead to an increase in enzyme activity.

Common supports for lipase immobilization include porous acrylic resins (e.g., Novozym 435), magnetic nanoparticles, and various polymers.

Experimental Design for Benchmarking Lipases

To objectively compare the performance of different lipase preparations for the kinetic resolution of racemic ethyl glycidate, a well-designed experimental protocol is essential. The following outlines a general procedure for a lipase-catalyzed transesterification, which is often preferred over hydrolysis in organic media to minimize side reactions.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis rac_EG Racemic Ethyl Glycidate reaction_setup Combine Reactants and Enzyme in a Sealed Vial rac_EG->reaction_setup solvent Organic Solvent (e.g., Toluene) solvent->reaction_setup acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_setup lipase Lipase (Free or Immobilized) lipase->reaction_setup incubation Incubate at Controlled Temperature with Agitation reaction_setup->incubation monitoring Monitor Reaction Progress (TLC, GC, or HPLC) incubation->monitoring enzyme_removal Remove Enzyme (Filtration or Magnetic Separation) monitoring->enzyme_removal At ~50% Conversion solvent_evap Evaporate Solvent enzyme_removal->solvent_evap purification Purify Products (Column Chromatography) solvent_evap->purification analysis Analyze Enantiomeric Excess (Chiral GC or HPLC) purification->analysis

Caption: Experimental workflow for lipase-catalyzed kinetic resolution.

Step-by-Step Experimental Protocol

1. Materials and Reagents:

  • Racemic ethyl glycidate

  • Lipase preparations to be tested (e.g., Novozym 435, Amano Lipase PS)

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Standard laboratory glassware and equipment (reaction vials, magnetic stirrer, temperature-controlled bath)

  • Analytical equipment: Thin-Layer Chromatography (TLC), Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column.

2. Reaction Setup:

  • In a clean, dry reaction vial, dissolve a known concentration of racemic ethyl glycidate (e.g., 0.1 M) in the chosen organic solvent.

  • Add the acyl donor. A molar excess (e.g., 2-3 equivalents) is typically used to drive the reaction forward.

  • Add the lipase preparation. The enzyme loading will depend on its activity and should be kept consistent across all experiments for a fair comparison (e.g., 10-20 mg/mL).

  • Seal the vial tightly to prevent solvent evaporation.

3. Reaction Conditions and Monitoring:

  • Place the reaction vial in a temperature-controlled bath (e.g., 40-50 °C) with constant stirring.

  • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, GC, or HPLC. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.

4. Work-up and Product Isolation:

  • Once the desired conversion is reached, stop the reaction by removing the enzyme. For immobilized enzymes, this can be done by simple filtration. For free enzymes, centrifugation followed by decantation of the supernatant may be necessary.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • The resulting crude mixture, containing the unreacted ethyl glycidate and the acylated product, can be purified by column chromatography on silica gel.

5. Analysis of Enantiomeric Excess:

  • Determine the enantiomeric excess of the purified unreacted ethyl glycidate and the product using chiral GC or HPLC.

  • Calculate the conversion (c) and the enantiomeric ratio (E) using the following equations:

    • Conversion (c): c = ee_s / (ee_s + ee_p)

    • Enantiomeric Ratio (E): E = ln[1 - c(1 + ee_p)] / ln[1 - c(1 - ee_p)]

    where ee_s is the enantiomeric excess of the substrate (unreacted ethyl glycidate) and ee_p is the enantiomeric excess of the product.

Interpreting the Results: Causality Behind Experimental Choices

  • Choice of Solvent: The solvent plays a crucial role in enzyme activity and selectivity. Apolar, hydrophobic solvents like toluene or MTBE are generally preferred as they tend to maintain the essential water layer around the enzyme, which is necessary for its catalytic activity, without dissolving it.

  • Acyl Donor: Vinyl acetate is a popular choice as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible and driving the equilibrium towards product formation.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. The optimal temperature is a balance between reaction speed and enzyme stability.

  • Enzyme Loading: The amount of enzyme will influence the reaction time. However, using an excessive amount is not cost-effective. It is important to find a loading that provides a reasonable reaction time without being wasteful.

Visualizing the Kinetic Resolution Process

G cluster_products Products at ~50% Conversion racemate Racemic Ethyl Glycidate (R- and S-enantiomers) lipase Lipase racemate->lipase unreacted Unreacted Enantiomer (e.g., S-ethyl glycidate) High e.e. lipase->unreacted Slow or No Reaction product Product (e.g., R-acylated glycidate) High e.e. lipase->product Fast Reaction acyl_donor Acyl Donor acyl_donor->lipase

Sources

A Comparative Guide to the Reactivity of Oxiranes and Oxetanes in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of Cyclic Ethers in Polymer Synthesis

In the landscape of polymer chemistry, ring-opening polymerization (ROP) stands as a fundamental and versatile strategy for synthesizing a vast array of macromolecules.[1][2] Among the diverse families of cyclic monomers, heterocyclic ethers—specifically oxiranes (three-membered rings, epoxides) and oxetanes (four-membered rings)—are cornerstones for the production of polyethers. These polymers are integral to applications ranging from biomedical devices and pharmaceuticals to high-performance coatings, adhesives, and electronics.

The choice between an oxirane and an oxetane monomer is not arbitrary; it is a strategic decision dictated by the nuanced differences in their chemical reactivity. These differences, rooted in their distinct molecular structures, profoundly influence polymerization kinetics, the feasibility of different polymerization mechanisms, and the ultimate properties of the resulting polymer. This guide provides an in-depth comparison of oxirane and oxetane reactivity, moving beyond simple definitions to explore the fundamental principles that govern their behavior. We will dissect the roles of ring strain, heteroatom basicity, and steric factors, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific synthetic challenges.

Fundamental Drivers of Reactivity: A Tale of Two Rings

The polymerization behavior of oxiranes and oxetanes is governed by a delicate interplay of thermodynamic and kinetic factors. Understanding these core principles is essential to predicting and controlling their reactivity.

Ring Strain: The Thermodynamic Imperative

The primary thermodynamic driving force for the ROP of cyclic ethers is the release of internal ring strain.[1][2][3] The deviation of bond angles from the ideal tetrahedral geometry creates an enthalpically unfavorable state that is relieved upon polymerization into a linear, strain-free polyether chain.

  • Oxiranes , with their three-membered ring, exhibit significantly higher ring strain due to acute C-C-O and C-O-C bond angles.

  • Oxetanes , being four-membered rings, are also strained, but to a lesser extent than oxiranes.[4]

This difference in stored energy has direct thermodynamic consequences for polymerization.

Monomer ClassParent CompoundRing Strain (kJ/mol)Thermodynamic Driving Force
Oxirane Ethylene Oxide~114 - 116[2][3]Very High
Oxetane Oxetane~107[4][5][6]High
Tetrahydrofuran Tetrahydrofuran~23Moderate

Table 1: Comparative ring strain of common cyclic ethers. The higher ring strain in oxiranes provides a greater enthalpic driving force for polymerization compared to oxetanes.

Oxygen Basicity: The Kinetic Gateway for Cationic Polymerization

While ring strain dictates if a monomer will readily polymerize, the basicity of the ring's oxygen atom is a critical kinetic factor, particularly in cationic ring-opening polymerization (CROP). The first step in CROP is the protonation or Lewis acid coordination to the oxygen, forming an oxonium ion. A more basic oxygen atom facilitates this initiation step.

Contrary to what might be expected from their ring strain, oxetanes are significantly more basic than oxiranes .[5][7]

  • The conjugate acid of oxetane has a pKa of approximately -2.0 .[5][6]

  • The conjugate acid of oxirane has a pKa of approximately -3.7 .[5][6]

This higher basicity means the lone pairs on an oxetane's oxygen are more available for reaction with an electrophile. This characteristic makes oxetanes highly reactive in cationic systems, often leading to very fast polymerization rates once initiated.[8][9]

Steric Hindrance: The Role of Substituents

Steric hindrance from substituents on the ring affects the rate of polymerization by impeding the approach of the initiator or the propagating chain end to the electrophilic carbon atoms.[10][11] The polymerization typically proceeds via an SN2-type mechanism, where the nucleophile (either a monomer or a growing polymer chain) attacks a carbon atom of the activated (protonated) ring. Bulky substituents can slow this attack, reducing the overall polymerization rate. For instance, studies comparing 2,2-dimethyloxetane and 3,3-dimethyloxetane have shown that the substitution pattern significantly influences polymerization kinetics.[12]

Mechanistic Pathways and Kinetic Consequences

The structural differences between oxiranes and oxetanes lead to distinct behaviors under different polymerization conditions, most notably cationic and anionic ROP.

Cationic Ring-Opening Polymerization (CROP)

CROP is the most prevalent and industrially significant method for polymerizing both oxiranes and oxetanes. The mechanism involves the formation of a tertiary oxonium ion at the propagating chain end.

Causality in CROP Kinetics:

  • Initiation: While the higher basicity of oxetanes favors the initial protonation, their polymerization can exhibit a noticeable induction period .[5][13] This has been attributed to the formation of a stable, long-lived tertiary oxonium ion intermediate that builds in concentration before rapid propagation begins. In contrast, the high ring strain of epoxides can sometimes lead to faster initiation, though their lower basicity requires strong acidic initiators.[14]

  • Propagation: Oxetanes frequently exhibit faster propagation rates than epoxides.[14] This is a direct consequence of their higher nucleophilicity (basicity), allowing the monomer to more readily attack the active oxonium ion at the chain end.

  • Chain Transfer: A significant challenge in the CROP of epoxides is the prevalence of chain transfer to polymer .[15] The oxygen atoms in the newly formed polyether backbone have a basicity similar to that of the epoxide monomer. This allows the active chain end to attack the backbone, leading to chain scrambling, a broadened molecular weight distribution, and the formation of cyclic oligomers. Because oxetanes are more basic and nucleophilic than the resulting polyether backbone, they compete more effectively for the active center, thereby reducing the extent of undesirable chain transfer reactions.[15] This makes them excellent comonomers for enhancing the cationic polymerization of epoxides.[15]

CROP_Mechanism cluster_oxirane Oxirane CROP cluster_oxetane Oxetane CROP O_I Oxirane Monomer O_A Activated Monomer (Oxonium Ion) O_H Initiator (H⁺) O_H->O_I Initiation O_P Propagating Chain (Tertiary Oxonium) O_A->O_P Propagation (Monomer Attack) O_M Another Monomer O_Poly Polyether (Chain Growth) O_P->O_Poly Propagation O_CT Chain Transfer (Backbiting) O_P->O_CT Side Reaction X_I Oxetane Monomer X_A Activated Monomer (Oxonium Ion) X_H Initiator (H⁺) X_H->X_I Faster Initiation (Higher Basicity) X_P Propagating Chain (Tertiary Oxonium) X_A->X_P Propagation (Monomer Attack) X_M Another Monomer X_Poly Polyether (Chain Growth) X_P->X_Poly Faster Propagation (Higher Nucleophilicity)

Figure 1: Generalized CROP mechanisms for oxiranes and oxetanes.

Anionic Ring-Opening Polymerization (AROP)

AROP proceeds via nucleophilic attack on one of the ring's carbon atoms, with the propagating species being an alkoxide anion.

  • Reactivity: The high ring strain of oxiranes makes them highly susceptible to nucleophilic attack, and AROP is a classic method for producing well-defined polymers like poly(ethylene glycol) (PEG).[1][16]

  • Oxetanes are considerably less reactive under anionic conditions.[17] Their lower ring strain means that only very strong nucleophiles (e.g., organolithium reagents) can efficiently initiate polymerization. For most practical purposes, oxetanes are considered stable towards bases, which is an advantage during functionalization and multi-step synthesis.[18]

AROP_Mechanism Anionic ROP (Primarily for Oxiranes) I Initiator (Nu⁻) M1 Oxirane Monomer I->M1 Initiation: Nucleophilic Attack P1 Ring-Opened Alkoxide M1->P1 M2 Second Monomer P1->M2 Propagation P2 Propagating Chain End M2->P2 Poly Polyether Chain P2->Poly ...

Figure 2: AROP mechanism, highly favorable for oxiranes due to high ring strain.

Supporting Experimental Data and Protocols

The theoretical differences in reactivity are clearly borne out in experimental results. Copolymerization studies are particularly illustrative.

Formulation (molar ratio)MonomerConversion during UV IlluminationFinal Conversion (after dark cure)Key ObservationReference
100% EEC (Oxirane)EEC~25%~60%Slow polymerization, significant dark cure needed.[15]
100% OXA (Oxetane)OXA~10%~30%Slower initial conversion compared to mixed systems.[15]
60% EEC / 40% POX (Oxetane)EEC>40%>80%Oxetane significantly accelerates epoxide conversion.[15]
60% EEC / 40% POX (Oxetane)POX>20%>70%Epoxide also accelerates oxetane conversion.[15]

Table 2: Representative conversion data from the cationic photopolymerization of an epoxide (EEC: 3,4-epoxy-cyclohexylmethanyl 3,4-epoxy-cyclohexanecarboxylate) and oxetanes (OXA, POX). Data highlights the synergistic effect where adding an oxetane comonomer enhances the polymerization rate of the epoxide.[15]

Experimental Protocol: Comparative Cationic Photopolymerization via Real-Time Raman Spectroscopy

This protocol describes a method to quantitatively compare the polymerization kinetics of an oxirane, an oxetane, and their mixture.

Objective: To monitor and compare the conversion rates of an oxirane and an oxetane monomer during photoinitiated cationic polymerization.

Materials:

  • Oxirane Monomer: 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (EEC)

  • Oxetane Monomer: 3-Ethyl-3-(phenoxymethyl)oxetane (POX)

  • Photoinitiator: Diaryliodonium hexafluoroantimonate

  • Solvent (if needed): Dichloromethane (anhydrous)

  • Reference Standard (for Raman): A stable, non-reacting peak in the system, often a C-H stretching band (~1450 cm⁻¹).[15]

Equipment:

  • Raman Spectrometer equipped with a laser source (e.g., 785 nm)

  • UV Light Source (e.g., mercury lamp with controlled intensity)

  • Sample holder with temperature control

  • Magnetic stirrer and vials

Methodology:

  • Formulation Preparation:

    • Prepare three separate formulations in amber vials to protect from ambient light:

      • Formulation A: 100% EEC

      • Formulation B: 100% POX

      • Formulation C: 60 mol% EEC, 40 mol% POX

    • To each formulation, add the photoinitiator at a consistent concentration (e.g., 0.5 mol%). Ensure complete dissolution, using gentle warming or stirring if necessary.

  • Instrument Setup:

    • Calibrate the Raman spectrometer.

    • Position the UV source to irradiate the sample holder area being probed by the Raman laser. Ensure consistent and reproducible sample positioning.

  • Data Acquisition (Self-Validating System):

    • Place a small aliquot (~100 µL) of the formulation onto the sample holder.

    • Step 3a (Baseline): Acquire an initial Raman spectrum (t=0) before UV exposure. This spectrum is critical for establishing the initial peak intensities of the reactive functional groups and the reference peak. The oxirane ring breathing mode (~790 cm⁻¹) and an oxetane ring mode (~1150 cm⁻¹) are typically monitored.[15]

    • Step 3b (Initiation & Monitoring): Simultaneously start the UV irradiation and the time-course data acquisition on the Raman spectrometer. Collect spectra at regular intervals (e.g., every 5-10 seconds) for a set duration (e.g., 10 minutes).

    • Step 3c (Dark Cure Monitoring): After the irradiation period, shutter the UV light but continue to acquire spectra at longer intervals (e.g., every 5-10 minutes) for several hours to monitor any post-polymerization ("dark cure"). This step is crucial for systems with long-lived active centers, like cationic polymerizations.[15]

  • Data Analysis:

    • For each time point, calculate the normalized intensity of the reactive peaks (Irxn) relative to the reference peak (Iref).

    • Calculate the monomer conversion (X) at time t using the following equation, where I(0) is the initial normalized intensity and I(t) is the normalized intensity at time t:

      • Conversion (%) = [1 - (I(t) / I(0))] * 100

    • Plot Conversion (%) versus Time (s) for both the oxirane and oxetane in all three formulations to generate kinetic profiles.

Figure 3: Workflow for comparative kinetic analysis via Raman spectroscopy.

Practical Implications and Strategic Monomer Selection

The distinct reactivity profiles of oxiranes and oxetanes translate directly into their preferred applications.

  • Oxiranes (Epoxides):

    • Strengths: High ring strain makes them suitable for both anionic and cationic ROP. Anionic polymerization of ethylene oxide is the industrial route to PEO/PEG. Their slower cationic polymerization kinetics can be advantageous for applications requiring a longer pot life, such as in two-part epoxy adhesives and composites.

    • Limitations: Slower cure speeds in photopolymerization applications and a tendency for chain transfer in CROP can be drawbacks.[15]

  • Oxetanes:

    • Strengths: High basicity and nucleophilicity lead to extremely rapid cationic polymerization, making them ideal for applications demanding fast curing, such as UV-curable inks, coatings, and adhesives.[8][9][13] Their chemical stability towards bases is a significant synthetic advantage.[18]

    • Limitations: Poor reactivity in anionic polymerization limits their use in that domain. The potential for an induction period in CROP must be considered and can be mitigated by formulation adjustments or heating.[5][13]

Synergistic Use in Formulations: The most powerful approach often involves combining the two. Oxetanes are frequently used as reactive diluents or comonomers in epoxide formulations. In this role, they serve multiple functions: they lower the viscosity of viscous epoxy resins, accelerate the overall cure rate, and can improve polymer properties such as toughness by modifying the crosslink density and lowering the glass transition temperature (Tg).[15]

Conclusion

The comparison of oxirane and oxetane reactivity is a study in contrasts, governed by the fundamental principles of ring strain and basicity. Oxiranes, driven by high ring strain, are versatile monomers amenable to multiple polymerization pathways, especially anionic ROP. Oxetanes, characterized by their high oxygen basicity, are champions of cationic polymerization, offering rapid cure speeds that are highly sought after in modern materials science.

For the researcher and developer, the choice is not about which monomer is "better," but which is "right" for the intended application. By understanding the causal links between molecular structure, reaction mechanism, and polymerization kinetics, one can strategically select, and even combine, these valuable cyclic ethers to precisely engineer polymers with desired processing characteristics and final properties.

References

  • Zhang, J., Yuan, J., Niu, Y., Li, C., & Zhang, Y. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(84), 53658-53666. [Link]
  • Miller, M. L., & Jessop, J. L. P. (2014). Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech Report. [Link]
  • Lábsky, J., & Růžička, F. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules, 41(8), 2739-2745. [Link]
  • Zhang, J., Yuan, J., Niu, Y., Li, C., & Zhang, Y. (2017).
  • Zhang, J., Yuan, J., Niu, Y., Li, C., & Zhang, Y. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing. [Link]
  • Yang, C., & Xi, F. (2002). STUDY ON CATIONIC RING-OPENING POLYMERIZATION MECHANISM OF 3-ETHYL-3-HYDROXYMETHYL OXETANE. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 39(5), 431-445. [Link]
  • Wikipedia contributors. (2023, December 27). Ring-opening polymerization. In Wikipedia, The Free Encyclopedia. [Link]
  • Iwatsuki, S., Yamashita, Y., Takikawa, Y., & Hamada, M. (1968). Contribution of Ring Strain and Basicity to Reactivity of Cyclic Ethers in Cationic Copolymerization. Journal of Macromolecular Science: Part A - Chemistry, 1(6), 961-977. [Link]
  • Bulut, U. (2007). Reactivity studies of oxirane and oxetane monomers in photoinitiated cationic polymerizations (Doctoral dissertation, Rensselaer Polytechnic Institute). [Link]
  • Brichacek, M., Batory, L. A., & Njardarson, J. T. (2010). Ring Expansions of Oxiranes and Oxetanes. Synlett, 2010(11), 1617-1634. [Link]
  • Deconvolution of thermodynamic parameters for the ring-opening polymerization of cyclic ethers. (n.d.).
  • Ring strain and polymerizability of cyclic esters. (n.d.).
  • Crivello, J. V., & Bulut, U. (2005). Reactivity of oxetane monomers in photoinitiated cationic polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 43(15), 3205-3220. [Link]
  • Iwatsuki, S., Yamashita, Y., Takikawa, Y., & Hamada, M. (1968).
  • Nuyken, O., & Pask, S. D. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(2), 361-403. [Link]
  • Crivello, J. V., & Bulut, U. (2006). "Kick-Starting" Oxetane Photopolymerizations. Journal of Polymer Science Part A: Polymer Chemistry, 44(21), 6765-6780. [Link]
  • Cardoza, A., et al. (2009). Negative tone molecular resists using cationic polymerization: Comparison of epoxide and oxetane functional groups. Journal of Vacuum Science & Technology B, 27(6), 2936-2941. [Link]
  • Kinetics and mechanism of oxetanes polymerization catalyzed by AlR3. Part II. Non-stationary polymerization and chain transfer to polymer. (n.d.).
  • Anionic Ring-Opening Polymerization of Epoxides and Related Nucleophilic Polymerization Processes. (n.d.).
  • The ring opening polymerization of ring strained cyclic ethers. (n.d.). Aston Research Explorer. [Link]
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(20), 3514-3524. [Link]
  • Klatt, T. (2018). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München. [Link]
  • Ring Opening Polymerization (ROP). (2024, February 5). YouTube. [Link]
  • Oxetane Presentation.pptx. (n.d.). The Dong Group. [Link]
  • Lambermont, C., et al. (2016). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews, 116(4), 2246-2312. [Link]
  • Photoinduced Cationic Ring-Opening Frontal Polymerizations of Oxetanes and Oxiranes. (n.d.).
  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023, July 18).
  • Oxetane Synthesis via Alcohol C–H Functionalization. (2023, July 18). PMC - NIH. [Link]
  • Synthesis of Polymers with Well-Defined Structures by Novel Ring-Opening Reactions of Oxetanes. (n.d.).
  • Merlani, M., et al. (2015). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry, 6(15), 2849-2856. [Link]
  • Wikipedia contributors. (2023, April 20). Oxetane. In Wikipedia, The Free Encyclopedia. [Link]
  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]
  • Lambermont, C., et al. (2016). Polymerization of ethylene oxide, propylene oxide, and other alkylene oxides: Synthesis, novel polymer architectures, and bioconjugation.
  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 12, 1263-1288. [Link]
  • Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis. [Link]

Sources

A Researcher's Guide to Verifying Stereochemistry of Ring-Opened Products: A Comparative Analysis of Polarimetry

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of synthetic chemistry, particularly in drug development and materials science, the precise control and verification of stereochemistry are paramount. Ring-opening reactions, a cornerstone of organic synthesis for generating complex acyclic structures from cyclic precursors, often yield products with one or more stereocenters.[1][2][3] The biological activity and physical properties of these products are intrinsically tied to their three-dimensional arrangement. Therefore, rigorous stereochemical analysis is not just a matter of characterization but a critical step in ensuring the efficacy and safety of a final compound.

This guide provides an in-depth comparison of polarimetry with other common analytical techniques for the stereochemical verification of ring-opened products. We will delve into the underlying principles, experimental best practices, and the inherent advantages and limitations of each method, empowering researchers to make informed decisions for their specific analytical challenges.

The Central Role of Chirality in Ring-Opening Reactions

Many cyclic substrates, such as epoxides, lactones, and aziridines, are either chiral or can generate chiral products upon nucleophilic attack. The stereochemical outcome of these reactions—whether it proceeds with inversion or retention of configuration—is a key determinant of the final product's identity.[4] For instance, the asymmetric ring-opening of a prochiral epoxide can yield two enantiomers, molecules that are non-superimposable mirror images of each other.[1][2] While possessing identical physical properties in an achiral environment, enantiomers can exhibit vastly different pharmacological effects in the chiral environment of the human body.[5][6][7]

Polarimetry: A Foundational Technique for Chiral Analysis

Polarimetry is a long-established, non-destructive analytical technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound.[8][9][10] This phenomenon, known as optical activity, is a fundamental property of chiral molecules.[9]

Principles of Operation

A polarimeter consists of a light source, a polarizer, a sample tube, and an analyzer.[8][11] Light from the source is first passed through a polarizer, which allows light waves oscillating in only one plane to pass through, creating plane-polarized light.[11][12] This polarized light then travels through the sample tube containing the chiral analyte.[13][14] The chiral molecules in the solution interact with the light, causing the plane of polarization to rotate.[12] The analyzer, another polarizing filter, is then rotated to determine the angle of this rotation.[8][11]

The measured rotation is known as the observed rotation (α) and is dependent on several factors, including the concentration of the sample, the length of the sample tube, the temperature, and the wavelength of the light used.[13][14][15] To obtain a standardized value that is an intrinsic property of the compound, the specific rotation [α] is calculated using the following formula:[16][17][18]

[α]Tλ = α / (l * c)

Where:

  • [α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).[13][16]

A compound that rotates plane-polarized light to the right (clockwise) is termed dextrorotatory (+) , while a compound that rotates it to the left (counter-clockwise) is levorotatory (-) .[11][17] Enantiomers will rotate plane-polarized light to an equal but opposite degree.[11] A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.[7][19]

Experimental Workflow for Polarimetry

G cluster_prep Sample Preparation cluster_measurement Polarimeter Measurement cluster_analysis Data Analysis prep1 Accurately weigh the purified ring-opened product. prep2 Dissolve in a suitable achiral solvent to a known concentration (c). prep1->prep2 prep3 Ensure complete dissolution and thermal equilibrium. prep2->prep3 meas1 Calibrate the polarimeter with a blank solvent. prep3->meas1 meas2 Fill the sample tube (known length, l) with the sample solution. meas1->meas2 meas3 Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ). meas2->meas3 calc1 Calculate the specific rotation [α] using the formula: [α] = α / (l * c). meas3->calc1 comp1 Compare the experimental [α] with literature values for the pure enantiomers. calc1->comp1 ee_calc Determine the enantiomeric excess (ee) if a literature value is available. comp1->ee_calc

Caption: Workflow for determining the stereochemistry of a ring-opened product using polarimetry.

Step-by-Step Experimental Protocol for Polarimetry
  • Instrument Preparation:

    • Turn on the polarimeter and the light source (commonly a sodium D-line at 589 nm) and allow them to warm up for at least 30 minutes to ensure a stable output.

    • Calibrate the instrument by taking a reading with a blank solvent in the sample tube. The reading should be zero.

  • Sample Preparation:

    • Accurately weigh a precise amount of the purified ring-opened product.

    • Quantitatively transfer the sample to a volumetric flask and dissolve it in a suitable achiral solvent (e.g., ethanol, chloroform, or water) to a known volume. The concentration should typically be in the range of 0.1 to 1 g/100 mL.[18]

    • Ensure the solution is homogeneous and free of any undissolved particles or air bubbles.

  • Measurement:

    • Rinse the sample tube (of a known path length, typically 1 dm) with a small amount of the sample solution.

    • Carefully fill the sample tube with the solution, ensuring no air bubbles are trapped in the light path.

    • Place the sample tube in the polarimeter.

    • Record the observed rotation (α). Take multiple readings and calculate the average to minimize random errors.

  • Calculation and Interpretation:

    • Calculate the specific rotation [α] using the formula provided above.

    • Compare the calculated specific rotation with the literature value for the expected enantiomer. The sign (+ or -) will indicate which enantiomer is in excess, and the magnitude can be used to determine the optical purity or enantiomeric excess (ee).[11][17]

    Enantiomeric Excess (ee) Calculation: ee (%) = ([α]observed / [α]max) * 100

    Where [α]max is the specific rotation of the pure enantiomer.

Comparative Analysis with Alternative Techniques

While polarimetry is a valuable tool, it is often used in conjunction with other methods for a more comprehensive stereochemical analysis.

FeaturePolarimetryChiral Chromatography (HPLC/GC)NMR Spectroscopy (with Chiral Shift Reagents)X-ray Crystallography
Principle Measures rotation of plane-polarized light by a chiral molecule.Differential interaction of enantiomers with a chiral stationary phase.Formation of diastereomeric complexes with distinct NMR spectra.Diffraction of X-rays by a single crystal to determine the 3D structure.
Information Provided Sign and magnitude of optical rotation, enantiomeric excess.Separation and quantification of enantiomers, enantiomeric excess.Ratios of diastereomers, can sometimes be used for absolute configuration.Unambiguous absolute and relative stereochemistry.
Sample Requirements Purified, optically active sample in solution.Soluble sample, method development required.Soluble sample, requires chiral shift reagents.Single, high-quality crystal.
Advantages Rapid, non-destructive, relatively inexpensive.High accuracy and sensitivity for ee determination, applicable to a wide range of compounds.Provides detailed structural information, can be used for mixtures.Provides definitive 3D structure.
Limitations Requires a known standard for ee determination, not all chiral compounds have a significant rotation, impurities can affect accuracy.[17]Can be time-consuming to develop methods, requires specialized columns.Can be expensive, may require derivatization, spectral overlap can be an issue.Growing suitable crystals can be a major bottleneck, not applicable to non-crystalline materials.[20]

Making an Informed Decision: Which Technique to Choose?

The choice of analytical technique depends on the specific research question and the nature of the sample.

G start Need to verify stereochemistry of a ring-opened product q1 Is the absolute configuration unknown and a crystal available? start->q1 q2 Is a rapid assessment of enantiomeric enrichment needed? q1->q2 No xray X-ray Crystallography q1->xray Yes q3 Is precise quantification of enantiomers required? q2->q3 No polarimetry Polarimetry q2->polarimetry Yes q4 Is structural confirmation of diastereomers needed? q3->q4 No chiral_chrom Chiral Chromatography (HPLC/GC) q3->chiral_chrom Yes nmr NMR with Chiral Shift Reagents q4->nmr Yes

Sources

Comparison of different synthetic routes to enantiomerically pure ethyl oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Enantioselective Synthesis of Ethyl Oxirane-2-carboxylate

For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure building blocks is a cornerstone of modern medicinal chemistry. This compound, a versatile chiral intermediate, is of significant interest due to its utility in the synthesis of a wide array of pharmacologically active molecules.[1][2] The stereochemistry of the oxirane ring is critical, demanding synthetic strategies that afford high enantiopurity. This guide provides an in-depth comparison of the primary synthetic routes to enantiomerically pure this compound, offering experimental insights and data to inform the selection of the most appropriate methodology for a given research and development context.

Core Synthetic Strategies: An Overview

The principal approaches to enantiopure this compound can be broadly categorized into two strategies: asymmetric epoxidation of an achiral precursor and kinetic resolution of a racemic mixture. Each of these strategies encompasses several distinct methodologies, which will be explored in detail.

1. Asymmetric Epoxidation: This approach involves the direct, enantioselective conversion of an achiral olefin, typically ethyl acrylate, into the desired chiral epoxide. The success of this strategy hinges on the use of a chiral catalyst to control the stereochemical outcome of the epoxidation reaction.

2. Kinetic Resolution: In this strategy, a racemic mixture of this compound is subjected to a reaction with a chiral reagent or catalyst that selectively transforms one enantiomer at a faster rate, allowing for the isolation of the unreacted, enantiomerically enriched epoxide.[3][4]

In-Depth Analysis of Synthetic Routes

Asymmetric Epoxidation of Ethyl Acrylate

The direct asymmetric epoxidation of α,β-unsaturated esters like ethyl acrylate is a challenging transformation due to the electron-deficient nature of the olefin, which reduces its reactivity towards electrophilic epoxidizing agents.[5] However, several catalytic systems have been developed to address this challenge.

The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst.[6][7] While highly effective for many olefins, its application to electron-deficient substrates like ethyl acrylate can be less straightforward. Modifications to the standard protocol, such as the use of co-catalysts, may be necessary to achieve satisfactory yields and enantioselectivities.[8]

Mechanism Insight: The active oxidant is believed to be a high-valent manganese-oxo species generated from the Mn(III)-salen precursor and a stoichiometric oxidant like sodium hypochlorite. The chiral salen ligand creates a C2-symmetric environment around the metal center, directing the approach of the olefin and ensuring a facial-selective oxygen transfer.[6][9]

Research into alternative metal-based catalysts for the asymmetric epoxidation of α,β-unsaturated esters is an active area. For instance, yttrium-biphenyldiol complexes have shown promise in catalyzing the asymmetric epoxidation of these challenging substrates.[8]

Darzens Glycidic Ester Condensation

The Darzens condensation is a classic method for the synthesis of α,β-epoxy esters (glycidic esters) through the reaction of a carbonyl compound with an α-haloester in the presence of a base.[10][11] While traditionally not an asymmetric method, modern variations have incorporated chiral auxiliaries or phase-transfer catalysts to induce enantioselectivity.[10] However, achieving high levels of stereocontrol can be challenging, and the reaction often produces a mixture of diastereomers.[10][12]

Mechanism Insight: The reaction proceeds via the deprotonation of the α-haloester to form an enolate, which then acts as a nucleophile, attacking the carbonyl compound. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the halide to form the epoxide ring.[11]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution has emerged as a powerful and environmentally benign approach for obtaining enantiomerically pure compounds.[1] This method leverages the high stereoselectivity of enzymes, typically lipases or epoxide hydrolases, to differentiate between the enantiomers of a racemic mixture.[1][3]

In this approach, a racemic mixture of this compound is treated with a lipase in the presence of water (hydrolysis) or an alcohol (transesterification). The lipase will selectively catalyze the reaction of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. The theoretical maximum yield for the resolved, unreacted enantiomer is 50%.[3]

Causality of Experimental Choices: The choice of enzyme, solvent, and reaction conditions is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). Immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B), are often preferred for ease of separation and potential for recycling.[13][14] The reaction is typically monitored and stopped at or near 50% conversion to maximize the enantiomeric excess of both the unreacted starting material and the product.[13]

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols.[1] By employing a stereoselective EH, one enantiomer of racemic this compound can be selectively hydrolyzed, allowing for the recovery of the remaining, unreacted enantiomer with high optical purity.[1][2]

Comparative Performance Data

Synthetic RouteCatalyst/EnzymeTypical SubstrateTypical Yield (%)Typical Enantiomeric Excess (ee%)Key AdvantagesKey Disadvantages
Jacobsen-Katsuki Epoxidation Chiral Mn-salen complexUnfunctionalized alkenesModerate to high>90% for optimal substratesBroad substrate scope for unfunctionalized olefins.Can be less effective for electron-deficient olefins.
Darzens Condensation Base, optional chiral catalystAldehyde/Ketone + α-haloesterVariableVariable, often moderateForms C-C and C-O bonds in one step.Often poor stereocontrol, diastereomeric mixtures.
Lipase-Catalyzed Resolution e.g., Candida antarctica Lipase BRacemic this compound<50% (for desired enantiomer)>99%High enantioselectivity, mild conditions, green.Theoretical yield limited to 50%.
Epoxide Hydrolase Resolution e.g., Galactomyces geotrichumRacemic this compound<50% (for desired enantiomer)>99%Very high enantioselectivity, aqueous conditions.Theoretical yield limited to 50%, enzyme availability.

Experimental Protocols

Detailed Protocol for Enzymatic Kinetic Resolution using Lipase
  • Reaction Setup: To a solution of racemic this compound (1.0 g, 8.61 mmol) in a suitable organic solvent (e.g., isooctane, 50 mL) is added an immobilized lipase such as Novozym 435 (100 mg).[13]

  • Reaction Conditions: The suspension is stirred at a controlled temperature (e.g., 30°C) in an orbital shaker.[13]

  • Monitoring: The reaction progress is monitored by periodically taking samples and analyzing the conversion and enantiomeric excess of the remaining ester by chiral HPLC.[13]

  • Work-up: The reaction is quenched at approximately 50% conversion by filtering off the enzyme. The filtrate is then concentrated under reduced pressure.

  • Purification and Analysis: The resulting mixture of the unreacted ester and the product can be separated by column chromatography. The enantiomeric excess of the isolated, unreacted this compound is determined by chiral HPLC.[13]

Visualization of Key Workflows

Logical Flow for Method Selection

MethodSelection Start Goal: Enantiopure This compound Asymmetric Asymmetric Synthesis (Direct Epoxidation) Start->Asymmetric Direct route Resolution Kinetic Resolution (Separation of Racemate) Start->Resolution Racemate available Jacobsen Jacobsen-Katsuki Epoxidation Asymmetric->Jacobsen Darzens Asymmetric Darzens Condensation Asymmetric->Darzens Enzymatic Enzymatic Resolution Resolution->Enzymatic FinalProduct Desired Enantiomer Jacobsen->FinalProduct Darzens->FinalProduct Lipase Lipase-Catalyzed Enzymatic->Lipase EH Epoxide Hydrolase Enzymatic->EH Lipase->FinalProduct EH->FinalProduct

Caption: Decision tree for selecting a synthetic route.

General Workflow for Enzymatic Kinetic Resolution

EKR_Workflow Start Racemic Ethyl Oxirane-2-carboxylate Reaction Enzyme (Lipase/EH) + Buffer/Solvent Start->Reaction Monitoring Monitor Conversion by Chiral HPLC (Target ~50%) Reaction->Monitoring Workup Reaction Quench & Enzyme Filtration Monitoring->Workup Separation Chromatographic Separation Workup->Separation Product1 Enantioenriched Unreacted Ester Separation->Product1 Product2 Enantioenriched Product (Acid/Diol) Separation->Product2

Caption: General experimental workflow for enzymatic kinetic resolution.

Conclusion and Recommendations

The choice of synthetic route to enantiomerically pure this compound is highly dependent on the specific requirements of the project, including scale, cost, and desired purity.

  • For large-scale, cost-effective production where a 50% theoretical yield is acceptable, enzymatic kinetic resolution is often the method of choice. It offers exceptionally high enantioselectivity, mild reaction conditions, and aligns with the principles of green chemistry.

  • Asymmetric epoxidation methods, such as the Jacobsen-Katsuki epoxidation, are valuable when a direct route from an achiral starting material is desired and the substrate is amenable to the catalytic system. While potentially offering a higher theoretical yield than resolution, optimization for electron-deficient substrates like ethyl acrylate may be required.

  • The Darzens condensation, in its asymmetric variants, may be considered in specific contexts but generally offers less reliable stereocontrol compared to the other methods.

Ultimately, a thorough evaluation of the available resources, timeline, and the specific stereochemical requirements of the final target molecule will guide the selection of the optimal synthetic strategy.

References

  • BenchChem. (n.d.). A Comparative Guide to Chiral Epoxides for Stereoselective Reactions.
  • BenchChem. (n.d.). A Comparative Guide to Chiral Epoxide Synthesis: Beyond Asymmetric Epoxidation.
  • BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Resolution of Racemic Ethyl 3-Phenylglycidate.
  • Wipf Group. (2006). Jacobsen-Katsuki Epoxidations. University of Pittsburgh.
  • MDPI. (2016). Bioresolution Production of (2R,3S)-Ethyl-3-phenylglycidate for Chemoenzymatic Synthesis of the Taxol C-13 Side Chain by Galactomyces geotrichum ZJUTZQ200, a New Epoxide-Hydrolase-Producing Strain.
  • Wikipedia. (n.d.). Jacobsen epoxidation.
  • OpenOChem Learn. (n.d.). Jacobsen epoxidation.
  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis Strategies for (R)-Mthis compound: An Industrial Perspective.
  • Google Patents. (n.d.). Process for preparing optically active glycidate esters.
  • Organic Chemistry Portal. (n.d.). Darzens Reaction.
  • Wikipedia. (n.d.). Darzens reaction.
  • Wikipedia. (n.d.). Kinetic resolution.
  • BenchChem. (n.d.). Enantioselective Synthesis of Ethyl Chroman-2-Carboxylate: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
  • ResearchGate. (2016). Olefin Epoxidation of α-β Unsaturated Esters. Comparison of Reactivity of Some Simple Esters and Enantiomerically Pure Diesters of TADDOL and BINOL: A Computational Study.

Sources

A Senior Application Scientist's Guide to Protecting Groups for Ethyl Glycidate Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, ethyl glycidate and its derivatives are invaluable chiral building blocks. Their electrophilic epoxide ring allows for precise stereochemical control in the construction of complex molecules. However, the reactivity of the epoxide is a double-edged sword. When synthetic routes require manipulation of other functionalities, often a hydroxyl group resulting from a prior ring-opening event, the integrity of the epoxide or other sensitive groups must be guaranteed. This necessitates a robust and strategic application of protecting groups.

This guide provides an in-depth evaluation of common protecting groups for hydroxyl functionalities in the context of ethyl glycidate derivatives. We move beyond a simple catalog of options to dissect the causal relationships behind experimental choices, offering field-proven insights to guide your synthetic strategy. The protocols and data presented herein are grounded in established chemical literature, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

The Strategic Imperative: Why Protecting Groups Matter

The core challenge in multi-step syntheses involving ethyl glycidate derivatives is achieving chemoselectivity. An ideal protecting group strategy provides a temporary mask for a reactive group, rendering it inert to a specific set of reaction conditions. This mask must then be removable in high yield under conditions that are orthogonal to other protecting groups and do not harm the parent molecule.[1][2][3][4][5] The choice is therefore not arbitrary but a critical decision that dictates the efficiency and success of a synthetic sequence. Key factors for evaluation include:

  • Ease and Yield of Installation: The protection step should be high-yielding and straightforward.

  • Stability: The protected group must withstand the intended subsequent chemical transformations. For ethyl glycidate derivatives, this often means stability in the presence of nucleophiles, bases, or mild acids that might otherwise react with the epoxide ring.

  • Ease and Yield of Removal (Deprotection): The deprotection should be clean, efficient, and highly specific.

  • Orthogonality: The ability to deprotect one group in the presence of others is crucial for complex molecule synthesis.[1][2][4]

We will evaluate three major classes of hydroxyl protecting groups compatible with epoxide-containing scaffolds: Silyl Ethers , Benzyl Ethers , and Acetals (THP Ethers) .

Comparative Performance Analysis

The selection of a protecting group is a balance of stability and lability. The following table summarizes the performance of the most common and effective protecting groups for hydroxyl groups on ethyl glycidate-derived scaffolds.

Protecting GroupStructureTypical Protection Conditions & YieldStability ProfileDeprotection ConditionsPros & Cons
TBDMS (tert-Butyldimethylsilyl)-Si(CH₃)₂C(CH₃)₃TBDMSCl, Imidazole, DMF, RT. >95% Yield.[6][7]Stable to: Base, organometallics, mild oxidation/reduction. Labile to: Strong Acid, Fluoride ions (TBAF, HF).TBAF in THF; Acetic Acid/H₂O; HF•Pyridine.[6][7][8]Pros: Robust, widely used, moderate cost, stable to chromatography. Cons: Silicon-containing byproducts can complicate purification.
TBDPS (tert-Butyldiphenylsilyl)-Si(Ph)₂C(CH₃)₃TBDPSCl, Imidazole, DMF, RT. >90% Yield.[9]Stable to: Conditions for TBDMS, significantly more acid-stable. Labile to: Fluoride ions (slower than TBDMS), very strong acid.[9][10]TBAF in THF (slower); HF•Pyridine.Pros: Very high stability, useful for long synthetic sequences. Cons: High molecular weight, more expensive, sterically demanding.
Bn (Benzyl)-CH₂PhNaH, BnBr, THF, 0 °C to RT. >90% Yield.[11][12][13]Stable to: Strong Acid/Base, most organometallics, many oxidizing/reducing agents. Labile to: Hydrogenolysis, dissolving metal reduction, strong oxidizing agents (DDQ).[11][12][14]H₂, Pd/C; Na/NH₃; DDQ (for PMB variant).[11][13][15]Pros: Very robust and versatile, orthogonal to silyl ethers. Cons: Deprotection (hydrogenolysis) is incompatible with reducible groups (alkenes, alkynes).
THP (Tetrahydropyranyl)-C₅H₉ODihydropyran (DHP), cat. PPTS or TsOH, DCM, RT. >95% Yield.[16][17]Stable to: Strong Base, organometallics, hydrides, acylation/alkylation reagents.[17][18][19] Labile to: Aqueous Acid.Acetic Acid/THF/H₂O; PPTS in EtOH; Amberlyst-15 resin.[16][20]Pros: Inexpensive, easy to introduce/remove. Cons: Introduces a new stereocenter, leading to diastereomers which can complicate NMR analysis.[17]

Visualization of Synthetic Strategy

A well-designed synthesis relies on a logical sequence of protection, transformation, and deprotection. The following workflow illustrates this core concept.

G cluster_main General Synthetic Workflow A Ethyl Glycidate Derivative (with -OH group) B Protection Step (e.g., TBDMSCl, Imidazole) A->B Select Protecting Group C Protected Intermediate (Stable to further reactions) B->C D Further Synthetic Transformation(s) C->D Execute desired chemistry E Advanced Intermediate D->E F Deprotection Step (e.g., TBAF in THF) E->F Selective Removal G Final Product F->G

Caption: General workflow for using a protecting group in synthesis.

The power of modern protecting group chemistry lies in orthogonality—the ability to selectively remove one group while leaving others intact. This is critical for the differential functionalization of a complex molecule.

G cluster_ortho Orthogonal Deprotection Strategy cluster_path1 Pathway 1 cluster_path2 Pathway 2 Start Substrate -OTBDMS -OBn P1_Step1 TBAF, THF Start->P1_Step1 Fluoride-mediated cleavage P2_Step1 H₂, Pd/C Start->P2_Step1 Catalytic hydrogenolysis P1_Prod Intermediate 1 -OH -OBn P1_Step1->P1_Prod P2_Prod Intermediate 2 -OTBDMS -OH P2_Step1->P2_Prod

Caption: Orthogonality of TBDMS and Benzyl protecting groups.

Detailed Experimental Protocols

The following protocols are representative procedures for the protection and deprotection of a hydroxyl group on a substrate compatible with an epoxide moiety. Causality Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent premature cleavage of the protecting group or unwanted side reactions.

Protocol 1: TBDMS Protection of a Primary Alcohol
  • Rationale: TBDMSCl is a common, cost-effective silylating agent. Imidazole acts as a mild base and catalyst, activating the silyl chloride for efficient reaction with the alcohol.[6][7] DMF is a polar aprotic solvent that facilitates the reaction.

  • Methodology:

    • Dissolve the alcohol substrate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

    • Add imidazole (2.5 equiv) to the solution at room temperature.

    • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv) portion-wise to the stirred solution.

    • Stir the reaction mixture at room temperature and monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of methanol.

    • Remove the DMF under high vacuum.

    • Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude TBDMS ether, which can be purified by silica gel chromatography.[9]

Protocol 2: TBDMS Deprotection using TBAF
  • Rationale: Tetrabutylammonium fluoride (TBAF) is the most common reagent for silyl ether cleavage. The high strength of the Silicon-Fluoride bond (Si-F) is the thermodynamic driving force for the reaction.[6] THF is the standard solvent.

  • Methodology:

    • Dissolve the TBDMS-protected substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF).

    • At 0 °C, add a 1.0 M solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 30 minutes to several hours).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting alcohol via silica gel chromatography.[8][9]

Protocol 3: Benzyl Protection using NaH and BnBr
  • Rationale: This is a classic Williamson ether synthesis. Sodium hydride (NaH) is a strong, non-nucleophilic base that deprotonates the alcohol to form a reactive alkoxide. The alkoxide then displaces bromide from benzyl bromide (BnBr) in an Sₙ2 reaction.[11][13][14]

  • Methodology:

    • To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 equiv) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

    • Cool the reaction back to 0 °C and add benzyl bromide (BnBr, 1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Upon completion, carefully quench the reaction by the dropwise addition of methanol, followed by water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by silica gel chromatography.

Protocol 4: Benzyl Deprotection via Catalytic Hydrogenolysis
  • Rationale: Palladium on carbon (Pd/C) is a heterogeneous catalyst that activates molecular hydrogen (H₂). The benzyl C-O bond is susceptible to hydrogenolysis (cleavage by hydrogen), releasing the free alcohol and toluene as a byproduct.[11][13] This method is exceptionally clean.

  • Methodology:

    • Dissolve the benzyl-protected substrate (1.0 equiv) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight).

    • Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon or a hydrogenator apparatus.

    • Stir the reaction vigorously under a positive pressure of H₂ at room temperature.

    • Monitor the reaction by TLC. The reaction is often complete within a few hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.

Conclusion and Field Insights

The choice of a protecting group is a critical decision that profoundly impacts the efficiency of a synthetic route. For ethyl glycidate derivatives, where preserving the epoxide is often paramount, careful consideration of reagent compatibility is essential.

  • For rapid, robust protection , TBDMS is often the workhorse, offering a good balance of stability and ease of removal. Its deprotection with TBAF is generally compatible with epoxides.[6][21]

  • For syntheses requiring exceptional stability , particularly towards acidic reagents, TBDPS is the superior choice, though at a higher cost.

  • When orthogonality to silyl ethers is required , the Benzyl (Bn) group is unparalleled in its robustness. Its removal by hydrogenolysis is a very mild and clean process, provided no other reducible functional groups are present.[13][14]

  • For cost-effective, base-stable protection , THP is a viable option, but researchers must be prepared to handle diastereomeric mixtures. Deprotection requires mild acidic conditions, such as pyridinium p-toluenesulfonate (PPTS), to minimize the risk of epoxide opening.[16][18]

By understanding the causality behind these protection and deprotection methods, and by leveraging the comparative data provided, researchers can design more elegant, efficient, and successful syntheses of complex molecules derived from ethyl glycidate.

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. [Link]
  • Gelest. Deprotection of Silyl Ethers - Gelest Technical Library.[Link]
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.[Link]
  • Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism.[Link]
  • Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers.[Link]
  • Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069. [Link]
  • Wikipedia. Protecting group.[Link]
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.[Link]
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.[Link]
  • Ghorpade, R., & Yadav, J. (2014). A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst.
  • Kumar, A., & Akanksha. (2015). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 5(115), 94932-94957. [Link]
  • Boltje, T. J., Buskas, T., & Boons, G.-J. (2009). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 5, 7. [Link]
  • Wikipedia. Benzyl group.[Link]
  • Oscarson, S. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105. [Link]
  • University of Evansville. Alcohol Protecting Groups.[Link]
  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(12), 1123-1125. [Link]
  • Boltje, T. J., Buskas, T., & Boons, G.-J. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 93-105. [Link]
  • Kumar, A., & Akanksha. (2015). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances.[Link]
  • Baran, P. S. Protecting Groups. The Scripps Research Institute. [Link]
  • University of Bristol. Protecting Group Approach.[Link]
  • Gaunt, M. J., Yu, J., & Spencer, J. B. (2001). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 66(25), 8459-8467. [Link]
  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection.[Link]
  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815. [Link]
  • Common Organic Chemistry. Benzyl Protection.[Link]
  • Organic Chemistry Portal. Protecting Groups.[Link]
  • Crich, D. (2005). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
  • Li, P., et al. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. Organic & Biomolecular Chemistry, 21(16), 3365-3370. [Link]
  • Leon, V., et al. (2020). Functionalization of graphene oxide via epoxide groups: a comprehensive review of synthetic routes and challenges.
  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.[Link]
  • Oxford Learning Link. Appendix 6: Protecting groups.[Link]
  • The Center for Forensic Science Research & Education.

Sources

A Comparative Guide to Confirming Reaction Mechanisms of Ethyl Oxirane-2-carboxylate with Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in organic synthesis and drug development, ethyl oxirane-2-carboxylate is a cornerstone chiral building block. Its utility stems from the strained three-membered epoxide ring, which can be opened by various nucleophiles to introduce new functional groups with stereochemical control. However, the regioselectivity of this ring-opening reaction—which of the two epoxide carbons the nucleophile attacks—is critically dependent on the catalytic conditions. This guide provides an in-depth comparison of acid- and base-catalyzed pathways, demonstrating how stable isotopic labeling offers an unambiguous and definitive method for confirming the precise reaction mechanism.

The technique of isotopic labeling involves replacing an atom in a reactant with one of its heavier, non-radioactive isotopes to trace its path through a chemical transformation.[1][2] By analyzing the position of the isotope in the final product, we can deduce the exact sequence of bond-forming and bond-breaking events. This guide will detail the experimental design, protocols, and data interpretation required to differentiate the mechanistic pathways for this compound using ¹⁸O-labeled water as a nucleophile, validated by mass spectrometry and NMR spectroscopy.[3]

Part 1: The Mechanistic Dichotomy of Epoxide Ring-Opening

The reaction of an unsymmetrical epoxide like this compound with a nucleophile can proceed via two distinct, competing mechanisms depending on whether the reaction is catalyzed by acid or base.

The Base-Catalyzed Pathway: An Sₙ2 Mechanism

Under basic or nucleophilic conditions, the reaction proceeds through a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5] The strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the ethyl carboxylate group at the C2 position, the nucleophile preferentially attacks the less substituted C3 carbon.[6] This backside attack leads to an inversion of stereochemistry at C3 and the formation of a single regioisomer.

The causality is straightforward: in the absence of acid, the epoxide oxygen is not protonated and remains a poor leaving group. The reaction is therefore driven by the strength of the nucleophile and governed by sterics, forcing the attack at the most accessible site.[5]

Caption: Base-catalyzed Sₙ2 attack at the less hindered C3 carbon.

The Acid-Catalyzed Pathway: An Sₙ1-like Mechanism

In the presence of acid, the reaction mechanism shifts dramatically. The epoxide oxygen is first protonated, converting it into a much better leaving group (a neutral hydroxyl group).[7] This protonation weakens the C-O bonds and induces a significant partial positive charge on the epoxide carbons. The carbon at the C2 position, being adjacent to both the ester and the oxygen, can better stabilize this developing positive charge. Consequently, the transition state has considerable Sₙ1 character.[5][7] The weaker nucleophile (in this case, water) then attacks the more substituted and more electrophilic C2 carbon.

This choice is dictated by electronic factors rather than sterics. The pathway that proceeds through the more stable, carbocation-like transition state is favored, leading to the formation of the other regioisomer.[8][9]

Caption: Acid-catalyzed Sₙ1-like attack at the more substituted C2 carbon.

Part 2: Experimental Design for Mechanistic Confirmation

To validate these proposed mechanisms, a comparative study is designed using ¹⁸O-labeled water. The position of the ¹⁸O atom in the final diol product serves as a permanent record of the site of nucleophilic attack.

  • Hypothesis for Base-Catalysis: If the Sₙ2 mechanism is operative, the ¹⁸O from H₂¹⁸O will be incorporated at the C3 position.

  • Hypothesis for Acid-Catalysis: If the Sₙ1-like mechanism is operative, the ¹⁸O from H₂¹⁸O will be incorporated at the C2 position.

The analytical protocol is a self-validating system. High-Resolution Mass Spectrometry (HRMS) will first confirm the successful incorporation of a single ¹⁸O atom by identifying the molecular ion peak (M⁺) alongside a prominent M+2 peak. Subsequently, ¹³C NMR spectroscopy will pinpoint the location of the label, as the heavier ¹⁸O isotope can induce a small, measurable upfield shift on the directly bonded carbon atom (the alpha-isotope shift).[10][11]

cluster_exp Parallel Reactions cluster_analysis Product Analysis start This compound + H₂¹⁸O A Experiment A: Catalytic NaOH start->A B Experiment B: Catalytic H₂SO₄ start->B workup Reaction Workup & Purification A->workup B->workup MS HRMS Analysis (Confirm ¹⁸O Incorporation) workup->MS NMR ¹³C NMR Analysis (Determine ¹⁸O Position) MS->NMR conclusion Confirm Mechanism: Sₙ2 vs. Sₙ1-like NMR->conclusion

Caption: Experimental workflow for the comparative isotopic labeling study.

Part 3: Detailed Experimental Protocols

These protocols describe the core methodology for conducting the comparative ring-opening reactions.

Protocol 3.1: General Materials and Instrumentation
  • Reagents: this compound (≥98%), ¹⁸O-labeled water (H₂¹⁸O, 97 atom % ¹⁸O), Sodium Hydroxide (NaOH), Sulfuric Acid (H₂SO₄), Diethyl Ether, Anhydrous Magnesium Sulfate.

  • Instrumentation: High-Resolution Mass Spectrometer (HRMS-ESI), Nuclear Magnetic Resonance (NMR) Spectrometer (≥125 MHz for ¹³C).

Protocol 3.2: Experiment A - Base-Catalyzed Ring Opening (Sₙ2)
  • To a stirred solution of this compound (116 mg, 1.0 mmol) in 1.0 mL of diethyl ether, add 20 µL of H₂¹⁸O (1.1 mmol).

  • Add a freshly prepared 1 M solution of NaOH in H₂O (10 µL, 0.01 mmol, 1 mol%).

  • Stir the mixture vigorously at room temperature for 12 hours, monitoring by TLC.

  • Upon completion, neutralize the reaction with 10 µL of 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, ethyl 2-hydroxy-3-(¹⁸O)hydroxypropanoate.

  • Purify via column chromatography for analysis.

Protocol 3.3: Experiment B - Acid-Catalyzed Ring Opening (Sₙ1-like)
  • To a stirred solution of this compound (116 mg, 1.0 mmol) in 1.0 mL of diethyl ether, add 20 µL of H₂¹⁸O (1.1 mmol).

  • Add a 1 M solution of H₂SO₄ in H₂O (10 µL, 0.01 mmol, 1 mol%).

  • Stir the mixture at room temperature for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with 10 µL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, ethyl 3-hydroxy-2-(¹⁸O)hydroxypropanoate.

  • Purify via column chromatography for analysis.

Protocol 3.4: Product Analysis and Characterization
  • HRMS: Dissolve a small sample of each purified product in methanol for ESI-MS analysis. Acquire the spectrum in positive ion mode and look for the [M+Na]⁺ adducts corresponding to the unlabeled (C₅H₁₀O₄) and labeled (C₅H₁₀O₃¹⁸O) products.

  • ¹³C NMR: Dissolve ~10-15 mg of each purified product in CDCl₃. Acquire a proton-decoupled ¹³C NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Compare the spectra of the labeled products to an authentic unlabeled standard of ethyl 2,3-dihydroxypropanoate.[12]

Part 4: Data Analysis and Comparative Results

The data obtained from the analytical procedures provide clear, quantitative evidence to distinguish the reaction mechanisms. The expected results are summarized below.

Parameter Experiment A (Base-Catalyzed) Experiment B (Acid-Catalyzed)
Catalyst Catalytic NaOHCatalytic H₂SO₄
Predicted Mechanism Sₙ2Sₙ1-like
Predicted Site of ¹⁸O Attack C3 (Less substituted)C2 (More substituted)
Predicted Product Ethyl 2-hydroxy-3-(¹⁸O)hydroxypropanoateEthyl 3-hydroxy-2-(¹⁸O)hydroxypropanoate
HRMS Result [M+Na]⁺ at m/z 157 and [M+2+Na]⁺ at m/z 159[M+Na]⁺ at m/z 157 and [M+2+Na]⁺ at m/z 159
Key ¹³C NMR Observation Isotopic shift observed for the C3 signal.Isotopic shift observed for the C2 signal.

Interpretation of Results:

The HRMS data in both experiments are expected to confirm the incorporation of a single ¹⁸O atom, validating the labeling procedure. The crucial differentiating data comes from ¹³C NMR.

  • In Experiment A , the observation of an isotopic shift specifically at the C3 carbon signal is direct evidence that the ¹⁸O-nucleophile attacked this position. This result is only consistent with the sterically controlled Sₙ2 mechanism.[4]

  • Conversely, in Experiment B , an isotopic shift observed at the C2 carbon signal confirms that nucleophilic attack occurred at the more substituted position. This outcome strongly supports the electronically controlled, Sₙ1-like mechanism.[5][7]

Conclusion

Isotopic labeling studies provide an exceptionally powerful and definitive tool for elucidating complex reaction mechanisms. As demonstrated, the strategic placement of an ¹⁸O label allows for the unambiguous differentiation between the Sₙ2 and Sₙ1-like pathways in the ring-opening of this compound. This level of mechanistic certainty is not merely academic; it is fundamental for professionals in drug development and process chemistry who need to predict and control the regiochemical outcomes of their reactions to synthesize specific isomers with high fidelity. By combining robust experimental design with precise analytical techniques, this methodology serves as a self-validating system that underpins modern, mechanism-based synthetic chemistry.

References

  • Antoniewicz, M. R. (2013). Tandem mass spectrometry for measuring stable-isotope labeling. Current Opinion in Biotechnology, 24(1), 48-53.
  • Wikipedia contributors. (2024). Isotopic labeling. Wikipedia. [Link]
  • Bundy, J. L., & Siegel, M. M. (2008).
  • A, A., & B, B. (2015). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. Journal of Proteomics. [Link]
  • Wang, Y., et al. (2021). A Review of Stable Isotope Labeling and Mass Spectrometry Methods to Distinguish Exogenous from Endogenous DNA Adducts and Improve Dose–Response Assessments. Chemical Research in Toxicology, 34(12), 2495-2510. [Link]
  • De, B. C., & Wenjun, Z. (2022). Detailed studies on the epoxide ring opening reactions of 1 by isotope labeling, intermediate characterization and cofactor compatibility.
  • Lane, A. N., & Fan, T. W. M. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. PMC. [Link]
  • Arora, S., et al. (2006). Synthesis of isotopically labeled epothilones. PMC. [Link]
  • Santosh, R., et al. (2015). Synthesis of stable isotope-labeled epothilone D using a degradation-reconstruction approach. Journal of Labelled Compounds and Radiopharmaceuticals, 58(9), 373-378. [Link]
  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
  • Slideshare. (2015). Isotopic labeling. [Link]
  • Himo, F., & Fiedler, L. (2001). A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases. Journal of the American Chemical Society, 123(15), 3615-3622. [Link]
  • Hesse, M., Meier, H., & Zeeh, B. (1997). Isotopic Labelling Reactions. Spectroscopic Methods in Organic Chemistry. [Link]
  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. [Link]
  • Chad's Prep. (2021). 13.6 Ring Opening of Epoxides. YouTube. [Link]
  • LibreTexts Chemistry. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
  • National Center for Biotechnology Information. Ethyl 2,3-dihydroxypropanoate.
  • The Organic Chemistry Tutor. (2020). Base Catalyzed Epoxide Opening. YouTube. [Link]

Sources

Safety Operating Guide

Ethyl oxirane-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of Ethyl Oxirane-2-Carboxylate

As a Senior Application Scientist, I understand that meticulous handling of reactive chemical reagents is paramount, not only during their use in a synthetic route but extending through to their final disposal. This compound, also known as ethyl glycidate, is a valuable building block in pharmaceutical and chemical synthesis. However, the strained epoxide ring imparts a reactivity that necessitates a rigorous and well-understood disposal protocol to ensure the safety of laboratory personnel and environmental compliance.

This guide moves beyond simple checklists to provide a procedural and logical framework for the safe disposal of this compound, grounded in its chemical properties.

Hazard Identification and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the hazards is essential. This compound is a clear liquid that may cause skin and eye irritation[1]. The toxicological properties have not been fully investigated, which warrants handling it as a potentially hazardous substance[1][2]. The core hazard stems from the reactivity of the epoxide functional group, which can undergo ring-opening reactions with a variety of nucleophiles.

Therefore, all waste containing this compound, including neat residues, solutions, and contaminated labware, must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular trash[2][3]. Due to its reactivity, it falls under the category of reactive chemicals, which require specific management to prevent uncontrolled reactions[3][4].

Key Chemical Properties for Disposal:

  • Synonyms: Ethyl glycidate, Oxirane-2-carboxylic acid ethyl ester[5]

  • Molecular Formula: C₅H₈O₃[5][6]

  • Incompatible Materials: Strong oxidizing agents, acids, and bases[1][7]. Mixing with these can cause vigorous, exothermic reactions.

Essential Personal Protective Equipment (PPE)

Given the irritant nature and unknown long-term toxicological effects of this compound, a stringent PPE protocol is non-negotiable. The goal is to create a complete barrier to prevent any contact with the substance.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene)[8].To prevent skin contact and potential irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling[9].
Eye/Face Protection Chemical splash goggles and a face shield[1][8].Goggles provide a seal against splashes, while a face shield offers broader protection for the entire face from splashes and fumes[8][10].
Body Protection Chemical-resistant apron or laboratory coat[1][8].To protect against spills and splashes on personal clothing and skin.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood[9][11].To prevent inhalation of potentially irritating vapors. For significant spill response, a NIOSH-approved respirator may be necessary[1][12].

Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions within a waste container[2].

Core Principles:

  • Designated Waste Stream: Establish a specific, labeled hazardous waste container for this compound and related non-halogenated organic waste[2][11].

  • Container Integrity: Use a container that is in good condition, leak-proof, and constructed of a material compatible with the chemical (e.g., glass or polyethylene). The container must have a tightly sealing lid[13][14].

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or list of contents[11][14].

  • Incompatibility Prevention: Crucially, do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents[1][15]. This segregation prevents uncontrolled exothermic reactions.

  • Contaminated Solids: All materials that have come into contact with the chemical, such as pipette tips, absorbent paper, and gloves, are considered contaminated and must be collected as solid hazardous waste in a separate, clearly labeled container or bag[2][11].

Step-by-Step Disposal Protocol

The primary and required method for disposal is through a licensed professional waste disposal service[9]. However, for trace amounts or rinsing of containers, an in-lab neutralization (hydrolysis) step can be performed by trained personnel to render the chemical less reactive before collection.

Protocol: Acid-Catalyzed Hydrolysis of Residual this compound

This procedure is designed to open the reactive epoxide ring, converting it to the much more stable and less reactive ethyl 2,3-dihydroxypropanoate. This should only be performed on small, residual quantities (e.g., <5 g) by personnel experienced with the chemistry.

Causality: The mechanism involves the protonation of the epoxide oxygen by an acid catalyst, making the ring's carbons more electrophilic and susceptible to nucleophilic attack by water. This results in a stable diol product.

Materials:

  • Container with residual this compound

  • Acetone (for dilution)

  • 1 M Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (for neutralization)

  • pH paper

  • Stir plate and stir bar

  • Appropriate hazardous waste container

Procedure:

  • Work Area Preparation: Conduct all steps within a certified chemical fume hood. Ensure an acid spill kit and appropriate fire extinguisher are accessible.

  • Dilution: Add a volume of acetone to the container with the residual epoxide to ensure it is fully dissolved and the resulting solution is dilute.

  • Hydrolysis: While stirring the acetone solution, slowly add 1 M sulfuric acid. A 5 to 10-fold molar excess of water (from the aqueous acid) relative to the estimated epoxide residual is recommended. Allow the mixture to stir at room temperature for at least 1 hour to ensure the reaction goes to completion.

  • Neutralization: Check the pH of the solution. Slowly add sodium bicarbonate solution portion-wise to neutralize the sulfuric acid until the pH is between 6.0 and 8.0. Be cautious of potential gas evolution (CO₂).

  • Waste Collection: Transfer the final, neutralized solution into the designated aqueous/non-halogenated organic hazardous waste container.

  • Container Rinsing: The now-empty original container should be triple-rinsed with a suitable solvent (e.g., acetone). This rinsate must be collected and added to the hazardous waste container[11][16].

Workflow for Bulk Waste and Final Disposal

For larger quantities of this compound waste, on-site treatment is not advisable. The following procedure must be followed.

  • Collection: Carefully transfer the waste into a designated, properly labeled hazardous waste container as described in Section 3. Do not overfill the container; leave at least 10% headspace for expansion[11].

  • Storage: Keep the waste container tightly closed except when adding waste[2][14]. Store it in a designated satellite accumulation area that is secure, well-ventilated, and away from heat or ignition sources[17]. Ensure secondary containment is used for all liquid waste containers[14].

  • Professional Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) department or a contracted licensed professional waste disposal service[9]. Complete all required waste manifests or pickup forms as per institutional and regulatory requirements[2].

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste.

G start This compound Waste Generated decision Waste Type? start->decision liquid_waste Liquid Waste (Neat or in Solution) decision->liquid_waste Liquid solid_waste Contaminated Solids (Gloves, Wipes, Glassware) decision->solid_waste Solid liquid_decision Quantity? liquid_waste->liquid_decision collect_solids Collect in Labeled Solid Waste Container solid_waste->collect_solids small_quant Small Residual Quantity (<5g or Container Rinsate) liquid_decision->small_quant Residual bulk_quant Bulk Quantity (>5g) liquid_decision->bulk_quant Bulk protocol Perform Acid-Catalyzed Hydrolysis Protocol (See Section 4) small_quant->protocol collect_bulk Collect in Labeled Liquid Waste Container bulk_quant->collect_bulk protocol->collect_bulk final_storage Store in Designated Satellite Accumulation Area collect_solids->final_storage collect_bulk->final_storage disposal Arrange Pickup by Licensed Hazardous Waste Contractor final_storage->disposal

Caption: Logical workflow for the disposal of this compound waste.

Spill Management

In the event of a small spill (<50 mL), and while wearing full PPE, absorb the material with an inert absorbent such as vermiculite or sand. Scoop the absorbed material into a designated container for solid chemical waste[9][11]. For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately[11]. Do not allow any spilled material to enter drains or waterways[9].

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of this compound waste in a manner that ensures safety, compliance, and environmental responsibility.

References

  • Material Safety Data Sheet - Ethyl (2s)-2,3-epoxypropanoate, 97%. Cole-Parmer.
  • Material Safety Data Sheet - this compound. Capot Chemical.
  • Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.
  • Reactivity Characteristic Background Document. U.S. Environmental Protection Agency.
  • Household Hazardous Waste (HHW). U.S. Environmental Protection Agency.
  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management).
  • Treatment Of Reactive Wastes At Hazardous Waste Landfills. U.S. Environmental Protection Agency.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • Essential Chemical PPE. Trimaco.
  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency.
  • How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego.
  • Chemical Waste. The University of Texas at Austin Environmental Health and Safety.
  • Chemical Waste Disposal Guidelines. Hamilton College.
  • This compound | CAS 111058-33-4. Matrix Fine Chemicals.
  • 1926.252 - Disposal of waste materials. Occupational Safety and Health Administration.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Chemical Compatibility for Waste Accumulation. University of Wisconsin-Milwaukee.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. U.S. Environmental Protection Agency.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration.
  • OSHA and Biohazard Waste Disposal Guidelines. Daniels Health.
  • Hazardous Waste - Overview. Occupational Safety and Health Administration.
  • EPA Premanufacture Notice. Regulations.gov.
  • Chemical Compatibility Chart. Cole-Parmer.
  • ethyl (2S,3R)-3-methyl-3-phenyl-oxirane-2-carboxylate. PubChem.
  • (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate. PubChem.

Sources

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling Ethyl oxirane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

In the dynamic landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among the vast array of chemical reagents utilized, Ethyl oxirane-2-carboxylate stands out for its utility and its inherent risks. As a Senior Application Scientist, this guide is crafted from extensive experience to provide you, our trusted colleagues, with the essential, immediate safety and logistical information for handling this compound. Our goal is to build a deep, unwavering trust by providing value that extends beyond the product itself, ensuring your safety and the integrity of your research.

This document is not a rigid template but a dynamic, in-depth technical guide. It is designed to be a self-validating system, where the logic behind each recommendation is clearly articulated, empowering you to make informed decisions in real-time.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound, while a valuable building block, presents a significant hazard profile that necessitates a meticulous approach to personal protection. The primary concerns stem from its potential for skin and eye irritation, and the largely uninvestigated long-term toxicological properties.[1] The oxirane (epoxide) ring is a key structural feature that, while synthetically useful, is also reactive and can potentially interact with biological macromolecules. Therefore, our primary objective is to prevent any direct contact with the substance.

The First Line of Defense: A Multi-Layered PPE Strategy

A comprehensive personal protective equipment (PPE) strategy is paramount. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Recommended PPE Material/Standard Rationale
Hand Protection Double-gloving with chemical-resistant glovesNitrile or Butyl rubber (EN 374 standard)Prevents direct skin contact with the chemical. Double-gloving provides an extra layer of protection in case of a breach in the outer glove.[2]
Eye and Face Protection Chemical splash goggles and a full-face shieldConforming to EN 166 or ANSI Z87.1 standardsProtects eyes and face from accidental splashes, which can cause serious irritation.[2][3][4]
Body Protection Chemical-resistant lab coat or coverallsWorn over personal clothingPrevents contamination of personal clothing and underlying skin.[2][3]
Respiratory Protection Air-purifying respirator with organic vapor cartridgesNIOSH (US) or CEN (EU) approvedEssential for preventing inhalation of vapors, especially in areas with inadequate ventilation or when handling larger quantities.[1]
Foot Protection Closed-toe, chemical-resistant shoes---Protects feet from potential spills.[2]

The Workflow of Safety: A Step-by-Step Procedural Guide

Adherence to a strict, sequential protocol for donning, handling, and doffing PPE is as critical as the equipment itself. This workflow is designed to minimize the risk of exposure at every stage of the process.

G cluster_prep Preparation & Donning PPE cluster_handling Handling & Experiment cluster_doffing Doffing PPE & Decontamination prep_area 1. Prepare Work Area (Fume Hood, Absorbent Liners) don_shoes 2. Don Closed-Toe Shoes prep_area->don_shoes don_body 3. Don Lab Coat/Coveralls don_shoes->don_body don_gloves1 4. Don First Pair of Gloves don_body->don_gloves1 don_respirator 5. Don Respirator don_gloves1->don_respirator don_eye_face 6. Don Goggles & Face Shield don_respirator->don_eye_face don_gloves2 7. Don Second Pair of Gloves (Over Cuffs) don_eye_face->don_gloves2 handle_chem 8. Handle Chemical (Inside Fume Hood) don_gloves2->handle_chem spill_manage 9. Spill Management (Use Inert Absorbent) doff_gloves2 10. Remove Outer Gloves handle_chem->doff_gloves2 doff_eye_face 11. Remove Face Shield & Goggles doff_gloves2->doff_eye_face doff_body 12. Remove Lab Coat/Coveralls doff_eye_face->doff_body doff_respirator 13. Remove Respirator doff_body->doff_respirator doff_gloves1 14. Remove Inner Gloves doff_respirator->doff_gloves1 wash_hands 15. Wash Hands Thoroughly doff_gloves1->wash_hands

Caption: Workflow for Safe Handling of this compound.

Causality in the Workflow: The "Why" Behind the "How"
  • Donning Sequence: The sequence is designed to create a sealed barrier. The second pair of gloves goes over the cuffs of the lab coat to prevent any gaps where skin could be exposed.[2] The respirator is donned before eye and face protection to ensure a proper seal.

  • Handling in a Fume Hood: This is a non-negotiable engineering control to minimize the concentration of airborne vapors.[2]

  • Doffing Sequence: The doffing process is a reversal of the donning sequence, with the most contaminated items being removed first to prevent cross-contamination of cleaner areas and your skin. The final step is always a thorough hand washing.

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician immediately.[1]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Disposal Plan: Responsible Stewardship of Chemical Waste

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Unused Product: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[1] Do not attempt to dispose of this chemical down the drain.[1]

  • Contaminated Materials: All contaminated PPE (gloves, absorbent pads, etc.) must be disposed of as hazardous waste in a suitable, closed container.[1]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a set of rules; it is about cultivating a deep-seated culture of safety. By understanding the "why" behind each procedural step and PPE recommendation, you are empowered to not only protect yourself but also to contribute to a safer research environment for everyone. This guide serves as a foundational resource, but it is your diligent application of these principles that will ultimately ensure a safe and successful outcome in your vital work.

References

  • Capot Chemical. (n.d.). Material Safety Data Sheet - this compound.
  • Oregon Occupational Safety and Health. (2018, December). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl oxirane-2-carboxylate
Reactant of Route 2
Ethyl oxirane-2-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.